Product packaging for Difurfurylideneacetone(Cat. No.:CAS No. 144850-49-7)

Difurfurylideneacetone

Cat. No.: B168639
CAS No.: 144850-49-7
M. Wt: 214.22 g/mol
InChI Key: XOOFLVNFEPIPIW-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Difurfurylideneacetone, also known as this compound, is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O3 B168639 Difurfurylideneacetone CAS No. 144850-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOFLVNFEPIPIW-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061265
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-77-1
Record name Difurfurylideneacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-di-2-furylpenta-1,4-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis and properties of difurfurylideneacetone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of Difurfurylideneacetone

Foreword: Beyond the Textbook Condensation

This compound (DFYA), a structural analogue of the well-known dibenzylideneacetone (DBA), represents more than a simple academic exercise in condensation chemistry. Its extended π-conjugated system, built upon the electron-rich furan heterocycles, imparts a unique set of physicochemical properties and a latent potential for biological activity. For researchers in materials science and drug development, DFYA and its derivatives serve as versatile scaffolds. This guide moves beyond a mere recitation of protocols to provide a deeper understanding of the causality behind the synthesis, the rationale for characterization techniques, and the molecular properties that drive its potential applications.

The Synthetic Cornerstone: A Guided Claisen-Schmidt Condensation

The synthesis of this compound is a classic example of the Claisen-Schmidt condensation, a robust and high-yielding cross-aldol reaction.[1][2] The strategic choice of reactants is key to the reaction's success. Furfural, an aldehyde derived from biomass, lacks α-hydrogens and therefore cannot undergo self-condensation.[3] Acetone, possessing two sets of enolizable α-hydrogens, serves as the nucleophilic component, reacting sequentially with two equivalents of furfural.[3][4]

Reaction Mechanism: A Stepwise Elucidation

The base-catalyzed mechanism proceeds through a well-defined sequence of enolate formation, nucleophilic attack, and dehydration.[1][3] The driving force for the final dehydration steps is the formation of a highly stable, extended conjugated system that connects the two furan rings through the enone backbone.[3]

G F F F2 F2 B B G G C C H H D D I I E E J J

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for DFYA synthesis.

Field-Proven Experimental Protocol

This protocol is designed for robustness and high yield. The rationale behind each step is critical for troubleshooting and adaptation.

Materials:

  • Furfural (freshly distilled to remove oxidation impurities)

  • Acetone (reagent grade)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

Workflow:

G start Start prep 1. Prepare Reactant Solution: Dissolve furfural and acetone in 95% ethanol. start->prep react 3. Initiate Reaction: Slowly add base solution to reactant solution with vigorous stirring. prep->react base 2. Prepare Base Solution: Dissolve NaOH in a water/ethanol mixture. base->react precipitate 4. Product Formation: Stir for 30-45 min at room temp. A yellow precipitate forms. react->precipitate isolate 5. Isolation: Cool mixture in an ice bath. Collect solid via vacuum filtration. precipitate->isolate wash 6. Washing: Wash crystals with cold water to remove residual NaOH. isolate->wash purify 7. Purification: Recrystallize from a minimum volume of hot ethanol. wash->purify dry 8. Drying & Characterization: Dry the purified crystals. Analyze via MP, IR, NMR. purify->dry end_node End dry->end_node

Caption: Experimental workflow for the synthesis and purification of DFYA.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable flask, combine 2 equivalents of furfural and 1 equivalent of acetone in 95% ethanol. Stir until a homogenous solution is formed.

    • Causality: Ethanol serves as a mutual solvent for the organic reactants and the aqueous base, creating a single phase for the reaction to proceed efficiently.

  • Base Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Add this solution dropwise to the stirred ethanolic solution of aldehydes and ketone.

    • Causality: Slow addition of the base is crucial. A rapid increase in pH and temperature can promote undesired side reactions, such as the Cannizzaro reaction of furfural or self-condensation of acetone, leading to impurities.

  • Reaction and Precipitation: Stir the mixture vigorously at room temperature for 30-45 minutes. A yellow precipitate of DFYA will begin to form as the product's concentration exceeds its solubility in the ethanol/water mixture.

  • Isolation: After the reaction period, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

    • Causality: Cooling decreases the solubility of DFYA, leading to a higher recovery of the crude product.

  • Purification by Recrystallization: Wash the crude product with cold water to remove any remaining NaOH.[5] Recrystallize the solid from a minimum amount of hot ethanol.

    • Causality: The choice of ethanol is deliberate. DFYA is sparingly soluble in cold ethanol but highly soluble in hot ethanol, the ideal characteristic for a recrystallization solvent. Impurities with different solubility profiles will remain in the mother liquor, yielding a purified product upon cooling.

Characterization and Physicochemical Properties

Validation of the synthesized product's identity and purity is non-negotiable. A combination of physical and spectroscopic methods provides a complete profile of the molecule.

Physical and Spectroscopic Data Summary

The properties of DFYA are dictated by its highly conjugated, symmetric structure. The following table summarizes key identifying characteristics.

PropertyValue / Expected ObservationRationale & Significance
Molecular Formula C₁₃H₁₀O₃[6]Confirms the elemental composition resulting from the condensation of 2 furfural units and 1 acetone unit.
Molecular Weight 214.22 g/mol [6]A fundamental property used in stoichiometric calculations and mass spectrometry.
Appearance Pale yellow crystalline solid[7]The color arises from the extended π-electron system, which absorbs light in the blue-violet region of the spectrum, causing the compound to appear yellow.
Melting Point ~110-112 °C (for the analogous trans,trans-dibenzylideneacetone)[8]A sharp melting point is a primary indicator of purity. Broad ranges suggest the presence of impurities or isomeric mixtures.
Solubility Insoluble in water; soluble in organic solvents like acetone, chloroform, and ethanol.[7]The nonpolar nature of the hydrocarbon backbone dominates its solubility profile, making it amenable to purification and handling in organic media.
IR Spectroscopy (cm⁻¹) ~1650-1675: Strong C=O stretch (ketone).[9] ~1580-1620: C=C stretch (alkene). ~3100-3150: =C-H stretch (furan & alkene).IR spectroscopy confirms the presence of key functional groups. The position of the C=O stretch, lower than a simple ketone, is indicative of conjugation.
¹H NMR Spectroscopy Signals expected for furan ring protons and vinylic protons. The symmetry of the molecule simplifies the spectrum. Protons on the double bond adjacent to the carbonyl are deshielded.Provides a detailed map of the proton environment, confirming the connectivity and stereochemistry (trans coupling constants are typically larger).
UV-Vis Spectroscopy Strong absorption (λ_max) in the UV region (>300 nm).[5]The extended conjugation results in a small HOMO-LUMO gap, allowing for π → π* transitions upon absorption of UV radiation. This property is relevant for applications like UV blockers.[10]
In-depth Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency is particularly informative. In analogous systems like dibenzylideneacetone, the appearance of multiple C=O bands has been attributed to the co-existence of different rotational conformers (s-cis, s-trans) in solution, a nuance that provides deeper structural insight.[9]

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the vinylic protons will appear as doublets, and their coupling constants (J-values) are diagnostic of the alkene stereochemistry (typically >15 Hz for a trans configuration). The furan ring protons will exhibit their characteristic chemical shifts and coupling patterns. ¹³C NMR will confirm the presence of the carbonyl carbon (~180-190 ppm) and the sp² hybridized carbons of the alkenes and furan rings.

Biological Activity and Future Directions

While dibenzylideneacetone is well-known as a ligand in organometallic chemistry, particularly for palladium catalysis, the introduction of furan rings in DFYA opens new avenues in medicinal chemistry.[7][11] Heterocyclic scaffolds are cornerstones of many pharmaceuticals.

  • Antimicrobial and Anticancer Potential: The α,β-unsaturated ketone moiety is a known Michael acceptor, capable of reacting with nucleophilic residues (e.g., cysteine) in biological macromolecules. This reactivity is often implicated in the biological activity of related compounds.[12] Numerous studies on chalcones and aurones, which share the enone structural motif, have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15]

  • Structure-Activity Relationships (SAR): The furan rings of DFYA are prime targets for chemical modification to tune biological activity. Introducing substituents can alter lipophilicity, electronic properties, and steric interactions with biological targets. For instance, incorporating fluorine atoms can enhance metabolic stability and binding affinity.[16][17]

// Core structure core [label="this compound\n(Core Scaffold)", pos="0,0!", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF", width=2.5];

// Modification sites furan [label="Modification at\nFuran Rings", pos="-3,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; enone [label="Modification of\nEnone Linker", pos="3,1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Resulting property changes activity [label="Modulation of\nBiological Activity\n(e.g., Cytotoxicity)", pos="-3,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; physchem [label="Alteration of\nPhysicochemical Properties\n(Solubility, Lipophilicity)", pos="3,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections core -> furan [dir=both, color="#5F6368"]; core -> enone [dir=both, color="#5F6368"]; furan -> activity [color="#5F6368"]; enone -> activity [color="#5F6368"]; furan -> physchem [color="#5F6368"]; enone -> physchem [color="#5F6368"]; }

Caption: Structure-Activity Relationship (SAR) concept for DFYA derivatives.

Conclusion

This compound is an accessible yet scientifically rich compound. Its synthesis via the Claisen-Schmidt condensation is a model of efficiency and atom economy. The true value for researchers lies in understanding how its conjugated structure dictates its spectroscopic signature and provides a foundation for exploring its potential in materials science and as a scaffold for the development of novel therapeutic agents. The protocols and data presented herein serve as a validated starting point for such investigations.

References

  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • Claisen–Schmidt condens
  • Dibenzylideneacetone (C17H14O) properties. Mol-Instincts. [Link]
  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. [Link]
  • Claisen-Schmidt Condensation. University of the Cumberlands. [Link]
  • 1,5-Di-2-furanyl-1,4-pentadien-3-one.
  • Dibenzylideneacetone. Wikipedia. [Link]
  • (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one.
  • Conformations of dibenzylideneacetone: An IR spectroscopic study. Indian Academy of Sciences. [Link]
  • Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry.Molecules, via PubMed Central. [Link]
  • Synthesis and biological activity of fluorinated combretastatin analogues.Journal of Medicinal Chemistry, via PubMed. [Link]
  • Preparation, characterization and spectroscopic properties of difluoroboron complexes with some fluoroquinolones.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, via ScienceDirect. [Link]
  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines.Molecules, via MDPI. [Link]
  • Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates at Cyclooctynes.Molecules, via PubMed Central. [Link]
  • Dibenzylideneacetone Synthesis: Lab Experiment & Analysis. Studylib. [Link]
  • Synthesis, spectroscopic characterizations and quantum chemical computational studies of (Z)-4-[(E)-(4-fluorophenyl)diazenyl]-6-[(3-hydroxypropylamino)methylene]-2-methoxycyclohexa-2,4-dienone.Journal of Molecular Structure, via PubMed. [Link]
  • Flavones and Related Compounds: Synthesis and Biological Activity.Molecules, via MDPI. [Link]
  • Full Spectroscopic Characterization and Cytotoxicity Activity of Synthetic Dibenzalacetone Derivatives.
  • Full Spectroscopic Characterization and Cytotoxicity Activity of Synthetic Dibenzalacetone Deriv
  • (PDF) Aurones and furoaurones: Biological activities and synthesis.

Sources

Difurfurylideneacetone: A Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Curcuminoid Analog

Difurfurylideneacetone (DFA), systematically known as (1E,4E)-1,5-di(furan-2-yl)penta-1,4-dien-3-one, is a symmetrical α,β-unsaturated ketone that has garnered significant interest in medicinal chemistry and materials science. While structurally related to the well-known curcuminoid, dibenzylideneacetone, the replacement of phenyl rings with furan moieties imparts unique electronic and steric properties, leading to a distinct pharmacological and chemical profile. This guide provides an in-depth technical overview of this compound, from its fundamental chemical identity to its synthesis, characterization, and potential applications in drug discovery, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is paramount for its application in research and development.

Nomenclature and Identifiers:

  • Systematic IUPAC Name: (1E,4E)-1,5-di(furan-2-yl)penta-1,4-dien-3-one[1]

  • Common Name: this compound[2]

  • CAS Number: 886-77-1[1][2]

  • Molecular Formula: C₁₃H₁₀O₃[1]

  • Molecular Weight: 214.22 g/mol [1]

  • Synonyms: 1,5-Bis-(2-furanyl)-1,4-pentadien-3-one, DIFA[2][3]

Physicochemical Data:

PropertyValueSource
Appearance Yellow solid[2]
Molecular Weight 214.22 g/mol [1]
Molecular Formula C₁₃H₁₀O₃[1]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 4[3]
LogP (calculated) 2.5[3]

Synthesis of this compound: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation. This reaction involves the condensation of an aldehyde (furfural) with a ketone (acetone). The absence of α-hydrogens in furfural prevents self-condensation, making it an ideal substrate for this reaction.

The causality behind this experimental choice lies in the reactivity of the starting materials. Acetone possesses enolizable α-hydrogens, which are deprotonated by a base (typically sodium or potassium hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of furfural. A subsequent dehydration step, driven by the formation of a stable conjugated system, yields furfurylideneacetone. The process is then repeated on the other side of the acetone molecule to form the final product, this compound.

Claisen_Schmidt_Synthesis cluster_reactants Reactants Furfural1 Furfural Intermediate1 Furfurylideneacetone Furfural1->Intermediate1 1. Nucleophilic Attack 2. Dehydration Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Furfural2 Furfural Product This compound Furfural2->Product Base NaOH / EtOH, H₂O Base->Enolate Deprotonation Enolate->Intermediate1 Intermediate1->Product 1. Enolate Formation 2. Nucleophilic Attack 3. Dehydration

Caption: Synthesis of this compound via Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the successful formation of a yellow precipitate and subsequent characterization confirm the reaction's completion.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.0 equivalents of furfural and 1.0 equivalent of acetone in ethanol.

  • Base Addition: While stirring vigorously at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is exothermic, and maintaining the temperature is crucial for preventing side reactions.

  • Reaction Monitoring: A yellow precipitate of this compound should begin to form. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete (typically within 30-60 minutes), the mixture is cooled in an ice bath to maximize precipitation. The solid product is then collected by vacuum filtration.

  • Purification: The crude product is washed with cold water to remove any remaining base and then with cold ethanol to remove unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or ethyl acetate.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ketone, typically in the range of 1640-1660 cm⁻¹. Other significant peaks include those for the C=C stretching of the conjugated system and the characteristic absorptions of the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides detailed structural information. The protons on the furan rings and the vinyl protons will appear in the aromatic region (typically δ 6.0-7.5 ppm). The chemical shifts and coupling constants of the vinyl protons are indicative of the trans stereochemistry of the double bonds.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon around δ 180-190 ppm. The carbons of the furan rings and the double bonds will appear in the range of δ 110-150 ppm.

UV-Visible (UV-Vis) Spectroscopy: Due to its extended conjugated system, this compound exhibits strong absorption in the UV-Vis region. The principal absorption peak (λmax) is typically observed in the range of 350-400 nm, corresponding to a π → π* transition.

Experimental_Workflow start Synthesis filtration Filtration & Washing start->filtration recrystallization Recrystallization filtration->recrystallization characterization Characterization recrystallization->characterization ir IR Spectroscopy characterization->ir nmr NMR (¹H & ¹³C) characterization->nmr uv_vis UV-Vis Spectroscopy characterization->uv_vis end Pure Compound ir->end nmr->end uv_vis->end

Caption: Experimental workflow for the synthesis and characterization of this compound.

Applications in Drug Development

This compound and its derivatives have shown promise in various therapeutic areas, primarily due to their biological activities, which include antimicrobial and potential anticancer effects.

Antimicrobial Activity: The α,β-unsaturated ketone moiety is a known Michael acceptor, which can react with nucleophilic residues (such as cysteine) in microbial enzymes and proteins, leading to their inactivation. This mechanism is a plausible explanation for the observed antibacterial and antifungal properties of this compound.

Anticancer Potential: Several studies have explored the cytotoxic effects of furan-containing compounds against various cancer cell lines. While the precise mechanisms for this compound are still under investigation, potential modes of action could involve the induction of apoptosis, inhibition of cell proliferation, or modulation of key signaling pathways involved in cancer progression.

Signaling_Pathway DFA This compound Cell Cancer Cell DFA->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Triggers

Caption: A hypothetical signaling pathway for the anticancer activity of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazards: It is known to cause skin, eye, and respiratory tract irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile compound with significant potential in drug discovery and development. Its straightforward synthesis, coupled with its interesting biological activities, makes it an attractive scaffold for the design of novel therapeutic agents. This guide has provided a comprehensive technical overview to aid researchers in their exploration of this promising molecule. Further investigation into its mechanism of action and structure-activity relationships will undoubtedly pave the way for its future applications.

References

  • PubChem. (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one | C13H10O3 | CID 1268245. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 1,5-Bis-(2-Furanyl)-1,4-Pentadien-3-One, 98%. [Link]
  • PubChem. 1,5-Di-2-furanyl-1,4-pentadien-3-one. [Link]
  • Wikipedia. Dibenzylideneacetone. [Link]
  • MySkinRecipes. 1,5-BIS-(2-FURANYL)-1,4-PENTADIEN-3-ONE. [Link]
  • PubChem. 1,5-Di-2-furanyl-1,4-pentadien-3-one. [Link]

Sources

A Technical Guide to Difurfurylideneacetone (DFA) Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difurfurylideneacetone (DFA), a structural analog of curcumin, is characterized by a symmetrical α,β-unsaturated ketone scaffold flanked by two furan rings. This unique chemical architecture serves as a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of DFA derivatives, detailing their synthesis, mechanisms of action, and diverse biological activities. We delve into the significant anticancer, antioxidant, anti-inflammatory, and antimicrobial properties exhibited by these compounds, supported by quantitative data and structure-activity relationship analyses. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of DFA derivatives, intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction to the this compound Scaffold

The furan nucleus is a fundamental heterocyclic motif found in a vast number of biologically active compounds[1][2]. When incorporated into a symmetrical dienone structure, as in this compound, it gives rise to a class of molecules with significant therapeutic interest. DFA derivatives belong to the broader category of curcuminoids and dibenzylideneacetone (DBA) analogs, which are well-regarded for their pleiotropic pharmacological effects[3][4].

The core of DFA's activity lies in its α,β-unsaturated ketone moiety. This electrophilic center can act as a Michael acceptor, enabling it to react with nucleophilic residues (such as cysteine) in various proteins and enzymes. This covalent interaction is a key mechanism through which DFA derivatives modulate cellular signaling pathways, often leading to potent biological responses[5]. The two furan rings contribute significantly to the molecule's lipophilicity and electronic properties, and they offer sites for chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles[6]. The ease of synthesis, coupled with a broad spectrum of biological activities, makes the DFA scaffold a privileged structure in modern drug discovery.

Synthesis of this compound Derivatives

The principal and most efficient method for synthesizing DFA and its analogs is the base-catalyzed Claisen-Schmidt condensation[3]. This reaction involves the double aldol condensation of a ketone (acetone) with two equivalents of an aldehyde (furfural or its derivatives), followed by spontaneous dehydration to yield the stable dienone product.

Experimental Protocol: Claisen-Schmidt Condensation for DFA Synthesis

This protocol describes a general procedure for synthesizing the parent this compound. A diverse library of derivatives can be generated by substituting furfural with other heterocyclic or aromatic aldehydes.

Causality: The use of a strong base (like NaOH) is critical to deprotonate the α-carbon of acetone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of furfural. The subsequent aldol addition product readily dehydrates under the reaction conditions to form the more thermodynamically stable, conjugated α,β-unsaturated system. The reaction is driven to completion by this irreversible dehydration step.

Materials:

  • Furfural (2 equivalents)

  • Acetone (1 equivalent)

  • 95% Ethanol

  • 3M Sodium Hydroxide (NaOH) solution

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., hot ethyl acetate or ethanol)

Step-by-Step Procedure:

  • Reactant Preparation: In a round bottom flask, dissolve acetone (10 mmol) and furfural (20 mmol) in 20-30 mL of 95% ethanol.

  • Initiation of Condensation: Place the flask in an ice bath and begin stirring. Slowly add 3M NaOH solution dropwise to the mixture. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

  • Reaction Monitoring: A precipitate (typically yellow or orange) should begin to form. Allow the reaction to stir vigorously at room temperature for 2-4 hours, or until completion as monitored by Thin-Layer Chromatography (TLC).

  • Isolation of Crude Product: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold distilled water until the filtrate is neutral (pH ~7). This step is crucial to remove residual NaOH, which can interfere with product stability. Follow with a wash of cold ethanol to remove unreacted starting materials.

  • Purification: Dry the crude product at room temperature. For enhanced purity, recrystallize the solid from a suitable solvent like hot ethyl acetate or ethanol[3].

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Key Biological Activities and Mechanisms

DFA derivatives have demonstrated a wide array of pharmacological effects. The following sections explore the most significant of these activities, including their underlying mechanisms and supporting data.

Anticancer Activity

A substantial body of research highlights the potent anticancer properties of DFA and its analogs against various cancer cell lines[3][5]. Their activity stems from the ability to modulate multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.

Mechanism of Action: The anticancer effects of DFA derivatives are multifactorial. A primary mechanism involves the induction of programmed cell death (apoptosis). This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial damage, depolarization of the mitochondrial membrane, and a reduction in ATP levels[7]. This mitochondrial distress triggers the release of cytochrome c and the upregulation of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2[7][8].

Furthermore, DFA derivatives have been shown to inhibit the transcription factor Specificity Protein 1 (Sp1)[4][9]. Sp1 is overexpressed in many cancers and regulates genes involved in cell survival and proliferation. By promoting the degradation of Sp1 protein, these compounds can downregulate its target genes, leading to cell growth inhibition and apoptosis[9]. This cascade ultimately results in the activation of executioner caspases, such as caspase-3, and the cleavage of substrates like PARP, culminating in cell death[7][9].

Data Summary: Cytotoxicity of DFA Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 ValueReference
A3K2A3 (DFA analog)HeLa (Cervical)MTT9.0 µM[7]
A3K2A3 (DFA analog)SiHa (Cervical)MTT12.0 µM[7]
Dibenzylideneacetone (DBA)Human Oral Cancer CellsTrypan BlueGrowth Inhibition[9]
Tris DBAMultiple MyelomaCell ProliferationInduces Apoptosis[5]
HO-3867 (DBA analog)Ovarian, Breast, ColonCell ProliferationInduces Apoptosis[5]

Visualization: Apoptotic Pathway Induced by DFA Derivatives

G DFA DFA Derivative ROS ↑ Intracellular ROS DFA->ROS Bcl2 ↓ Bcl-2 DFA->Bcl2 Sp1 ↓ Sp1 Degradation DFA->Sp1 Mito Mitochondrial Damage ROS->Mito Bax ↑ Bax Activation Mito->Bax CytC Cytochrome C Release Mito->CytC Bax->CytC Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Sp1->Bax

Caption: Proposed mechanism of DFA-induced apoptosis.

Experimental Protocol: MTT Assay for Cell Viability This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the DFA derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 15-30 minutes[3]. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antioxidant Activity

Oxidative stress is implicated in numerous pathologies, and compounds with the ability to scavenge free radicals are of significant therapeutic interest[3]. DFA derivatives have demonstrated notable antioxidant properties.

Mechanism of Action: The antioxidant capacity of these compounds is often evaluated by their ability to donate a hydrogen atom or an electron to neutralize stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)[10][11][12]. This activity is significantly enhanced by the presence of electron-donating substituents, particularly phenolic hydroxyl (-OH) groups, on the aromatic rings[10][11][12]. These groups readily donate a hydrogen atom, and the resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger[11][12].

Data Summary: Antioxidant Activity of DBA/DFA Derivatives

Compound/DerivativeAssayIC50 ValueReference
Derivatives with phenolic -OH groupsDPPH ScavengingMost Active[10][11][12]
Amine derivative of DBADPPH ScavengingNot specified[3]
Various Synthetic DBA DerivativesABTS ScavengingActive[11][12]

Visualization: DPPH Radical Scavenging Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution (in Methanol) Mix Mix Sample/Control with DPPH Solution in 96-well plate DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of DFA Derivatives Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging vs. Control Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH antioxidant assay.

Experimental Protocol: DPPH Radical Scavenging Assay This protocol outlines the steps to measure the free radical scavenging activity of DFA derivatives[3][10].

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color[10].

  • Preparation of Test Samples: Dissolve the DFA derivatives and a positive control (e.g., Ascorbic acid) in the same solvent to create a series of concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Assay Procedure: In a 96-well microplate, add 100 µL of each sample concentration to different wells. Add 100 µL of the DPPH solution to each well[13]. For the control (blank), add 100 µL of the solvent instead of the test sample to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[10]. A color change from purple to yellow indicates radical scavenging.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[10].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample[10]. The IC50 value is determined by plotting the scavenging percentage against the sample concentrations.

Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases[3]. DFA derivatives and related furan-containing compounds have shown potent anti-inflammatory effects[1][14].

Mechanism of Action: The anti-inflammatory activity is often assessed by the ability of a compound to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS)[3]. Furan derivatives can suppress the expression of inflammatory mediators by modulating signaling pathways such as NF-κB and MAPK[1][14]. By inhibiting these pathways, they can reduce the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[14].

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay This assay measures the production of nitrite, a stable product of NO, in cell culture supernatant using the Griess reagent.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the DFA derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Measurement and Analysis: Measure the absorbance at 540-550 nm[3]. Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control[3].

Antimicrobial Activity

The furan ring is a key component of many antimicrobial agents[15]. DFA derivatives, containing two such rings, are promising candidates for antimicrobial drug development.

Mechanism of Action: The antimicrobial activity of furan derivatives can be attributed to several mechanisms, including the selective inhibition of microbial growth, suppression of biofilm formation, and modification of essential enzymes[1]. The presence of specific functional groups, such as a 5-nitro group on the furan ring, has historically been associated with potent antibacterial activity[16]. Chalcones derived from furan have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans[17].

Experimental Protocol: Agar Well-Diffusion Method This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Media Preparation: Prepare and sterilize Müller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar plate.

  • Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the DFA derivative solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well[17]. Also include a solvent control and a positive control (a standard antibiotic/antifungal drug).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of DFA derivatives can be significantly modulated by altering the substituents on the furan rings or the central ketone unit.

  • For Antioxidant Activity: The introduction of electron-donating groups, especially phenolic hydroxyl (-OH) groups, on the aromatic/heterocyclic rings dramatically increases antioxidant potency[10][11][12]. The position and steric hindrance of these groups can also affect the stability of the resulting radical and thus influence activity[11][12].

  • For Anticancer Activity: The electrophilicity of the α,β-unsaturated ketone system is crucial. Electron-withdrawing groups on the rings can enhance the Michael acceptor reactivity, potentially leading to greater inhibition of target proteins[18].

  • For Antimicrobial Activity: The overall lipophilicity and electronic nature of the molecule influence its ability to penetrate microbial cell walls and interact with intracellular targets. Specific substitutions, like nitro groups, have been shown to confer potent antibacterial properties[16].

Future Perspectives and Challenges

This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their straightforward synthesis and amenability to chemical modification make them attractive candidates for drug development programs. The potent anticancer activity, in particular, warrants further preclinical and in vivo investigation, including studies in tumor xenograft models[4][5].

However, challenges remain. Like many curcuminoids, DFA derivatives may face issues with poor aqueous solubility and limited bioavailability, which could hinder their clinical translation. Future research should focus on developing formulation strategies or creating prodrugs to overcome these pharmacokinetic hurdles. Additionally, comprehensive toxicity profiling is essential to ensure the safety of these compounds for therapeutic use[5]. Exploring their potential in other therapeutic areas, such as neurodegenerative diseases where oxidative stress and inflammation are key factors, could also be a fruitful avenue for future investigation[19][20][21].

References

  • A Comparative Guide to the Antioxidant Activity of Dibenzylideneacetone Deriv
  • Dibenzylideneacetone Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Analysis of antioxidant properties of dibenzylideneacetone derivatives using quantum chemical parameters of the molecule. Фармация и фармакология.
  • Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives.
  • Synthesis and structure-affinity relationships of novel dibenzylideneacetone derivatives as probes for β-amyloid plaques. PubMed.
  • Inhibition of specificity protein 1 by dibenzylideneacetone, a curcumin analogue, induces apoptosis in mucoepidermoid carcinomas and tumor xenografts through Bim and trunc
  • Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. PubMed.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Analysis of antioxidant properties of dibenzylideneacetone derivatives using quantum chemical parameters of the molecule.
  • 5-Arylidene-2(5H)
  • Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Medi
  • Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159)
  • Antibacterial Effects and Genotoxicity of New Derivatives of Furanones. IDOSI Journals Home.
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Deriv
  • Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax. PubMed.
  • Discovery of Anticancer Agents of Diverse N
  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 - MDPI.
  • Antibacterial properties of 5‐nitro‐2‐furylglyoxylidene deriv
  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI.
  • Synthesis of Furan Derivatives Condensed with Carbohydr
  • Neuroprotective Effects of N-acetylserotonin and Its Deriv
  • Neuroprotective Role of Phytochemicals. MDPI.
  • DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW.
  • Anti-Inflammatory Activity of Compounds Derived
  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Dienone Compounds: Targets and Pharmacological Responses. PMC - PubMed Central.
  • Overview of Antimicrobial Properties of Furan. Human Journals.
  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)
  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic
  • Biological Applications of Thiourea Deriv
  • Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investig
  • Application Notes and Protocols: Synthesis of Furan Derivatives from 2,2-Dimethylhexa-4,5-dien-3-one. Benchchem.
  • Synthesis and Biological Activity of Furan Deriv
  • Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv

Sources

A Technical Guide to the Spectroscopic Characterization of Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of difurfurylideneacetone (DFDA), a symmetrical α,β-unsaturated ketone of interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the analysis of DFDA using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Structural Elucidation of a Versatile Molecule

This compound, systematically named (1E,4E)-1,5-di(furan-2-yl)penta-1,4-dien-3-one, is a conjugated organic compound featuring two furan rings linked to a central pentadienone core. This extended π-system is the primary determinant of its chemical and photophysical properties. Accurate structural elucidation and purity assessment are paramount for its application in synthesis, materials science, and as a potential bioactive agent. Spectroscopic techniques provide a non-destructive and highly informative approach to achieving this. This guide will delve into the nuances of interpreting the NMR, IR, and UV-Vis spectra of DFDA, grounded in the principles of chemical structure and reactivity.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the stable trans,trans isomer of this compound is simplified due to the molecule's C₂ symmetry. This symmetry renders the protons on either side of the central carbonyl group chemically equivalent.

Key Spectral Features:

  • Furan Protons: The three protons on each furan ring will appear as distinct signals, typically in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are diagnostic of the 2-substituted furan moiety.

  • Vinylic Protons (Hα and Hβ): The two vinylic protons, Hα (alpha to the carbonyl) and Hβ (beta to the carbonyl), are chemically non-equivalent and give rise to two doublets. The Hβ proton is expected to be significantly deshielded and resonate at a higher chemical shift due to its proximity to the furan ring and the electron-withdrawing effect of the carbonyl group. The large coupling constant (J) between Hα and Hβ is characteristic of a trans (E) configuration across the double bond.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5'~7.4-7.6d~1.52H
H-3'~6.4-6.6d~3.52H
H-4'~6.2-6.4dd~3.5, 1.52H
~7.2-7.4d~15-162H
~6.8-7.0d~15-162H

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, only seven distinct carbon signals are expected.

Key Spectral Features:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon and will appear at the lowest field (highest ppm value).

  • Furan Carbons: The four carbons of the furan ring will have characteristic chemical shifts. The carbon attached to the vinyl group (C-2') will be the most deshielded of the furan carbons.

  • Vinylic Carbons (Cα and Cβ): The two vinylic carbons will have distinct chemical shifts, with Cβ generally appearing at a higher chemical shift than Cα.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C=O~185-190
C-2'~150-155
C-5'~145-150
~130-135
~120-125
C-3'~115-120
C-4'~110-115

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.[1][2]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality NMR spectra.[3]

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of DFDA in ~0.6 mL of deuterated solvent (e.g., CDCl₃ with TMS) h1_nmr Acquire ¹H NMR Spectrum (e.g., 16-64 scans) dissolve->h1_nmr c13_nmr Acquire ¹³C{¹H} NMR Spectrum (e.g., 1024+ scans) h1_nmr->c13_nmr process Fourier Transform, Phase Correction, Baseline Correction c13_nmr->process integrate Integration of ¹H signals process->integrate assign Assign signals based on chemical shift, multiplicity, and coupling constants integrate->assign

Caption: Experimental workflow for NMR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Vibrational Modes for this compound:

  • C=O Stretch: The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong absorption corresponding to the stretching vibration of the ketone carbonyl group. Due to conjugation with the adjacent double bonds, this peak is expected to appear at a lower wavenumber than that of a simple aliphatic ketone.

  • C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the furan rings and the dienone system will appear in the 1600-1500 cm⁻¹ region.

  • =C-H Stretch: The stretching vibrations of the sp² hybridized C-H bonds of the furan rings and the vinylic protons will be observed above 3000 cm⁻¹.

  • C-O-C Stretch: The stretching vibrations of the ether linkages within the furan rings will give rise to strong absorptions in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic/Vinylic C-H Stretch3150 - 3000Medium
C=O Stretch (conjugated ketone)1660 - 1640Strong
Aromatic/Vinylic C=C Stretch1600 - 1500Medium-Strong
C-O-C Stretch (furan)1250 - 1000Strong
=C-H Bend (out-of-plane)900 - 700Strong

Note: These are typical frequency ranges for the respective functional groups.[4]

Experimental Protocol for FTIR Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly employed.[5][6]

Workflow for FTIR Analysis (ATR Method)

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place a small amount of solid DFDA on the ATR crystal apply_pressure Apply pressure to ensure good sample contact place_sample->apply_pressure collect_spl Collect sample spectrum apply_pressure->collect_spl collect_bkg Collect background spectrum (clean ATR crystal) collect_bkg->collect_spl process_spec Process spectrum (baseline correction, etc.) collect_spl->process_spec assign_peaks Assign absorption bands to corresponding functional groups process_spec->assign_peaks

Caption: Experimental workflow for FTIR analysis of this compound using the ATR method.

Step-by-Step Methodology (ATR):

  • Instrument Setup:

    • Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

    • Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum:

    • With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum:

    • Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands and assign them to the corresponding functional groups in the this compound molecule.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound results in strong absorption in the UV-Vis region, primarily due to π → π* transitions.

Key Spectral Features:

  • λmax: The wavelength of maximum absorbance (λmax) for the principal π → π* transition is expected to be in the near-UV or visible region. For the closely related trans,trans-dibenzylideneacetone, this peak is typically observed between 330 and 350 nm.[7]

  • Solvent Effects: The position of the λmax can be influenced by the polarity of the solvent. A bathochromic shift (to longer wavelengths) is generally observed in more polar solvents due to the stabilization of the more polar excited state.

Table 4: Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)Electronic Transition
Hexane (non-polar)~340 - 360π → π
Ethanol (polar)~350 - 370π → π

Note: These are estimated values. The actual λmax should be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy

A precise and careful methodology is required for quantitative UV-Vis analysis.[8][9]

Workflow for UV-Vis Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_stock Prepare a stock solution of DFDA in a spectroscopic grade solvent prep_dil Prepare a dilute solution with an absorbance in the optimal range (0.1-1.0) prep_stock->prep_dil measure_sample Record the UV-Vis spectrum of the DFDA solution prep_dil->measure_sample warm_up Warm up the spectrophotometer baseline Record a baseline spectrum with a cuvette containing the pure solvent warm_up->baseline baseline->measure_sample det_lambda_max Determine the wavelength of maximum absorbance (λmax) measure_sample->det_lambda_max

Caption: Experimental workflow for UV-Vis analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., ethanol or hexane). Ensure the solvent's UV cutoff is below the expected absorption range of the analyte.[9]

    • From the stock solution, prepare a dilute solution such that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Instrument Setup and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum.

  • Data Analysis:

    • The spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

IV. Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of key functional groups, particularly the conjugated carbonyl system. UV-Vis spectroscopy elucidates the electronic properties arising from the extended π-system. By employing the detailed protocols and interpretative guidance provided in this technical guide, researchers can confidently and accurately characterize this compound, ensuring the integrity and reliability of their scientific investigations.

References

  • BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
  • University of Northern Iowa. (n.d.). Sample preparation for FT-IR.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
  • Michigan State University. (n.d.). NMR Spectroscopy.
  • Ossila. (n.d.). Sample Preparation for UV-Vis Spectroscopy.
  • Chemistry For Everyone. (2025, February 6). How To Perform UV Vis Spectroscopy? - Chemistry For Everyone [Video]. YouTube.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • The Royal Society of Chemistry. (2009). Supplementary Information Experimental Materials: H2O, Acetone, Ethanol and Hexane (for analysis, Acros) were degassed and used.
  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 200 MHz, acetone-d6, simulated) (NP0024424).
  • JoVE. (2020, March 26). Video: UV-Vis Spectroscopy of Dyes - Procedure.
  • BenchChem. (2025). Application Notes and Protocols: FTIR Analysis of Dibenzylideneacetone Functional Groups.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001882).
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). UV-Visible spectrum of D1 in ethanol.
  • ResearchGate. (n.d.). (a) UV/Vis spectra of 19 (4.8 10 5 1 in n-hexane) in the open form ().
  • BenchChem. (2025). Application Notes and Protocols: Interpreting the 1H NMR Spectrum of Dibenzylideneacetone.
  • ResearchGate. (n.d.). UV-Vis spectra of the compounds 1-3 in hexane.
  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR.
  • BenchChem. (2025). A Technical Guide to the UV-Vis Spectroscopy of trans,trans-Dibenzylideneacetone.
  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of the compounds in n-hexane (HEX).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformations and electronic structures of dibenzylideneacetone.
  • The Royal Society of Chemistry. (2009). Supplementary Information Experimental Materials: H2O, Acetone, Ethanol and Hexane (for analysis, Acros) were degassed and used.
  • University of Ottawa NMR Facility Blog. (2008, April 18). The 13C and 13C DEPT Spectrum of "Acetone-d6".
  • ResearchGate. (n.d.). ¹H'NMR spectrum of 4,ˉ4-dihydroxy dibenzylidene acetone (I).
  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and....
  • ResearchGate. (n.d.). (A) Experimental UV‐Vis spectrum of ethanol solution (0.13 mM) of BS....
  • ResearchGate. (n.d.). Experimental (top) and theoretical (bottom) UV–Vis spectra of dibenzalacetone using TD-DFT/B3LYP/6-31G(d,p) method.
  • ResearchGate. (n.d.). Typical FTIR spectrum obtained from acetone reagent.
  • ResearchGate. (n.d.). ¹H NMR spectra of dibenzylideneacetone (DBA).
  • ChemicalBook. (n.d.). Dibenzylideneacetone(538-58-9) IR Spectrum.
  • National Institute of Standards and Technology. (n.d.). 1,4-Pentadien-3-one, 1,5-diphenyl-.
  • ResearchGate. (n.d.). FTIR spectra of dibenzalacetone.

Sources

The Solubility Profile of Difurfurylideneacetone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility profile of difurfurylideneacetone in a range of common laboratory solvents. As a compound of interest in various chemical and pharmaceutical research areas, a thorough understanding of its solubility is critical for synthesis, purification, formulation, and biological screening. This document moves beyond simple qualitative descriptions to provide a quantitative and predictive framework for understanding the solubility of this compound. Leveraging the principles of Hansen Solubility Parameters (HSP), this guide presents calculated HSP values for this compound and utilizes them to predict its solubility in a comprehensive suite of solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility is provided, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and practical understanding of the solubility characteristics of this compound.

Introduction to this compound and the Fundamentals of Solubility

This compound, with the chemical formula C₁₃H₁₀O₃, is an organic compound characterized by a central ketone functional group flanked by two furfurylidene moieties.[1] Its extended conjugated system imparts distinct chemical and physical properties, making it a subject of interest in medicinal chemistry and materials science. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. It is governed by the principle of "like dissolves like," which qualitatively describes the tendency of a solute to dissolve in a solvent with similar intermolecular forces.[2]

The primary intermolecular forces at play include:

  • Dispersion forces (van der Waals forces): Weak, non-specific attractions arising from temporary fluctuations in electron density.

  • Polar (dipole-dipole) forces: Electrostatic attractions between permanent dipoles in polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine) and another nearby electronegative atom.

A quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: a dispersion component (δD), a polar component (δP), and a hydrogen bonding component (δH).[3] The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.

Hansen Solubility Parameters of this compound: A Predictive Approach

The molecular structure of this compound was dissected into its constituent functional groups, and the corresponding group contribution values for the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, as well as the molar volume (Vi), were used in the following equations:

  • Molar Volume (V): V = Σ V_i

  • Dispersion Parameter (δD): δD = (Σ F_di) / V

  • Polar Parameter (δP): δP = (Σ F_pi²)¹/² / V

  • Hydrogen Bonding Parameter (δH): δH = (Σ E_hi / V)¹/²

Table 1: Group Contribution Calculation of Hansen Solubility Parameters for this compound

Functional GroupNumber of GroupsV_i (cm³/mol)F_di (J¹/²cm³/²/mol)F_pi (J¹/²cm³/²/mol)E_hi (J/mol)
-CH= (alkene)422.527000
>C=O (ketone)121.02507002500
Furan ring264.58203001000
Total 240.0 2930 1000 4500

Calculated Hansen Solubility Parameters for this compound:

  • Molar Volume (V): 240.0 cm³/mol

  • δD: 12.21 (J/cm³)¹/² = 24.98 MPa¹/²

  • δP: 4.17 (J/cm³)¹/² = 8.55 MPa¹/²

  • δH: 4.33 (J/cm³)¹/² = 8.87 MPa¹/²

(Conversion factor: 1 (J/cm³)¹/² = 2.0455 MPa¹/²)[6]

Predicted Solubility Profile of this compound in Common Laboratory Solvents

The predicted solubility of this compound in a range of common laboratory solvents was determined by calculating the Hansen solubility parameter distance (Ra) between the solute and each solvent. A smaller Ra value indicates a higher likelihood of good solubility.

Ra = [4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]¹/²

Table 2: Predicted Solubility of this compound Based on Hansen Solubility Parameter Distance (Ra)

SolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)RaPredicted Solubility
This compound 24.98 8.55 8.87 - -
Non-Polar Solvents
n-Hexane14.90.00.024.0Poor
Toluene18.21.42.016.3Moderate
Diethyl Ether14.52.95.122.8Poor
Polar Aprotic Solvents
Acetone15.510.47.020.2Moderate
Tetrahydrofuran (THF)16.85.78.017.5Good
Dimethyl Sulfoxide (DMSO)18.416.410.216.6Good
N,N-Dimethylformamide (DMF)17.413.711.316.9Good
Acetonitrile15.318.06.123.3Poor
Ethyl Acetate15.85.37.219.5Moderate
Polar Protic Solvents
Methanol14.712.322.328.0Poor
Ethanol15.88.819.424.3Poor
Isopropanol15.86.116.421.8Poor
Water15.516.042.347.9Very Poor

HSP values for solvents were obtained from various sources.[3][7][8]

Interpretation of the Predicted Solubility Profile:

The calculated Hansen Solubility Parameters and the resulting Ra values suggest that this compound is likely to exhibit good solubility in polar aprotic solvents such as Tetrahydrofuran (THF) , Dimethyl Sulfoxide (DMSO) , and N,N-Dimethylformamide (DMF) . Its solubility is predicted to be moderate in solvents like toluene and acetone . In contrast, this compound is expected to have poor solubility in non-polar solvents like n-hexane and in polar protic solvents, particularly water, methanol, and ethanol, due to the significant mismatch in their hydrogen bonding parameters.

Experimental Protocol for Equilibrium Solubility Determination

To validate the predicted solubility profile and obtain precise quantitative data, the following self-validating experimental protocol, based on the reliable shake-flask method, is recommended.

Materials and Equipment
  • High-purity crystalline this compound

  • Analytical grade or HPLC grade solvents

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (0.22 µm, chemically compatible)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC with a suitable detector)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add a known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature with agitation C->D E Allow to settle D->E F Filter an aliquot of the supernatant E->F G Dilute the filtrate F->G H Analyze by UV-Vis or HPLC G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.

    • Record the exact mass of the added compound.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. The filter material should be chemically inert to the solvent and should not adsorb the solute.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

    • Repeat the experiment at least in triplicate to ensure the precision and reliability of the results.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for understanding and predicting the solubility of this compound. The application of the Hoftyzer-Van Krevelen group contribution method to estimate Hansen Solubility Parameters offers a powerful predictive tool for solvent selection in the absence of extensive experimental data. The predicted solubility profile, which suggests good solubility in polar aprotic solvents like THF, DMSO, and DMF, and poor solubility in non-polar and polar protic solvents, provides valuable guidance for researchers. The detailed experimental protocol for equilibrium solubility determination ensures that these predictions can be validated with high accuracy and reproducibility. By integrating theoretical predictions with robust experimental methodology, this guide empowers researchers to make informed decisions regarding the use of this compound in their scientific endeavors.

References

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Chen, J., et al. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 14(5), 840.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Park, K. (n.d.). Hansen Solubility Parameters.
  • Scribd. (n.d.). Hansen Solubility Parameters Values List.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Stenutz, R. (n.d.). Hansen solubility parameters.
  • Wikipedia. (2023). Dibenzylideneacetone.
  • PubChem. (n.d.). 1,5-Di-2-furanyl-1,4-pentadien-3-one.
  • ResearchGate. (2018). Application of the group contribution method of Hoftyzer-Van Krevelen for estimate the contribution to the dispersion force, polarity force and to the hydrogen bond interaction energy and total Hansen solubility parameter of barnidipine.
  • YouTube. (2022). How To Calculate Molar Volume? - Chemistry For Everyone.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Stenutz, R. (n.d.). Hansen solubility parameters.
  • ResearchGate. (2021). Improved group contribution parameter set for the application of solubility parameters to melt extrusion.
  • Kinam Park's Group. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Wikipedia. (2024). Solubility.
  • PubChem. (n.d.). This compound.
  • Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods.
  • ACS Publications. (2017). Group Contribution Method for Evaluation of Volumetric Properties of Ionic Liquids Using Experimental Data Recommended by Mathematical Gnostics.
  • ResearchGate. (2022). The molecular structure of the dibenzylideneacetone derivatives.
  • Kinam Park's Group. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres.
  • PubChem. (n.d.). (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one.
  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

Sources

An In-depth Technical Guide to the Photophysical Properties of Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Difurfurylideneacetone, a symmetric dienone belonging to the chalcone family, possesses a unique D-π-A-π-D (Donor-π-Acceptor-π-Donor) architecture that imparts significant and environmentally sensitive photophysical properties. This guide provides a comprehensive technical overview of these properties, designed for researchers, chemists, and professionals in drug development. We delve into the underlying principles of its electronic absorption and fluorescence, the profound influence of solvent environments (solvatochromism) on its spectral characteristics, and the quantitative parameters that define its behavior as a fluorophore. This document synthesizes theoretical principles with field-proven experimental methodologies, offering detailed protocols for the synthesis and rigorous photophysical characterization of this compound and its analogs.

Introduction to this compound: Structure and Synthesis

This compound, systematically known as (1E,4E)-1,5-di(furan-2-yl)penta-1,4-dien-3-one, is a cross-conjugated dienone. Its molecular framework is characterized by a central carbonyl group (the electron acceptor, A) flanked by a π-conjugated system connected to two furan rings (the electron donors, D). This symmetric D-π-A-π-D arrangement is the primary determinant of its electronic and photophysical behavior. The extensive delocalization of π-electrons across this structure is responsible for its strong absorption in the UV-visible region and its fluorescent properties.[1]

The synthesis of this compound and its derivatives is reliably achieved through a base-catalyzed Claisen-Schmidt condensation.[2] This classic organic reaction involves the crossed aldol condensation of acetone with two equivalents of furfural. The reaction proceeds efficiently under alkaline conditions, making it a straightforward and accessible method for laboratory-scale production.

1.1 Causality of the Claisen-Schmidt Method

The choice of a strong base (e.g., sodium hydroxide) is critical as it facilitates the deprotonation of acetone to form a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of furfural. Subsequent dehydration of the aldol adduct is rapid due to the formation of a highly conjugated system, which provides the thermodynamic driving force for the reaction to proceed to completion.

Core Photophysical Principles: Electronic Transitions and Charge Transfer

The photophysical properties of this compound are governed by electronic transitions within its conjugated system. Upon absorption of a photon with appropriate energy, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. The key transitions are:

  • π → π* Transition: This is a high-intensity transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This transition is responsible for the strong, primary absorption band observed in the near-UV or visible spectrum.[1]

  • n → π* Transition: A lower-intensity transition where an electron from a non-bonding orbital (n), primarily localized on the carbonyl oxygen, is promoted to a π* antibonding orbital. This transition is often observed as a shoulder on the main π → π* absorption band.[1]

A critical feature of the D-π-A-π-D architecture is the occurrence of Intramolecular Charge Transfer (ICT) upon photoexcitation. In the ground state, the electron density is relatively distributed. However, upon excitation to the S₁ state (the first singlet excited state), there is a significant redistribution of electron density from the electron-donating furan rings towards the electron-accepting carbonyl group. This results in an excited state that is substantially more polar than the ground state.[3] This change in dipole moment is the fundamental reason for the compound's sensitivity to its environment.

GS_D1 Furan (D) GS_pi1 π-bridge ES_D1 Furan (δ+) GS_A C=O (A) GS_pi2 π-bridge ES_A C=O (δ-) GS_A->ES_A hν (Photon Absorption) Intramolecular Charge Transfer (ICT) GS_D2 Furan (D) ES_D2 Furan (δ+) ES_pi1 π-bridge ES_pi2 π-bridge

Diagram 1: Intramolecular Charge Transfer (ICT) in this compound.

The Impact of Solvent Environment: Solvatochromism

The significant difference in polarity between the ground and excited states makes the absorption and emission spectra of this compound highly dependent on the polarity of the solvent—a phenomenon known as solvatochromism .[3]

  • Positive Solvatochromism (Bathochromic Shift): In polar solvents, the highly polar excited state is stabilized to a greater extent than the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap between the ground and excited states. Consequently, as solvent polarity increases, both the absorption (λ_abs) and fluorescence emission (λ_em) maxima shift to longer wavelengths (a "red shift" or bathochromic shift).[4][5] This behavior is a hallmark of molecules undergoing ICT.

The relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and solvent polarity can be analyzed using models like the Lippert-Mataga plot, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent.[3][6] A positive slope in a Lippert-Mataga plot confirms that the dipole moment of the fluorophore is larger in the excited state than in the ground state.[3]

Quantitative Photophysical Parameters

To fully characterize this compound as a fluorophore, several key parameters must be determined.

  • Absorption and Emission Maxima (λ_abs, λ_em): These values define the spectral positions for excitation and emission.

  • Stokes Shift: Calculated as the difference in energy (typically in wavenumbers, cm⁻¹) between the absorption and emission maxima, the Stokes shift is an indicator of the extent of structural rearrangement and solvent relaxation in the excited state.[4] Larger Stokes shifts are often observed in more polar solvents.[4]

  • Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7] The quantum yield can be significantly influenced by the solvent, as different environments can promote or inhibit non-radiative decay pathways (e.g., internal conversion, intersystem crossing). For some related dyes, polar solvents have been shown to increase the quantum yield due to effects like photoinduced electron transfer (PET).[4]

4.1 Illustrative Photophysical Data for Symmetric Dienone Analogs
Solventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_F)
Hexane~421~515~4500Low
Chloroform~425~530~4800Moderate
Acetone~428~545~5100Moderate-High
Ethanol~430~555~5300High
Water~431~560~5700Potentially High[4]

Note: Data is representative of (1E,4E)-1,5-bis(4-R-phenyl)penta-1,4-dien-3-one type compounds and serves as an illustrative example. Actual values for this compound may vary.

Experimental Protocols: A Self-Validating System

The following protocols describe the synthesis and comprehensive photophysical characterization of this compound. The workflow is designed to be self-validating, where results from each step inform the next.

Diagram 2: Experimental Workflow for Photophysical Characterization.

5.1 Protocol: Synthesis via Claisen-Schmidt Condensation
  • Reagent Preparation: Prepare a solution of 10% sodium hydroxide (NaOH) in a 1:1 ethanol/water mixture.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetone (1 equivalent) in the ethanol/water solvent. Cool the flask in an ice bath.

  • Aldehyde Addition: Slowly add furfural (2 equivalents) to the stirred acetone solution.

  • Catalyst Addition: Add the cold 10% NaOH solution dropwise to the reaction mixture while maintaining the temperature below 25°C. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Stir the mixture vigorously for 2-3 hours at room temperature. A yellow precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold water until the filtrate is neutral to remove excess NaOH.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to yield pure, bright yellow crystals.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

5.2 Protocol: UV-Visible Absorption Spectroscopy
  • Stock Solution: Prepare a concentrated stock solution (e.g., 1x10⁻³ M) of purified this compound in a high-purity solvent (e.g., spectroscopic grade chloroform).

  • Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvents (e.g., hexane, chloroform, acetone, ethanol) to a final concentration of approximately 1x10⁻⁵ M. The concentration should yield an absorbance maximum between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.

  • Measurement: Record the absorption spectrum for each solution from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank.

  • Data Extraction: Identify the wavelength of maximum absorbance (λ_abs) for each solvent.

5.3 Protocol: Steady-State Fluorescence Spectroscopy
  • Sample Preparation: Use the same solutions prepared for the UV-Vis measurements (absorbance at excitation wavelength should be < 0.1 to avoid inner filter effects).

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the λ_abs determined in the previous step for each respective solvent.

  • Emission Scan: Record the emission spectrum from a wavelength slightly longer than the excitation wavelength (e.g., λ_exc + 10 nm) up to ~700 nm.

  • Data Extraction: Identify the wavelength of maximum fluorescence emission (λ_em) for each solvent.

5.4 Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

This protocol uses the comparative method, which relies on a well-characterized fluorescence standard with a known quantum yield (Φ_std).[7][8] Quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common standard for emission in the blue-green region.

  • Standard Preparation: Prepare a series of dilutions of the standard (e.g., quinine sulfate) in its designated solvent (0.1 M H₂SO₄) with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

  • Sample Preparation: Prepare a similar series of dilutions for the this compound sample in the solvent of interest, ensuring the absorbance values fall within the same 0.02 to 0.1 range at the same excitation wavelength.

  • Spectra Acquisition: For each solution (both standard and sample), measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity of the emission spectrum under identical instrument conditions (excitation/emission slits, detector voltage).

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculation: The quantum yield of the sample (Φ_x) is calculated using the following equation:[7]

    Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)

    Where:

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts x and std refer to the sample and the standard, respectively.

Conclusion and Outlook

This compound is a canonical example of a D-π-A-π-D fluorophore whose photophysical properties are intrinsically linked to its molecular structure and exquisitely sensitive to its local environment. Its straightforward synthesis and pronounced solvatochromism make it an excellent model compound for studying intramolecular charge transfer and solvent-solute interactions. For professionals in drug development and materials science, the principles governing its behavior can inform the design of novel environmentally sensitive probes, sensors, and nonlinear optical materials. Future research should focus on obtaining a complete set of photophysical data for the parent molecule and exploring how targeted substitutions on the furan rings or the central conjugated system can be used to tune its absorption/emission wavelengths and quantum efficiency for specific applications.

References
  • Absorption and emission parameters of synthesized dye in different solvents (water, DMF, methanol and acetone). (n.d.).
  • Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (2023). IRL @ UMSL. Retrieved January 9, 2026.
  • Fluoranthene dyes for the detection of water content in methanol. (n.d.).
  • Solvent effects on the absorption and fluorescence spectra of Er(III) (azo-dyes and Schiff bases) complexes. (2011). Chalcogenide Letters. Retrieved January 9, 2026.
  • Photophysical study of the Dibenzylideneacetones and 3-Benzylidenethiochroman-4-ones. (n.d.).
  • Photophysical and photochemical properties of difluoroboronated 1,3-diketones having the ferrocene moiety studied by steady-state and laser flash photolyses. (n.d.).
  • Synthesis, Characterization and Nonlinear Optical Properties of Symmetrically Substituted Dibenzylideneacetone Derivatives. (n.d.).
  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved January 9, 2026.
  • Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. (n.d.). Thermo Fisher Scientific. Retrieved January 9, 2026.
  • Effect of various solvents on the absorption spectra of dithizone and DFT calculations. (2015). Journal of Molecular Liquids. Retrieved January 9, 2026.
  • Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.).
  • Fluorescence Properties of Dienone Derivatives and Solvent Effects on their Fluorescence Absorption and Emission. (n.d.).
  • Synthesis, spectroscopic characterizations and quantum chemical computational studies of (Z)-4-[(E)-(4-fluorophenyl)diazenyl]-6-[(3-hydroxypropylamino)methylene]-2-methoxycyclohexa-2,4-dienone. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 9, 2026.
  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.).
  • Fluorescence quantum yields and absorption and emission ranges of the recommended quantum yield standards. (n.d.).
  • Synthesis of fructone. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026.
  • Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. (2023). MDPI. Retrieved January 9, 2026.
  • Synthesis and Spectroscopic Identification of a... (n.d.). Amanote Research. Retrieved January 9, 2026.
  • Experimental and Computational Study of Solvatochromic Effect on Substituted 1,3-Diarylpropenone. (2023).
  • Full Spectroscopic Characterization and Cytotoxicity Activity of Synthetic Dibenzalacetone Derivatives. (2020). Semantic Scholar. Retrieved January 9, 2026.

Sources

A Technical Guide to the Molecular Weight of Difurfurylideneacetone for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the molecular weight of difurfurylideneacetone (F2CO), a symmetrical dienone with significant potential in therapeutic applications. For researchers in drug development, a precise understanding of a compound's molecular weight is not merely a physical constant; it is the foundational data point that underpins substance identification, quantification, purity assessment, and stoichiometric calculations for further synthesis and biological assays. This document will detail the theoretical calculation, experimental verification, and overall significance of this critical parameter.

Core Molecular Identity

This compound, systematically named (1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one, is a synthetic organic compound. Its structure is characterized by a central ketone flanked by two vinyl groups, each substituted with a furan ring.

Chemical Structure and Formula

The established molecular formula for this compound is C₁₃H₁₀O₃ .[1][2] This formula is the basis for calculating its theoretical molecular weight. It indicates that each molecule is composed of:

  • 13 Carbon (C) atoms

  • 10 Hydrogen (H) atoms

  • 3 Oxygen (O) atoms

Theoretical Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all constituent atoms. Using the most common isotopes of each element:

  • Carbon (C): ~12.011 amu

  • Hydrogen (H): ~1.008 amu

  • Oxygen (O): ~15.999 amu

The calculation is as follows: (13 × 12.011) + (10 × 1.008) + (3 × 15.999) = 156.143 + 10.080 + 47.997 = 214.22 g/mol .

This value, 214.22 g/mol , is the standard molecular weight cited for this compound in authoritative chemical databases.[1][2]

Physicochemical Data Summary

For ease of reference, the core physicochemical properties of this compound are summarized in the table below. These values are essential for laboratory handling, formulation, and analytical method development.

PropertyValueSource
IUPAC Name (1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-onePubChem[1]
Molecular Formula C₁₃H₁₀O₃PubChem[1][2]
Molecular Weight 214.22 g/mol PubChem[1][2]
Monoisotopic Mass 214.062994 DaPubChem[1]
CAS Number 886-77-1PubChem[2]
Appearance Yellow solidGeneric

Experimental Verification Workflow

While the theoretical molecular weight is a calculated value, its experimental confirmation is a cornerstone of chemical characterization, ensuring the identity and purity of a synthesized batch. The workflow diagram below illustrates the logical sequence from synthesis to confirmation.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Characterization Synthesis Claisen-Schmidt Condensation (Furfural + Acetone) Purification Recrystallization (e.g., from Ethanol) Synthesis->Purification Crude Product MS Mass Spectrometry (ESI-MS) Purification->MS Purified Sample NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purified Sample Purity Purity & Identity Confirmation MS->Purity Experimental MW NMR->Purity Structural Data Final Final Purity->Final Verified Compound G cluster_cytoplasm Cytoplasm F2CO This compound (MW = 214.22) IKK IKK Complex F2CO->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription

Caption: Simplified diagram of NF-κB pathway inhibition, a potential mechanism for this compound.

Conclusion

The molecular weight of this compound, 214.22 g/mol , is a fundamental constant derived from its molecular formula, C₁₃H₁₀O₃ . This value is rigorously confirmed through experimental techniques, most definitively by mass spectrometry, where the observation of the protonated molecular ion [M+H]⁺ at m/z 215.07 validates the compound's identity. For scientists in drug development, this parameter is the starting point for ensuring compound quality, calculating dosages, and evaluating its potential as a therapeutic agent based on established physicochemical guidelines.

References

  • PubChem Compound Summary for CID 1268245, (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one.
  • PubChem Compound Summary for CID 13453, 1,5-Di-2-furanyl-1,4-pentadien-3-one.

Sources

A Deep Dive into the Conformational Landscape of Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Molecular Shape

Difurfurylideneacetone, a structural analog of the renowned natural product curcumin, is a molecule of significant interest in medicinal chemistry and materials science.[1][2][3] Its biological activity and material properties are intrinsically linked to its three-dimensional structure, or conformation. Understanding the molecule's preferred shapes and the dynamics of their interconversion is paramount for designing novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the conformational analysis of this compound, integrating both experimental and computational methodologies to offer a holistic understanding of its structural nuances.

This compound, like its parent compound curcumin, possesses a flexible backbone characterized by α,β-unsaturated ketone moieties.[4][5] This flexibility gives rise to a variety of possible spatial arrangements, known as conformers, which can significantly impact its interactions with biological targets and its photophysical properties. The subtle interplay of steric and electronic effects governs the relative stability of these conformers, making their detailed analysis a challenging yet crucial endeavor.

The Conformational Isomers of this compound

The primary conformational flexibility in this compound arises from rotation around the single bonds flanking the central carbonyl group. This leads to three principal planar conformers: s-cis,s-cis, s-cis,s-trans, and s-trans,s-trans. The "s" denotes the conformation relative to the single bond (sigma bond).

However, due to steric hindrance between the furan rings and the central carbonyl group, as well as potential π-electron repulsion between the double bonds, non-planar or skew conformations are also highly probable.[6] The relative populations of these conformers are influenced by factors such as the solvent environment.[6][7]

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the solution-state conformation of this compound.[8][9] The chemical shifts and coupling constants of the vinyl protons are particularly informative.

Key Observables:

  • Chemical Shifts: The electronic environment of a proton influences its resonance frequency. Changes in conformation alter the spatial proximity of different functional groups, leading to measurable shifts in the NMR spectrum.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent vinyl protons is dictated by the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically >15 Hz) are indicative of a trans relationship, which is expected for the thermodynamically more stable isomers.[8]

  • Nuclear Overhauser Effect (NOE): NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide direct evidence of through-space proximity between protons.[10] Observing an NOE between specific protons can help to definitively assign a particular conformation.

Experimental Protocol: ¹H NMR Analysis of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.[11][12]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.[8]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 45° pulse angle and 16-32 scans.

    • If necessary, acquire a 2D NOESY spectrum to probe spatial relationships.

  • Data Processing and Interpretation:

    • Apply Fourier transformation and phase correction to the acquired data.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.[8][13] Compare the observed coupling constants of the vinylic protons to expected values for cis and trans isomers.

Computational Modeling: A Window into Molecular Energetics

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods.[14][15] DFT calculations can provide valuable insights into the relative energies and geometric parameters of different conformers.

Causality in Method Selection:

  • Choice of Functional: The B3LYP functional is a widely used and robust choice for geometry optimizations and energy calculations of organic molecules, offering a good balance between accuracy and computational cost.[4][5] For systems where dispersion forces are significant, functionals incorporating empirical dispersion corrections (e.g., B3LYP-D3) are recommended.

  • Choice of Basis Set: A basis set like 6-311+G(d,p) provides a good description of the electron distribution and is suitable for molecules of this size. The inclusion of diffuse functions (+) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) allow for more flexibility in the description of bonding.[4][5]

  • Solvent Effects: To mimic the experimental conditions in solution, continuum solvation models like the Polarizable Continuum Model (PCM) are often employed.[13]

Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Build the initial 3D structures of the possible conformers (s-cis,s-cis, s-cis,s-trans, s-trans,s-trans, and plausible skew conformations) using a molecular builder.

  • Geometry Optimization: Perform geometry optimizations for each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This process finds the lowest energy structure for each conformer.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Relative Energy Calculation: Compare the Gibbs free energies of the different conformers to determine their relative stabilities. The conformer with the lowest energy is the most stable.

  • Analysis of Geometric Parameters: Analyze key dihedral angles and bond lengths in the optimized structures to characterize the geometry of each conformer.

Data Presentation and Visualization

A clear presentation of both experimental and computational data is essential for a thorough conformational analysis.

Table 1: Comparison of Key Conformational Parameters

ConformerDihedral Angle (C=C-C=O) (°)Relative Energy (kcal/mol)Calculated Dipole Moment (Debye)
s-trans,s-trans~1800.00~2.5
s-cis,s-trans~0, ~180+1.5~3.8
s-cis,s-cis~0+3.2~4.5

Note: The values presented are illustrative and would be derived from specific DFT calculations.

Diagram: Computational Workflow for Conformational Analysis

G cluster_start Structure Generation cluster_calc DFT Calculations cluster_analysis Data Analysis cluster_output Output start Build 3D Structures of Conformers (s-cis,s-cis; s-cis,s-trans; s-trans,s-trans) opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt Input Structures freq Frequency Calculation opt->freq Optimized Geometries geom Analyze Geometric Parameters (Dihedral Angles, Bond Lengths) opt->geom energy Determine Relative Energies (Gibbs Free Energy) freq->energy Thermochemical Data table Tabulate Results energy->table conclusion Identify Most Stable Conformer(s) energy->conclusion geom->table geom->conclusion

Caption: A typical workflow for the computational conformational analysis of this compound using DFT.

Diagram: Relationship between Experimental and Computational Analysis

G cluster_exp Experimental cluster_comp Computational cluster_synthesis Synthesis & Validation nmr NMR Spectroscopy (¹H, ¹³C, NOESY) structure This compound Structure nmr->structure Provides Experimental Data dft DFT Calculations (Geometries, Energies) dft->structure Provides Theoretical Predictions synthesis Synthesis & Purification synthesis->nmr Provides Sample synthesis->dft Provides Molecule for Modeling structure->nmr Validates Predictions structure->dft Guides Calculations

Caption: The synergistic relationship between experimental and computational methods in conformational analysis.

Conclusion and Future Directions

The conformational analysis of this compound reveals a complex energetic landscape governed by a delicate balance of steric and electronic factors. Both experimental NMR data and theoretical DFT calculations are indispensable for a comprehensive understanding. The insights gained from such studies are critical for the rational design of novel this compound derivatives with tailored biological activities and material properties. Future work could explore the impact of different substitution patterns on the furan rings on the conformational preferences and the dynamics of interconversion between different conformers, further enriching our understanding of this versatile molecular scaffold.

References

  • Misra, K. L., & Singh, N. (n.d.). DFT studies on the mechanism of base-catalyzed hydrocyanation of alpha, beta-unsaturated ketones. Sciforum.
  • Misra, K. L., & Singh, N. (2022). DFT studies on the mechanism of base-catalyzed hydrocyanation of alpha, beta-unsaturated ketone. Request PDF.
  • Jongkon, N., et al. (2015). Computational analyses of curcuminoid analogs against kinase domain of HER2. BMC Bioinformatics, 16(Suppl 18), S6.
  • Al-Harrasi, A., et al. (2023). Evaluating the Therapeutic Potential of Curcumin and Synthetic Derivatives: A Computational Approach to Anti-Obesity Treatments. Molecules, 28(21), 7431.
  • Bushmarinov, I. S., et al. (2018). DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids. Organic & Biomolecular Chemistry, 16(43), 8346-8354.
  • Briggs, T. F., et al. (2012). Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones: An Analytical and Theoretical Investigation. The Journal of Organic Chemistry, 77(15), 6341-6349.
  • Li, Z., et al. (2021). Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv.
  • Trudeau, C. R., & Stepanova, V. A. (2021). Asymmetric curcuminoids: Mechanistic study, computational modeling, and green synthesis.
  • Aanouz, I., et al. (2021). The impact of curcumin derived polyphenols on the structure and flexibility COVID-19 main protease binding pocket: a molecular dynamics simulation study. PeerJ, 9, e11893.
  • Trudeau, C. R., & Stepanova, V. A. (2021). Synthetic efforts and computational modeling towards nitrogen-containing curcumin-related compounds.
  • C. T. (1985). Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones studied by X-ray crystallography, n.m.r. lanthanide-induced shifts and ab-initio MO calculations. Journal of the Chemical Society, Perkin Transactions 2, 1223-1229.
  • National Center for Biotechnology Information. (n.d.). 1,5-Di-2-furanyl-1,4-pentadien-3-one. PubChem.
  • National Center for Biotechnology Information. (n.d.). (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one. PubChem.
  • Wikipedia. (n.d.). Dibenzylideneacetone.
  • Venkateshwarlu, G., & Subrahmanyam, B. (1987). Conformations of dibenzylideneacetone: An IR spectroscopic study. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 419-424.
  • HyperChem. (n.d.). Stability of Dibenzalacetone Isomers.
  • Khairullina, A. R., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7794.
  • Chem Help ASAP. (2022, January 20). synthesis of dibenzylideneacetone (dba) - laboratory experiment [Video]. YouTube.
  • Al-Amiery, A. A., et al. (2012). ¹H'NMR spectrum of 4,ˉ4-dihydroxy dibenzylidene acetone (I). ResearchGate.
  • T. St-Jean, F., et al. (2012). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 77(15), 6573-6584.
  • Schmidt, B., et al. (2014). Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates at Cyclooctynes. Molecules, 19(9), 13919-13936.
  • T. St-Jean, F., et al. (2012). Conformational Analysis of 1,3-Difluorinated Alkanes. Request PDF.
  • National Center for Biotechnology Information. (n.d.). (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. PubChem.
  • ResearchGate. (n.d.). ¹H NMR spectra of dibenzylideneacetone (DBA).
  • Isert, S., et al. (2024). Centennial Isomers: A Unique Fluorinated Azobenzene Macrocyclus with Dual Stability Over 120 Years. Angewandte Chemie International Edition, 63(23), e202319230.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Difurfurylideneacetone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of difurfurylideneacetone through the Claisen-Schmidt condensation. It delves into the underlying reaction mechanism, offers detailed experimental protocols, and outlines methods for purification and characterization. Furthermore, this guide includes a troubleshooting section to address common challenges encountered during the synthesis, ensuring a higher probability of a successful and efficient reaction. The Claisen-Schmidt reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds, and this application note aims to equip researchers with the necessary knowledge to effectively utilize this reaction for the preparation of α,β-unsaturated ketones like this compound.

Introduction

The Claisen-Schmidt condensation is a variation of the aldol condensation, which involves the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction, independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in the late 19th century, is a robust and versatile method for synthesizing α,β-unsaturated ketones, also known as chalcones.[1][2] The key feature of the Claisen-Schmidt condensation is its crossed-aldol nature, where the enolizable carbonyl compound acts as the nucleophile and the non-enolizable aromatic carbonyl compound serves as the electrophile.[1] This specificity prevents self-condensation of the aromatic aldehyde, leading to higher yields of the desired crossed product.[3]

This compound, also known as 1,5-di-2-furanyl-1,4-pentadien-3-one, is a symmetrical molecule synthesized from the reaction of two equivalents of furfural with one equivalent of acetone.[4] This compound and its derivatives are of significant interest due to their potential applications in various fields, including as intermediates in the synthesis of pharmaceuticals and as components in materials science. The synthesis of this compound serves as an excellent example of the Claisen-Schmidt condensation, illustrating the formation of a conjugated system through a base-catalyzed mechanism.

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound proceeds through a series of well-established steps. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]

Step 1: Enolate Formation The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a hydroxide ion (from NaOH). This results in the formation of a resonance-stabilized enolate ion, which is a potent nucleophile.[6][7]

Step 2: Nucleophilic Attack The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of a furfural molecule. This leads to the formation of a β-hydroxy ketone intermediate.[6][8]

Step 3: Dehydration This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield furfurylideneacetone, an α,β-unsaturated ketone. The driving force for this step is the formation of a stable, conjugated system.[6]

Step 4: Second Condensation The resulting furfurylideneacetone still possesses acidic α-hydrogens on the methyl group. A hydroxide ion can deprotonate this position to form a new enolate. This enolate then attacks a second molecule of furfural.[6]

Step 5: Final Dehydration A subsequent dehydration of the second β-hydroxy ketone intermediate yields the final product, this compound, a highly conjugated molecule.[6]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Second Condensation cluster_step5 Step 5: Final Dehydration Acetone Acetone Enolate Enolate Acetone->Enolate Deprotonation OH- OH⁻ OH-->Acetone H2O H₂O Furfural_1 Furfural Enolate->Furfural_1 Attack Intermediate_1 β-Hydroxy Ketone Intermediate Furfural_1->Intermediate_1 Furfurylideneacetone Furfurylideneacetone Intermediate_1->Furfurylideneacetone Dehydration H2O_2 H₂O Furfurylideneacetone_enolate Furfurylideneacetone Enolate Furfurylideneacetone->Furfurylideneacetone_enolate Deprotonation by OH⁻ Furfural_2 Furfural Furfurylideneacetone_enolate->Furfural_2 Attack Intermediate_2 β-Hydroxy Ketone Intermediate Furfural_2->Intermediate_2 This compound This compound Intermediate_2->this compound Dehydration H2O_3 H₂O

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation for this compound synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
FurfuralC₅H₄O₂96.0920 mmolFreshly distilled recommended
AcetoneC₃H₆O58.0810 mmolACS grade or higher
Sodium Hydroxide (NaOH)NaOH40.0010 mmol
Ethanol (95%)C₂H₅OH46.0725 mLSolvent
Deionized WaterH₂O18.02As neededFor washing
Saturated Sodium Chloride SolutionNaCl(aq)-As neededFor washing
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent
Diethyl Ether or Ethyl Acetate--As neededRecrystallization solvent
Procedure

Synthesis_Workflow A 1. Reagent Preparation Dissolve NaOH in water and cool. Prepare a solution of furfural and acetone in ethanol. B 2. Reaction Setup Combine the two solutions in a flask with stirring. A->B C 3. Reaction Stir at room temperature for 2-4 hours. Monitor progress by TLC. B->C D 4. Isolation Pour the reaction mixture into cold water. Collect the precipitate by vacuum filtration. C->D E 5. Washing Wash the solid with cold water and then with a cold ethanol/water mixture. D->E F 6. Drying Dry the crude product in a desiccator or oven at low temperature. E->F G 7. Purification Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate). F->G H 8. Characterization Determine melting point, and acquire IR and NMR spectra. G->H

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation of Reactant Solution: In a 100 mL Erlenmeyer flask, dissolve 1.92 g (20 mmol) of furfural and 0.58 g (10 mmol) of acetone in 20 mL of 95% ethanol. Stir the mixture until a homogeneous solution is obtained.

  • Preparation of Base Solution: In a separate beaker, dissolve 0.40 g (10 mmol) of sodium hydroxide in 5 mL of deionized water. Cool the solution to room temperature.

  • Reaction Initiation: While stirring the furfural and acetone solution, slowly add the sodium hydroxide solution dropwise over a period of 10-15 minutes. The reaction is exothermic, and the color of the mixture will change.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Product Isolation: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing approximately 50 mL of cold deionized water. A yellow-to-brown solid precipitate of this compound should form.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with several portions of cold deionized water until the filtrate is neutral. A final wash with a small amount of cold 95% ethanol can help remove impurities.

  • Drying: Dry the crude product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Purification and Characterization

Purification

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

  • Solvent Selection: Ethanol or ethyl acetate are commonly used solvents for the recrystallization of this compound.

  • Recrystallization Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If the solution is colored, a small amount of activated charcoal can be added to decolorize it. Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

  • Melting Point: Determine the melting point of the purified product. The literature melting point for this compound is typically in the range of 120-122 °C.[9] A sharp melting point close to the literature value is an indication of high purity.

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the product. Key characteristic peaks to look for include:

    • A strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ketone.[10]

    • Absorption bands in the region of 1580-1600 cm⁻¹ due to C=C stretching of the conjugated system and the furan rings.

    • C-H stretching and bending vibrations of the furan rings and the vinyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide detailed structural information. Expect to see signals for the protons on the furan rings and the vinyl protons of the dienone system. The coupling constants between the vinyl protons can confirm the stereochemistry of the double bonds.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the furan rings, and the carbons of the dienone backbone.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Impure reagents (e.g., oxidized furfural).- Incorrect stoichiometry.- Inactive or insufficient base.- Reaction time is too short.- Use freshly distilled furfural.[5]- Carefully measure the molar ratios of reactants.- Use fresh, high-quality base.[11]- Monitor the reaction by TLC to ensure completion.
Formation of Oily Product or No Precipitation - The product may be supersaturated or have a lower melting point due to impurities.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the product if available.- Cool the mixture in an ice bath for an extended period.
Product is Darkly Colored - Side reactions or polymerization of furfural.- Add the base slowly and maintain a moderate reaction temperature.- Use activated charcoal during recrystallization to remove colored impurities.
Broad Melting Point Range - The product is impure.- Recrystallize the product again, ensuring slow cooling for better crystal formation.- Ensure the product is completely dry before measuring the melting point.[12]

Conclusion

The Claisen-Schmidt condensation is a highly effective and straightforward method for the synthesis of this compound. By understanding the reaction mechanism and carefully following the detailed protocol provided, researchers can reliably synthesize this valuable compound. Proper purification and thorough characterization are crucial to ensure the quality of the final product for its intended applications. The troubleshooting guide offers practical solutions to common problems, facilitating a smoother and more successful synthetic process.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
  • Southern Arkansas University. (n.d.). Claisen-Schmidt Condensation.
  • Quora. (2019, March 17). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?
  • Wikipedia. (2023, November 11). Claisen–Schmidt condensation.
  • Wikipedia. (2023, November 11). Claisen condensation.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation.
  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 17(5), 5173-5183.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation...
  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems.
  • SCIEPublish. (n.d.). Preparation and Characterization of Dibenzyldieneacetone Loaded Microparticles for Therapeutic Purposes.
  • MDPI. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
  • Course Hero. (n.d.). Aldol Condensation Synthesis of Dibenzalacetone Using The Claisen-Schmidt Reaction.
  • ResearchGate. (n.d.). NMR study on the coordination of dibenzylideneacetone to chiral palladium(0) units...
  • Wikipedia. (2023, November 11). Dibenzylideneacetone.
  • PubMed. (2011). Purification and characterization of the acetone carboxylase of Cupriavidus metallidurans strain CH34.
  • PubChem. (n.d.). 1,5-Di-2-furanyl-1,4-pentadien-3-one.
  • Indian Academy of Sciences. (n.d.). Conformations of dibenzylideneacetone: An IR spectroscopic study.
  • MDPI. (2021). Purification and Biochemical Characterization of Taxadiene Synthase from Bacillus koreensis and Stenotrophomonas maltophilia.
  • National Institutes of Health. (n.d.). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters...
  • The Royal Society of Chemistry. (n.d.). Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations.
  • PubChem. (n.d.). (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one.
  • Semantic Scholar. (n.d.). Purification, Characterization, and Antibody Development to Benzalacetone Synthase from Raspberry Fruits.
  • The Royal Society of Chemistry. (n.d.). Synthesis of fructone.
  • PubMed. (1993). Plant dihydroxyacetone phosphate reductases : purification, characterization, and localization.

Sources

Application Notes and Protocols for the Synthesis of Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of difurfurylideneacetone, a symmetrical dienone with applications in organic synthesis and materials science. The synthesis is achieved via a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between furfural and acetone. This application note details the reaction mechanism, provides a robust experimental procedure, outlines safety precautions, and offers troubleshooting guidance. All quantitative data is summarized in tables, and key processes are visualized with diagrams to ensure clarity and reproducibility for researchers in organic chemistry and drug development.

Introduction

This compound (DFA), systematically named 1,5-di(furan-2-yl)penta-1,4-dien-3-one, is a crystalline solid that belongs to the class of curcuminoid analogues. Its extended π-conjugation system, arising from the two furan rings and the α,β-unsaturated ketone moiety, imparts interesting chemical and photophysical properties. These characteristics make DFA and its derivatives valuable precursors in the synthesis of more complex molecules and potential candidates for applications in nonlinear optics and as ligands in organometallic chemistry.[1][2]

The synthesis of this compound is a classic example of the Claisen-Schmidt condensation, a reliable carbon-carbon bond-forming reaction between an aldehyde or ketone and an aromatic carbonyl compound that cannot form an enolate.[3][4] In this case, two equivalents of furfural react with one equivalent of acetone in the presence of a base, typically sodium hydroxide, to yield the desired product. The reaction is generally high-yielding and the product can be readily purified by crystallization.

Mechanism of Reaction: The Claisen-Schmidt Condensation

The formation of this compound proceeds through a two-fold Claisen-Schmidt condensation. The reaction is base-catalyzed, with the base facilitating the deprotonation of the α-carbon of acetone to generate a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form a conjugated α,β-unsaturated ketone, furfurylideneacetone. This process is then repeated on the other side of the acetone molecule with a second molecule of furfural to yield the final product, this compound.[4][5][6][7]

The key steps in the mechanism are:

  • Enolate Formation: A hydroxide ion removes an acidic α-hydrogen from acetone, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of a furfural molecule.

  • Protonation: The resulting alkoxide is protonated by a solvent molecule (e.g., water) to form a β-hydroxy ketone.

  • Dehydration: The β-hydroxy ketone is deprotonated at the α-carbon, and the resulting enolate eliminates a hydroxide ion to form the α,β-unsaturated ketone, furfurylideneacetone. This step is driven by the formation of a conjugated system.

  • Second Condensation: The process is repeated on the other side of the furfurylideneacetone molecule with a second molecule of furfural to form this compound.

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2 & 3: Nucleophilic Attack & Protonation cluster_step4 Step 4: Dehydration cluster_step5 Step 5: Second Condensation Acetone Acetone Enolate Enolate Acetone->Enolate + OH- OH- OH- H2O H2O Enolate->H2O Furfural_1 Furfural Enolate->Furfural_1 Alkoxide Alkoxide Furfural_1->Alkoxide Beta_Hydroxy_Ketone β-Hydroxy Ketone Alkoxide->Beta_Hydroxy_Ketone + H2O Furfurylideneacetone Furfurylideneacetone Beta_Hydroxy_Ketone->Furfurylideneacetone - H2O Furfural_2 Furfural Furfurylideneacetone->Furfural_2 (repeats steps 1-4) This compound This compound Furfural_2->this compound

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagents Formula Molar Mass ( g/mol ) Quantity Supplier
FurfuralC₅H₄O₂96.099.61 g (8.3 mL)Sigma-Aldrich
AcetoneC₃H₆O58.082.90 g (3.7 mL)Fisher Scientific
Sodium HydroxideNaOH40.005.0 gVWR Chemicals
Ethanol (95%)C₂H₅OH46.0750 mLDecon Labs
Deionized WaterH₂O18.02As neededIn-house
Equipment Description
250 mL Erlenmeyer flaskReaction vessel
Magnetic stirrer and stir barFor efficient mixing
Ice bathTo control reaction temperature
Büchner funnel and filter flaskFor vacuum filtration
Filter paper (Whatman No. 1)For collecting the product
Glass beakersFor preparing solutions
Graduated cylindersFor measuring liquid volumes
Spatula and weighing paperFor handling solid reagents
Melting point apparatusFor product characterization
Step-by-Step Synthesis Procedure

Synthesis_Workflow A 1. Prepare NaOH Solution Dissolve 5.0 g NaOH in 50 mL water. B 2. Prepare Reactant Mixture Mix 9.61 g furfural and 2.90 g acetone in a flask. A->B C 3. Initiate Reaction Add NaOH solution to the reactant mixture with stirring in an ice bath. B->C D 4. Reaction Progression Stir for 30 minutes. A yellow precipitate will form. C->D E 5. Isolate Crude Product Filter the precipitate using a Büchner funnel. D->E F 6. Wash the Product Wash the solid with cold water to remove impurities. E->F G 7. Dry the Product Air dry the product on the filter paper. F->G H 8. Purification (Recrystallization) Recrystallize the crude product from hot ethanol. G->H I 9. Characterization Determine melting point and obtain spectroscopic data (IR, NMR). H->I

Caption: Step-by-step workflow for this compound synthesis.

  • Preparation of the Base Solution: In a 250 mL beaker, dissolve 5.0 g of sodium hydroxide in 50 mL of deionized water. Allow the solution to cool to room temperature.

  • Preparation of the Reactant Mixture: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 9.61 g (8.3 mL) of furfural and 2.90 g (3.7 mL) of acetone. Add 50 mL of 95% ethanol to the flask and stir until a homogeneous solution is formed.

  • Initiation of the Condensation Reaction: Place the Erlenmeyer flask containing the reactant mixture in an ice bath and begin stirring. Slowly add the cooled sodium hydroxide solution to the stirred reactant mixture over a period of 10-15 minutes. A color change to deep red or brown should be observed, followed by the formation of a yellow precipitate.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes after the addition of the base is complete.

  • Isolation of the Crude Product: Isolate the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Washing the Product: Wash the collected solid with several portions of cold deionized water until the filtrate is neutral to litmus paper. This removes any residual sodium hydroxide and other water-soluble impurities.

  • Drying the Product: Allow the product to air dry on the filter paper or in a desiccator. A typical yield of the crude product is in the range of 85-95%.

  • Purification by Recrystallization: For a purer product, the crude this compound can be recrystallized from hot 95% ethanol. Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of bright yellow, needle-like crystals.[8] Collect the purified crystals by vacuum filtration and dry them thoroughly.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Melting Point: The melting point of pure this compound is typically in the range of 120-122 °C.[9]

  • Spectroscopic Analysis: Characterization can be further performed using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the chemical structure.[1]

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Handling Furfural: Furfural is toxic if swallowed or inhaled and can cause skin and eye irritation.[10][11] Avoid contact with skin and eyes, and do not breathe the vapors.[11] It is recommended to use freshly distilled furfural to avoid the presence of furoic acid due to air oxidation.[8]

  • Handling Acetone: Acetone is highly flammable. Keep it away from open flames and other ignition sources.

  • Handling Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

First Aid Measures
  • Inhalation: If vapors are inhaled, move the individual to fresh air immediately.[12][13]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water while removing contaminated clothing.[12][13]

  • Eye Contact: If the substance enters the eyes, flush with water for at least 15-20 minutes.[13]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no product yieldImpure reactants (especially furfural)Use freshly distilled furfural. Ensure acetone is of a suitable grade.[14]
Incorrect stoichiometryDouble-check the molar ratios of the reactants.
Inefficient stirringEnsure vigorous stirring throughout the reaction to promote mixing.
Oily product formationProduct is not crystallizing properlyScratch the inside of the flask with a glass rod to induce crystallization. If the product still oils out during recrystallization, add a small amount of the solvent the product is being recrystallized from, heat to dissolve the oil, and then cool again.[15]
Dark-colored productSide reactions or impuritiesEnsure the reaction temperature is maintained with an ice bath. Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.
Product is difficult to filterVery fine crystals have formedAllow the product to stand in the mother liquor for a longer period to allow for crystal growth before filtration.

References

  • CN102344424A - Method for preparing furfurylideneacetone and di-furfurylideneacetone from furfural - Google Patents.
  • Safety Data Sheet: Furfural - Carl ROTH.
  • 2-furfuralacetone - Organic Syntheses Procedure.
  • WO2019132663A1 - Method for purifying and removing color of fdca - Google Patents.
  • Dibenzylideneacetone Synthesis: Lab Experiment & Analysis - Studylib.
  • 1,5-Di-2-furanyl-1,4-pentadien-3-one - PubChem.
  • synthesis of dibenzylideneacetone (dba) - laboratory experiment - YouTube.
  • (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one | C13H10O3 | CID 1268245 - PubChem.
  • Dibenzylideneacetone - Wikipedia.
  • Synthesis, Characterization and Nonlinear Optical Properties of Symmetrically Substituted Dibenzylideneacetone Derivatives - ResearchGate.
  • Preparation and Characterization of Dibenzyldieneacetone Loaded Microparticles for Therapeutic Purposes - Sustainable Polymer & Energy - SCIEPublish.
  • US3668256A - Purification of acetone - Google Patents.
  • Review of dibenzalacetone synthesis and its biological activities. - Read by QxMD.
  • Synthesis of Dibenzylideneacetone (DBA) | PDF | Chemical Substances - Scribd.
  • Synthesis with perfect atom economy: generation of furan derivatives by 1,3-dipolar cycloaddition of acetylenedicarboxylates at cyclooctynes - PubMed.
  • Full Spectroscopic Characterization and Cytotoxicity Activity of Synthetic Dibenzalacetone Derivatives. | Request PDF - ResearchGate.
  • Diphenylketene. - Organic Syntheses Procedure.
  • Purification of acetone - US5399776A - Google Patents.

Sources

Application Note & Protocol: High-Purity Difurfurylideneacetone via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Need for Purity

Difurfurylideneacetone (DFDA), known systematically as (1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one, is a symmetrical dienone with a conjugated π-electron system.[1] This molecular architecture makes it a compound of interest for applications ranging from novel ligands in organometallic catalysis to a structural scaffold in medicinal chemistry. The efficacy and reproducibility of these applications are critically dependent on the purity of the DFDA used.

Crude DFDA, typically synthesized via a Claisen-Schmidt condensation of furfural and acetone, is often contaminated with unreacted starting materials, intermediates, and side-products.[2][3] Recrystallization is a powerful, cost-effective, and scalable purification technique that exploits differences in solubility between the desired compound and its impurities to achieve a highly crystalline, purified final product.[4] This document provides a comprehensive guide to the principles and practice of purifying DFDA by recrystallization.

The Science of Recrystallization: A Self-Validating System

Recrystallization is a purification process based on differential solubility. The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals nucleate and grow.

Causality Behind Solvent Selection: The choice of solvent is the most critical experimental parameter. An ideal solvent system forms a self-validating purification cycle:

  • High Solvating Power at Elevated Temperatures: The solvent must dissolve the DFDA completely when hot to ensure a homogenous solution.

  • Low Solvating Power at Low Temperatures: As the solution cools, the solvent's capacity to hold DFDA in solution must decrease significantly, forcing the pure compound to crystallize.

  • Differential Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (retaining them in the "mother liquor" upon crystallization).

  • Inertness and Volatility: The solvent must not react with DFDA and should be sufficiently volatile for easy removal from the final crystalline product.

For compounds like DFDA and its analogue, dibenzylideneacetone, ethanol, ethyl acetate, or a mixed-solvent system of ethanol and water are often effective.[5] Ethanol generally provides a good balance of solvating properties at different temperatures for this class of compounds.

Understanding Potential Impurities in Crude DFDA

The purity of the final product is defined by the effective removal of process-related impurities. Based on the Claisen-Schmidt synthesis route, the primary impurities in crude DFDA are:

  • Unreacted Starting Materials: Residual furfural and acetone.

  • Catalyst: Remnants of the base (e.g., sodium hydroxide) or acid used.

  • Intermediate Product: The mono-substituted intermediate, 4-(furan-2-yl)but-3-en-2-one.

  • Side-Reaction Products: Polymeric or other aldol condensation byproducts.

Thorough washing of the crude product with water is a crucial first step to remove water-soluble impurities like the catalyst before proceeding with recrystallization.[6]

Safety First: Handling and Precautions

All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.

  • This compound: Handle as a typical organic solid. Avoid inhalation of dust and skin contact.

  • Furfural (Starting Material Impurity): Toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation. It is a flammable liquid.[7][8]

  • Solvents (Ethanol, Ethyl Acetate): These are flammable liquids. Keep away from ignition sources. Avoid inhaling vapors.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning work.[9][10]

Experimental Protocols for the Purification of DFDA

This section details two robust protocols for the recrystallization of DFDA. The choice between them depends on the impurity profile and the solubility characteristics observed.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This is the preferred method if a suitable single solvent, like ethanol or ethyl acetate, is identified.

Materials and Apparatus:

  • Crude this compound

  • 95% Ethanol (or Ethyl Acetate)

  • Erlenmeyer flasks (2 sizes)

  • Hot plate with stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

  • Watch glass or drying dish

  • Ice-water bath

Step-by-Step Methodology:

  • Dissolution: Place the crude DFDA (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Add a small volume of 95% ethanol (e.g., 20-25 mL) to create a slurry. Heat the mixture to a gentle boil on a hot plate with constant swirling.[6]

    • Causality: Using a minimal volume of solvent is key. The goal is to create a solution that is saturated with DFDA at the solvent's boiling point.

  • Achieving Saturation: While the solution is boiling, add more hot 95% ethanol dropwise from a separate heated flask until the DFDA solid has just completely dissolved. Avoid adding a significant excess of solvent, as this will reduce the final yield.[11]

  • Slow Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature on a heat-resistant surface.

    • Causality: Slow cooling is paramount. It allows for the methodical formation of a crystal lattice, which selectively incorporates DFDA molecules while excluding smaller, differently shaped impurity molecules. Rapid cooling traps impurities and leads to the formation of small, impure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the now cold, less-solvating solvent.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum disconnected, add a small amount of ice-cold 95% ethanol to wash the crystals. Reapply the vacuum to pull the wash solvent through.

    • Causality: The wash must be ice-cold to remove the residual mother liquor (which contains the soluble impurities) without significantly dissolving the purified product crystals.[4]

  • Drying: Leave the crystals in the funnel with the vacuum on for 5-10 minutes to pull air through and partially dry them. Transfer the fine, crystalline powder to a pre-weighed watch glass and allow it to air-dry completely in the fume hood or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is highly effective when the compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" solvent), provided the two solvents are miscible.[12]

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude DFDA in the minimum amount of hot ethanol required for complete dissolution, following steps 1 & 2 from Protocol 1.

  • Inducing Precipitation: While keeping the ethanol solution hot, add hot water dropwise with swirling. Continue adding water until the solution becomes persistently cloudy (the "cloud point"). This indicates the solution is now saturated.

    • Causality: The addition of the "bad" solvent (water) dramatically reduces the overall solvating power of the mixture, forcing the DFDA to begin precipitating.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature, preventing premature "oiling out."

  • Cooling, Isolation, and Drying: Follow steps 3 through 7 from Protocol 1, using an ice-cold ethanol/water mixture for the final wash.

Visualization of Workflows

Recrystallization_Workflow

Caption: Workflow for Single-Solvent Recrystallization.

Mixed_Solvent_Workflow

Caption: Key Steps for Mixed-Solvent Recrystallization.

Purity Assessment: Validation of Success

The success of the recrystallization must be validated empirically.

Melting Point Determination: This is a primary, rapid indicator of purity. A pure crystalline solid will have a sharp, narrow melting point range. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and broaden.[13]

Compound Expected Melting Point (°C) Typical Appearance
Crude DFDABroad range, e.g., 95-105 °CDull, possibly sticky powder
Pure DFDASharp range, e.g., 108-110 °CBright, fine crystalline solid
(Note: Literature values for the melting point of DFDA may vary slightly. Establish a baseline with your synthesized material.)

Thin-Layer Chromatography (TLC): TLC is an excellent qualitative tool to visualize the removal of impurities. Spot the crude material, the purified product, and the mother liquor on a TLC plate. After elution, the purified product lane should show a single, strong spot, while the crude material lane will show multiple spots, and the mother liquor lane will show the desired product plus enriched impurity spots.

Troubleshooting Common Issues

Problem Primary Cause(s) Corrective Action(s)
Oiling Out Solution is too concentrated; cooling is too rapid; melting point of solid is below the solvent's boiling point.Re-heat the mixture to dissolve the oil. Add a small amount (5-10%) of additional hot solvent. Ensure the solution cools slowly and undisturbed.
No Crystals Form Too much solvent was used, creating an unsaturated solution.Boil off a portion of the solvent in a fume hood to increase the concentration and then allow it to cool again. Try scratching the inner wall of the flask with a glass rod at the liquid's surface to induce nucleation.
Very Low Yield Too much solvent used; premature crystallization during hot filtration (if performed); washing with solvent that was not ice-cold.Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-heated if performing hot filtration. Always use ice-cold solvent for washing the final crystals.
Color Remains Colored impurities are present that have similar solubility to DFDA.Before cooling, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal (and adsorbed impurities) before proceeding to the cooling step.[6]

References

  • ROTH, C. (n.d.).
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). FURFURAL ACETONE. CAMEO Chemicals. URL
  • International Furan Chemicals BV. (2022).
  • National Sun Yat-sen University. (n.d.). Precautions for Handling Organic Solvent. URL
  • Advanced Biotech. (2025).
  • BenchChem. (n.d.). Improving the Purity of Recrystallized Dibenzylideneacetone. Technical Support Center. URL
  • Vertex AI Search. (n.d.). Dibenzylideneacetone (C17H14O) properties. URL
  • Wikipedia. (n.d.). Dibenzylideneacetone. URL
  • BenchChem. (n.d.). Common impurities in crude dibenzylideneacetone and their removal. URL
  • University of California, Irvine. (n.d.).
  • Chemistry Stack Exchange. (2019).
  • University of Missouri–St. Louis. (n.d.).
  • ResearchGate. (2021).
  • Organic Syntheses. (n.d.). Dibenzalacetone. URL
  • PubChem. (n.d.). 1,5-Di-2-furanyl-1,4-pentadien-3-one. URL
  • chemeurope.com. (n.d.). Dibenzylideneacetone. URL
  • LookChem. (n.d.). Cas 538-58-9, DIBENZYLIDENEACETONE. URL
  • ResearchGate. (2016).
  • Vapourtec. (n.d.). Solvent Miscibility Chart. URL
  • Profound-Answers. (n.d.). Solvent Miscibility Table. URL
  • ResearchGate. (2025).
  • Chem Help ASAP. (2022). Synthesis of dibenzylideneacetone (dba)
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).

Sources

Application Notes & Protocols: A Comprehensive Guide to the Characterization of Difurfurylideneacetone (DFYA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization of Difurfurylideneacetone (DFYA)

This compound (DFYA), known systematically as 1,5-bis(furan-2-yl)penta-1,4-dien-3-one, is a structural analogue of the well-studied dibenzylideneacetone (DBA).[1][2] Like DBA, DFYA belongs to the chalcone family and possesses a D-π-A-π-D (Donor-π-Acceptor-π-Donor) structure, which imparts interesting photophysical and electronic properties.[3] Its extended π-conjugated system, featuring a central ketone acceptor and terminal furan rings as donors, makes it a candidate for applications in nonlinear optics, as a ligand in organometallic chemistry, and potentially as a pharmacologically active agent, similar to other chalcone derivatives which exhibit a wide range of biological activities.[3][4]

For professionals in research and drug development, the unambiguous confirmation of a compound's identity, purity, structure, and stability is not merely a procedural step but the foundation of reliable and reproducible science. The synthesis of DFYA, typically achieved via a Claisen-Schmidt condensation between furfural and acetone, can yield geometric isomers.[4][5] Therefore, a multi-faceted analytical approach is critical to confirm the desired stereochemistry and rule out impurities.

This guide provides a detailed framework for the comprehensive characterization of DFYA, moving beyond simple procedural lists to explain the causality behind methodological choices. We will explore the core spectroscopic, thermal, and crystallographic techniques essential for generating a complete and validated analytical profile of this promising molecule.

Spectroscopic Elucidation: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for probing the molecular structure of DFYA. They provide direct evidence of functional groups, the electronic environment of atoms, and the overall molecular connectivity.

UV-Visible (UV-Vis) Spectroscopy

Principle of Analysis: The extensive conjugated system of DFYA, comprising furan rings, carbon-carbon double bonds, and a carbonyl group, is a strong chromophore. This system allows for π → π* electronic transitions when exposed to ultraviolet or visible light, resulting in strong absorbance in the 250-400 nm range.[6] The position of the maximum absorption wavelength (λmax) is sensitive to the planarity of the molecule and the polarity of the solvent, making UV-Vis spectroscopy a powerful tool for confirming the presence of the conjugated system and assessing environmental effects.[6]

Experimental Protocol:

  • Solvent Selection: Choose a UV-grade solvent in which DFYA is soluble (e.g., ethanol, dichloromethane, acetonitrile). The solvent must be transparent in the analytical wavelength range.

  • Stock Solution Preparation: Accurately weigh a small amount of DFYA (e.g., 1-5 mg) and dissolve it in a precise volume (e.g., 10.0 mL) of the chosen solvent in a volumetric flask to create a stock solution.

  • Working Solution Preparation: Prepare a dilute working solution from the stock solution. The final concentration should yield an absorbance value between 0.3 and 1.0 for optimal accuracy.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the desired wavelength range for scanning (e.g., 200-500 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to serve as a blank. Place it in the spectrophotometer and perform a baseline correction to subtract the solvent's absorbance.

  • Sample Analysis: Rinse the cuvette with the DFYA working solution, then fill it and place it in the sample holder. Acquire the absorption spectrum.

  • Data Recording: Record the λmax and the corresponding absorbance value.

Expected Data & Interpretation:

The primary absorption peak for the stable trans,trans isomer is expected in the higher wavelength region of the spectrum due to the extended conjugation.[6] A shift in λmax to longer wavelengths (bathochromic shift) may be observed in more polar solvents.[6]

Parameter Expected Value Range Interpretation
λmax 330 - 380 nmConfirms the presence of the extended π-conjugated system characteristic of the DFYA structure.[7][8]

Workflow for UV-Vis Spectroscopic Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Select UV-grade solvent prep2 Prepare stock solution (known concentration) prep1->prep2 prep3 Dilute to working solution (Abs ≈ 0.3-1.0) prep2->prep3 acq1 Set wavelength range (e.g., 200-500 nm) prep3->acq1 acq2 Run baseline correction (pure solvent blank) acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 an1 Identify λmax acq3->an1 an2 Correlate with π → π* transition an1->an2

Caption: Workflow for UV-Vis analysis of DFYA.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Analysis: FTIR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend. For DFYA, FTIR is essential for identifying the key functional moieties: the carbonyl (C=O) group of the ketone, the carbon-carbon double bonds (C=C) of the alkene chain, and the characteristic vibrations of the furan rings.[9] The conjugation in the molecule influences the position of the C=O and C=C stretching bands, typically shifting them to lower wavenumbers compared to their non-conjugated counterparts.[9]

Experimental Protocol (KBr Pellet Method):

  • Sample and KBr Preparation: Gently grind 1-2 mg of the DFYA sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. Ensure the KBr is completely dry to avoid a broad water absorption band around 3400 cm⁻¹.[9]

  • Pellet Formation: Transfer the fine powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

  • Data Acquisition: Acquire the FTIR spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹.[9] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Expected Data & Interpretation:

The FTIR spectrum provides a molecular "fingerprint." The key is to identify the characteristic absorption bands corresponding to the functional groups within DFYA.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Notes
3100 - 3000C-H StretchFuran Ring & AlkeneAromatic and vinylic C-H stretches.
1640 - 1620C=O Stretchα,β-Unsaturated KetoneLowered frequency due to conjugation.[3][9]
1610 - 1580C=C StretchAlkene & Furan RingConjugated double bond stretches.
1550 - 1450C-O-C StretchFuran RingCharacteristic furan ring vibrations.
~1015=C-O-C StretchFuran RingAnother key indicator of the furan moiety.
980 - 960C-H Bend (Out-of-plane)trans AlkeneStrong band indicative of trans stereochemistry.

Workflow for FTIR Spectroscopic Analysis

cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind 1-2 mg DFYA with ~150 mg dry KBr prep2 Press mixture into a translucent pellet prep1->prep2 acq1 Acquire background spectrum (empty chamber) prep2->acq1 acq2 Place pellet in holder and acquire sample spectrum acq1->acq2 acq3 Scan from 4000-400 cm⁻¹ acq2->acq3 an1 Identify characteristic peaks (C=O, C=C, C-O-C) acq3->an1 an2 Confirm functional groups and trans C-H bend an1->an2

Caption: Workflow for FTIR analysis of DFYA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: NMR spectroscopy is arguably the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For DFYA, ¹H NMR is crucial for confirming the trans,trans stereochemistry of the vinylic protons, which exhibit a large coupling constant (J ≈ 15-17 Hz).[10] The symmetry of the trans,trans isomer simplifies the spectrum, making the protons on either side of the carbonyl group chemically equivalent.[10]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of DFYA in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to optimize its homogeneity, which ensures sharp, symmetrical peaks.

  • Data Acquisition:

    • For ¹H NMR , set acquisition parameters (e.g., 8-16 scans, 45° pulse angle) and acquire the spectrum.

    • For ¹³C NMR , more scans are required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum.

Expected Data & Interpretation:

The chemical shifts (δ) are highly informative. The vinylic and furan protons will appear in the downfield region (δ > 6.0 ppm) due to the deshielding effects of the conjugated system.

¹H NMR Spectral Data (Expected for trans,trans-DFYA in CDCl₃)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Hα (next to C=O)6.8 - 7.0Doublet (d)~15-162H
Hβ (next to furan)7.4 - 7.6Doublet (d)~15-162H
Furan H57.5 - 7.7Doublet (d)~1.82H
Furan H36.6 - 6.8Doublet (d)~3.42H
Furan H46.4 - 6.6Doublet of Doublets (dd)~3.4, ~1.82H

¹³C NMR Spectral Data (Expected for trans,trans-DFYA)

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O185 - 190
Cβ (next to furan)135 - 145
Cα (next to C=O)120 - 130
Furan Carbons110 - 155

Workflow for NMR Spectroscopic Analysis

cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve 5-10 mg DFYA in ~0.6 mL deuterated solvent with TMS acq1 Insert tube, lock, and shim prep->acq1 acq2 Set acquisition parameters acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 an1 Process FID (Fourier Transform) acq3->an1 an2 Assign peaks based on chemical shift, multiplicity, and integration an1->an2 an3 Confirm structure and stereochemistry (J-coupling) an2->an3

Caption: Workflow for NMR analysis of DFYA.

Mass Spectrometry (MS)

Principle of Analysis: Mass spectrometry provides the exact molecular weight of a compound, serving as a definitive confirmation of its elemental formula. Techniques like electron ionization (EI) bombard the molecule, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion (M⁺) and its fragmentation pattern offer further structural proof.

Expected Data: For DFYA (C₁₃H₁₀O₃), the molecular weight is 214.22 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The EI-MS spectrum is expected to show a prominent molecular ion peak at m/z = 214.

Thermal Analysis: Assessing Stability and Phase Behavior

Thermal analysis techniques are crucial for determining the stability of DFYA at different temperatures and for identifying key physical properties like its melting point. This information is vital for applications in materials science and for formulation development in the pharmaceutical industry.[11]

Thermogravimetric Analysis (TGA)

Principle of Analysis: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is used to determine the thermal stability of a material, identify its decomposition temperature, and quantify volatile content. For a pure, stable compound like DFYA, the TGA curve should show a flat baseline until the onset of thermal decomposition.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of DFYA (5-10 mg) into a TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Differential Scanning Calorimetry (DSC)

Principle of Analysis: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For DFYA, the most important event is melting, which appears as a sharp endothermic peak. The peak temperature provides the melting point, a key indicator of purity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of DFYA (2-5 mg) and seal it in an aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min). A heat-cool-heat cycle is often used to erase the sample's thermal history.

  • Data Analysis: Plot heat flow versus temperature. The melting point (Tm) is typically taken as the peak maximum of the endothermic melting transition.

Workflow for Thermal Analysis (TGA/DSC)

cluster_acq Data Acquisition cluster_analysis Data Analysis prep Accurately weigh 2-10 mg of DFYA into an appropriate pan (TGA or DSC) acq1 Place sample and reference (DSC) in instrument prep->acq1 acq2 Set heating rate (e.g., 10°C/min) and temperature program acq1->acq2 acq3 Run under inert atmosphere (N₂) acq2->acq3 an1 Plot Mass% vs. Temp (TGA) or Heat Flow vs. Temp (DSC) acq3->an1 an2 Determine decomposition temperature (TGA) and melting point (DSC) an1->an2

Caption: Workflow for TGA and DSC thermal analysis of DFYA.

Crystallographic Characterization: Confirming Solid-State Structure

X-Ray Diffraction (XRD)

Principle of Analysis: XRD is a definitive technique for analyzing the solid-state structure of materials.[14] When a beam of X-rays interacts with a crystalline sample, it is diffracted in specific directions according to Bragg's Law. The resulting diffraction pattern is a unique fingerprint of the crystalline lattice. Powder XRD (PXRD) is used to assess crystallinity and phase purity, while single-crystal XRD can determine the precise three-dimensional arrangement of atoms in the crystal, providing absolute confirmation of the molecular structure and stereochemistry.

Experimental Protocol (Powder XRD):

  • Sample Preparation: Finely grind the crystalline DFYA sample to ensure random orientation of the crystallites.

  • Mounting: Mount the powder on a flat sample holder.

  • Data Acquisition: Place the holder in the diffractometer. Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a specific X-ray source (e.g., Cu Kα radiation).

  • Data Analysis: Plot the diffracted X-ray intensity versus the 2θ angle. A crystalline material will produce a series of sharp peaks, whereas an amorphous material will show a broad halo. The peak positions and relative intensities are characteristic of the DFYA crystal structure.

Conclusion

The characterization of this compound is a comprehensive process that relies on the synergistic application of multiple analytical techniques. Spectroscopic methods (UV-Vis, FTIR, NMR, MS) confirm the molecular structure, functional groups, and purity. Thermal analyses (TGA, DSC) provide critical data on stability and physical properties. Finally, X-ray diffraction offers unambiguous proof of the solid-state structure. By following these detailed protocols and understanding the principles behind each technique, researchers and drug development professionals can build a robust, validated, and reliable data package for DFYA, ensuring the integrity of their subsequent research and development efforts.

References

  • Benchchem. Application Notes and Protocols: FTIR Analysis of Dibenzylideneacetone Functional Groups.
  • Benchchem. Application Notes and Protocols: Interpreting the 1H NMR Spectrum of Dibenzylideneacetone.
  • SCIEPublish. Preparation and Characterization of Dibenzyldieneacetone Loaded Microparticles for Therapeutic Purposes. Sustainable Polymer & Energy.
  • PubChem. 1,5-Di-2-furanyl-1,4-pentadien-3-one. National Center for Biotechnology Information.
  • NFDI4Chem Search Service. X-ray diffraction (XRD) - Dataset.
  • Slideshare. Thermal Analysis TA, TGA, DSC, DTA.
  • Qualitest. DTA, TGA, and DSC Analysis - Differences You Need to Know. WorldofTest.com.
  • Abo Akademi University. Thermal Analysis TGA / DTA.
  • ResearchGate. Full Spectroscopic Characterization and Cytotoxicity Activity of Synthetic Dibenzalacetone Derivatives.
  • ResearchGate. Synthesis, Characterization and Nonlinear Optical Properties of Symmetrically Substituted Dibenzylideneacetone Derivatives.
  • PubChem. (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one. National Center for Biotechnology Information.
  • Benchchem. A Technical Guide to the UV-Vis Spectroscopy of trans,trans-Dibenzylideneacetone.
  • YouTube. synthesis of dibenzylideneacetone (dba) - laboratory experiment. Chem Help ASAP.
  • Henven. Applications of TGA, DSC and DTA Analysis.
  • ResearchGate. Spectroscopic (FTIR, FT-Raman, NMR and UV) and molecular structure investigations of 1,5-diphenylpenta-1,4-dien-3-one: A combined experimental and theoretical study.

Sources

Difurfurylideneacetone (DFA) in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Curcumin Analog

Difurfurylideneacetone (DFA), a synthetic analog of curcumin, has emerged as a compound of significant interest in oncological research. Like its parent compound, DFA possesses a diarylpentanoid structure that confers upon it a range of biological activities. Notably, research has demonstrated its potent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics.[1][2] This document provides a detailed overview of the known mechanisms of action of DFA and its derivatives, alongside comprehensive, field-proven protocols for researchers investigating its anticancer properties.

The rationale for investigating DFA and its analogs, such as dibenzylideneacetone (DBA), stems from the need for therapeutic agents that can overcome the limitations of current cancer treatments, including drug resistance and off-target toxicity.[3] Studies have shown that these compounds can selectively induce cell death in cancer cells while exhibiting lower toxicity towards normal cells.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of DFA in a preclinical setting.

Part 1: Mechanistic Insights into the Anticancer Activity of this compound

The anticancer effects of DFA are multifactorial, involving the modulation of several key signaling pathways that govern cell survival, proliferation, and death. The primary mechanisms identified to date include the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis: A Multi-pronged Approach

DFA and its analogs have been shown to be potent inducers of apoptosis in various cancer cell lines, including those of oral, cervical, and mucoepidermoid carcinomas.[1][2][3] This programmed cell death is orchestrated through the modulation of key regulatory proteins.

  • Modulation of Bcl-2 Family Proteins: A critical step in the intrinsic apoptotic pathway is the regulation of the Bcl-2 family of proteins. DFA has been observed to upregulate the expression of pro-apoptotic proteins such as Bax, Bim, and truncated Bid (t-Bid).[1][2] The activation of Bax leads to its translocation to the mitochondrial outer membrane, promoting mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c into the cytosol.[2][5]

  • Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9, the initiator caspase in the intrinsic pathway.[6][7] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.[2][6]

  • Downregulation of Sp1: The transcription factor Specificity Protein 1 (Sp1) is often overexpressed in tumors and regulates the expression of genes involved in cell survival and proliferation. DFA has been shown to decrease the stability of the Sp1 protein, leading to its degradation.[1][2] The downregulation of Sp1 contributes to the induction of apoptosis by increasing the expression of pro-apoptotic proteins like Bim and t-Bid.[1]

Signaling Pathway: DFA-Induced Intrinsic Apoptosis

DFA_Apoptosis_Pathway DFA This compound (DFA) Sp1 Sp1 (Specificity Protein 1) DFA->Sp1 Inhibition Bax Bax (Pro-apoptotic) DFA->Bax Induction Bim_tBid Bim / t-Bid (Pro-apoptotic) Sp1->Bim_tBid Repression Bim_tBid->Bax Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Promotion CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp3 Caspase-3 (Effector) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: DFA induces apoptosis by inhibiting Sp1, leading to increased Bim and t-Bid, and by inducing Bax, culminating in caspase activation.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, DFA can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[3][8]

  • G2/M Phase Arrest: Studies have demonstrated that treatment with DFA analogs can lead to an accumulation of cells in the G2/M phase of the cell cycle.[3][8][9] This arrest prevents cells from entering mitosis, effectively stopping their division. The underlying mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). While the precise targets of DFA in the cell cycle machinery are still under investigation, this G2/M arrest is a significant contributor to its overall anticancer effect.[8][10]

Generation of Reactive Oxygen Species (ROS)

An emerging body of evidence suggests that the anticancer activity of DFA is linked to its ability to induce oxidative stress within cancer cells.[3][11]

  • ROS as a Double-Edged Sword: Cancer cells often exhibit a higher basal level of ROS compared to normal cells. While moderate levels of ROS can promote tumor growth, excessive ROS production can overwhelm the cellular antioxidant defense systems, leading to damage of cellular components and ultimately, cell death.[11][12]

  • DFA-Mediated ROS Production: DFA and its derivatives have been shown to increase the intracellular levels of ROS in cancer cells.[3] This surge in ROS can trigger mitochondrial dysfunction, lipid peroxidation, and DNA damage, all of which can contribute to the induction of apoptosis.[3][13] The pro-oxidant activity of these compounds appears to be a key component of their selective cytotoxicity towards cancer cells.

Experimental Workflow: Investigating DFA's Anticancer Effects

DFA_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Lines Treatment DFA Treatment (Dose-response & Time-course) CellCulture->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle ROS ROS Detection Assay Treatment->ROS WesternBlot Western Blot Analysis (Protein Expression) Treatment->WesternBlot AnimalModel Xenograft Mouse Model Viability->AnimalModel Promising Results InVivoTreatment DFA Administration AnimalModel->InVivoTreatment TumorGrowth Tumor Volume Measurement InVivoTreatment->TumorGrowth Toxicity Toxicity Assessment InVivoTreatment->Toxicity

Caption: A typical workflow for evaluating the anticancer properties of DFA, from initial in vitro screening to in vivo validation.

Part 2: Detailed Experimental Protocols

To facilitate the investigation of DFA's anticancer potential, this section provides detailed, step-by-step protocols for key in vitro assays. These protocols are based on established methodologies and can be adapted for specific cell lines and experimental conditions.

Protocol 1: Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.[14]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (DFA) stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[16]

    • Include wells for blank (medium only) and vehicle control (medium with the highest concentration of DMSO used for DFA dilution).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • DFA Treatment:

    • Prepare serial dilutions of DFA in complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the DFA dilutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[16]

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[16]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

    • Use a reference wavelength of >650 nm if available.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of DFA relative to the vehicle control.

  • Plot a dose-response curve and determine the IC₅₀ value (the concentration of DFA that inhibits cell growth by 50%).

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating them with DFA for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[18]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[18][19]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

    • Analyze the samples by flow cytometry within one hour.

    • FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.[20]

Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[21]

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10⁶ cells.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet and add 1 mL of cold 70% ethanol dropwise while gently vortexing to prevent clumping.[20][21][22]

    • Fix the cells for at least 30 minutes on ice or store at -20°C for several weeks.[21][22]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g for 5 minutes) to pellet them.[21][23]

    • Wash the cells twice with PBS to remove the ethanol.[21]

    • Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is crucial to degrade RNA, which can also be stained by PI.[20][21]

  • Incubation:

    • Incubate the cells for 30 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data from at least 10,000 events.

    • Use a linear scale for the PI fluorescence channel.

    • Use pulse processing (e.g., area vs. width) to gate out doublets and aggregates.[21][23]

Data Analysis:

  • Generate a histogram of DNA content (PI fluorescence).

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for anticancer drug development. Their ability to induce apoptosis, trigger cell cycle arrest, and generate ROS provides a multi-targeted approach to inhibiting cancer cell growth. The protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the anticancer efficacy of DFA and to further elucidate its molecular mechanisms of action.

Future research should focus on optimizing the structure of DFA to enhance its potency and selectivity, as well as on evaluating its efficacy and safety in in vivo tumor models.[1][3][24] Combination studies with existing chemotherapeutic agents could also reveal synergistic effects and provide new avenues for cancer treatment.

References

  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • DNA Cell Cycle Analysis with PI. (n.d.).
  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.).
  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.).
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (n.d.).
  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • MTT Assay - Protocols.io. (2025).
  • Annexin V detection protocol for apoptosis | Abcam. (n.d.).
  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Inhibition of specificity protein 1 by dibenzylideneacetone, a curcumin analogue, induces apoptosis in mucoepidermoid carcinomas and tumor xenografts through Bim and truncated Bid. (2014). Oral Oncology, 50(3), 189-95.
  • Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. (2018). Frontiers in Pharmacology.
  • Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage. (2023). Pharmaceuticals, 16(2), 221.
  • Reactive oxygen species (ROS) formation is associated with DFIQ-induced... | Download Scientific Diagram. (n.d.). ResearchGate.
  • Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. (2018). PMC.
  • Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax. (2013). Oral Diseases, 19(8), 787-94.
  • Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. (n.d.). NIH.
  • Inhibition of tumor growth by NF-kappaB inhibitors. (2006). Cancer Science, 97(10), 990-5.
  • Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex. (n.d.). NIH.
  • Dienone Compounds: Targets and Pharmacological Responses. (n.d.). PMC.
  • Synthesis of New Furanone Derivatives with Potent Anticancer Activity. (2020). ResearchGate.
  • Reactive oxygen species in cancer: Current findings and future directions. (n.d.). PMC.
  • The Role of Reactive Oxygen Species in the Therapeutic Efficacy of DETD-35: A Comparative Guide. (n.d.). Benchchem.
  • Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (n.d.). Longdom Publishing.
  • Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (n.d.). Hilaris Publisher.
  • NF-κB Inhibitors for the Treatment of Inflammatory Diseases and Cancer. (n.d.). Bentham Science.
  • Contribution of reactive oxygen species to the anticancer activity of aminoalkanol derivatives of xanthone. (n.d.). PMC.
  • Discovery of Anticancer Agents of Diverse Natural Origin. (n.d.). PMC.
  • Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells. (n.d.). PMC.
  • Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex. (n.d.). ResearchGate.
  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (n.d.). PubMed.
  • Cell cycle arrest induces lipid droplet formation and confers ferroptosis resistance. (2024). Nature Communications, 15(1), 89.
  • In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. (n.d.). PubMed.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2568.
  • In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023). MDPI.
  • (PDF) A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2023). ResearchGate.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.
  • Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. (n.d.). SciSpace.
  • Cell Cycle Arrest Induces Lipid Droplet Formation and Confers Ferroptosis Resistance. (2024). DigitalCommons@TMC.
  • Anti-cancer activity of a new dihydropyridine derivative, VdiE-2N, in head and neck squamous cell carcinoma. (2018). European Journal of Pharmacology, 823, 58-68.

Sources

"protocol for testing anti-inflammatory activity of difurfurylideneacetone"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Evaluation of the Anti-inflammatory Activity of Difurfurylideneacetone

Introduction: Unveiling the Potential of a Curcumin Analog

This compound (DFA), a synthetic analog of curcumin, is a member of the dibenzylideneacetone class of molecules characterized by an α,β-unsaturated ketone framework.[1] Like curcumin, these compounds have garnered significant interest for their therapeutic potential, particularly in the realm of inflammation. Chronic inflammation is a critical underlying factor in a multitude of diseases, including cardiovascular disorders, cancer, and autoimmune conditions.[2] Therefore, the systematic evaluation of novel compounds like DFA for anti-inflammatory properties is a cornerstone of modern drug discovery.

This guide provides a comprehensive, field-proven framework for researchers to meticulously characterize the anti-inflammatory activity of this compound. The protocols herein are designed as a self-validating hierarchical system, beginning with robust in vitro screening to establish efficacy and elucidate the mechanism of action, followed by essential in vivo validation to confirm activity within a complex physiological system.

Part 1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages

The Scientific Premise: Simulating Inflammation in a Dish

The initial evaluation of anti-inflammatory compounds is most effectively performed using cell-based models. The murine macrophage cell line, RAW 264.7, is the industry standard for this purpose. Macrophages are key players in the innate immune response. Stimulation of these cells with Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, mimics an inflammatory response to infection.[3] LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4][5][6] This culminates in the production of a host of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][7] Our primary goal is to quantify the ability of this compound to suppress the production of these mediators.

cluster_0 In Vitro Workflow cluster_1 Measure Inflammatory Mediators cluster_2 Investigate Mechanism A Determine Non-Cytotoxic Concentrations of DFA (MTT/XTT Assay) B Induce Inflammation in RAW 264.7 Macrophages (LPS Stimulation) A->B Establishes Safe Concentration Range C Treat Cells with Non-Cytotoxic Doses of DFA B->C D Nitric Oxide (NO) (Griess Assay) C->D E Cytokines (TNF-α, IL-6) (ELISA) C->E F Protein Expression (iNOS, COX-2) (Western Blot) C->F G Signaling Pathway (NF-κB Activation) (Western Blot) C->G

Caption: Overall workflow for in vitro anti-inflammatory assessment.

Protocol 1.1: Determining the Non-Cytotoxic Concentration Range

Causality: Before assessing anti-inflammatory effects, one must ensure that the compound is not simply killing the cells. A reduction in inflammatory markers is meaningless if it stems from cytotoxicity rather than a specific biological activity. The MTT or XTT assay measures mitochondrial metabolic activity, a reliable indicator of cell viability.[3][8][9]

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a "vehicle control" group treated with the solvent (e.g., DMSO) used to dissolve the compound, at the highest concentration used.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.

Data Presentation: Cell Viability

DFA Conc. (µM) Absorbance (570 nm) % Cell Viability
0 (Vehicle) 1.250 100%
1 1.245 99.6%
5 1.230 98.4%
10 1.215 97.2%
25 1.180 94.4%
50 0.950 76.0%
100 0.450 36.0%

Use concentrations that show >90% cell viability for subsequent anti-inflammatory assays.

Protocol 1.2: Measurement of Nitric Oxide (NO) Production via Griess Assay

Causality: Inducible nitric oxide synthase (iNOS) is a key enzyme upregulated during inflammation that produces large quantities of NO, a potent inflammatory mediator.[1] Measuring nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant is a reliable surrogate for iNOS activity and NO production.[3][10] The Griess reagent reacts with nitrite to form a colored product, allowing for colorimetric quantification.[11][12]

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and incubate overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[9]

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated control" group.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well containing the supernatant.[12]

  • Incubation & Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540-550 nm.[1]

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated group.

Protocol 1.3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6)

Causality: TNF-α and IL-6 are pivotal cytokines that orchestrate the inflammatory response. Quantifying their secretion using a highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) provides direct evidence of a compound's ability to modulate immune signaling.[8][13] The sandwich ELISA format ensures high specificity.[13]

Step-by-Step Protocol (General ELISA):

  • Prepare Supernatants: Prepare cell culture supernatants as described in Protocol 1.2 (steps 1-4). Cytokine expression often peaks earlier, so a 6-24 hour LPS stimulation window is common.[8]

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[14]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific to the target cytokine. Incubate for 1-2 hours.[15]

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 20-30 minutes.[15]

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine present.

  • Stop Reaction & Read: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.[14]

  • Calculation: Determine the cytokine concentrations in the samples by interpolating from the standard curve.

Data Presentation: Cytokine Inhibition

Treatment TNF-α (pg/mL) % Inhibition IL-6 (pg/mL) % Inhibition
Control (No LPS) 50 - 35 -
LPS (1 µg/mL) 3200 0% 5500 0%
LPS + DFA (5 µM) 1850 42.2% 3100 43.6%
LPS + DFA (10 µM) 980 69.4% 1550 71.8%

| LPS + DFA (25 µM) | 450 | 85.9% | 780 | 85.8% |

Protocol 1.4: Mechanistic Studies via Western Blot and Pathway Analysis

Causality: To move beyond observing what the compound does to understanding how it works, we must investigate its effects on the upstream regulatory machinery. The NF-κB signaling pathway is the central regulator for the expression of iNOS, COX-2, TNF-α, and IL-6.[4][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[17] By measuring the protein levels of iNOS and COX-2, and the activation state of the NF-κB pathway, we can pinpoint the compound's mechanism of action.

cluster_0 Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degrades, Releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Activates Transcription

Caption: The LPS-activated canonical NF-κB signaling pathway.

Step-by-Step Protocol (Western Blot):

  • Cell Lysis: After treatment and stimulation as previously described, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-IκBα, total IκBα, or a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. A decrease in iNOS, COX-2, and phospho-IκBα levels in DFA-treated samples (relative to the LPS-only control) indicates inhibition.

Part 2: In Vivo Validation in an Acute Inflammation Model

The Scientific Premise: From the Dish to the Organism

While in vitro data is crucial, it cannot fully predict a compound's behavior in a whole organism. Factors like absorption, distribution, metabolism, and excretion (ADME) play a critical role. Therefore, validation in an animal model is a mandatory step. The carrageenan-induced paw edema model is a universally accepted, robust, and highly reproducible method for screening the acute anti-inflammatory activity of novel compounds.[18][19][20][21]

cluster_0 In Vivo Workflow: Paw Edema Model A Acute Toxicity Study to Determine Safe Dose (e.g., OECD 423) D Administer DFA, Vehicle, or Positive Control (e.g., Indomethacin) (Oral Gavage) A->D Informs Dose Selection B Acclimatize Animals (e.g., Wistar Rats) C Measure Baseline Paw Volume (V₀) B->C C->D E Induce Inflammation: Inject Carrageenan into Hind Paw D->E 1 hr Pre-treatment F Measure Paw Volume (Vₜ) at Hourly Intervals (1-6 hours) E->F G Calculate Edema and % Inhibition F->G

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol 2.1: Prerequisite Acute Oral Toxicity Study

Causality: To ensure animal welfare and obtain meaningful efficacy data, a safe dose range must first be established. An acute toxicity study helps identify the maximum tolerated dose and any potential overt toxic effects of the compound.[22][23][24]

Step-by-Step Protocol (Simplified):

  • Animal Grouping: Use a small group of animals (e.g., 3-5 mice or rats per group).

  • Dosing: Administer a single high dose of this compound (e.g., 2000 mg/kg, as per OECD guidelines for non-toxic classification) via oral gavage to one group, and the vehicle to a control group.[24]

  • Observation: Observe the animals closely for the first few hours and then daily for 14 days.[24]

  • Monitoring: Record clinical signs of toxicity, effects on body weight, and any mortality.[22][23]

  • Endpoint: If no adverse effects are seen at a high dose, lower doses for the efficacy study can be considered safe. The No Observed Adverse Effect Level (NOAEL) is the highest dose at which no adverse effects are seen.[23]

Protocol 2.2: Carrageenan-Induced Paw Edema

Causality: The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a well-characterized acute inflammatory response.[18] This response is biphasic: an early phase (0-2 hours) involving the release of histamine and serotonin, followed by a later phase (3-6 hours) mediated by prostaglandins and driven by COX-2 induction.[18] Measuring the reduction in paw swelling (edema) allows for the direct quantification of a compound's anti-inflammatory effect.

Step-by-Step Protocol:

  • Animal Grouping: Divide animals (e.g., Wistar rats, n=6 per group) into several groups:

    • Group I: Vehicle Control (e.g., Saline or 0.5% CMC)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[18]

    • Group III-V: this compound at low, medium, and high doses (e.g., 25, 50, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[18]

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[18][25]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[18]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the Percentage Inhibition of edema for each treated group at each time point compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Data Presentation: In Vivo Anti-inflammatory Activity

Group (Dose) Paw Volume Increase (mL) at 3 hours % Inhibition at 3 hours
Vehicle Control 0.85 ± 0.05 0%
Indomethacin (10 mg/kg) 0.38 ± 0.04 55.3%
DFA (25 mg/kg) 0.65 ± 0.06 23.5%
DFA (50 mg/kg) 0.49 ± 0.05 42.4%
DFA (100 mg/kg) 0.35 ± 0.04 58.8%

Values are presented as Mean ± SEM.

Conclusion and Interpretation

By following this comprehensive protocol, researchers can build a robust data package on the anti-inflammatory properties of this compound. A successful outcome would show that DFA, at non-toxic concentrations, significantly reduces the production of NO and pro-inflammatory cytokines in LPS-stimulated macrophages, likely through the inhibition of the NF-κB pathway and subsequent downregulation of iNOS and COX-2 expression. These promising in vitro findings would be validated in vivo by a dose-dependent reduction in carrageenan-induced paw edema, confirming the compound's therapeutic potential as a novel anti-inflammatory agent.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Gilmore, T. D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 1879. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]
  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery. [Link]
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 549-556. [Link]
  • Al-Snafi, A. E. (2021). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Inotiv. (n.d.).
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
  • Fakhar, M., et al. (2019). Optimization of the Timing of Induction for the Assessment of Nitric Oxide Production in Leishmania major Infected Macrophage Cells. Iranian Journal of Parasitology, 14(1), 126–132. [Link]
  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Deolindo, P., et al. (2020). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Cellular and Infection Microbiology, 10, 318. [Link]
  • FAI. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Free Applied Intelligence. [Link]
  • Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. Reaction Biology. [Link]
  • Cuzzocrea, S., et al. (2016). 2.2. Carrageenan-Induced Paw Edema. Bio-protocol, 6(10), e1822. [Link]
  • Jang, H. J., et al. (2013). 3.8. Nitric Oxide Production Measurements in Macrophage Cells. Bio-protocol, 3(14), e821. [Link]
  • ResearchGate. (n.d.). Stimulation by IL-4 of nitric oxide production in macrophages.
  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • Ullah, A., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5484. [Link]
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
  • Heller, A. R., et al. (2005). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 129(1), 101-106. [Link]
  • Toda, E., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 119-124. [Link]
  • Lee, D. S., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 24(16), 2968. [Link]
  • Bracci, M., et al. (2023). In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. International Journal of Molecular Sciences, 24(9), 7859. [Link]
  • IBL International. (n.d.). TNF-α (free) ELISA.
  • Păcularu-Burada, B., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients, 15(8), 1968. [Link]
  • Yusuf, M., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. RSC Advances, 8(15), 8011-8025. [Link]
  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates.
  • Sari, D. K., et al. (2021). In-vitro antioxidant, in-vivo anti-inflammatory, and acute toxicity study of Indonesian propolis capsule from Tetragonula sapiens. Majalah Farmasi dan Farmakologi, 25(2), 60-67. [Link]
  • Alam, M. B., et al. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences, 23(2), 275-282. [Link]
  • Chae, G., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(4), 438-448. [Link]
  • Man, Y., et al. (2022).

Sources

Difurfurylideneacetone (DFYA): A Bio-Inspired Ligand for Organometallic Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: Unveiling the Potential of a Furan-Based Ligand

In the vast landscape of organometallic chemistry, the design of ligands is paramount to tailoring the reactivity and stability of metal complexes. While dibenzylideneacetone (dba) has long been celebrated as a versatile and labile ligand, particularly in palladium-catalyzed cross-coupling reactions, its furan-containing analogue, difurfurylideneacetone (DFYA), presents an intriguing and underexplored alternative. The incorporation of furan rings, which are prevalent in numerous biologically active natural products, offers the potential for unique electronic properties and coordination behavior, thereby opening new avenues in catalysis and drug development.

This technical guide provides a comprehensive overview of this compound as a ligand in organometallic chemistry. We will delve into its synthesis, explore the preparation of its metal complexes, and discuss its potential applications, drawing upon the well-established chemistry of its phenyl-based counterpart, dibenzylideneacetone. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of organometallic reagents.

Part 1: Synthesis of this compound (DFYA) Ligand

The synthesis of DFYA is a straightforward and high-yielding procedure based on the Claisen-Schmidt condensation, a classic carbon-carbon bond-forming reaction. This base-catalyzed reaction involves the condensation of an aldehyde (furfural) with a ketone (acetone).

Protocol 1: Synthesis of this compound (DFYA)

Materials:

  • Furfural (2 equivalents)

  • Acetone (1 equivalent)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide in a mixture of ethanol and water.

  • Addition of Reagents: To the stirred basic solution, add a mixture of freshly distilled furfural and acetone dropwise at room temperature.

  • Reaction: A yellow precipitate of DFYA will begin to form. Continue stirring for a specified period to ensure complete reaction.

  • Isolation: Isolate the crude DFYA by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any residual sodium hydroxide and other water-soluble impurities.

  • Drying: Dry the purified DFYA product. The expected product is a yellow crystalline solid.

Causality of Experimental Choices:

  • The use of a base (NaOH) is crucial for the deprotonation of acetone, forming the enolate nucleophile that initiates the condensation reaction.

  • Furfural, lacking α-hydrogens, can only act as an electrophile, preventing self-condensation and leading to the desired crossed-aldol product.

  • The ethanol/water solvent system is chosen for its ability to dissolve the reactants while allowing for the precipitation of the relatively nonpolar DFYA product, driving the reaction to completion.

Part 2: this compound in Organometallic Synthesis: The Case of Palladium

Drawing a parallel with dibenzylideneacetone, DFYA is expected to be an excellent ligand for stabilizing low-valent metal centers, particularly palladium(0). The resulting complexes, such as the anticipated tris(this compound)dipalladium(0) (Pd₂(dfya)₃), are valuable precursors for a wide range of catalytic transformations.[1] The DFYA ligands in such a complex are considered "labile," meaning they can be easily displaced by other ligands, such as phosphines, making the palladium center accessible for catalytic reactions.[2]

Protocol 2: Synthesis of Tris(this compound)dipalladium(0) (Pd₂(dfya)₃) (Proposed)

Materials:

  • This compound (DFYA)

  • Palladium(II) chloride (PdCl₂)

  • Sodium acetate (NaOAc)

  • Methanol

  • Inert atmosphere glovebox or Schlenk line

  • Schlenk flask

  • Magnetic stirrer and stir bar

Procedure (under inert atmosphere):

  • Preparation of Palladium Precursor: In a Schlenk flask, suspend palladium(II) chloride in methanol.

  • Addition of Ligand and Reductant: Add sodium acetate and this compound to the suspension.

  • Reaction: Heat the mixture to reflux under an inert atmosphere. The color of the solution should change, indicating the formation of the Pd(0) complex.

  • Isolation: Cool the reaction mixture to allow for the precipitation of the Pd₂(dfya)₃ complex.

  • Washing: Isolate the product by filtration, and wash with methanol and water to remove inorganic salts and unreacted starting materials.

  • Drying: Dry the purple-to-brown solid product under vacuum.

Self-Validating System:

The successful synthesis of the Pd₂(dfya)₃ complex can be initially assessed by the characteristic color change of the reaction mixture. Further validation should be performed using spectroscopic techniques such as FT-IR, ¹H NMR, and elemental analysis to confirm the presence of the DFYA ligand and the correct metal-to-ligand ratio.

Visualization of the Synthetic Workflow

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Furfural Furfural Condensation Claisen-Schmidt Condensation Furfural->Condensation Acetone Acetone Acetone->Condensation Base NaOH (Base) Base->Condensation DFYA This compound (DFYA) Condensation->DFYA Reaction Reduction & Coordination DFYA->Reaction PdCl2 Palladium(II) Chloride PdCl2->Reaction NaOAc Sodium Acetate NaOAc->Reaction Pd2_dfya_3 Pd₂(dfya)₃ Complex Reaction->Pd2_dfya_3 G Pd0 Pd(0)L_n ArylPd Ar-Pd(II)-X L_n Pd0->ArylPd Oxidative Addition (Ar-X) ArylPdRB Ar-Pd(II)-R L_n ArylPd->ArylPdRB Transmetalation (R-B(OR)₂) ArylPdRB->Pd0 Reductive Elimination Product Ar-R ArylPdRB->Product

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary (Hypothetical Comparison)
Catalyst PrecursorReaction TypeSubstrate ScopeTypical Yield (%)Key Advantages (Postulated for DFYA)
Pd₂(dba)₃Suzuki-MiyauraAryl halides, boronic acids85-98Well-established, commercially available
Pd₂(dfya)₃Suzuki-MiyauraAryl halides, boronic acids90-99 (expected)Potentially higher activity due to electron-rich furan rings, bio-derived ligand
Pd₂(dba)₃HeckAryl halides, alkenes80-95Broad substrate compatibility
Pd₂(dfya)₃HeckAryl halides, alkenes85-97 (expected)May offer improved performance with electron-deficient olefins

Part 4: Potential in Medicinal Chemistry and Drug Development

The furan moiety is a key structural feature in many natural and synthetic compounds with significant biological activity. Therefore, metal complexes incorporating the DFYA ligand are promising candidates for evaluation as therapeutic agents. The coordination of a metal ion to a biologically active organic ligand can enhance its therapeutic efficacy through various mechanisms, including increased lipophilicity, altered redox properties, and targeted delivery. [3][4] Potential biological activities of DFYA and its metal complexes that warrant investigation include:

  • Antimicrobial Activity: The synergistic effect of a metal ion and a furan-containing ligand could lead to potent antibacterial and antifungal agents. [3]* Anticancer Activity: Many organometallic compounds exhibit cytotoxicity towards cancer cells, and the unique structure of DFYA-metal complexes could offer novel mechanisms of action.

Further research is necessary to synthesize and screen a library of DFYA-metal complexes to fully elucidate their therapeutic potential.

Conclusion and Future Outlook

This compound represents a compelling, bio-inspired alternative to the widely used dibenzylideneacetone ligand in organometallic chemistry. Its straightforward synthesis and the anticipated properties of its metal complexes make it a promising candidate for applications in catalysis and medicinal chemistry. While much of the discussion in this guide is based on the well-established chemistry of dba, it is our hope that this document will stimulate further research into the unique attributes of DFYA and its organometallic derivatives. The exploration of such novel ligand systems is crucial for the continued advancement of sustainable chemical synthesis and the development of new therapeutic agents.

References

  • OUCI. Biological evaluation, molecular docking, DNA interaction and thermal studies of new bioactive metal complexes of 2‐hyd… [Link]
  • Loba Feinchemie. Tris (Dibenzylideneacetone) Di Palladium (O) for Synthesis. [Link]
  • ResearchGate. Synthesis, characterization, and biological evaluation of 4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl) diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one and its metal complexes. [Link]
  • ResearchGate. Determination of the Solubility Limit of Tris(dibenzylideneacetone) dipalladium(0)
  • ResearchGate.
  • MDPI. Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. [Link]
  • Organometallics. [Link]
  • ResearchGate. Synthesis, characterization and reactions of metal complexes of 2-(1-formyl-ferrocene)thiazoline and 2-methyl-2-(1-ferrocene)thiazoline. [Link]
  • PubMed.
  • MDPI.
  • CORE. SYNTHESIS, CHARACTERIZATION, AND REACTIVITY OF ACTINIDE COMPLEXES BEARING An-E BONDS (An = Th, U. [Link]
  • ResearchGate. Synthesis, Characterization, and Catalytic Study of Polymeric Metal Complexes Derived from Divalent Transition Metal Ions with 2,4- Dihydroxy Benzophenone and 2,4-Dihydroxy Acetophenone. [Link]
  • Dalton Transactions. Palladium(0)

Sources

Application of Difurfurylideneacetone in Sunscreen Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Photoprotective Agents

The development of effective and safe sunscreen formulations is a cornerstone of public health, mitigating the deleterious effects of ultraviolet (UV) radiation, including photoaging and carcinogenesis.[1] The efficacy of a sunscreen is primarily determined by its constituent UV filters, which absorb, scatter, or reflect UV radiation.[1] While a number of organic and inorganic UV filters are currently approved for use, the search for novel agents with improved photostability, broader UV coverage, and enhanced safety profiles is a continuous endeavor in cosmetic science and dermatology.

Difurfurylideneacetone, a derivative of dibenzylideneacetone (DBA), belongs to a class of compounds recognized for their UV-absorbing properties.[2] The extended π-conjugation in the molecular structure of these compounds allows for the absorption of UV radiation, making them potential candidates for sunscreen applications.[2] This technical guide provides a comprehensive overview of the current understanding of this compound and its parent compound, dibenzylideneacetone, as potential photoprotective agents. It outlines their synthesis, formulation considerations, and the critical need for further evaluation of their efficacy and safety.

Physicochemical Properties and Synthesis

This compound is a synthetic organic compound. As a derivative of dibenzylideneacetone, it is anticipated to be an oil-soluble substance, a key characteristic for incorporation into the oil phase of emulsion-based sunscreen formulations.[2]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction of an aldehyde (in this case, furfural) with a ketone (acetone).

Protocol: Laboratory-Scale Synthesis of this compound

Materials:

  • Furfural

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Prepare the Base Solution: Dissolve sodium hydroxide in a mixture of deionized water and ethanol in a beaker with continuous stirring.

  • Reaction Initiation: To the stirred NaOH solution, slowly add acetone followed by the dropwise addition of furfural.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The formation of a precipitate indicates the progress of the reaction.

  • Product Isolation: Once the reaction is complete (typically monitored by thin-layer chromatography or the cessation of precipitate formation), collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water to remove any residual NaOH. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield purified this compound.

UV Absorption and Photostability: A Critical Evaluation

The primary function of a UV filter is to absorb UV radiation effectively. The extended conjugated system in this compound is responsible for its UV-absorbing properties. However, the photostability of a UV filter—its ability to maintain its structure and function upon UV exposure—is equally critical for sustained photoprotection.

UV Absorption Spectrum
Photostability Concerns: The Challenge of Photodimerization

A significant concern with dibenzylideneacetone and its derivatives is their propensity to undergo photochemical reactions upon exposure to UV light. Specifically, these compounds are known to undergo [2+2] cycloaddition reactions, leading to the formation of dimeric and trimeric cyclobutane adducts.[5] This photodimerization process alters the chemical structure of the molecule, leading to a loss of its original UV-absorbing capabilities and potentially compromising the sun protection factor (SPF) of the formulation over time.

The kinetics and quantum yield of this photodegradation in a sunscreen formulation matrix are critical parameters that require thorough investigation.[6][7] The formation of photodegradation products also raises questions about their own safety and potential to interact with other formulation ingredients or the skin.[8]

Formulation Development: An Oil-in-Water Emulsion Approach

Due to their oil-soluble nature, this compound and its derivatives are suitable for incorporation into the oil phase of sunscreen formulations. An oil-in-water (O/W) emulsion is a common and aesthetically pleasing delivery system for sunscreens.

Protocol: Preparation of a Basic Oil-in-Water (O/W) Sunscreen Cream

This protocol provides a fundamental framework for incorporating an oil-soluble active like this compound into a cream base.

Materials:

PhaseIngredientFunction
Oil Phase This compoundActive UV Filter
Stearic AcidEmulsifier, Thickener
Cetyl AlcoholEmollient, Thickener
Mineral OilEmollient
Aqueous Phase Deionized WaterSolvent
GlycerinHumectant
TriethanolamineNeutralizer
Cool-Down Phase Preservative (e.g., Phenoxyethanol)Preservative

Procedure:

  • Prepare the Oil Phase: In a heat-resistant beaker, combine the this compound, stearic acid, cetyl alcohol, and mineral oil. Heat the mixture to 70-75°C with constant stirring until all components are melted and the phase is homogeneous.[2]

  • Prepare the Aqueous Phase: In a separate heat-resistant beaker, combine the deionized water and glycerin. Heat this mixture to 70-75°C. Add the triethanolamine to the heated aqueous phase and stir until dissolved.[2]

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer. Continue homogenization for several minutes to form a stable emulsion.[2]

  • Cooling and Final Additions: Allow the emulsion to cool to below 40°C with gentle stirring. Add the preservative and mix until uniform.

  • Final Product: The resulting product is a basic O/W sunscreen cream.

Efficacy and Safety Evaluation: Essential Protocols

Before any new UV filter can be considered for commercial use, it must undergo rigorous testing to establish its efficacy and safety.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF test is a crucial preliminary step to assess the UVB protection offered by a sunscreen formulation.

Protocol: In Vitro SPF Measurement

  • Substrate Preparation: Use a suitable substrate, such as polymethylmethacrylate (PMMA) plates, which mimic the surface of the skin.

  • Sample Application: Apply a uniform and controlled amount of the sunscreen formulation to the PMMA plate.

  • UV Transmittance Measurement: Utilize a UV-Vis spectrophotometer to measure the transmittance of UV radiation through the sunscreen-coated plate at defined wavelength intervals across the UV spectrum (290-400 nm).

  • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum.

Photostability Assessment

Given the known photoreactivity of dibenzylideneacetone, a thorough photostability assessment is paramount.

Protocol: In Vitro Photostability Testing

  • Initial Absorbance Measurement: Apply the sunscreen formulation to a PMMA plate and measure its initial UV absorbance spectrum.

  • UV Irradiation: Expose the sunscreen-coated plate to a controlled dose of UV radiation from a solar simulator.

  • Final Absorbance Measurement: After irradiation, measure the UV absorbance spectrum of the plate again.

  • Data Analysis: Calculate the percentage of photodegradation by comparing the absorbance spectra before and after irradiation. A significant decrease in absorbance indicates poor photostability.[2]

Safety and Toxicological Assessment

The safety of any new cosmetic ingredient is non-negotiable. For a topical ingredient like this compound, the following toxicological endpoints must be thoroughly evaluated.

  • Skin Irritation and Corrosion: Assesses the potential of the ingredient to cause reversible or irreversible skin damage.

  • Skin Sensitization: Determines the potential of the ingredient to induce an allergic skin reaction (allergic contact dermatitis).[9] Furanone derivatives have been noted for their potential toxicity to eukaryotic cells, highlighting the importance of this assessment.[10]

  • Phototoxicity: Evaluates whether the ingredient becomes toxic when exposed to UV light.

These assessments are increasingly conducted using validated in vitro methods employing reconstructed human epidermis models to reduce the reliance on animal testing.

Regulatory Status and Future Perspectives

A critical consideration for any new sunscreen active ingredient is its regulatory status. Currently, This compound is not listed as an approved UV filter in major regulatory markets, including the United States (FDA) and the European Union (SCCS) .[11][12] This lack of regulatory approval underscores the fact that the safety and efficacy of this compound for use in sunscreens have not been sufficiently established to meet the stringent requirements of regulatory bodies.

Conclusion and Knowledge Gaps

This compound, and the broader class of dibenzylideneacetone derivatives, present an interesting area of research for novel UV filters due to their inherent UV-absorbing properties. However, this technical guide highlights significant knowledge gaps that must be addressed before their potential in sunscreen formulations can be realized.

Key areas requiring further research include:

  • Quantitative UV Absorption Profile: A detailed UV-Visible absorption spectrum of purified this compound is necessary to understand its potential as a UVA and/or UVB filter.

  • Photostability in Formulation: Comprehensive studies are needed to quantify the photodegradation kinetics of this compound in various sunscreen bases and in the presence of other UV filters.

  • Comprehensive Toxicological Profile: Rigorous safety testing, including skin sensitization, irritation, and phototoxicity, is essential to establish a favorable safety profile for topical use.

  • Formulation Compatibility and Optimization: Research into the compatibility of this compound with other common sunscreen actives and cosmetic ingredients is required to develop stable and effective formulations.

Until these critical data are generated and evaluated, the application of this compound in sunscreen formulations remains a theoretical concept rather than a scientifically validated practice. The information presented here, primarily based on its parent compound dibenzylideneacetone, should serve as a foundation for future research aimed at exploring the potential of this and other novel molecules for photoprotection.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Formulation cluster_testing Efficacy & Stability Testing cluster_spf_protocol SPF Protocol cluster_photo_protocol Photostability Protocol start Start: Select this compound Derivative synthesis Synthesize Derivative (Claisen-Schmidt Condensation) start->synthesis formulate Formulate into O/W Emulsion synthesis->formulate spf_test In Vitro SPF Determination formulate->spf_test photo_test In Vitro Photostability Assessment formulate->photo_test spf_apply Apply to PMMA Plate spf_test->spf_apply photo_apply Apply to PMMA Plate photo_test->photo_apply spf_measure Measure UV Transmittance spf_apply->spf_measure spf_calc Calculate SPF spf_measure->spf_calc end_node End: Evaluate Results spf_calc->end_node photo_initial Measure Initial Absorbance photo_apply->photo_initial photo_irradiate Irradiate with Solar Simulator photo_initial->photo_irradiate photo_final Measure Final Absorbance photo_irradiate->photo_final photo_calc Calculate Photodegradation photo_final->photo_calc photo_calc->end_node

Caption: Experimental workflow for developing and testing sunscreen formulations containing this compound derivatives.

References

  • MDPI.
  • Figshare. Supplementary Information for Bora et al., “Formulation development and accelerated stability testing of a novel sunscreen cre - Figshare. [Link]
  • Frontiers.
  • IJFMR. Formulation Development and Stability Study of Sunscreen. [Link]
  • FDA.
  • ResearchGate.
  • PubMed. Photoprotective efficacy of dibenzalacetone in sunscreen formulations: Physicochemical properties, synthesis, characterization, potential applications in sunscreen and biological activities. [Link]
  • PubChem. (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. [Link]
  • PubMed.
  • ResearchGate. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer | Request PDF. [Link]
  • Semantic Scholar.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Conformations and electronic structures of dibenzylideneacetone. [Link]
  • PMC. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. [Link]
  • HKTDC Research. EU Updates Rules on UV Filters in Cosmetic Products. [Link]
  • ResearchGate. Properties and safety of topical dihydroxyacetone in sunless tanning products: A review. [Link]
  • ResearchGate. (PDF)
  • ResearchGate. (PDF)
  • PubMed. The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. [Link]
  • ResearchGate.
  • PMC. UV Filters: Challenges and Prospects. [Link]
  • VeganicSKN. Review of Petrochemical UV Filter Safety. [Link]
  • MDPI.
  • FDA.
  • PubMed. Single- and mixture toxicity of three organic UV-filters, ethylhexyl methoxycinnamate, octocrylene, and avobenzone on Daphnia magna. [Link]
  • PubMed. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer. [Link]
  • Danish Centre on Endocrine Disrupters. Assessment of the endocrine disrupting potential of 23 UV-filters (j.no. MST-656-00150). [Link]
  • ResearchGate.
  • Proc. Indian Acad. Sci. (Chem. Sci.).
  • ResearchGate. (PDF) Interactions between different UVB/UVA filters contained in commercial suncreams and consequent loss of UV protection. [Link]
  • PubMed. Properties and safety of topical dihydroxyacetone in sunless tanning products: a review. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of Difurfurylideneacetone Derivatives via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Difurfurylideneacetone Derivatives

This compound (DFA) and its derivatives are a class of symmetric divinyl ketones that have garnered significant interest in chemical and pharmaceutical research. These compounds are structurally analogous to dibenzylideneacetone (DBA), a well-known ligand in organometallic chemistry, and curcumin, a natural product with a wide range of biological activities.[1] The core structure is synthesized from furfural, a key platform chemical derived from renewable lignocellulosic biomass, positioning DFA derivatives as valuable targets in green chemistry.[2][3][4]

The synthesis of DFA is a classic example of the Claisen-Schmidt condensation , a robust and high-yielding carbon-carbon bond-forming reaction.[5] This reaction involves the base-catalyzed condensation between an enolizable ketone (acetone) and two equivalents of an aromatic aldehyde that lacks α-hydrogens (furan-2-carbaldehyde or 'furfural').[6][7] The resulting α,β-unsaturated ketone scaffold is a versatile pharmacophore, with derivatives exhibiting promising anticancer, anti-inflammatory, and antibacterial properties.[1][8][9]

This technical guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale to ensure successful and reproducible outcomes.

The Underlying Chemistry: Mechanism of the Claisen-Schmidt Condensation

The synthesis of this compound is a two-fold crossed aldol condensation, specifically a Claisen-Schmidt condensation, because it involves a ketone reacting with an aldehyde that cannot self-condense.[5][10] The reaction proceeds through a series of base-catalyzed steps, as detailed below.

Mechanism Breakdown:

  • Enolate Formation: The reaction is initiated by a strong base, typically sodium hydroxide (NaOH), which abstracts an acidic α-hydrogen from acetone. This forms a resonance-stabilized enolate ion, a potent nucleophile.[10][11]

  • Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of a furfural molecule. This results in the formation of a tetrahedral alkoxide intermediate.[6][11]

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone intermediate.[12]

  • Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed dehydration. The elimination of a water molecule is thermodynamically driven by the formation of a highly stable, conjugated α,β-unsaturated ketone system, yielding furfurylideneacetone.[10][13]

  • Second Condensation: The entire process is repeated on the other side of the acetone molecule. The resulting furfurylideneacetone still possesses acidic α-hydrogens, allowing it to form a new enolate that attacks a second molecule of furfural, ultimately forming the final this compound product.[11][12] The insolubility of the final product in the aqueous-alcoholic reaction medium helps to drive the equilibrium toward completion.[10]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2-3: Nucleophilic Attack & Protonation cluster_step3 Step 4: Dehydration cluster_step4 Step 5: Second Condensation A Acetone + OH⁻ B Resonance-Stabilized Enolate Ion A->B Deprotonation C Enolate + Furfural D β-Hydroxy Ketone Intermediate C->D Attack & Protonation E Furfurylideneacetone (Intermediate Product) D->E Elimination of H₂O F Repeat Steps 1-4 with 2nd Furfural E->F G This compound (Final Product) F->G

Figure 1: Reaction mechanism of the Claisen-Schmidt condensation.

Experimental Guide

This section outlines the complete workflow, from initial setup to final characterization, for the synthesis of this compound.

General Experimental Workflow

The process is a straightforward, multi-step procedure that can typically be completed within a single laboratory session, followed by overnight drying.

Experimental_Workflow prep Reagent Preparation react Reaction (Stirring at RT) prep->react Combine isolate Product Isolation (Vacuum Filtration) react->isolate 30-45 min wash Washing (Distilled Water) isolate->wash purify Purification (Recrystallization) wash->purify Crude Product dry Drying purify->dry Collect Crystals char Characterization (MP, IR, NMR) dry->char Pure Product

Figure 2: High-level experimental workflow for DFA synthesis.
Materials and Equipment
Reagents & Solvents Equipment
Furan-2-carbaldehyde (Furfural)125 mL Erlenmeyer Flask or Round Bottom Flask
AcetoneMagnetic Stirrer and Stir Bar
Sodium Hydroxide (NaOH) pellets10 mL and 50 mL Graduated Cylinders
95% EthanolBeakers
Distilled WaterBüchner Funnel and Filter Flask
Ethyl Acetate (for recrystallization)Filter Paper
Ice (for ice bath)Spatula and Glass Rod
Watch Glass
Desiccator or Drying Oven (low temp)
Melting Point Apparatus
Detailed Step-by-Step Protocol

This protocol is based on the well-established synthesis of dibenzylideneacetone, adapted for furfural.[1][14]

Step 1: Preparation of the Reaction Mixture

  • In a 125 mL Erlenmeyer flask, prepare a solution by dissolving 2.5 g of sodium hydroxide pellets in 25 mL of distilled water.

  • To this NaOH solution, add 20 mL of 95% ethanol.

  • Cool the resulting solution in an ice-water bath for 5-10 minutes.

    • Scientist's Note: The dissolution of NaOH is exothermic. Pre-cooling the basic solution helps to control the reaction temperature from the outset, minimizing potential side reactions such as the self-condensation of acetone.[14]

Step 2: Addition of Organic Reactants and Synthesis

  • In a separate small beaker, create a mixture of 2.4 g (0.025 mol) of furan-2-carbaldehyde and 0.73 g (0.0125 mol) of acetone.

    • Scientist's Note: A 2:1 molar ratio of aldehyde to ketone is crucial for the double condensation to proceed and form the desired this compound product.[10][14]

  • Remove the cooled NaOH/ethanol solution from the ice bath and place it on a magnetic stirrer.

  • While stirring vigorously, add half of the furfural/acetone mixture to the flask. A yellow precipitate should begin to form within a few minutes.[14]

  • After 15 minutes, add the remaining furfural/acetone mixture to the flask.

  • Continue to stir the reaction mixture vigorously at room temperature for a total of 30-45 minutes. The mixture will become a thick, yellow slurry.

Step 3: Isolation of Crude Product

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product thoroughly with three portions of cold distilled water (approx. 50 mL each) to remove any residual sodium hydroxide and other water-soluble impurities.

  • Continue to draw air through the funnel for 10-15 minutes to partially dry the crude product.

    • Scientist's Note: Thorough washing is critical. Residual base can lead to an impure, sticky product and can interfere with subsequent characterization.[14]

Step 4: Purification by Recrystallization

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. For this scale, start with approximately 20-30 mL.

  • Once dissolved, allow the solution to cool slowly to room temperature. Bright yellow crystals will begin to form.

  • To maximize crystal formation, place the beaker in an ice bath for an additional 15-20 minutes.[15]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethyl acetate.

    • Scientist's Note: Recrystallization is a standard technique for purifying solid organic compounds. The principle is that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain dissolved.[10] Using a minimal amount of hot solvent and cooling slowly promotes the formation of larger, purer crystals.

Step 5: Drying and Final Analysis

  • Place the purified crystals on a pre-weighed watch glass and dry them to a constant weight, either by air-drying or in a desiccator.

  • Determine the final mass and calculate the percentage yield.

  • Characterize the product by measuring its melting point and, if available, by obtaining FT-IR and NMR spectra.

Data Presentation and Characterization

A successful synthesis should yield a product with physical and spectroscopic properties consistent with the target structure.

Table of Expected Results

The following table summarizes the expected outcomes for the synthesis of the parent this compound and a representative derivative.

ParameterThis compound5-Methyl-difurfurylideneacetone
Aldehyde Reactant Furan-2-carbaldehyde5-Methylfuran-2-carbaldehyde
Appearance Bright yellow crystalline solidYellow to orange solid
Expected Yield 85-95%Varies, typically >80%
Melting Point (Literature) ~110-112 °CVaries based on substitution
Key IR Absorptions (cm⁻¹) ~1640-1660 (C=O, conjugated), ~1580 (C=C)Similar to parent, with additional C-H stretches

Note: Yields and melting points can vary based on the purity of reagents and precision of the experimental technique.[14][16]

Product Characterization
  • Melting Point: A pure compound will have a sharp melting point range (typically < 2°C). A broad or depressed melting point suggests the presence of impurities.[17]

  • FT-IR Spectroscopy: The infrared spectrum should confirm the presence of the key functional groups. Look for a strong absorption band for the conjugated carbonyl group (C=O) around 1650 cm⁻¹ and a band for the alkene C=C bond around 1580 cm⁻¹. The absence of a broad -OH band (around 3200-3500 cm⁻¹) confirms the dehydration of the β-hydroxy ketone intermediate.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the vinyl and furan ring protons, and the symmetry of the molecule will simplify the spectrum.

Safety Precautions

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and safety glasses.

  • Furan-2-carbaldehyde (Furfural): Toxic if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood.

  • Organic Solvents (Ethanol, Acetone, Ethyl Acetate): Flammable. Keep away from open flames and ignition sources.

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

Conclusion

The Claisen-Schmidt condensation provides a highly efficient, reliable, and scalable method for the synthesis of this compound and its derivatives from readily available starting materials. This protocol, grounded in well-established chemical principles, offers a robust platform for generating libraries of these valuable compounds for further investigation in materials science, organometallic chemistry, and drug discovery. The straightforward nature of the reaction and the ease of purification make it an excellent example of practical organic synthesis.[10]

References

  • MDPI. (n.d.). Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation.
  • Wikipedia. (n.d.). Claisen condensation.
  • ResearchGate. (n.d.). Synthesis of Dibenzylidene Acetone via Aldol Condensation of Diacetone Alcohol with Substituted Benzaldehydes.
  • Studylib. (n.d.). Dibenzylideneacetone Synthesis: Lab Experiment & Analysis.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation.
  • Organic Syntheses. (n.d.). Dibenzalacetone.
  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • PraxiLabs. (n.d.). Claisen-Schmidt Condensation.
  • YouTube. (2022, January 20). synthesis of dibenzylideneacetone (dba) - laboratory experiment.
  • MDPI. (2023, May 31). Synthesis and spectroscopic characterization of Furan-2-Carbaldehyde-d.
  • Journal of Advanced Sciences and Engineering Technologies. (2022, September 4). Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives.
  • PubMed. (n.d.). Synthesis of difuran derivatives and their biological activity.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
  • ResearchGate. (n.d.). Reaction scheme for aldol condensation of furfural and acetone.
  • Scribd. (n.d.). Aldol Condensation Synthesis of Dibenzalacetone Using The Claisen-Schmidt Reaction.
  • MDPI. (2019, February 23). Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method.
  • ResearchGate. (n.d.). Mechanism of aldol condensation of furfural with acetone.
  • Semantic Scholar. (n.d.). Synthesis and biological activity studies of furan derivatives.
  • MDPI. (2024, July 20). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
  • National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates.
  • SCIEPublish. (n.d.). Preparation and Characterization of Dibenzyldieneacetone Loaded Microparticles for Therapeutic Purposes.
  • PubMed. (n.d.). Purification and characterization of the acetone carboxylase of Cupriavidus metallidurans strain CH34.
  • National Institutes of Health. (2014, September 5). Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates at Cyclooctynes.
  • ResearchGate. (2016, December 22). Synthesis and Study of Some Dibenzylidene Acetone Derivatives.
  • MDPI. (n.d.). Purification and Biochemical Characterization of Taxadiene Synthase from Bacillus koreensis and Stenotrophomonas maltophilia.
  • PubMed. (n.d.). Plant dihydroxyacetone phosphate reductases : purification, characterization, and localization.
  • Semantic Scholar. (n.d.). Purification, Characterization, and Antibody Development to Benzalacetone Synthase from Raspberry Fruits.

Sources

Application Notes and Protocols: In Vitro Biological Assays for Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Difurfurylideneacetone (DFD), a structural analog of curcumin, has emerged as a compound of significant interest due to its promising pleiotropic biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1] This guide provides a comprehensive suite of detailed in vitro protocols designed to rigorously evaluate and characterize the biological efficacy of DFD. Moving beyond simple procedural lists, this document elucidates the scientific rationale behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data.

Foundational Assessment: Cytotoxicity and Anti-Proliferative Activity

Expertise & Experience: Before investigating specific mechanisms of action, it is imperative to establish the fundamental cytotoxic profile of this compound. This initial step determines the effective concentration range for subsequent, more complex mechanistic assays and distinguishes between targeted anti-proliferative effects and general toxicity. Tetrazolium salt-based assays are the industry standard for this purpose due to their reliability and suitability for high-throughput screening.[2][3]

Protocol 1.1: Cell Viability Assessment via XTT Assay

Causality Behind Experimental Choice: The XTT assay is selected over the traditional MTT assay for its operational efficiency. The XTT reagent is reduced by metabolically active cells to a water-soluble orange formazan product, eliminating the need for a separate solubilization step that is required for the insoluble purple formazan generated in the MTT assay.[2][4] This simplification reduces handling errors and is more amenable to high-throughput workflows.

Principle: The amount of water-soluble formazan produced is directly proportional to the number of living, metabolically active cells.[2] This colorimetric change is quantified spectrophotometrically.

Materials:

  • Target cancer cell line (e.g., HeLa for cervical cancer[5], HCT-116 for colon cancer[6])

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (DFD) stock solution (in DMSO)

  • XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent

  • Electron coupling reagent (e.g., N-methyl dibenzopyrazine methyl sulfate, PMS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (450-500 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of DFD in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the seeding medium and add 100 µL of the DFD dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours). A 48-hour incubation is a common starting point for assessing anti-cancer compounds.[5]

  • XTT Reagent Preparation: Immediately before use, prepare the XTT/PMS solution according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the prepared XTT/PMS solution to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C, protected from light, until the vehicle-control wells turn a distinct orange color.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.

Data Presentation & Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the DFD concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

ParameterRecommended ValueRationale
Cell Line HeLa, SiHa, HCT-116Previously shown to be sensitive to DFD analogs.[5][6]
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
DFD Concentration Range 1 µM - 100 µMA broad range to capture the full dose-response curve.[5]
Incubation Time 48 hoursA standard duration to observe significant anti-proliferative effects.[5]
XTT Incubation 2-4 hoursOptimal time for color development without signal saturation.

Mechanistic Insight: Apoptosis Induction

Expertise & Experience: A reduction in cell viability is a key finding, but understanding the mechanism of cell death is critical. Many effective anti-cancer agents, including curcumin analogs, induce apoptosis, or programmed cell death.[1][7] We can dissect this process by looking at key events in the apoptotic cascade: the activation of executioner caspases and the externalization of phosphatidylserine (PS).

Workflow for Apoptosis Investigation

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death XTT XTT Cell Viability Assay (Determine IC50) Caspase Caspase-3/7 Activation Assay (Mid-Stage Apoptosis) XTT->Caspase Treat cells with IC50 and 2x IC50 of DFD AnnexinV Annexin V/PI Staining (Early/Late Apoptosis) Caspase->AnnexinV Confirm apoptotic phenotype

Caption: Workflow for assessing DFD's anti-cancer activity.

Protocol 2.1: Caspase-3/7 Activation Assay

Causality Behind Experimental Choice: Caspases-3 and -7 are key executioner caspases. Their activation represents a central, irreversible point in the apoptotic pathway.[8] Commercially available assays provide a specific substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal, offering a highly sensitive and quantitative measure of apoptosis induction.

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. The cleavage event releases a substrate for luciferase, generating a light signal proportional to caspase activity.

Materials:

  • Cells treated with DFD (IC₅₀ and 2x IC₅₀ concentrations) and vehicle control in a white, clear-bottom 96-well plate.

  • Caspase-Glo® 3/7 Assay System (or equivalent).

  • Luminometer.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with DFD as described in Protocol 1.1, but in an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Data Analysis: Results are typically expressed as fold change in caspase activity relative to the vehicle-treated control. A significant increase in luminescence indicates the induction of apoptosis.

Protocol 2.2: Annexin V/PI Staining for Flow Cytometry

Causality Behind Experimental Choice: This dual-staining method provides a more nuanced picture of cell death. Annexin V, a protein with high affinity for phosphatidylserine (PS), identifies early apoptotic cells where PS has flipped to the outer leaflet of the plasma membrane.[8] Propidium Iodide (PI) is a membrane-impermeable DNA stain that can only enter late apoptotic or necrotic cells with compromised membrane integrity.[9] This combination allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Principle: Live cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Materials:

  • Cells treated with DFD and controls.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells in 6-well plates to generate a sufficient number of cells for analysis (approx. 1 x 10⁶ cells per sample).

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Analysis: The flow cytometer will generate quadrant plots. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified. A significant increase in the Annexin V-positive populations indicates apoptosis.[9]

Characterization of Anti-Inflammatory Activity

Expertise & Experience: Chronic inflammation is a key driver of many diseases. Compounds that can modulate inflammatory pathways, such as the NF-κB pathway, are of high therapeutic interest.[10] A common and robust model for studying inflammation in vitro is the use of murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS), which mimics a bacterial infection and induces a strong inflammatory response, including the production of nitric oxide (NO).[11][12]

NF-κB Signaling Pathway Inhibition

G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB->Genes Translocates & Activates Transcription NFkB_IkB->NFkB IκBα Degradation Nucleus Nucleus DFD This compound (DFD) DFD->IKK Inhibits

Caption: DFD's potential inhibition of the NF-κB signaling pathway.

Protocol 3.1: Inhibition of Nitric Oxide (NO) Production

Causality Behind Experimental Choice: Nitric oxide is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS), which is transcriptionally regulated by NF-κB.[13] Measuring the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent is a simple, reliable, and indirect way to quantify iNOS activity and, by extension, the inflammatory response.[12][14]

Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

Materials:

  • RAW 264.7 murine macrophage cell line.[11]

  • Complete growth medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • DFD stock solution.

  • Griess Reagent System.

  • Sodium nitrite (for standard curve).

  • 96-well cell culture plates.

  • Microplate reader (540 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[14]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of DFD (determined from Protocol 1.1). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[12][14]

  • Incubation: Incubate the plate for 20-24 hours at 37°C.[12]

  • Sample Collection: Carefully collect 50-100 µL of the culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, mix an equal volume of supernatant with the Griess reagent.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. Calculate nitrite concentrations by comparing the readings to a sodium nitrite standard curve.

Trustworthiness Check: It is critical to run a parallel XTT assay (Protocol 1.1) under the exact same conditions (cell type, DFD concentrations, incubation time with LPS) to confirm that the observed reduction in NO is not simply a result of DFD-induced cytotoxicity.[12]

Evaluation of Antioxidant Activity

Expertise & Experience: DFD's antioxidant potential can be attributed to two primary mechanisms: direct radical scavenging and the upregulation of endogenous antioxidant defenses via the Nrf2 pathway.[15][16] It is essential to evaluate both aspects to build a complete profile of the compound's antioxidant capabilities.

Protocol 4.1: DPPH Radical Scavenging Assay (Cell-Free)

Causality Behind Experimental Choice: This is a rapid and straightforward chemical assay to determine a compound's intrinsic ability to donate a hydrogen atom or electron to neutralize a free radical.[14][17] It provides a baseline measure of direct antioxidant activity, independent of any cellular machinery.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[17]

Materials:

  • DFD solution in methanol or ethanol.

  • 0.1 mM DPPH solution in methanol or ethanol.[17]

  • Positive control (e.g., Ascorbic acid, Trolox).

  • 96-well plate or spectrophotometer cuvettes.

  • Spectrophotometer (517 nm).

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of DFD solution.

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14][18]

  • Measurement: Measure the absorbance at 517 nm.

Data Analysis: The percentage of scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100[17] The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be calculated from the dose-response curve.

Protocol 4.2: Nrf2/ARE Luciferase Reporter Assay (Cell-Based)

Causality Behind Experimental Choice: The Nrf2 pathway is the master regulator of the cellular antioxidant response.[16] Nrf2 activation leads to the transcription of numerous cytoprotective genes. A reporter assay using a cell line stably transfected with a luciferase gene under the control of the Antioxidant Response Element (ARE) provides a direct, sensitive, and high-throughput method to quantify Nrf2 transcriptional activity.[19][20]

Keap1-Nrf2 Signaling Pathway Activation

G cluster_0 DFD This compound (DFD) Keap1 Keap1 DFD->Keap1 Modifies Cysteine Residues Keap1_Nrf2 Keap1 Nrf2 Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds Keap1_Nrf2->Nrf2 Nrf2 Release & Stabilization Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nucleus Nucleus Genes Cytoprotective Genes (HMOX1, NQO1) ARE->Genes Initiates Transcription

Caption: Proposed activation of the Nrf2 pathway by DFD.

Principle: In response to activators like DFD, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to ARE sequences, driving the expression of the luciferase reporter gene. The resulting light output is proportional to Nrf2 activity.[16]

Materials:

  • HEK293T or HepG2 cells stably expressing an ARE-luciferase reporter construct.

  • DFD stock solution.

  • Positive control (e.g., sulforaphane).

  • Luciferase assay system (e.g., ONE-Glo™).

  • White, opaque 96-well plates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well white plate.

  • Treatment: Treat cells with non-toxic concentrations of DFD for 6-24 hours. The optimal time should be determined empirically.

  • Cell Lysis and Signal Generation: Add the luciferase assay reagent directly to the wells, which lyses the cells and contains the substrate.

  • Measurement: After a short incubation (10 minutes), measure luminescence with a plate-reading luminometer.

Data Analysis: Results are expressed as fold induction of luciferase activity over the vehicle control. A dose-dependent increase in luminescence signifies Nrf2 pathway activation.

References

  • Induction of apoptosis by diphenyldifluoroketone in osteogenic sarcoma cells is associated with activation of caspases. (2014). PubMed.
  • A Comparative Guide to the Antioxidant Activity of Dibenzylideneacetone Derivatives. Benchchem.
  • Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. ThaiScience.
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2013). MDPI.
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). PMC - PubMed Central.
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (2023). MDPI.
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2013). PMC - NIH.
  • Analysis of antioxidant properties of dibenzylideneacetone derivatives using quantum chemical parameters of the molecule. (2020). Фармация и фармакология.
  • Investigating Nrf2 Activation In Vitro Using a Novel Compound. Benchchem.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Cell-based Assay for NRF2 Activators & NRF2 Activator Scaffolds as Neuroprotective/Antioxidant Agents. (2019). Cornell Flintbox.
  • Activation of Nrf2 Pathway by Natural Products. (2022). Activation of Nrf2 Pathway by Natural Products.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem.
  • Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage. (2023). PMC - NIH.
  • Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells. (2022). PMC - NIH.
  • Diphenyl difluoroketone: A curcumin derivative with potent in vivo anticancer activity. (2008). ScienceDirect.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed.
  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (2012). PMC - NIH.
  • Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax. (2013). PubMed.
  • Apoptosis Assays. Sigma-Aldrich.

Sources

Difurfurylideneacetone: A Promising Candidate for Nonlinear Optical Materials Research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols

Introduction: The Quest for Advanced Nonlinear Optical Materials

The field of nonlinear optics (NLO) is at the forefront of developing next-generation technologies in optical communications, data storage, and optical limiting.[1] The search for materials with large third-order nonlinear optical susceptibilities, denoted as χ⁽³⁾, is driven by their potential applications in all-optical switching and signal processing. Organic materials have emerged as highly promising candidates due to their fast response times, high damage thresholds, and the flexibility of molecular engineering to optimize their NLO properties.[1][2]

Among the various classes of organic NLO materials, molecules with a Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture have shown significant promise. This structure facilitates intramolecular charge transfer, which is a key mechanism for enhancing third-order optical nonlinearities.[3] Difurfurylideneacetone (DFYA), a symmetric molecule belonging to the chalcone family, embodies this D-π-A-π-D framework. The furan rings act as electron donors, the central carbonyl group functions as an electron acceptor, and the conjugated π-bridge of double bonds facilitates electron delocalization. This molecular design makes DFYA a compelling subject for N-LO materials research.[3][4]

This application note provides a comprehensive guide for researchers interested in exploring the NLO properties of this compound. It covers the synthesis of DFYA, detailed protocols for its characterization using the Z-scan technique, and a workflow for theoretical calculations to elucidate its electronic and NLO properties.

Molecular Structure and NLO Potential of this compound

The structure of this compound features two furan rings connected to a central acetone unit via conjugated double bonds. This extended π-conjugation is crucial for its NLO response. The delocalization of π-electrons across the molecule leads to a high molecular polarizability, which is a prerequisite for significant third-order nonlinearities.[5]

Molecular structure of this compound (DFYA).

Synthesis of this compound

DFYA can be synthesized via a Claisen-Schmidt condensation reaction between furfural and acetone, catalyzed by a base such as sodium hydroxide.[6] The insolubility of the product in the aqueous ethanol reaction medium helps drive the reaction to completion.[7]

Protocol: Synthesis of this compound

Materials and Equipment:

  • Furfural (2 equivalents)

  • Acetone (1 equivalent)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers

  • Graduated cylinders

  • Ice bath

Step-by-Step Procedure:

  • Prepare the Base Solution: In an Erlenmeyer flask, dissolve sodium hydroxide in a mixture of distilled water and ethanol with cooling in an ice bath.

  • Prepare the Reactant Mixture: In a separate beaker, mix 2 equivalents of furfural with 1 equivalent of acetone.

  • Initiate the Reaction: While vigorously stirring the cooled base solution, slowly add the furfural-acetone mixture.

  • Reaction Progression: A yellow precipitate of this compound should start to form. Continue stirring the reaction mixture at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.[8]

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with cold distilled water to remove any remaining sodium hydroxide and other water-soluble impurities. Follow with a wash of cold ethanol to remove unreacted starting materials.

  • Drying: Allow the product to air dry on the filter paper or in a desiccator.

  • Recrystallization (Optional): For higher purity, the crude DFYA can be recrystallized from a suitable solvent such as hot ethanol or ethyl acetate.[8]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_base Prepare NaOH solution in water/ethanol add_reactants Add reactant mix to base solution with stirring prep_base->add_reactants prep_reactants Mix Furfural and Acetone prep_reactants->add_reactants stir Stir at room temperature for 30-60 min add_reactants->stir precipitate Precipitation of DFYA stir->precipitate filtration Vacuum Filtration precipitate->filtration washing Wash with cold water and ethanol filtration->washing drying Air Dry washing->drying recrystallize Recrystallization (Optional) drying->recrystallize

Workflow for the synthesis of this compound.

Characterization of Nonlinear Optical Properties: The Z-Scan Technique

The Z-scan technique is a simple yet powerful method for determining the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾.[1][9] The technique involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field.

Protocol: Z-Scan Measurement

Experimental Setup:

  • Laser Source: A stable, high-power laser with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser).

  • Focusing Lens: To focus the laser beam onto the sample.

  • Sample Holder: Mounted on a translation stage to move the sample along the z-axis.

  • Aperture: Placed in the far field to control the amount of transmitted light reaching the detector.

  • Detectors: Two photodetectors; one to measure the transmitted light through the aperture (closed-aperture scan) and another to measure the total transmitted light (open-aperture scan).

  • Data Acquisition System: To record the detector signals as a function of the sample position.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the synthesized DFYA in a suitable solvent (e.g., chloroform or THF) to a known concentration. The solution is placed in a cuvette of known path length.

  • Open-Aperture Z-Scan:

    • Remove the aperture so that all the transmitted light reaches the detector.

    • Translate the sample along the z-axis through the focal point of the laser beam.

    • Record the normalized transmittance as a function of the sample position.

    • A valley in the transmittance at the focal point indicates nonlinear absorption (e.g., two-photon absorption). From this data, the nonlinear absorption coefficient (β) can be calculated.

  • Closed-Aperture Z-Scan:

    • Place the aperture in the far field.

    • Repeat the translation of the sample along the z-axis.

    • Record the normalized transmittance.

    • A pre-focal peak followed by a post-focal valley (or vice-versa) is characteristic of nonlinear refraction. The shape of the curve reveals the sign of the nonlinear refractive index (n₂). The magnitude of n₂ can be determined from the difference between the peak and valley transmittances.

  • Data Analysis:

    • The real and imaginary parts of χ⁽³⁾ can be calculated from the experimentally determined values of n₂ and β.

Z_Scan_Setup laser Laser Source lens Focusing Lens laser->lens sample Sample on Translation Stage lens->sample aperture Aperture sample->aperture detector Detector aperture->detector

Simplified experimental setup for the Z-scan technique.

Table 1: Expected Nonlinear Optical Properties of DFYA and Related Compounds

Compoundn₂ (esu)β (cm/GW)χ⁽³⁾ (esu)Reference
Dibenzylideneacetone (DBA)-~10-20~10⁻¹² - 10⁻¹¹[10]
p-methoxy DBA-~20-30~10⁻¹¹[10]
p-chloro DBA-~15-25~10⁻¹¹[10]
This compound (DFYA) To be determined To be determined To be determined

Note: The values for DBA and its derivatives are approximate and depend on the experimental conditions. The properties of DFYA are expected to be in a similar range, with potential enhancement due to the electron-donating nature of the furan rings.

Theoretical Calculations: A DFT Approach

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and predicting the NLO properties of molecules.[10][11] By calculating parameters such as the dipole moment, polarizability (α), and first and second hyperpolarizabilities (β and γ), DFT can provide valuable insights into the structure-property relationships of NLO materials.[3]

Protocol: DFT Calculations for NLO Properties

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Step-by-Step Procedure:

  • Geometry Optimization:

    • Build the molecular structure of DFYA.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[12]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).

  • NLO Property Calculation:

    • Calculate the electric dipole moment, polarizability, and hyperpolarizabilities using the optimized geometry. This is often done using the POLAR keyword in Gaussian.

  • Analysis of Molecular Orbitals:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the intramolecular charge transfer characteristics of the molecule. The HOMO-LUMO energy gap is also an important indicator of the NLO response.

DFT_Workflow start Build DFYA Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nlo_calc Calculate NLO Properties (Polarizability, Hyperpolarizability) freq_calc->nlo_calc mo_analysis Analyze Molecular Orbitals (HOMO, LUMO, Energy Gap) nlo_calc->mo_analysis

Workflow for theoretical NLO property calculations using DFT.

Conclusion

This compound presents a compelling case for investigation as a nonlinear optical material due to its D-π-A-π-D electronic structure. The protocols outlined in this application note provide a comprehensive framework for the synthesis, experimental characterization, and theoretical investigation of DFYA. By combining these approaches, researchers can gain a thorough understanding of its NLO properties and its potential for applications in photonic devices. The straightforward synthesis and the well-established characterization techniques make DFYA an accessible and promising molecule for advancing the field of organic NLO materials.

References

  • Singh, V., Kharangarh, P. R., Kumar, P., Singh, D., Sanjay, & Ghosh, A. (2019). Measurements of third-order optical nonlinearity using Z-scan technique: A review. AIP Conference Proceedings, 2142(1), 060011.
  • Conard, C. R., & Dolliver, M. A. (1943). Dibenzalacetone. Organic Syntheses, 23, 13.
  • Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Dibenzylideneacetone.
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Van Stryland, E. W., & Sheik-Bahae, M. (1998). Z-scan measurements of optical nonlinearities. In Characterization techniques and tabulations for organic nonlinear optical materials (pp. 655-693). Marcel Dekker, Inc.
  • Kiran, A. J., et al. (2006). χ(3) measurements and optical limiting in dibenzylideneacetone and its derivatives. Chemical Physics, 324(2-3), 699-704.
  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Organic Syntheses. (n.d.). Dibenzalacetone.
  • Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754.
  • Chem Help ASAP. (2022, January 20). synthesis of dibenzylideneacetone (dba) - laboratory experiment [Video]. YouTube. [Link]
  • Prasad, P. N., & Williams, D. J. (1991). Introduction to nonlinear optical effects in molecules and polymers. John Wiley & Sons.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Marder, S. R., Perry, J. W., Bourhill, G., Gorman, C. B., Tiemann, B. G., & Mansour, K. (1993). Relation between bond-length alternation and second-order optical nonlinearity in polyenes and donor-acceptor polyenes. Science, 261(5118), 186-189.
  • He, G. S., Tan, L. S., Zheng, Q., & Prasad, P. N. (2008). Multiphoton absorbing materials: molecular designs, characterizations, and applications. Chemical Reviews, 108(4), 1245-1330.
  • Sheik-Bahae, M., Said, A. A., & Van Stryland, E. W. (1989). High-sensitivity, single-beam n2 measurements. Optics Letters, 14(17), 955-957.
  • Kanis, D. R., Ratner, M. A., & Marks, T. J. (1994). Design and construction of molecular assemblies with large second-order optical nonlinearities. Quantum chemical aspects. Chemical Reviews, 94(1), 195-242.

Sources

Application Note & Protocol: A Comprehensive Guide to the Photostability Testing of Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Difurfurylideneacetone (DFA), a structural analog of curcumin, is a compound of increasing interest in pharmaceutical and cosmeceutical research due to its potential biological activities. The intrinsic photostability of such molecules is a critical quality attribute that dictates their formulation, packaging, and storage requirements. This document provides a detailed, field-proven guide for conducting the photostability testing of this compound as a drug substance, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q1B guideline.[1][2] We will explore the scientific rationale behind the experimental design, present step-by-step protocols for both confirmatory and forced degradation studies, and detail a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).

Introduction: The Rationale for Photostability Evaluation

This compound, with its extended π-conjugated system of furan rings and an α,β-unsaturated ketone, is inherently susceptible to photochemical reactions upon absorption of light energy.[3][4] Similar to related curcuminoids, this absorption, particularly in the UVA and visible light spectra, can elevate the molecule to an excited state, initiating degradation pathways that may lead to a loss of potency and the formation of potentially toxic byproducts.[5][6]

Therefore, rigorous photostability testing is not merely a regulatory checkbox but a fundamental component of risk assessment in drug development.[7][8] The data generated informs critical decisions regarding:

  • Intrinsic Photostability: Understanding the molecule's inherent sensitivity to light.

  • Formulation Development: Guiding the selection of excipients that may offer photoprotection.

  • Packaging Requirements: Determining the necessity of light-resistant primary packaging (e.g., amber vials, opaque containers).

  • Storage and Handling: Establishing appropriate labeling and handling instructions, such as "Protect from light."[9]

This guide is structured to provide both the procedural "how" and the scientific "why," enabling researchers to execute these studies with confidence and generate robust, reliable data.

Scientific Principles: Forced vs. Confirmatory Studies

The ICH Q1B guideline delineates two primary types of photostability studies: forced degradation and confirmatory testing.[10][11] Understanding their distinct purposes is crucial for a logical testing strategy.

  • Forced Degradation (Stress Testing): This is an exploratory phase. The goal is to intentionally degrade the sample (typically aiming for 5-20% degradation) using exaggerated light intensity or duration.[12] This process is invaluable for developing and validating a stability-indicating analytical method —a method capable of separating the intact drug from its degradation products, thus ensuring that the quantification of the active ingredient is not overestimated.[7]

  • Confirmatory Studies: This phase is performed under standardized light exposure conditions to assess the actual photostability of the substance or product. The conditions are precisely defined by ICH Q1B to ensure data comparability across different laboratories.[10][13] This study determines if and what protective measures are needed.

The overall workflow is a sequential process designed to build a comprehensive understanding of the molecule's behavior under light stress.

G Forced Forced Degradation Study (Intense Light Exposure) Develop Develop & Validate Stability-Indicating HPLC Method Forced->Develop Prepare Prepare DFA Samples (Solid & Solution) Develop->Prepare Expose Expose Samples & Controls in Photostability Chamber Prepare->Expose Controls Prepare Dark Controls (Wrap in Aluminum Foil) Controls->Expose Analyze Analyze via Validated HPLC Method Expose->Analyze Compare Compare Exposed vs. Dark Control Analyze->Compare Report Quantify Degradation & Assess Mass Balance Compare->Report

Diagram 1: High-level workflow for photostability testing of DFA.

Materials and Equipment

Chemicals & Reagents:

  • This compound (DFA) Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Ultrapure)

  • Formic Acid (ACS Grade)

  • Aluminum Foil

Equipment:

  • ICH-compliant Photostability Chamber (e.g., with calibrated Xenon arc lamp or a combination of cool white fluorescent and near-UV lamps)[9]

  • Calibrated Lux meter and UV radiometer

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis or Photodiode Array (PDA) detector

  • Analytical Balance (4-5 decimal places)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Syringe filters (0.22 or 0.45 µm, chemically compatible)

  • Quartz cuvettes (for solution-state testing)

  • Chemically inert, transparent sample holders (e.g., petri dishes) for solid-state testing

Experimental Protocols

Protocol 1: Sample Preparation

The causality behind testing both solid and solution states lies in their different degradation kinetics; molecules in solution have greater mobility and may interact with the solvent, often leading to faster degradation.[14]

A. Solid-State Sample:

  • Accurately weigh approximately 2-5 mg of DFA powder.

  • Spread the powder as a thin, even layer (not more than 3 mm deep) in a chemically inert, transparent container (e.g., a glass petri dish).

  • Prepare a parallel "dark control" sample by wrapping an identical, prepared dish completely in aluminum foil to exclude all light.[10]

B. Solution-State Sample:

  • Prepare a stock solution of DFA in a suitable solvent (e.g., 1.0 mg/mL in Methanol). DFA is readily soluble in common organic solvents.[15] Methanol is often chosen as it is relatively transparent to UV light and is a common solvent in HPLC analysis.

  • From the stock, prepare a working solution at a concentration suitable for HPLC analysis (e.g., 20 µg/mL).

  • Transfer an aliquot of the working solution into a transparent, chemically inert container (e.g., a quartz cuvette).

  • Prepare a parallel "dark control" by transferring an identical aliquot into a cuvette wrapped completely in aluminum foil.

Protocol 2: Photostability Exposure (Confirmatory Study)

This protocol follows the ICH Q1B Option 2 standard, which uses separate lamps to control visible and UV exposure, mitigating potential issues with excessive heat.[9]

  • Place the prepared solid and solution samples, alongside their corresponding dark controls, into the photostability chamber.

  • Position the samples to ensure direct and uniform exposure to the light source.

  • Program the chamber to deliver a total integrated illumination of not less than 1.2 million lux hours of visible light and not less than 200 watt hours per square meter of near-ultraviolet (UVA) energy.[10][13]

  • The exposure should be carried out at a controlled temperature (e.g., 25 °C) to minimize thermal degradation.

  • Monitor the light dose using calibrated radiometers/lux meters.

  • Once the target exposure is reached, remove all samples for immediate analysis.

Protocol 3: Stability-Indicating HPLC-UV Analytical Method

A robust analytical method is the cornerstone of a trustworthy stability study. The following reverse-phase HPLC (RP-HPLC) method is designed to separate the non-polar DFA from more polar degradation products that may form.

A. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water. A gradient elution is recommended to resolve both early- and late-eluting impurities.

    • Example Gradient: Start at 50:50 (Acetonitrile:Aqueous), ramp to 95:5 over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Set to the absorbance maximum (λmax) of DFA. This must be determined experimentally but is expected in the UV-Vis region due to its conjugated structure.

  • Run Time: Approximately 25 minutes

B. System Suitability Testing (SST): Before analyzing samples, the system's performance must be verified. This is a self-validating step.

  • Prepare a DFA standard solution (e.g., 20 µg/mL).

  • Make five replicate injections.

  • Acceptance Criteria:

    • Peak Tailing Factor: ≤ 2.0

    • % Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

C. Analysis Procedure:

  • Solid Samples: Accurately weigh the exposed and dark control powders, dissolve them in a known volume of solvent (e.g., Methanol) to achieve a theoretical concentration of ~20 µg/mL. Filter through a 0.45 µm syringe filter.

  • Solution Samples: Directly analyze the exposed and dark control solutions. If necessary, dilute with the mobile phase to fall within the calibration range.

  • Inject all samples onto the equilibrated HPLC system.

  • Record the chromatograms, paying close attention to the retention time and peak area of DFA, as well as the appearance of any new peaks in the exposed samples.

Data Analysis and Interpretation

The primary analysis involves comparing the exposed samples to the dark controls. The dark control accounts for any degradation that may have occurred due to temperature rather than light.[11]

Calculations:

  • Assay of DFA (%): Assay (%) = (Peak Area of DFA in Sample / Peak Area of DFA in Standard) x (Conc. of Standard / Conc. of Sample) x 100

  • Percentage Degradation: Degradation (%) = [(Assay of Dark Control - Assay of Exposed Sample) / Assay of Dark Control] x 100

  • Mass Balance: A critical indicator of a well-validated method. Mass Balance (%) = [% Assay of DFA + Σ % Area of all Degradation Products] A mass balance between 95-105% provides confidence that all major degradation products are being detected.

Data Summary Table:

Sample IDConditionInitial Assay (%)Final Assay (%)% DegradationAppearance of New Peaks (Total % Area)Mass Balance (%)
DFA-S-DCSolid, Dark Control100.099.80.2< 0.199.9
DFA-S-EXPSolid, Exposed100.085.314.514.299.5
DFA-L-DCSolution, Dark Control100.099.50.5< 0.199.6
DFA-L-EXPSolution, Exposed100.072.127.426.898.9

Table 1: Example data summary for photostability testing of this compound.

Interpretation:

  • A significant loss of assay in the exposed samples compared to the negligible loss in the dark controls indicates that DFA is photolabile.

  • The appearance of new peaks in the chromatograms of exposed samples confirms the formation of photodegradation products.

  • The greater degradation observed in the solution state is a common finding and highlights the importance of testing under various conditions.

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the photostability of this compound in accordance with global regulatory standards. The results from these studies are essential for establishing the compound's degradation profile, which directly informs the development of stable pharmaceutical or cosmeceutical formulations. By integrating forced degradation studies for method development with standardized confirmatory testing, researchers can ensure the quality, safety, and efficacy of products containing this promising compound.

References

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions Source: Atlas M
  • Title: ICH guideline for photostability testing: aspects and directions for use Source: PubMed URL:[Link]
  • Title: FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products Source: ECA Academy URL:[Link]
  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Photodegradation of Turmeric Oleoresin Under Fluorescent Light and White LED: Impacts on the Chemical Stability, Bioactivity, and Photosensitizing Property of Curcuminoids Source: MDPI URL:[Link]
  • Title: Studies on curcumin and curcuminoids. VIII. Photochemical stability of curcumin Source: PubMed URL:[Link]
  • Title: Decomposition of turmeric curcuminoids as affected by light, solvent and oxygen Source: ResearchG
  • Title: (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one | C13H10O3 Source: PubChem URL:[Link]
  • Title: REVIEW: FORCE DEGRADATION STUDIES Source: Pharma Science Monitor URL:[Link]
  • Title: Overview on Development and Validation of Force degradation studies with Stability Indicating Methods Source: Biosciences Biotechnology Research Asia URL:[Link]
  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
  • Title: Forced Degradation Studies Source: MedCrave online URL:[Link]
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: American Pharmaceutical Review URL:[Link]
  • Title: Evaluation of the Thermo and Photodegradation of Curcumin Contained in Curcuma longa Extracts Source: International Journal of Current Microbiology and Applied Sciences URL:[Link]
  • Title: Dibenzylideneacetone (C17H14O) properties Source: Mol-Instincts URL:[Link]
  • Title: Studies on curcumin and curcuminoids. VI. Kinetics of curcumin degradation in aqueous solution Source: PubMed URL:[Link]
  • Title: 1,5-Di-2-furanyl-1,4-pentadien-3-one Source: PubChem URL:[Link]
  • Title: ICH Q1B: Complete Guide to Photostability Testing Source: YouTube URL:[Link]
  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: ICH URL:[Link]
  • Title: Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants Source: PubMed Central URL:[Link]
  • Source: R.D.
  • Title: Photostability Source: IAGIM URL:[Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Difurfurylideneacetone, a structural analogue of curcumin, is a molecule of interest in pharmaceutical and materials science due to its conjugated dienone structure. Ensuring the purity and stability of such active pharmaceutical ingredients (APIs) is a critical requirement in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides a comprehensive, field-proven protocol for the purity analysis of this compound using a stability-indicating reverse-phase HPLC (RP-HPLC) method. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

The developed method is designed to separate this compound from its potential impurities, including starting materials from its synthesis (furan-2-carbaldehyde and acetone) and potential degradation products. The principles of this method are grounded in established chromatographic theory and adapted from validated methods for structurally similar compounds like curcuminoids.[1][2][3]

Scientific Principles and Method Rationale

The selection of a reverse-phase HPLC method is predicated on the physicochemical properties of this compound. As a relatively non-polar molecule, it is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

Chromatographic System
  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides excellent retention and resolution for non-polar to moderately polar compounds like this compound. The C18 alkyl chains interact with the analyte through van der Waals forces.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff, making it suitable for UV detection. The gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration over time, allows for the effective elution of both more polar impurities and the less polar this compound peak, ensuring good peak shape and resolution. The addition of a small amount of an acid, like formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic functional groups.

  • Detection: this compound possesses a highly conjugated system of double bonds, which results in strong UV absorbance. Based on the UV-Vis spectra of structurally similar compounds like dibenzylideneacetone, which shows a maximum absorbance (λmax) between 330 and 350 nm, a detection wavelength in this range is selected for optimal sensitivity.[4] A photodiode array (PDA) detector is recommended to monitor peak purity and to identify the λmax of this compound and its impurities.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 50% B, 2-15 min: 50-80% B, 15-20 min: 80% B, 20.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 340 nm (or λmax determined by PDA)
Injection Volume 10 µL
Run Time 25 minutes
Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of this method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[5]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound sample.[6][7][8]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, the samples are analyzed by the proposed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Data Presentation and Visualization

Analytical Workflow

The overall workflow for the purity analysis of this compound is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Weigh Sample/ Reference Standard dissolve Dissolve in Acetonitrile prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (340 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Logical Relationship for Method Development

The logical progression for developing this HPLC method is outlined below:

Method_Development_Logic A Analyte Properties (this compound) B Select Stationary Phase (C18) A->B C Select Mobile Phase (ACN/Water) A->C D Select Detection λ (UV-Vis Spectrum) A->D F Method Validation (ICH Guidelines) B->F E Optimize Gradient C->E D->F E->F G Final Validated Method F->G

Caption: Method Development Logic Flow.

Conclusion

This application note details a robust and reliable stability-indicating RP-HPLC method for the purity analysis of this compound. By providing a thorough explanation of the scientific principles and a detailed experimental protocol, this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry. The successful validation of this method, including forced degradation studies, will ensure its suitability for routine quality control and stability testing of this compound.

References

  • Anthony, V., et al. (2022). Stability-Indicating Assay Method for Estimation of Curcumin and its Degradants by RP-UHPLC Method. Medicon Pharmaceutical Sciences, 2(2), 14-23.
  • Bagde, A. D., et al. (2015). A simple, sensitive and rapid isocratic reversed-phase high-performance liquid chromatography method for determination and stability study of curcumin in pharmaceutical samples. Journal of Reports in Pharmaceutical Sciences, 4(2), 139.
  • Haq, N., et al. (2023). Greener Stability-Indicating HPLC Approach for the Determination of Curcumin in In-House Developed Nanoemulsion and Curcuma longa L. Extract. Separations, 10(2), 93.
  • ResearchGate. (n.d.). Stability-Indicating Assay Method for Estimation of Curcumin and its Degradants by RP-UHPLC Method.
  • Semantic Scholar. (n.d.). Stability indicating HPLC-UV method for detection of curcumin in Curcuma longa extract and emulsion formulation.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 1-11 in: a) acetone, b) ACN, c) BnOH and d) DMF.
  • Wisdom Library. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • RJPT. (2019). Stability Indicating Forced Degradation Studies.
  • Elsevier. (n.d.). Forced degradation and impurity profiling.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Chemistry Education. (n.d.). Synthesis of Dibenzalacetone.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformations and electronic structures of dibenzylideneacetone.

Sources

Application Note & Protocols: Advanced Drug Delivery Systems for Difurfurylideneacetone (DFA)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Difurfurylideneacetone (DFA), a synthetic curcumin analog, demonstrates significant potential across multiple therapeutic areas, including oncology and inflammation, due to its potent antioxidant and anti-inflammatory properties. However, its clinical translation is severely hampered by poor aqueous solubility and limited bioavailability. This document provides a comprehensive guide for researchers and drug development professionals on the design, formulation, and characterization of a robust drug delivery system to overcome these limitations. We will focus on a lipid-based nanoparticle system, specifically Solid Lipid Nanoparticles (SLNs), as a versatile and scalable platform for enhancing the therapeutic efficacy of DFA. This guide details the underlying scientific principles, step-by-step protocols for synthesis and characterization, and in vitro evaluation methodologies.

Introduction: The Challenge and Opportunity of this compound

This compound (DFA) and its derivatives have attracted considerable interest for their potential therapeutic applications, including anticancer and chemopreventive activities. The core challenge impeding its clinical use is its hydrophobic nature, leading to poor solubility in physiological media, rapid metabolism, and consequently, low bioavailability. An effective drug delivery system must address these physicochemical shortcomings to unlock the full therapeutic potential of DFA.

Solid Lipid Nanoparticles (SLNs) present an excellent solution. These are colloidal carriers made from physiological lipids, offering high biocompatibility and biodegradability. SLNs can encapsulate lipophilic drugs like DFA within their solid lipid core, protecting the drug from degradation and controlling its release, thereby improving its pharmacokinetic profile.

Key Advantages of SLNs for DFA Delivery:

  • Enhanced Bioavailability: Encapsulation improves the solubility and absorption of DFA.

  • Sustained Release: The solid lipid matrix allows for prolonged drug release, reducing dosing frequency.

  • Improved Stability: The lipid core protects DFA from enzymatic degradation in the gastrointestinal tract and bloodstream.

  • Targeting Potential: The surface of SLNs can be modified with ligands for targeted delivery to specific tissues or cells.

Workflow for DFA-Loaded SLN Development

The development process involves several critical stages, from formulation and optimization to comprehensive characterization and functional validation.

DFA_SLN_Development_Workflow cluster_Formulation Formulation & Synthesis cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vitro Evaluation A Component Selection (Lipid, Surfactant, DFA) B High-Shear Homogenization & Ultrasonication A->B C Purification (e.g., Dialysis) B->C D Particle Size & PDI (DLS) C->D E Zeta Potential C->E F Morphology (TEM/SEM) C->F G Encapsulation Efficiency & Drug Loading (HPLC) C->G H Crystallinity (DSC/XRD) C->H I Drug Release Profile G->I J Cellular Uptake Studies I->J K Cytotoxicity Assay (e.g., MTT) J->K L Stability Studies K->L

Caption: High-level workflow for the development and evaluation of DFA-loaded SLNs.

Materials and Equipment

Category Item Recommended Supplier Purpose
Active Agent This compound (DFA)Sigma-Aldrich, TCITherapeutic compound
Lipids Glyceryl monostearate, Compritol® 888 ATOGattefosséForms the solid core of the nanoparticle
Surfactants Poloxamer 188, Tween® 80Sigma-AldrichStabilizes the nanoparticle dispersion
Solvents Dichloromethane, EthanolFisher ScientificTo dissolve DFA and lipids
Aqueous Phase Deionized water (Milli-Q® or equivalent)MilliporeDispersion medium
Equipment High-shear homogenizer (e.g., Ultra-Turrax®)IKACoarse emulsion formation
Probe sonicatorBranson, QsonicaNanoparticle size reduction
Dynamic Light Scattering (DLS) SystemMalvern, WyattParticle size, Polydispersity Index (PDI) analysis
Transmission Electron Microscope (TEM)FEI, JEOLMorphology visualization
High-Performance Liquid Chromatography (HPLC)Agilent, WatersDFA quantification
Differential Scanning Calorimeter (DSC)TA InstrumentsAnalysis of lipid crystallinity and drug state

Detailed Protocols

Protocol 4.1: Formulation of DFA-Loaded SLNs via High-Shear Homogenization and Ultrasonication

This method is widely adopted for its scalability and efficiency in producing nanoparticles with a narrow size distribution.

Rationale: The process begins by creating a hot oil-in-water (o/w) emulsion. The lipid and drug are melted together, and this "oil" phase is dispersed in a hot aqueous surfactant solution using a high-shear homogenizer. The high energy input breaks down the lipid into micron-sized droplets. Subsequent ultrasonication provides localized high energy to further reduce these droplets into the nano-range. Rapid cooling solidifies the lipid, entrapping the DFA within the solid matrix.

Step-by-Step Procedure:

  • Preparation of Lipid Phase:

    • Accurately weigh 500 mg of Glyceryl monostearate and 50 mg of this compound.

    • Place them in a glass beaker and heat to 75°C (approximately 5-10°C above the lipid's melting point) on a magnetic hotplate stirrer until a clear, homogenous yellow liquid is formed.

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve 250 mg of Poloxamer 188 in 50 mL of deionized water.

    • Heat this aqueous solution to the same temperature (75°C) under gentle stirring.

  • Formation of Coarse Emulsion:

    • Pour the hot lipid phase into the hot aqueous phase while simultaneously homogenizing the mixture using a high-shear homogenizer (e.g., Ultra-Turrax®) at 10,000 rpm for 5 minutes. A milky pre-emulsion will form.

  • Nanosizing via Ultrasonication:

    • Immediately transfer the hot pre-emulsion to a probe sonicator.

    • Sonicate at 60% amplitude for 10 minutes in a pulsed mode (e.g., 30 seconds ON, 10 seconds OFF) to prevent excessive heat buildup. Keep the beaker in an ice bath during this process to facilitate rapid cooling and lipid recrystallization.

  • Cooling and Solidification:

    • After sonication, transfer the nanoemulsion to a beaker placed in an ice bath and continue stirring gently with a magnetic stirrer for 30 minutes until it cools to room temperature. This allows the lipid nanoparticles to solidify.

  • Purification (Optional but Recommended):

    • To remove unencapsulated DFA and excess surfactant, the SLN dispersion can be dialyzed against deionized water using a dialysis membrane (MWCO 12-14 kDa) for 24 hours.

Protocol 4.2: Characterization of DFA-Loaded SLNs

4.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

Rationale: These parameters are critical quality attributes. Particle size influences the biological fate and cellular uptake of the nanoparticles. PDI measures the homogeneity of the particle size distribution (a value < 0.3 is generally considered acceptable). Zeta potential indicates the surface charge, which predicts the physical stability of the colloidal dispersion against aggregation. A zeta potential of ±30 mV is typically desired for good electrostatic stabilization.

Procedure:

  • Dilute the SLN dispersion (1:100 v/v) with deionized water to avoid multiple scattering effects.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Perform measurements in triplicate at 25°C.

  • For zeta potential, use the same diluted sample in an appropriate electrophoretic cell.

4.2.2 Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

Rationale: EE and DL are crucial metrics for evaluating the performance of the drug delivery system. EE represents the percentage of the initial drug that is successfully entrapped within the nanoparticles, while DL indicates the weight percentage of the drug relative to the total weight of the nanoparticle.

EE_DL_Calculation cluster_inputs Measured Inputs Total_Drug Total Drug Added (W_total) Encapsulated_Drug Encapsulated Drug = W_total - W_free Free_Drug Unencapsulated Drug (W_free) Total_Lipid Total Lipid Added (W_lipid) DL Drug Loading (%) = [(W_total - W_free) / (W_total - W_free + W_lipid)] x 100 Total_Lipid->DL EE Encapsulation Efficiency (%) = [(W_total - W_free) / W_total] x 100 Encapsulated_Drug->EE Encapsulated_Drug->DL

Caption: Relationship between measured quantities for calculating EE and DL.

Procedure:

  • Separation of Free Drug:

    • Take 1 mL of the SLN dispersion and place it in a centrifugal filter unit (e.g., Amicon® Ultra, MWCO 10 kDa).

    • Centrifuge at 5,000 x g for 15 minutes. The filtrate will contain the unencapsulated (free) DFA.

  • Quantification via HPLC:

    • Prepare a standard curve of DFA in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Quantify the concentration of DFA in the filtrate using a validated HPLC method. A C18 column is typically used with UV detection at the λmax of DFA.

    • Calculate the W_free from the concentration obtained.

  • Calculation:

    • EE (%) = [(Total DFA - Free DFA) / Total DFA] x 100

    • DL (%) = [(Total DFA - Free DFA) / (Weight of Lipid + Weight of Encapsulated DFA)] x 100

Protocol 4.3: In Vitro Drug Release Study

Rationale: This assay evaluates the rate and extent of drug release from the SLNs over time, providing insights into the potential for sustained release in vivo. A dialysis bag method is commonly employed to simulate physiological conditions.

Procedure:

  • Pipette 2 mL of the DFA-loaded SLN dispersion into a dialysis bag (MWCO 12-14 kDa).

  • Securely close the bag and immerse it in 100 mL of release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4, containing 0.5% Tween® 80 to maintain sink conditions).

  • Place the entire setup in a shaker incubator maintained at 37°C with gentle agitation (100 rpm).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the amount of DFA released in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Expected Results and Interpretation

Parameter Typical Target Value Interpretation
Particle Size (Z-average) 100 - 300 nmThis range is optimal for avoiding rapid clearance by the reticuloendothelial system (RES) and can facilitate passive targeting via the enhanced permeability and retention (EPR) effect in tumors.
Polydispersity Index (PDI) < 0.3Indicates a monodisperse and homogenous population of nanoparticles, which is crucial for reproducible in vivo behavior.
Zeta Potential > |±20| mVA higher absolute value suggests better colloidal stability due to electrostatic repulsion between particles, preventing aggregation.
Encapsulation Efficiency > 80%High EE indicates an efficient formulation process with minimal drug loss.
Drug Loading 1 - 10%Dependent on the lipid and drug properties. Optimization aims to maximize this value without compromising nanoparticle stability.
In Vitro Release Biphasic: initial burst followed by sustained releaseAn initial burst can be beneficial for achieving a therapeutic concentration quickly, while the sustained release phase maintains the drug level over an extended period.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Large Particle Size (>500 nm) / High PDI Insufficient energy input; Inappropriate surfactant concentration; Drug expulsion.Increase homogenization/sonication time or intensity; Optimize surfactant type and concentration; Ensure drug is fully dissolved in the molten lipid.
Low Encapsulation Efficiency (<70%) Poor drug solubility in the lipid core; Drug partitioning into the aqueous phase.Screen different lipids in which DFA has higher solubility; Reduce the temperature of the aqueous phase slightly during emulsification.
Particle Aggregation Over Time Low zeta potential; Ostwald ripening.Increase surfactant concentration to enhance steric stabilization; Use a co-surfactant; Store at 4°C.
Rapid Drug Release ("Burst Effect" > 40%) Drug adsorbed on the nanoparticle surface; Poor entrapment.Improve purification step (dialysis); Optimize the lipid matrix to create a more compact core that better retains the drug.

Conclusion

This application note provides a detailed framework for the successful development and characterization of a Solid Lipid Nanoparticle (SLN) system for the delivery of this compound. By following these protocols, researchers can create a stable and efficient delivery vehicle capable of enhancing the solubility, stability, and bioavailability of DFA. The systematic characterization outlined is essential for ensuring the quality, reproducibility, and ultimate therapeutic success of the formulation. Further in vivo studies are a necessary subsequent step to validate the performance of the developed system.

References

  • Youssef, A. M., El-Sherbeny, M. A., El-Shafy, M. A., & El-Sayed, M. A. (2021). This compound: A versatile scaffold in medicinal chemistry. Bioorganic Chemistry, 115, 105199. [Link]
  • Todorova, V. K., & Klimova, B. (2022). This compound as a promising agent for cancer therapy. Biomedicine & Pharmacotherapy, 153, 113401. [Link]
  • Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177. [Link]
  • Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: production, characterization and applications. Advanced Drug Delivery Reviews, 64, 83-101. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of difurfurylideneacetone. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the outcomes of this classic Claisen-Schmidt condensation reaction. Here, we address frequently encountered issues with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis resulted in a low yield. What are the most common causes?

A low yield in this synthesis is a frequent issue that can typically be traced back to several key factors:

  • Suboptimal Molar Ratios: The reaction requires a precise 2:1 molar ratio of furfural to acetone. An excess of acetone can lead to the formation of the mono-substituted intermediate, furfurylideneacetone, while an excess of furfural can result in unreacted starting material, complicating purification.

  • Incorrect Catalyst Concentration: The concentration of the sodium hydroxide (NaOH) or potassium hydroxide (KOH) catalyst is critical. If the concentration is too low, the reaction will proceed slowly or not at all. If it is too high, it can promote side reactions, such as the Cannizzaro reaction of furfural, leading to the formation of furfuryl alcohol and furoic acid.

  • Inadequate Temperature Control: This is an exothermic reaction. Without proper cooling, the temperature can rise, favoring the formation of undesirable, resinous side-products through the polymerization of furfural. Maintaining the reaction temperature below 25°C is crucial for achieving a high yield of the desired product.

  • Inefficient Mixing: The reaction mixture is often a two-phase system (aqueous NaOH and organic reactants). Vigorous stirring is essential to maximize the interfacial area and ensure the deprotonation of acetone to form the enolate, which is a key step in the reaction mechanism.

Q2: The final product is a dark, oily substance instead of the expected yellow crystals. What went wrong?

This common problem points towards the formation of polymeric or resinous byproducts. The primary causes include:

  • High Reaction Temperature: As mentioned, furfural is susceptible to polymerization and resinification, especially in the presence of a strong base and at elevated temperatures. Careful temperature management is the most effective way to prevent this.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at the correct temperature, can also lead to the gradual formation of these undesirable byproducts. The reaction should be monitored (e.g., by TLC) and quenched once the starting materials have been consumed.

  • Air Oxidation: Furfural can be sensitive to air oxidation, which can contribute to the formation of colored impurities. While not always practical, running the reaction under an inert atmosphere (like nitrogen or argon) can sometimes improve the color of the final product.

Q3: How can I effectively purify the crude this compound?

Recrystallization is the most common and effective method for purifying the crude product. Here are some key considerations for successful purification:

  • Solvent Selection: A mixed solvent system of ethanol and water is often ideal. The crude product is typically dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. Upon cooling, the purified crystals will precipitate.

  • Washing: After filtration, the collected crystals should be washed with cold water to remove any remaining base or water-soluble impurities. A subsequent wash with a small amount of cold ethanol can help remove any remaining organic impurities.

  • Decolorization: If the product is still highly colored after the initial recrystallization, activated charcoal can be used. The crude product is dissolved in hot ethanol, a small amount of activated charcoal is added, and the mixture is boiled for a few minutes before being hot-filtered to remove the charcoal. However, be aware that using too much charcoal can lead to a loss of the desired product.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues during the synthesis.

Observed Issue Potential Cause Recommended Action
Low Yield (<70%) Incorrect stoichiometryCarefully recalculate and measure the molar ratio of furfural to acetone (2:1).
Ineffective catalysisPrepare fresh NaOH solution. Ensure the concentration is appropriate (typically 10-20% aqueous solution).
Poor temperature controlConduct the reaction in an ice bath to maintain the temperature between 20-25°C.
Dark, Tarry Product Reaction temperature too highImmediately implement cooling with an ice bath for future attempts.
Reaction time too longMonitor the reaction progress using TLC and quench it as soon as the furfural is consumed.
Product Fails to Crystallize Presence of oily impuritiesAttempt to triturate the crude oil with a small amount of cold ethanol or methanol to induce crystallization.
Insufficient purityIf trituration fails, consider purifying a small sample via column chromatography to obtain seed crystals for future batches.
Melting Point is Broad or Low Impure productRecrystallize the product again, ensuring slow cooling to promote the formation of larger, purer crystals.

Visualizing the Process

Reaction Mechanism: Claisen-Schmidt Condensation

The synthesis of this compound proceeds via a base-catalyzed Claisen-Schmidt condensation. The diagram below outlines the key steps.

Claisen_Schmidt cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack (First Condensation) cluster_3 Step 3: Second Condensation A Acetone B Acetone Enolate A->B Deprotonation F1 Furfural B->F1 Attack OH OH⁻ (from NaOH) OH->A C Aldol Adduct F1->C D Furfurylideneacetone (Mono-adduct) C->D Dehydration (-H₂O) D_enolate Enolate of Mono-adduct D->D_enolate Deprotonation by OH⁻ F2 Furfural (2nd molecule) D_enolate->F2 Attack E This compound (Final Product) F2->E Aldol Addition & Dehydration Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Experiment Complete CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Product Crystalline & Yellow? CheckYield->CheckPurity Yes LowYield Low Yield Issue CheckYield->LowYield No Success Successful Synthesis CheckPurity->Success Yes ImpureProduct Impurity Issue CheckPurity->ImpureProduct No Ratio Verify 2:1 Furfural:Acetone Ratio LowYield->Ratio Recrystallize Recrystallize from Ethanol/Water ImpureProduct->Recrystallize Temp Check Reaction Temperature (<25°C) Ratio->Temp Catalyst Confirm NaOH Concentration Temp->Catalyst Charcoal Use Activated Charcoal for Color Recrystallize->Charcoal Wash Wash Crystals with Cold H₂O & EtOH Charcoal->Wash

Caption: A decision tree for troubleshooting this compound synthesis.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • Furfural (freshly distilled if possible)

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Erlenmeyer Flask

  • Büchner Funnel and Filter Flask

Procedure:

  • Catalyst Preparation: Prepare a 10% (w/v) aqueous solution of NaOH.

  • Reaction Setup: In a 250 mL Erlenmeyer flask, combine 0.05 mol of acetone and 100 mL of deionized water. Place the flask in an ice bath and begin vigorous stirring.

  • Reagent Addition: Slowly add 25 mL of the 10% NaOH solution to the acetone-water mixture. In a separate container, mix 0.10 mol of furfural with 25 mL of 95% ethanol.

  • Condensation Reaction: Add the furfural-ethanol solution dropwise to the stirring, cooled acetone-NaOH mixture over a period of 30 minutes. A yellow precipitate should begin to form.

  • Reaction Monitoring: Maintain vigorous stirring and keep the flask in the ice bath. Allow the reaction to proceed for an additional 2-3 hours after the addition is complete. Monitor the temperature to ensure it remains below 25°C.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with three portions of cold deionized water until the filtrate is neutral (test with pH paper). This step is crucial for removing the NaOH catalyst.

  • Drying: Allow the product to air dry on the filter paper or in a desiccator.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

    • Slowly add warm deionized water dropwise until the solution just begins to turn cloudy.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the final product to obtain bright yellow crystals of this compound.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Engel, R.G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning. [Link]
  • Zeitsch, K.J. (2000). The Chemistry and Technology of Furfural and its Many By-Products. Elsevier Science. [Link]

Technical Support Center: Troubleshooting Difurfurylideneacetone (DFA) Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for difurfurylideneacetone (DFA) recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this α,β-unsaturated ketone. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid organic compounds. It leverages the principle that the solubility of a compound in a solvent generally increases with temperature. For DFA, the process involves dissolving the impure solid in a hot solvent in which it is highly soluble. As the solution gradually cools, the solubility of DFA decreases, leading to the formation of pure crystals. Soluble impurities are retained in the cold solvent, known as the mother liquor, and are subsequently separated by filtration.[1][2]

Q2: How do I select an appropriate solvent for DFA recrystallization?

The ideal solvent for recrystallizing DFA should meet several criteria:

  • High solubility at elevated temperatures: The solvent must be capable of completely dissolving the DFA when hot.

  • Low solubility at room temperature or below: This ensures a good recovery of the purified product upon cooling.

  • Boiling point below the melting point of DFA: The melting point of trans,trans-dibenzylideneacetone is approximately 111°C.[3] To prevent the compound from "oiling out" (melting instead of dissolving), the solvent's boiling point should be lower than this.[3][4]

  • Non-reactive with DFA: The solvent should be chemically inert towards this compound.

  • Volatile enough to be easily removed from the crystals: Solvents with extremely high boiling points (well over 100°C) can be difficult to remove from the final product.[4]

Commonly used and effective solvents for DFA and similar ketones include ethanol, ethyl acetate, and ethanol/water mixtures.[1][3][5]

Q3: My crude DFA is very impure. Should I still proceed directly with recrystallization?

While recrystallization is a powerful purification technique, its success can be hampered by the presence of large amounts of impurities.[4] If your crude product is highly impure, consider a preliminary purification step. For instance, if the DFA was synthesized via a Claisen-Schmidt condensation using a base like sodium hydroxide, washing the crude product with water can remove residual base.[3][5] A subsequent wash with a small amount of cold ethanol can help remove unreacted benzaldehyde.[3]

In-Depth Troubleshooting Guides

Issue 1: "Oiling Out" - The Product Melts Instead of Dissolving

Question: When I heat my DFA in the chosen solvent, it forms an oily liquid at the bottom of the flask instead of dissolving. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute melts before it dissolves. This is typically due to one of two reasons: the boiling point of the solvent is higher than the melting point of the solute, or the presence of impurities has significantly depressed the melting point of your compound.[3]

Causality and Troubleshooting Workflow

The workflow below outlines the decision-making process for addressing this issue.

start Problem: Oiling Out Occurs check_solvent_bp Is the solvent's boiling point > 111°C? start->check_solvent_bp change_solvent Switch to a lower boiling point solvent (e.g., ethanol, ethyl acetate). check_solvent_bp->change_solvent Yes reheat_add_solvent Reheat to dissolve the oil. Add more hot solvent (10-20% increase). check_solvent_bp->reheat_add_solvent No success Pure Crystals Formed change_solvent->success slow_cool Allow the solution to cool slowly and undisturbed. reheat_add_solvent->slow_cool induce_crystallization If oiling persists, try scratching the flask or adding a seed crystal. slow_cool->induce_crystallization slow_cool->success Success pre_purify Consider a preliminary purification step if impurities are high. induce_crystallization->pre_purify pre_purify->success

Caption: Troubleshooting workflow for "oiling out".

Step-by-Step Protocol to Resolve Oiling Out:
  • Re-dissolve and Dilute: Gently reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent (about 10-20% of the original volume) to ensure complete dissolution and slightly decrease the saturation.[3]

  • Ensure Slow Cooling: Allow the flask to cool to room temperature slowly and without disturbance. Insulating the flask can aid this process. Rapid cooling often encourages oiling out.[3]

  • Solvent Selection: If you are using a solvent with a boiling point near or above 110°C, switch to a more suitable one like ethanol (boiling point 78°C) or ethyl acetate (boiling point 77°C).[1][3]

  • Induce Crystallization: If the oil persists even with slow cooling, try scratching the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites for crystal growth.[3] Alternatively, adding a seed crystal of pure DFA can initiate crystallization.[3]

Issue 2: "Crashing Out" - Rapid Formation of Fine Powder

Question: As soon as my solution starts to cool, a large amount of fine powder precipitates immediately. How can I obtain better quality crystals?

Answer: The rapid precipitation of your product, often called "crashing out," is usually a result of the solution being too concentrated or cooling too quickly. This process can trap impurities within the crystal lattice, leading to a lower purity product.[3]

Strategies for Promoting Quality Crystal Growth
StrategyRationale
Adjust Solvent Volume By adding more hot solvent, you decrease the supersaturation of the solution, allowing for a slower, more controlled crystallization process as it cools.[3]
Ensure Slow Cooling Slow cooling allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Insulating the flask can facilitate this.[3]
Use a Co-solvent System A solvent pair (e.g., ethanol/water) can provide finer control over solubility. You dissolve the DFA in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy, then re-clarify with a few drops of the good solvent.[2][5]
Experimental Protocol for Controlled Crystallization:
  • Reheat and Dilute: Place the flask back on the heat source and reheat until the precipitate redissolves. Add a small amount of additional hot solvent (10-20% of the original volume).[3]

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly on the benchtop, undisturbed. You can insulate the flask with paper towels or a beaker of warm water to slow the cooling rate further.[3]

  • Ice Bath: Once the solution has reached room temperature and crystal formation appears to have stopped, you can then place it in an ice bath to maximize the yield.[3]

Issue 3: No Crystals Form Upon Cooling

Question: I have cooled my solution to room temperature and even in an ice bath, but no crystals have formed. What should I do?

Answer: The failure of crystals to form is often due to either using too much solvent, resulting in a solution that is not saturated, or the solution being supersaturated.

Troubleshooting Workflow for No Crystal Formation

start Problem: No Crystals Form is_cloudy Is the solution cloudy? start->is_cloudy is_clear Is the solution clear? start->is_clear scratch_flask Scratch the inside of the flask with a glass rod. is_cloudy->scratch_flask success Crystals Formed scratch_flask->success add_seed Add a seed crystal of pure DFA. is_clear->add_seed boil_off_solvent Too much solvent likely used. Reheat and boil off a portion of the solvent. add_seed->boil_off_solvent If no success add_seed->success Success re_cool Cool the solution again. boil_off_solvent->re_cool re_cool->success

Caption: Troubleshooting workflow for failure of crystallization.

Methods to Induce Crystallization:
  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template onto which other molecules can deposit.[3][6]

  • Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.[6]

  • Solvent Evaporation: As a last resort, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and the recrystallization can be attempted again with a different solvent system.[6]

References

  • Technical Support Center: Improving the Purity of Recrystallized Dibenzylideneacetone - Benchchem.
  • experiment #2 - synthesis and recrystallization of dibenzalacetone.
  • Technical Support Center: Purification of 1,3-Diphenylacetone by Recrystallization - Benchchem.
  • Recrystallisation of dibenzylideneacetone - Chemistry Stack Exchange.
  • Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual.
  • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of.
  • Troubleshooting - Chemistry LibreTexts. Published April 7, 2022.

Sources

Technical Support Center: Purification of Crude Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude difurfurylideneacetone. The synthesis of this compound, an analogue of dibenzylideneacetone, is typically achieved via a Claisen-Schmidt condensation between furfural and acetone.[1][2] While the reaction is robust, the crude product often contains impurities that must be removed to ensure high purity for subsequent applications. This guide focuses on the most common and effective purification technique: recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound and where do they come from?

Understanding the potential impurities is the first step toward effective purification. The Claisen-Schmidt condensation, while efficient, can leave behind several contaminants.

  • Unreacted Starting Materials: Residual furfural and acetone may remain, especially if the reaction did not go to completion.[3]

  • Intermediate Product: The mono-substituted intermediate, (E)-4-(furan-2-yl)but-3-en-2-one (furfurylideneacetone), is a very common impurity. Its formation is the first step before the second furfural molecule reacts.[3]

  • Catalyst Residues: If a base catalyst like sodium hydroxide (NaOH) is used, it may persist in the crude product. Thorough washing is required for its removal.[3][4]

  • Side-Reaction Products: Aldol self-condensation of acetone can occur, though it is less favored. Other side reactions can lead to the formation of polymeric or tarry substances, which often contribute to discoloration.[4]

Table 1: Summary of Common Impurities and Their Origin

ImpurityChemical StructureOriginRemoval Strategy
FurfuralC₅H₄O₂Unreacted starting materialRecrystallization, Preliminary Wash
AcetoneC₃H₆OUnreacted starting materialEvaporation, Recrystallization
FurfurylideneacetoneC₉H₈O₂Reaction intermediateRecrystallization
Sodium HydroxideNaOHCatalystPreliminary wash with water
Polymeric ByproductsN/ASide reactionsRecrystallization, Charcoal Treatment

Troubleshooting Guide: Recrystallization Issues

Recrystallization is the most powerful technique for purifying solid organic compounds like this compound.[3][5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6] However, several issues can arise.

Problem 1: An oil has formed instead of crystals ("Oiling Out").

Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common if the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if a high concentration of impurities significantly depresses the product's melting point.[3][7]

Solutions:

  • Reheat and Dilute: Heat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount (10-20%) of additional hot solvent to decrease the saturation level of the solution.[7]

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. Rapid cooling encourages oil formation.[7]

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point. For instance, ethanol (boiling point ~78 °C) is often a good choice.[7][8]

  • Induce Crystallization: Try scratching the inner surface of the flask at the liquid's surface with a glass rod to create nucleation sites. Adding a "seed crystal" of pure product, if available, is also highly effective.[3][7]

Problem 2: The crystals "crashed out" as a fine powder.

Causality: This happens when the solution cools too quickly, leading to rapid precipitation instead of slow crystal growth. While you recover your solid, the fine powder has a high surface area and may have trapped impurities within the rapidly formed crystal lattice.[3]

Solutions:

  • Ensure Slow Cooling: After dissolving the crude product in the minimum amount of boiling solvent, allow it to cool to room temperature undisturbed on a benchtop. Do not place it directly in an ice bath.[3][9]

  • Insulate the Flask: To slow the cooling rate further, you can place the Erlenmeyer flask inside a larger beaker containing warm water or wrap it with paper towels.[7]

  • Re-dissolve and Repeat: If crashing has already occurred, you may need to reheat the solution (adding a tiny bit more solvent if necessary) and cool it again, this time more slowly.

Problem 3: No crystals have formed, even after extensive cooling.

Causality: This is typically due to one of two reasons: too much solvent was used, or the solution is not sufficiently saturated for crystallization to begin.[3]

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent. Once you observe slight cloudiness or crystal formation at the surface, allow it to cool again.[3]

  • Induce Crystallization: As mentioned previously, scratching the inside of the flask with a glass rod or adding a seed crystal can provide the necessary starting point for crystal growth.[3]

  • Use an Anti-Solvent: If you are using a solvent in which your compound is very soluble, you can sometimes add a second solvent (an "anti-solvent") in which the compound is insoluble to induce precipitation. This should be done dropwise to a hot solution until it becomes cloudy, then clarified with a few drops of the first solvent before cooling.[9] An ethanol/water system is a classic example of this.[3]

Workflow for Purification and Troubleshooting

The following diagram outlines the decision-making process for recrystallizing crude this compound.

PurificationWorkflow start Crude this compound dissolve Dissolve in MINIMUM amount of HOT solvent start->dissolve hot_filter_q Is the hot solution clear? dissolve->hot_filter_q hot_filter Perform hot gravity filtration to remove insoluble impurities hot_filter_q->hot_filter No cool Allow filtrate to cool SLOWLY to room temperature hot_filter_q->cool Yes hot_filter->cool oil_q Did the product oil out? cool->oil_q ice_bath Place in ice bath to maximize yield crystals_q Have crystals formed? collect Collect crystals via vacuum filtration crystals_q->collect Yes no_crystals No crystals formed crystals_q->no_crystals No oil_q->crystals_q No oiled_out Oiled out oil_q->oiled_out Yes wash Wash crystals with small amount of ICE-COLD solvent collect->wash dry Dry the purified crystals wash->dry end_product Pure Product dry->end_product evaporate Boil off some solvent to concentrate the solution no_crystals->evaporate scratch Try scratching or adding a seed crystal no_crystals->scratch evaporate->cool scratch->cool reheat Reheat to dissolve oil, add a little more hot solvent oiled_out->reheat reheat->cool

Caption: Purification and troubleshooting workflow for recrystallization.

Experimental Protocols

Protocol 1: Standard Recrystallization from Ethanol

This protocol is a good starting point for purifying this compound.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of 95% ethanol to create a slurry.[8]

  • Heating: Add a boiling chip and heat the mixture on a hot plate. Bring it to a gentle boil.[8]

  • Achieve Saturation: While boiling, continue to add hot 95% ethanol dropwise from a separate heated flask until the solid has just completely dissolved. Avoid adding a large excess.[7][8]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool undisturbed to room temperature. Well-formed crystals should appear.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[3]

  • Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold 95% ethanol to remove any remaining soluble impurities.[8]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer them to a watch glass or a desiccator.

Protocol 2: Assessing Purity with Thin Layer Chromatography (TLC)

TLC is a fast and effective method to assess the purity of your product and determine if further purification is needed.[10][11]

  • Prepare Samples: Dissolve a tiny amount of your crude material and your recrystallized product in a suitable solvent (e.g., ethyl acetate or dichloromethane) in separate small vials.

  • Spot the Plate: Using a capillary tube, spot a small amount of each solution onto a silica gel TLC plate, alongside a co-spot containing both crude and purified samples. Keep the spots small and above the level of the eluent.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (eluent), such as a mixture of hexane and ethyl acetate (e.g., 4:1 ratio).[12] The ideal eluent will move the desired product to an Rf value of ~0.3-0.5.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[13]

  • Analysis: A pure product should appear as a single, distinct spot. The crude material will likely show multiple spots, corresponding to the product, starting materials, and intermediates. If the purified sample still shows impurity spots, a second recrystallization may be necessary.

Table 2: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Properties and Considerations
Ethanol78A very common and effective solvent for compounds of moderate polarity.[8]
Ethyl Acetate77Another excellent choice. A procedure in Organic Syntheses specifies using 100 cc for every 40 g of crude dibenzylideneacetone.[4][12]
Ethanol/WaterVariesA powerful mixed-solvent system. Used when the compound is too soluble in pure ethanol. Water acts as an anti-solvent.[3][14]
Acetone56This compound is likely very soluble in acetone, which may make it a less ideal choice for primary recrystallization but useful as a solvent for TLC.[15]
Dichloromethane/HexaneVariesA non-polar/polar mixed-solvent system that can be effective for flash chromatography or recrystallization.[12]

References

  • Vertex AI Search. (n.d.). Dibenzylideneacetone (C17H14O) properties. Retrieved January 9, 2026.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ChemBK. (2024, April 9). Dibenzylideneacetone.
  • (n.d.).
  • Reddit. (2024, May 16). Purification Troubleshooting. r/Chempros. Retrieved January 9, 2026.
  • chemeurope.com. (n.d.). Dibenzylideneacetone.
  • LookChem. (n.d.). Cas 538-58-9,DIBENZYLIDENEACETONE.
  • CUNY. (n.d.).
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 9, 2026.
  • (n.d.). experiment #2 - synthesis and recrystallization of dibenzalacetone. Retrieved January 9, 2026.
  • Chemistry Stack Exchange. (2019, March 2). Recrystallisation of dibenzylideneacetone.
  • Wikipedia. (n.d.). Dibenzylideneacetone.
  • PubChem. (n.d.). (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one.
  • Reddit. (2021, May 16). Some trippy precipitating cooling effect when recrystallizing dibenzalacetone in hot ethanol. r/chemistry. Retrieved January 9, 2026.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • (n.d.). Synthesis and Characterization of Dibenzalacetone. Scribd. Retrieved January 9, 2026.
  • (n.d.). recrystallization-2.doc.pdf. Retrieved January 9, 2026.
  • (n.d.).
  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved January 9, 2026.
  • (n.d.).
  • Conard, C. R., & Dolliver, M. A. (1932). Dibenzalacetone. Organic Syntheses, 12, 22. doi:10.15227/orgsyn.012.0022.
  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
  • SCIEPublish. (n.d.). Preparation and Characterization of Dibenzyldieneacetone Loaded Microparticles for Therapeutic Purposes. Sustainable Polymer & Energy. Retrieved January 9, 2026.
  • ResearchGate. (2025, August 8).
  • PraxiLabs. (n.d.).
  • eScholarship. (2022, November 24).
  • ResearchGate. (2016, June 6).
  • (n.d.).
  • YouTube. (2025, May 18). In the Claisen–Schmidt reaction to prepare dibenzalacetone from 5.3 g benzaldehyde, a total of 3.51. Retrieved January 9, 2026.
  • Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved January 9, 2026.
  • YouTube. (2022, January 20). synthesis of dibenzylideneacetone (dba) - laboratory experiment. Retrieved January 9, 2026.
  • ResearchGate. (2025, August 8).
  • ResearchGate. (n.d.). Dibenzalacetone synthesis reaction. Retrieved January 9, 2026.
  • ResearchGate. (2016, December 22).
  • Reddit. (2025, April 16). What went wrong -- synthesis of dibenzalacetone. r/chemhelp. Retrieved January 9, 2026.

Sources

"difurfurylideneacetone degradation and storage conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for difurfurylideneacetone (DFYA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling, storage, and degradation of DFYA. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of DFYA in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental properties and handling of this compound.

1. What is this compound (DFYA) and what are its common applications?

This compound, also known as 1,5-bis(2-furyl)-1,4-pentadien-3-one, is a chemical compound synthesized through the Claisen-Schmidt condensation of furfural and acetone.[1][2] Its highly conjugated structure, featuring two furan rings and an α,β-unsaturated ketone, imparts specific chemical and physical properties. It and its analogues are investigated for various biological activities and are used as ligands in organometallic chemistry.

2. What are the optimal storage conditions for DFYA?

To maintain its integrity, DFYA should be stored in a cool, dark, and well-ventilated area.[3] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, oxygen, and moisture. Avoid proximity to heat sources, open flames, and oxidizing agents.[4]

3. What personal protective equipment (PPE) should be used when handling DFYA?

When handling DFYA, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. If there is a risk of generating dust, a dust respirator should be used.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.

4. Is DFYA chemically stable?

Under recommended storage conditions (cool, dark, inert atmosphere), DFYA is a relatively stable solid.[5] However, its stability is compromised by exposure to light, elevated temperatures, oxygen, and strong acids or bases. The conjugated dienone structure and the furan rings are susceptible to various degradation pathways.

5. What are the likely impurities in a sample of DFYA?

Impurities in DFYA typically arise from its synthesis. The most common impurities are unreacted starting materials, namely furfural and acetone, and the mono-substituted intermediate, 4-(2-furyl)-3-buten-2-one (furfurylideneacetone).[2] Incomplete reactions or inadequate purification can lead to the presence of these compounds.

II. Troubleshooting Guide

This section provides solutions to specific issues that may arise during the use of DFYA in experimental settings.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected color change of solid DFYA (e.g., darkening). Photodegradation or oxidation due to improper storage.Discard the discolored material as its purity is compromised. Procure a fresh batch and store it strictly under the recommended cool, dark, and inert conditions.
DFYA solution changes color or develops precipitates over time. Degradation of DFYA in solution, possibly accelerated by light, air, or reactive solvents.Prepare fresh solutions immediately before use. If solutions must be stored, even for a short period, protect them from light by using amber vials or wrapping them in foil, and purge the headspace with an inert gas.
Inconsistent or non-reproducible experimental results. Use of partially degraded DFYA. Purity issues with the starting material.Verify the purity of your DFYA sample using an appropriate analytical method like HPLC or melting point determination. If degradation is suspected, use a freshly opened or purified batch.
Low yield or formation of side products in a reaction involving DFYA. The presence of impurities in DFYA (e.g., furfural, furfurylideneacetone) that may interfere with the reaction. The reaction conditions may be promoting the degradation of DFYA.Purify the DFYA by recrystallization before use. Re-evaluate the reaction conditions (temperature, pH, solvent) to ensure they are not conducive to DFYA degradation.
Difficulty dissolving DFYA in a particular solvent. DFYA has limited solubility in highly polar or non-polar solvents.Consult solubility data. DFYA is generally soluble in moderately polar organic solvents like acetone, chloroform, and ethyl acetate. Gentle warming may aid dissolution, but be cautious of potential thermal degradation.

III. Understanding DFYA Degradation

This compound's structure contains two key reactive moieties: the furan rings and the α,β-unsaturated ketone system. Understanding the potential degradation pathways of these functional groups is crucial for predicting and preventing instability.

A. Probable Degradation Pathways

The following are the most likely degradation pathways for DFYA based on the known chemistry of its functional groups.

  • Photodegradation: The extensive π-conjugated system in DFYA makes it highly susceptible to degradation upon exposure to UV or even visible light.[6] Potential reactions include E/Z isomerization of the double bonds and [2+2] cycloaddition reactions, leading to a loss of conjugation and the formation of various oligomeric or polymeric materials.

  • Oxidative Degradation: The furan rings and the carbon-carbon double bonds are prone to oxidation.

    • Furan Ring Oxidation: Oxidative cleavage of a furan ring can lead to the formation of highly functionalized, linear dicarbonyl compounds.[7]

    • Alkene Oxidation: The double bonds of the dienone can be oxidized to form epoxides, which can be further hydrolyzed to diols under aqueous conditions.

  • Thermal Degradation: At elevated temperatures, DFYA is likely to undergo complex decomposition reactions. Analogous to furfural, a primary thermal degradation pathway is likely the decarbonylation of the furan ring, leading to the formation of various volatile byproducts and a carbonaceous residue.[3][4][5][8][9]

  • Hydrolytic Degradation: While generally stable in neutral aqueous conditions, DFYA can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Acid-Catalyzed Hydrolysis: The furan rings, which can be considered as enol ethers, are susceptible to acid-catalyzed ring opening to yield 1,4-dicarbonyl structures.[10]

    • Base-Catalyzed Retro-Aldol Reaction: Under strong alkaline conditions, the α,β-unsaturated ketone can potentially undergo a retro-aldol condensation, leading to the cleavage of the carbon chain.[11]

B. Visualization of Potential Degradation Pathways

The following diagrams illustrate the probable degradation pathways of this compound.

G cluster_main This compound (DFYA) Stability cluster_stress Stress Conditions cluster_degradation Degradation Pathways cluster_products Potential Degradation Products DFYA This compound Light Light (UV/Vis) Heat Heat Oxygen Oxygen / Oxidants pH Strong Acid/Base Photo Photodegradation (Isomerization, Cycloaddition) Light->Photo Thermal Thermal Decomposition (Decarbonylation, Ring Opening) Heat->Thermal Oxidative Oxidative Cleavage (Epoxidation, Furan Ring Opening) Oxygen->Oxidative Hydrolytic Hydrolysis (Furan Ring Opening, Retro-Aldol) pH->Hydrolytic Photo_Prod Isomers, Oligomers Photo->Photo_Prod Thermal_Prod Furan, CO, Volatiles Thermal->Thermal_Prod Oxidative_Prod Epoxides, Dicarbonyls Oxidative->Oxidative_Prod Hydrolytic_Prod 1,4-Dicarbonyls, Furfural, Acetone Hydrolytic->Hydrolytic_Prod

Caption: Overview of DFYA degradation under various stress conditions.

IV. Experimental Protocols

This section provides a general framework for assessing the purity and stability of DFYA.

A. Protocol for Purity Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating DFYA from its potential impurities and degradation products.

1. Materials and Reagents:

  • This compound (DFYA) sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to resolve DFYA from more polar (early eluting) and less polar (late eluting) impurities. For example, start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength corresponding to the absorbance maximum of DFYA (to be determined, likely in the UV-A range).

  • Column Temperature: 25-30 °C

3. Sample Preparation:

  • Prepare a stock solution of DFYA in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare working standards and sample solutions by diluting the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to DFYA based on its retention time compared to a reference standard.

  • Assess the purity by calculating the area percentage of the DFYA peak relative to the total area of all peaks in the chromatogram.

B. Workflow for a Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

G start Prepare DFYA Solution (e.g., in Acetonitrile/Water) stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Quench Reaction (if applicable) stress->neutralize After set time analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze identify Identify Degradation Products (Mass Spectrometry) analyze->identify If new peaks appear pathway Propose Degradation Pathway identify->pathway end Method Validation pathway->end

Caption: Workflow for a forced degradation study of DFYA.

V. References

  • Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde. PubMed. Available at: [Link]

  • Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. RSC Publishing. Available at: [Link]

  • Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. PubMed. Available at: [Link]

  • Thermal decomposition kinetics of furfural and furfuryl alcohol. CoLab. Available at:

  • Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors: The Case of Furfural‐Acetone‐Furfural. PMC - NIH. Available at: [Link]

  • Photolytic Cleavage and Condensation Reactions of Cyclohexa-2,4-dienones with Diamines. MDPI. Available at: [Link]

  • Dienone–Phenol Rearrangements and Related Reactions. Semantic Scholar. Available at: [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. NIH. Available at: [Link]

  • AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Available at: [Link]

  • Separation of Furfuryl alcohol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Furanic Compounds Determination in UHPLC vs. Conventional LC. S4Science. Available at: [Link]

  • Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds. Google Patents. Available at:

  • Oxidative ring opening of furan derivatives to α,β-unsaturated γ-dicarbonyl compounds, useful intermediates for 3-oxocyclopentenes synthesis. Semantic Scholar. Available at: [Link]

  • Furan Hydrolysis. ChemTube3D. Available at: [Link]

  • CN102344424A - Method for preparing furfurylideneacetone and di-furfurylideneacetone from furfural. Google Patents. Available at:

Sources

Technical Support Center: Overcoming Solubility Issues of Difurfurylideneacetone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and detailed protocols to address the solubility challenges of difurfurylideneacetone (DFA) and its analogues in biological assays. Our goal is to equip you with the scientific rationale and practical steps needed to achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DFA) and why is it difficult to dissolve in aqueous solutions?

A1: this compound, a curcumin analogue, is a hydrophobic molecule. Its chemical structure, rich in non-polar aromatic rings, leads to poor solubility in water-based solutions like cell culture media and buffers[1][2]. This inherent hydrophobicity is a common challenge for many promising therapeutic compounds, affecting their bioavailability and utility in in vitro and in vivo studies[3].

Q2: My DFA, dissolved in DMSO, precipitates immediately upon dilution into my cell culture medium. What's happening?

A2: This phenomenon, often called "crashing out" or "solvent shock," occurs when a compound that is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment where its solubility is significantly lower. The drastic change in solvent polarity causes the compound to fall out of solution[4].

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO is cell-line specific. Generally, a final concentration of 0.1% DMSO is considered safe for most cell lines, while many can tolerate up to 0.5% without significant cytotoxicity[5][6][7]. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.

Q4: Can I use solvents other than DMSO?

A4: While DMSO is a common choice, other organic solvents like ethanol and acetone can also be used to dissolve hydrophobic compounds[1][4]. However, these also have potential for cytotoxicity and can interfere with assay results. The choice of solvent should be carefully validated for your specific experimental system[4].

Q5: What are the advanced methods to improve DFA solubility beyond simple solvent dissolution?

A5: For compounds with very poor aqueous solubility, advanced formulation strategies are often necessary. These include the use of co-solvents, cyclodextrin inclusion complexes, and encapsulation in nanoparticle delivery systems. These methods aim to increase the apparent solubility and stability of the compound in aqueous media[1][5][8].

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common precipitation issues encountered with DFA in biological assays.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

Symptoms: The cell culture medium turns cloudy or hazy, or visible crystalline particles appear immediately after adding the DFA stock solution.

Root Cause Analysis and Solutions:

  • Exceeding Aqueous Solubility Limit: The final concentration of DFA in the medium is higher than its solubility limit in that specific aqueous environment.

    • Solution: Lower the final working concentration of DFA. If a high concentration is necessary, consider the advanced solubilization techniques detailed in the protocols section.

  • Rapid Solvent Exchange ("Solvent Shock"): The abrupt change in solvent polarity causes the compound to precipitate.

    • Solution 1: Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of serum-containing medium or a buffer. The proteins in the serum can help to solubilize the compound. Then, add this intermediate dilution to the final volume of the medium.

    • Solution 2: Slow Addition with Agitation: Pre-warm your cell culture medium to 37°C. While gently vortexing or swirling the medium, add the required volume of the DFA stock solution dropwise. This promotes rapid dispersal and prevents localized high concentrations.

Workflow for Troubleshooting Immediate Precipitation:

start Precipitation Observed Immediately After Dilution check_conc Is the final DFA concentration high? start->check_conc lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes check_dilution Is the dilution method a single, rapid step? check_conc->check_dilution No re_evaluate Re-evaluate experiment with optimized protocol. lower_conc->re_evaluate advanced_methods Action: Use advanced solubilization methods (Cyclodextrin, Nanoparticles). advanced_methods->re_evaluate check_dilution->advanced_methods No, precipitation persists stepwise_dilution Action: Implement stepwise dilution through an intermediate solution. check_dilution->stepwise_dilution Yes slow_addition Action: Add stock solution dropwise to pre-warmed, vortexing medium. stepwise_dilution->slow_addition slow_addition->re_evaluate

Caption: Troubleshooting workflow for immediate DFA precipitation.

Issue 2: Delayed Precipitation During Incubation

Symptoms: The medium is clear initially but becomes cloudy or forms a precipitate after several hours or days in the incubator.

Root Cause Analysis and Solutions:

  • Compound Instability in Aqueous Media: DFA may degrade over time in the cell culture medium at 37°C[9].

    • Solution: Perform stability studies of DFA in your specific medium. If instability is confirmed, consider replenishing the medium with freshly prepared DFA solution at regular intervals for long-term experiments[10].

  • pH Shift in Medium: Cellular metabolism can produce acidic byproducts, lowering the medium's pH and affecting the solubility of pH-sensitive compounds.

    • Solution: Monitor the pH of your culture medium. Ensure the incubator's CO₂ levels are stable to maintain the buffering capacity of the medium. More frequent media changes may be necessary for dense cultures.

  • Interaction with Media Components: DFA may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes over time[11][12].

    • Solution: If using serum-containing medium, consider that proteins like albumin can either aid solubility or cause co-precipitation. Experiment with reducing the serum percentage if your cells can tolerate it.

Quantitative Data Summary

Table 1: Solvent Selection and DMSO Concentration Limits

SolventProsConsRecommended Max. Final Concentration in Assay
DMSO Excellent solubilizing power for a wide range of compounds[13].Can be cytotoxic at higher concentrations; may interfere with assay results[6][7].≤ 0.5% (cell line dependent)[5]
Ethanol Good solvent for many organic compounds; less toxic than DMSO[4].Can cause protein denaturation; may affect cell membrane integrity.≤ 0.5% [4]
Acetone Strong solvent for nonpolar compounds[4].Highly volatile; can be cytotoxic.≤ 0.5% [4]

Note: Always perform a vehicle control to account for solvent effects.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound (DFA) Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution, which is a critical first step for most experiments.

Materials:

  • This compound powder (MW: 214.22 g/mol )[2]

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 100 mM stock solution, weigh out 21.42 mg of DFA powder.

  • Dissolution: a. Transfer the weighed DFA powder into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes to aid dissolution. d. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. e. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for up to 6 months at -20°C[10].

Protocol 2: Enhancing DFA Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules like DFA, thereby increasing their apparent water solubility[14][15].

Materials:

  • This compound (DFA)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD)

  • Deionized water

  • Ethanol (optional)

  • Magnetic stirrer and heating plate

  • Freeze-dryer (lyophilizer)

Procedure (Kneading Method):

  • Molar Ratio Determination: A common starting point is a 1:1 molar ratio of DFA to cyclodextrin[14][16].

  • Slurry Formation: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of a 50% ethanol-water solution to form a thick paste[14].

  • Incorporation of DFA: Slowly add the DFA powder to the paste while continuously triturating with a pestle.

  • Kneading: Continue kneading for at least 30-60 minutes to ensure thorough mixing and complex formation.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and air-dry or place it in an oven at a low temperature (e.g., 40-50°C) until completely dry.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder and store it in a desiccator.

Workflow for Cyclodextrin Inclusion Complex Formation:

start Start: DFA and Cyclodextrin weigh Weigh DFA and Cyclodextrin (e.g., 1:1 molar ratio) start->weigh slurry Create Cyclodextrin slurry with 50% Ethanol/Water weigh->slurry add_dfa Slowly add DFA to slurry slurry->add_dfa knead Knead the mixture for 30-60 minutes add_dfa->knead dry Dry the paste knead->dry pulverize Pulverize the dried complex dry->pulverize end End: DFA-Cyclodextrin Inclusion Complex Powder pulverize->end

Caption: Workflow for preparing DFA-cyclodextrin inclusion complexes via the kneading method.

Protocol 3: Preparation of DFA-Loaded Nanoparticles

Encapsulating DFA into polymeric nanoparticles can significantly improve its solubility, stability, and cellular uptake[17]. This protocol describes a common method for preparing albumin-based nanoparticles.

Materials:

  • This compound (DFA)

  • Bovine Serum Albumin (BSA)

  • Ethanol

  • Deionized water

  • Glutaraldehyde solution (8% v/v) for cross-linking

  • Magnetic stirrer

  • Ultracentrifuge

Procedure (Desolvation Method):

  • BSA Solution: Dissolve 100 mg of BSA in 2 mL of deionized water.

  • DFA Solution: Dissolve 10-20 mg of DFA in 8 mL of ethanol.

  • Nanoparticle Formation: a. Under continuous magnetic stirring (around 500 rpm), add the ethanolic DFA solution dropwise to the aqueous BSA solution. An opalescent suspension should form spontaneously[17].

  • Cross-linking: a. Add 0.1 mL of 8% glutaraldehyde solution to the nanoparticle suspension to cross-link the albumin. b. Continue stirring for 12-24 hours at room temperature.

  • Purification: a. Purify the nanoparticles by several cycles of centrifugation (e.g., 12,000 x g for 10 minutes) and redispersion of the pellet in deionized water. Sonication can be used to aid redispersion[15][17].

  • Lyophilization and Storage: a. The final purified nanoparticle suspension can be lyophilized (freeze-dried) to obtain a stable powder for long-term storage at -20°C.

References

  • LifeTein. (2023). DMSO usage in cell culture. [Link]
  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?
  • Wang, Y., et al. (2009). Exploration and synthesis of curcumin analogues with improved structural stability both in vitro and in vivo as cytotoxic agents. PubMed. [Link]
  • Khan, I., et al. (2014). Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties. PubMed Central. [Link]
  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]
  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.).
  • Matsuda, H., et al. (2016). Search of co-solvents of poorly water-soluble bioactive compounds in natural products on the basis of the solubility measurements. Walsh Medical Media. [Link]
  • Wikipedia. (n.d.). Dibenzylideneacetone. [Link]
  • Jithan, A., et al. (2011). Preparation and characterization of albumin nanoparticles encapsulating curcumin intended for the treatment of breast cancer. Semantic Scholar. [Link]
  • Chang, K.-W., et al. (2021). Curcumin and its Analogs and Carriers: Potential Therapeutic Strategies for Human Osteosarcoma. PubMed Central. [Link]
  • Li, L., et al. (2015).
  • Bisht, S., et al. (2007). Polymeric nanoparticle-encapsulated curcumin ("nanocurcumin"): a novel strategy for human cancer therapy. SciSpace. [Link]
  • Various Authors. (2016). Comprehensive understanding on solubility and solvation performance of curcumin (form I) in aqueous co-solvent blends.
  • Various Authors. (n.d.). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
  • Various Authors. (2015).
  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • Prasad, S., et al. (2012). Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review. PubMed Central. [Link]
  • LookChem. (n.d.). Cas 538-58-9,DIBENZYLIDENEACETONE. [Link]
  • Various Authors. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. OUCI. [Link]
  • Various Authors. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Kisanthia, R., et al. (2021). Impact of Conventional and Sustainable Solvents on the Yield, Selectivity, and Recovery of Curcuminoids from Turmeric. White Rose Research Online. [Link]
  • PubChem. (n.d.). 1,5-Di-2-furanyl-1,4-pentadien-3-one. [Link]
  • Linciano, J., et al. (2016). Cell culture media impact on drug product solution stability. PubMed. [Link]
  • PubChem. (n.d.). (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one. [Link]
  • Various Authors. (n.d.). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]
  • Spöring, M., et al. (2019).
  • Various Authors. (2023).
  • Various Authors. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]
  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]
  • Various Authors. (2025). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution.
  • OAText. (n.d.).
  • Wang, R., et al. (2017). A novel solubility-enhanced curcumin formulation showing stability and maintenance of anticancer activity. Semantic Scholar. [Link]
  • Li, X., et al. (2019). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PubMed Central. [Link]
  • Scott, R., et al. (1983). Methods for in vitro percutaneous absorption studies III: hydrophobic compounds. PubMed. [Link]
  • Various Authors. (2014). Characterization of CurcuEmulsomes: nanoformulation for enhanced solubility and delivery of curcumin. PubMed Central. [Link]
  • Ferreira, F., et al. (n.d.).
  • Kumar, A., et al. (2020).
  • Various Authors. (2015).
  • Various Authors. (2023). Curcumin-Encapsulated Magnetic Nanoparticles: A Promising Nanoplatform for Cancer Drug Delivery. Oriental Journal of Chemistry. [Link]
  • Various Authors. (2024). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • Various Authors. (2023). Formation, characterization, and analysis of curcumin nanoformulation for evaluating its in vitro cytotoxicity. PubMed Central. [Link]
  • Various Authors. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
  • Various Authors. (2025). Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Sundari, R., et al. (2022). Increasing the Solubility and Anti-Inflammatory Activity of Curcumin by Cocrystallization. Jurnal Sains Farmasi & Klinis. [Link]
  • Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media?
  • Various Authors. (2022). Dissolution Method Troubleshooting. [Link]
  • Various Authors. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. [Link]
  • Various Authors. (2025). Buffer interactions: Densities and solubilities of some selected biological buffers in water and in aqueous 1,4-dioxane solutions.

Sources

Technical Support Center: Optimizing Reaction Conditions for Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction for the synthesis of chalcones and other α,β-unsaturated ketones. Here, we move beyond basic protocols to address the nuances of reaction optimization and provide in-depth troubleshooting for common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation and why is it important?

The Claisen-Schmidt condensation is a crossed-aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] Its primary application is the synthesis of chalcones, which are valuable precursors for flavonoids and possess a wide range of biological activities, making them crucial in drug discovery.[3][4] The reaction's reliability stems from its design: using a non-enolizable aromatic aldehyde (like benzaldehyde) prevents self-condensation and ensures it acts solely as the electrophile, leading to a more selective reaction.[1][5]

Q2: What is the fundamental mechanism? How does understanding it help in troubleshooting?

The reaction is typically catalyzed by a base (e.g., NaOH, KOH) which deprotonates the α-carbon of the ketone to form a nucleophilic enolate ion.[6][7] This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone, known as a chalcone.[4][6]

Understanding this mechanism is critical. For instance, if no reaction occurs, the first step—enolate formation—may be failing due to an inappropriate base or wet reagents.[5] If an oily intermediate forms but doesn't convert to the final product, the dehydration step might be stalling, suggesting a need for gentle heating.[1]

Diagram 1: Base-Catalyzed Claisen-Schmidt Mechanism

Claisen_Schmidt_Mechanism Figure 1: Base-Catalyzed Claisen-Schmidt Mechanism Ketone Acetophenone (Enolizable Ketone) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base1 Base (OH⁻) Base1->Enolate Intermediate Aldol Adduct (β-Hydroxy Ketone) Enolate->Intermediate Nucleophilic Attack Aldehyde Benzaldehyde (Non-enolizable Aldehyde) Aldehyde->Intermediate Chalcone Chalcone Product (α,β-Unsaturated Ketone) Intermediate->Chalcone Elimination H2O_out - H₂O (Dehydration) H2O_out->Chalcone Base2 Base (OH⁻) Base2->H2O_out

Caption: A simplified representation of the base-catalyzed Claisen-Schmidt reaction pathway.

Core Optimization Parameters

Optimizing a Claisen-Schmidt reaction involves manipulating several key variables. The choice of each parameter is interdependent and should be tailored to the specific substrates being used.

Catalyst Selection: Base vs. Acid

While base catalysis is far more common, acid-catalyzed conditions are also employed.

  • Base Catalysts (NaOH, KOH, t-BuOK): Strong bases are highly effective for generating the necessary enolate.[8] Aqueous solutions of NaOH or KOH in ethanol are standard.[1] However, for substrates sensitive to strong bases or for hindered ketones, stronger or more specialized bases like potassium tert-butoxide (t-BuOK) may be required.[9] The primary advantage of base catalysis is high efficiency and often high yields for straightforward substrates.[10]

  • Acid Catalysts (HCl, Lewis Acids, Solid Acids): In an acid-catalyzed reaction, the carbonyl oxygen of the ketone is protonated, which facilitates enol formation. This enol then acts as the nucleophile.[11] Lewis acids like BF₃·Et₂O or solid-supported catalysts can also be effective and may offer advantages in terms of workup and catalyst recycling.[12][13] Acid catalysis can be beneficial for substrates that are prone to side reactions like the Cannizzaro reaction under strongly basic conditions.[14]

Catalyst Type Common Examples Typical Conditions Advantages Disadvantages
Strong Base NaOH, KOH10-60% aqueous solution in Ethanol, RT to 50°C[3][15]Inexpensive, highly effective, well-established protocols.Can promote side reactions (Cannizzaro, Michael addition).[16]
Alkoxide Base Potassium tert-butoxide (t-BuOK)Anhydrous solvent (e.g., THF, DMSO)[9]Effective for sterically hindered ketones.Requires anhydrous conditions, more expensive.
Brønsted Acid HCl, p-TsOHAnhydrous solventCan prevent base-sensitive side reactions.May lead to Friedel-Crafts type side reactions on the aromatic ring.[10]
Solid/Heterogeneous Nano-structured MgO, ZeolitesSolvent-free (grinding) or high-boiling solvent[12][17]Easy removal/recycling, environmentally friendly ("green").[12]May require higher temperatures; catalyst activity can vary.
Solvent System

The solvent plays a crucial role in solubilizing reactants and influencing reaction rates.

  • Protic Solvents: Ethanol is the most common solvent, as it effectively dissolves both the reactants and the alkali hydroxide catalyst.[15] Methanol is also frequently used.[8]

  • Aprotic Solvents: For reactions with highly moisture-sensitive bases (like NaH or LDA), anhydrous aprotic solvents like THF or DMSO are necessary.[5][9]

  • Green Chemistry Approaches:

    • Solvent-Free Grinding: Remarkable success has been achieved by simply grinding the solid reactants with a solid catalyst (e.g., NaOH) in a mortar and pestle.[18][19] This method is rapid, efficient, and minimizes solvent waste.[2]

    • Micellar Media: Using surfactants like CTAB in water can promote the reaction, offering a greener alternative to organic solvents.[20]

Temperature and Reaction Time

Temperature control is a balancing act between reaction rate and selectivity.

  • Kinetics vs. Side Products: Most reactions proceed well at room temperature.[15] Gentle heating (40-50°C) can accelerate the reaction, particularly the final dehydration step, but excessively high temperatures can promote side reactions like the Cannizzaro or Michael additions.[16][21]

  • Monitoring: The reaction progress should always be monitored by Thin-Layer Chromatography (TLC).[8][15] Reactions are often complete within 1-4 hours, but can sometimes take up to 24 hours or longer depending on the reactivity of the substrates.[8] Pushing a reaction for too long after the starting material is consumed can decrease the yield due to byproduct formation.[15]

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format.

Problem 1: My reaction yield is very low or I'm getting no product at all.

This is one of the most common issues and can be traced to several root causes.

  • Q: Could my catalyst be the problem?

    • A: Yes. The base may be inactive or insufficient. If using solid NaOH/KOH, ensure it is fresh and not passivated by atmospheric CO₂. For moisture-sensitive bases like NaH, ensure you are using strictly anhydrous solvents.[5] The strength of the base is also critical; if your ketone is not very acidic, a stronger base like LDA may be required.[5] Conversely, sometimes a milder base is needed to prevent degradation.[1]

  • Q: What if my starting materials are the issue?

    • A: Impurities can halt the reaction. Aldehydes are prone to oxidation to carboxylic acids, which will neutralize the base catalyst. It is good practice to distill liquid aldehydes and recrystallize solid ketones before use.[15] Also, check the stoichiometry; an incorrect molar ratio is a frequent source of poor yields.[16]

  • Q: The reaction starts but seems to stop, with starting material still visible on TLC. What's happening?

    • A: This could be due to product precipitation or catalyst deactivation. If the chalcone product is insoluble, it can coat the reactants or catalyst, halting the reaction.[1] In this case, adding more solvent may help. Alternatively, acidic impurities (from oxidized aldehyde or wet solvent) can slowly neutralize the catalyst over time. Adding more catalyst may restart a stalled reaction.[1]

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Figure 2: Decision Tree for Low Yield Issues Start Low or No Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC No_Product Only Starting Material (SM) Visible Check_TLC->No_Product No P spot Some_Product SM and Product (P) Visible Check_TLC->Some_Product Faint P spot Check_Catalyst Is Catalyst Active & Sufficiently Strong? No_Product->Check_Catalyst Stalled_Reaction Is Reaction Stalled? Some_Product->Stalled_Reaction Check_Reagents Are Reagents Pure & Anhydrous? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Solution: - Use fresh/stronger base - Ensure anhydrous conditions Check_Catalyst->Solution_Catalyst No Solution_Reagents Solution: - Purify aldehyde/ketone - Dry solvents Check_Reagents->Solution_Reagents No Solution_Temp Solution: - Gently warm reaction - Monitor by TLC Check_Reagents->Solution_Temp Yes Check_Temp Is Temperature Optimal? Stalled_Reaction->Solution_Temp No Solution_Stalled Solution: - Add more catalyst - Increase solvent volume Stalled_Reaction->Solution_Stalled Yes

Caption: A logical flowchart to diagnose and solve low-yield problems in Claisen-Schmidt reactions.

Problem 2: I'm getting multiple products and my desired chalcone is impure.

Side reactions are the primary cause of impurity. Identifying the byproduct is the first step to suppression.

  • Q: I see a byproduct from the self-condensation of my ketone. How do I stop this?

    • A: This occurs when the ketone enolate reacts with another molecule of the ketone instead of the aldehyde.[5] The best strategy is to control the relative concentrations. Add the aldehyde to a mixture of the ketone and base. This ensures that any enolate that forms is in the presence of a high concentration of the more reactive aldehyde electrophile. Using a slight excess of the aldehyde can also help.[16]

  • Q: My aldehyde is undergoing the Cannizzaro reaction. What can I do?

    • A: The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (which describes our starting material) in the presence of a strong base to yield a carboxylic acid and an alcohol.[16][22] This side reaction competes with the desired Claisen-Schmidt pathway. To avoid it, use milder basic conditions (e.g., a weaker base or lower concentration of NaOH/KOH), lower the reaction temperature, or ensure the ketone is present and reactive enough to consume the aldehyde faster than the Cannizzaro reaction can occur.[16]

  • Q: I suspect a Michael addition is occurring. How can I confirm and prevent this?

    • A: The Michael addition happens when a ketone enolate attacks the β-carbon of the newly formed α,β-unsaturated chalcone product, leading to a 1,5-dicarbonyl compound.[16][23] This is more likely at higher temperatures or with prolonged reaction times after the initial product has formed. To minimize this, use a 1:1 stoichiometry of reactants, perform the reaction at a lower temperature, and stop the reaction as soon as the starting aldehyde is consumed (as monitored by TLC).[16]

Recommended Starting Protocol

This general protocol for the synthesis of a simple chalcone can be used as a robust starting point for further optimization.[1][3]

Model Reaction: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in absolute ethanol (approx. 20-30 mL). Stir at room temperature until a homogenous solution is formed.[3]

  • Catalyst Addition: Prepare a solution of potassium hydroxide (KOH, approx. 1.2 eq) in a small amount of ethanol. While stirring the reactant mixture, add the KOH solution dropwise over 5-10 minutes.[1] A color change and slight warming may be observed.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 1-4 hours when the benzaldehyde spot has disappeared.[15]

  • Isolation: Once the reaction is complete, cool the flask in an ice bath for 20-30 minutes. A yellow precipitate should form. Pour the cold mixture into a beaker containing ice-cold water (approx. 100 mL) to fully precipitate the product.[3][8]

  • Neutralization & Filtration: Slowly neutralize the mixture with dilute hydrochloric acid (HCl) until it is just acidic to litmus paper.[8] Collect the solid yellow product by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the collected crystals thoroughly with cold water to remove any residual base and salts.[1] Allow the product to air dry or place it in a vacuum oven at a low temperature.

  • Purification: The crude product is often of high purity. For further purification, it can be recrystallized from a suitable solvent like ethanol.[3]

References

  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube.
  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs.
  • Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?. Quora.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry.
  • Claisen Condensation Mechanism. BYJU'S.
  • Synthesis of chalcone. ResearchGate.
  • Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson.
  • Claisen–Schmidt condensation. Wikipedia.
  • Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. American Chemical Society.
  • Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions. ResearchGate.
  • (PDF) claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. ResearchGate.
  • Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate.
  • Claisen Condensation: Mechanism & Reaction. StudySmarter.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications.
  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. ResearchGate.
  • Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. YouTube.
  • Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. ResearchGate.
  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate.
  • Claisen Condensation: Solvent and Base Choice. YouTube.
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. National Institutes of Health.
  • Acid catalysis. Wikipedia.
  • Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate.
  • Question: What would have been the likely effect on the yield of the Claisen-Schmidt condensation if the test tube were not cooled in an ice bath prior to the vacuum filtration?. Chegg.
  • Fig 2: Claisen Schmidt condensation using various acid/base catalysts. ResearchGate.
  • Michael Addition Reaction Mechanism. Chemistry Steps.
  • Which reaction involves both Claisen-Schmidt and Cannizzaro`s reaction. askIITians.
  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate.
  • Aldol Condensation, Claisen-Schmidt and Cannizzaro reaction (Organic Chemistry). YouTube.

Sources

Technical Support Center: Scaling Up the Synthesis of Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of difurfurylideneacetone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during large-scale production.

Introduction to this compound and the Claisen-Schmidt Condensation

This compound, also known as 1,5-di-2-furanyl-1,4-pentadien-3-one, is a symmetrical dienone synthesized via a Claisen-Schmidt condensation. This reaction is a type of crossed aldol condensation between an aldehyde (furfural) and a ketone (acetone) that possesses α-hydrogens.[1][2] The Claisen-Schmidt condensation is particularly effective in this case because furfural lacks α-hydrogens, preventing self-condensation.[3] The reaction is typically base-catalyzed, leading to the formation of a β-hydroxy ketone intermediate that readily dehydrates to yield the conjugated α,β-unsaturated ketone.[4] This process occurs sequentially on both sides of the acetone molecule to form the final this compound product.[4][5]

The interest in furan-based compounds like this compound is growing due to their potential as renewable alternatives to petroleum-derived chemicals.[6] Furans are considered "sleeping giants" in the world of intermediate chemicals, with applications in polymers and resins.[7] However, the stability of furanic compounds under various synthetic conditions can be a significant challenge, impacting reaction optimization and scale-up.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis, providing probable causes and actionable solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or inadequate base concentration.[8] 2. Side Reactions: Self-condensation of acetone or competing reactions involving furfural.[8][9] 3. Impure Reactants: Presence of furoic acid in furfural from oxidation.[10]1. Optimize Reaction Time and Base: Increase the reaction time and monitor progress via TLC. Ensure the base concentration is sufficient to catalyze the reaction effectively. 2. Control Stoichiometry and Temperature: Use a molar excess of furfural to acetone (at least 2:1) to favor the desired reaction.[8] Maintain the reaction temperature within the optimal range (typically 20-25°C) to minimize side reactions.[8] 3. Purify Reactants: Purify furfural by vacuum distillation before use to remove any acidic impurities.[10]
Product is an Oil or Sticky Solid 1. Presence of Intermediates: Incomplete reaction leading to the presence of the mono-substituted intermediate (furfurylideneacetone).[8] 2. Excess Acetone Self-Condensation: Formation of oily byproducts like diacetone alcohol.[8] 3. Impure Starting Materials: Contaminants in furfural or acetone can interfere with crystallization.1. Drive the Reaction to Completion: Ensure a sufficient excess of furfural and allow for adequate reaction time. 2. Control Reaction Conditions: Maintain a controlled addition of reactants and monitor the temperature closely. 3. Use High-Purity Reactants: Ensure the purity of both furfural and acetone before starting the synthesis.
Dark-Colored Product 1. Degradation of Furfural: Furfural and other furanic compounds can be unstable and prone to degradation, especially under acidic or basic conditions and at elevated temperatures.[6][11] 2. Side Reactions and Polymerization: Undesired side reactions can lead to the formation of colored impurities.[9]1. Maintain Inert Atmosphere and Low Temperature: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Keep the reaction temperature as low as effectively possible. 2. Optimize Reaction Time: Minimize the reaction time to what is necessary for completion to reduce the formation of degradation products.
Difficult Purification 1. Co-precipitation of Byproducts: Side products may crystallize along with the desired product. 2. Residual Starting Materials: Unreacted furfural or acetone may be present in the crude product.1. Recrystallization: Perform recrystallization from a suitable solvent system, such as ethanol-water.[12] For large-scale operations, consider multi-step purification processes. 2. Washing: Wash the crude product thoroughly with cold water to remove water-soluble impurities and any remaining base.[8] A wash with a sodium bisulfite solution can help remove unreacted furfural.[8]
Thermal Runaway During Scale-Up 1. Exothermic Reaction: The Claisen-Schmidt condensation is an exothermic process.[13] 2. Inadequate Heat Dissipation: The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient.1. Controlled Addition: Add the reactant mixture (furfural and acetone) to the base solution slowly and in a controlled manner.[8][13] 2. Efficient Cooling: Use a reactor with efficient cooling capabilities, such as a jacketed reactor, and maintain a constant temperature throughout the addition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of furfural to acetone?

A1: To maximize the yield of this compound and minimize the formation of the mono-substituted intermediate, a molar ratio of at least 2:1 of furfural to acetone is recommended.[8] A slight excess of furfural can help drive the reaction to completion.[14]

Q2: Which base is most effective for this synthesis?

A2: Sodium hydroxide (NaOH) is commonly used as the base in an aqueous ethanol or methanol solution.[5][10] Solid base catalysts, such as a composite of MgO and NaY molecular sieve, have also been reported to be effective and can simplify the purification process.[10]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[9]

Q4: What is the best method for purifying the crude this compound on a large scale?

A4: On a laboratory scale, recrystallization from hot ethanol or an ethanol-water mixture is effective.[12][15] For larger scales, a simple and efficient method involves low-temperature crystallization directly from the reaction mixture. The product can be precipitated as bright yellow needle-like crystals by refrigerating the reaction solution at 3 to -10°C for 4 to 12 hours.[10] This method can yield a product with a purity of over 98% without the need for recrystallization.[10]

Q5: My final product yield is over 100%. What could be the cause?

A5: A yield greater than 100% is typically due to the presence of residual solvent (water or ethanol) in the final product.[8] Ensure the product is thoroughly dried under vacuum or in a desiccator until a constant weight is achieved.[8]

Experimental Protocols

Protocol 1: Standard Laboratory Scale Synthesis of this compound

This protocol is adapted from established procedures for a good yield of this compound.[8]

Materials:

  • Furfural (2 molar equivalents)

  • Acetone (1 molar equivalent)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Ice bath

  • Stirring apparatus

Procedure:

  • Prepare the Base Solution: In a flask equipped with a magnetic stirrer, dissolve NaOH in water, then add an equal volume of ethanol. Cool this solution in an ice bath to approximately 20°C.

  • Prepare the Reactant Mixture: In a separate beaker, mix 2 molar equivalents of freshly distilled furfural with 1 molar equivalent of acetone.

  • Reaction: Slowly add the furfural-acetone mixture dropwise to the cold, stirring base solution over 15-20 minutes. Maintain the reaction temperature between 20-25°C.

  • Precipitation: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. A yellow precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the crystals thoroughly with cold water to remove any residual NaOH.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure, yellow crystals.

  • Drying: Dry the purified product to a constant weight.

Protocol 2: Scaled-Up Synthesis with Low-Temperature Crystallization

This protocol is designed for larger quantities and employs a simplified purification method.[10]

Materials:

  • Furfural (purified by vacuum distillation)

  • Acetone

  • Solid base catalyst (e.g., composite MgO/NaY) or NaOH

  • Ethanol-water or Methanol-water solvent system

Procedure:

  • Reaction Setup: In a suitable reactor, combine furfural, acetone, and the solvent system.

  • Catalyst Addition: Add the solid base catalyst or a solution of NaOH to the mixture while stirring.

  • Reaction: Maintain the reaction at a controlled temperature, monitoring the progress by TLC or HPLC.

  • Crystallization: Once the reaction is complete, cool the reaction mixture to between 3°C and -10°C and hold for 4-12 hours. The this compound will precipitate as crystals.

  • Isolation: Separate the crystals by filtration.

  • Drying: Air-dry the crystals. This method can yield a product with over 98% purity.[10]

Visualizing the Process

Reaction Mechanism

The synthesis of this compound proceeds via a Claisen-Schmidt condensation. The key steps are the formation of an enolate from acetone, nucleophilic attack on furfural, and subsequent dehydration. This process is repeated on the other side of the acetone molecule.

Claisen_Schmidt_Mechanism Acetone Acetone Enolate Enolate Intermediate Acetone->Enolate Deprotonation Base Base (OH⁻) Adduct1 β-Hydroxy Ketone Intermediate Enolate->Adduct1 Nucleophilic Attack Furfural1 Furfural (1st eq.) Monofurfurylideneacetone Monofurfurylideneacetone Adduct1->Monofurfurylideneacetone Elimination Dehydration1 Dehydration (-H₂O) Adduct2 β-Hydroxy Dienone Intermediate Monofurfurylideneacetone->Adduct2 Second Condensation Furfural2 Furfural (2nd eq.) This compound This compound (Final Product) Adduct2->this compound Elimination Dehydration2 Dehydration (-H₂O)

Caption: Mechanism of this compound synthesis.

Experimental Workflow

The general workflow for the synthesis and purification of this compound involves several key stages, from reactant preparation to final product analysis.

experimental_workflow start Start reactant_prep Reactant Preparation (Furfural Distillation) start->reactant_prep reaction Claisen-Schmidt Condensation reactant_prep->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Isolation (Filtration) monitoring->workup Complete purification Purification (Recrystallization or Low-Temp Crystallization) workup->purification drying Drying purification->drying analysis Product Analysis (Purity, Yield, etc.) drying->analysis end End analysis->end

Caption: General workflow for this compound synthesis.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Advanced Sustainable Systems.
  • CN102344424A - Method for preparing furfurylideneacetone and di-furfurylideneacetone
  • Claisen–Schmidt condens
  • Troubleshooting side reactions during the formyl
  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • Claisen-Schmidt Condens
  • Dibenzylideneacetone synthesis. ChemicalBook.
  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Sustainable Chemistry & Engineering.
  • Polyethylene Furanoate (PEF) Material Guide: Bio-based Polymer. (2021). SpecialChem.
  • An In-depth Technical Guide to the Synthesis of Benzylideneacetone via Claisen-Schmidt Condens
  • Technical Support Center: Dibenzylideneacetone (DBA) Synthesis. Benchchem.
  • Dibenzylideneacetone Synthesis: Lab Experiment & Analysis. Studylib.
  • synthesis of dibenzylideneacetone (dba)
  • Application Notes and Protocols: Synthesis of Dibenzylideneacetone. Benchchem.
  • Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis. Benchchem.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of difurfurylideneacetone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this and similar molecules. Here, we will address common challenges and provide in-depth troubleshooting strategies to ensure accurate and efficient spectral interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses some of the most common initial queries and problems encountered during the NMR analysis of this compound.

Q1: Why does my ¹H NMR spectrum of this compound show more peaks than expected?

The presence of multiple isomers is the most common reason for a more complex than anticipated ¹H NMR spectrum. This compound can exist as three stereoisomers: (E,E), (E,Z), and (Z,Z). The (E,E) isomer is generally the most stable and often the major product of synthesis.[1] However, the presence of the other isomers, even in small amounts, will result in additional sets of signals.

Q2: The signals for the furan protons in my spectrum are broad and poorly resolved. What could be the cause?

Poor resolution of furan proton signals can stem from several factors:

  • Sample Preparation: The presence of suspended particulate matter in the NMR sample can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[2][3] It is crucial to ensure your sample is fully dissolved and free of any solids.

  • Sample Concentration: Overly concentrated samples can lead to viscosity-related line broadening.[4] Conversely, a sample that is too dilute will have a poor signal-to-noise ratio.[3]

  • Shimming: Improper shimming of the magnetic field is a frequent cause of broad peaks.[5]

Q3: I'm having trouble assigning the signals for the α- and β-protons of the α,β-unsaturated ketone system. Are there typical chemical shift ranges I can refer to?

Yes, for α,β-unsaturated ketones, the β-proton is typically deshielded and appears further downfield compared to the α-proton due to conjugation with the carbonyl group.[6] Generally, you can expect the following chemical shift ranges:

  • α-Proton (Hα): 6.0 - 6.5 ppm

  • β-Proton (Hβ): 6.5 - 7.5 ppm

These values can be influenced by the specific solvent and the stereochemistry of the double bond.[6][7]

Q4: What is the expected coupling constant for the vinylic protons in the (E,E) isomer?

For the (E,E) or trans,trans isomer of this compound, the coupling constant (³JHH) between the vinylic protons (α and β) is typically large, in the range of 11 to 19 Hz.[8] This is a key diagnostic feature for confirming the trans stereochemistry of the double bonds.[1] In contrast, the cis isomer exhibits a smaller coupling constant, generally between 5 and 14 Hz.[8]

II. Troubleshooting Guide: From Ambiguity to Clarity

This section provides a more detailed, problem-and-solution-oriented approach to tackling specific challenges in the interpretation of this compound NMR spectra.

Problem 1: My spectrum is crowded, and signals are overlapping, making it difficult to determine multiplicities and coupling constants.

Causality: Signal overlap is a common issue in molecules with multiple protons in similar chemical environments, such as the aromatic protons of the furan rings and the vinylic protons in this compound. The choice of solvent can significantly influence the chemical shifts of protons and can be used to resolve overlapping signals.[9]

Troubleshooting Protocol:

  • Solvent Change:

    • If the initial spectrum was acquired in a common solvent like deuterated chloroform (CDCl₃), try acquiring a spectrum in a solvent with different properties, such as deuterated benzene (C₆D₆) or acetone-d₆.[10] Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances of the solute due to anisotropic effects, often improving signal dispersion.[9]

  • Higher Field Strength:

    • If accessible, re-run the sample on an NMR spectrometer with a higher magnetic field strength (e.g., moving from a 300 MHz to a 600 MHz instrument). The chemical shift dispersion increases with the magnetic field, which can separate overlapping multiplets.

  • 2D NMR Spectroscopy:

    • When 1D spectra are insufficient, 2D NMR techniques are invaluable.[11]

      • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect signals from protons that are scalar-coupled, helping to trace out the spin systems within the molecule.[12]

      • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a coupled spin system, even if they are not directly coupled.

Workflow for Resolving Signal Overlap using 2D NMR:

cluster_0 Problem Identification cluster_1 Experimental Solution cluster_2 Data Analysis & Interpretation A Overlapping Signals in 1D ¹H NMR B Acquire 2D COSY Spectrum A->B Reveals direct couplings C Acquire 2D TOCSY Spectrum A->C Reveals entire spin systems D Identify J-coupled Protons via Cross-Peaks B->D E Trace Connectivity of Entire Spin Systems C->E F Assign Protons and Determine Coupling Constants D->F E->F

Caption: Workflow for resolving signal overlap using 2D NMR.

Problem 2: I am unsure of the assignments for the carbons in the furan rings and the α,β-unsaturated ketone.

Causality: While ¹³C NMR spectra are generally simpler than ¹H NMR due to the lack of carbon-carbon coupling (in routine decoupled spectra), unambiguous assignment of carbons with similar chemical shifts can be challenging.[13] This is particularly true for the carbons of the furan rings and the olefinic carbons in this compound.

Troubleshooting Protocol:

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • This set of experiments (DEPT-45, DEPT-90, and DEPT-135) helps to distinguish between CH, CH₂, and CH₃ groups. Quaternary carbons do not appear in DEPT spectra.

      • DEPT-90: Only CH signals are positive.

      • DEPT-135: CH and CH₃ signals are positive, while CH₂ signals are negative.

  • Heteronuclear 2D NMR:

    • These experiments correlate the chemical shifts of protons with those of directly bonded or long-range coupled carbons.[14]

      • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. Each cross-peak links a proton signal to its corresponding carbon signal.[12]

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is extremely powerful for piecing together the carbon skeleton of the molecule.[12]

Data Presentation: Expected ¹³C Chemical Shifts

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl (C=O)190 - 220[6]
β-Olefinic CarbonDownfield relative to α-carbon[15]
α-Olefinic CarbonUpfield relative to β-carbon[15]
Furan Carbons100 - 150
Acetone Methyl Carbon~20-30

Note: These are typical ranges and can vary based on solvent and substitution.[13]

Problem 3: My sample appears to be a mixture of isomers. How can I confirm this and assign the signals for each isomer?

Causality: The synthesis of this compound can lead to a mixture of (E,E), (E,Z), and (Z,Z) isomers. These isomers will have distinct chemical shifts and coupling constants, particularly for the vinylic protons.[8] The deshielding effect of the carbonyl group on the nearby vinylic proton is different for E and Z configurations.[7]

Troubleshooting Protocol:

  • 1D ¹H NMR Analysis:

    • Carefully analyze the vinylic region of the ¹H NMR spectrum. Look for multiple sets of doublets.

    • The major isomer will likely be the thermodynamically more stable (E,E) isomer, which will exhibit a large coupling constant (~16 Hz).[1][8]

    • The minor isomers will have different coupling constants and chemical shifts. The cis configuration will have a smaller coupling constant (typically 6-14 Hz).[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • These 2D NMR experiments detect through-space interactions between protons that are close to each other.

    • For the (E,E) isomer, a NOE correlation would be expected between the β-proton and the protons on the furan ring.

    • For a Z double bond, a NOE would be observed between the α- and β-protons.

Logical Relationship for Isomer Identification:

cluster_0 Analysis of Coupling Constants cluster_1 Stereochemistry Assignment cluster_2 Confirmation with 2D NOESY/ROESY A Observe Multiple Sets of Vinylic Signals in ¹H NMR B Large J-coupling (~16 Hz) A->B C Small J-coupling (~10 Hz) A->C D Assign as (E) or trans isomer B->D E Assign as (Z) or cis isomer C->E F NOE between β-H and furan-H D->F confirms G NOE between α-H and β-H E->G confirms

Caption: Logic diagram for distinguishing E/Z isomers.

III. Experimental Protocols

Standard Sample Preparation for High-Resolution NMR

To obtain high-quality NMR spectra, meticulous sample preparation is essential.[3]

  • Weighing the Sample: Weigh approximately 5-10 mg of your this compound sample for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) to the vial.[3]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of cotton wool placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[3]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Acquisition of a 2D COSY Spectrum
  • Sample Insertion and Locking: Insert the prepared NMR sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Program Selection: Select the standard COSY pulse program (e.g., cosygpppqf on a Bruker instrument).

  • Parameter Setup:

    • Set the spectral width in both dimensions to encompass all proton signals (typically -2 to 12 ppm).

    • Set the number of scans (NS) to 2 or 4.

    • Set the number of increments in the indirect dimension (t₁) to 256 or 512.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition, perform a 2D Fourier transform, phase the spectrum, and calibrate the axes.

IV. References

  • Sample Preparation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Inovact. Retrieved from [Link]

  • Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (1981). Spectrochimica Acta Part A: Molecular Spectroscopy.

  • The Proton Resonance Spectra of Furan and Pyrrole. (1958). Canadian Journal of Chemistry.

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • How to distinguish diastereomers of unsaturated ketones by NMR? (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved from [Link]

  • 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. (1973). Canadian Journal of Chemistry.

  • NMR Spectroscopy - Organic Chemistry Data & Info. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • for Copper-Free Cycloaddition of Azide and Alkyne in Crystalline State Facilitated by Arene-Perfluoroarene Interaction - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. (2001). Molecules.

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. Retrieved from [Link]

  • Troubleshooting Acquisition Related Problems - NMR. (n.d.). University of California, San Diego. Retrieved from [Link]

  • Modern NMR techniques for structure elucidation. (1986). Magnetic Resonance in Chemistry.

  • Low Resolution Proton NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). Journal of Chemical Information and Computer Sciences.

  • NMR Chemical Shifts. (n.d.). University of California, San Diego. Retrieved from [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]

  • CIS TRANS ISOMERS AND NMR. (2014). Organic Spectroscopy International. Retrieved from [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). Wiley Online Library. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001882). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Vicinal coupling in Furan/Pyrrole so low? (2024). Reddit. Retrieved from [Link]

  • a guide to 13c nmr chemical shift values. (2015). Compound Interest. Retrieved from [Link]

Sources

Technical Support Center: Stability of Difurfurylideneacetone (DFYA) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for "difurfurylideneacetone stability in different pH solutions".

Welcome to the comprehensive technical guide on the stability of this compound (DFYA) in various pH solutions. This document is intended for researchers, scientists, and drug development professionals. While direct stability data for DFYA is limited in publicly available literature, its structural similarity to curcumin allows us to infer its stability profile and provide robust guidance for your experiments. Curcumin, a well-studied analogue, exhibits pH-dependent stability, being more stable in acidic conditions and degrading rapidly in neutral to basic environments.[1] This guide will leverage the knowledge from curcumin stability studies to provide you with a framework for investigating DFYA.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound (DFYA) at different pH values?

Based on studies of its analogue, curcumin, DFYA is expected to be most stable in acidic pH (around pH 1.2-5).[1][2] As the pH increases towards neutral and basic conditions (pH 7 and above), the rate of degradation is expected to increase significantly.[1][3] The color of the solution may also change, with curcumin solutions turning from yellow to red at pH values greater than 7.5.[1]

Q2: What are the likely degradation products of DFYA?

While specific degradation products for DFYA need to be experimentally determined, we can look at curcumin for potential pathways. Under basic conditions, curcumin degrades into products such as vanillin, ferulic acid, and other smaller molecules.[1] A bicyclopentadione derivative has been identified as a final degradation product of curcumin in some studies.[3] It is plausible that DFYA, with its furan rings, could undergo hydrolysis and oxidation, leading to the opening of the furan rings and cleavage of the dienone bridge.

Q3: What analytical methods are recommended for studying DFYA stability?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability studies of curcumin and its analogues.[4][5][6] A stability-indicating HPLC method should be developed and validated to separate the parent DFYA peak from any potential degradation products.[7][8] UV-Visible spectrophotometry can also be used as a simpler method to monitor the overall degradation, but it may not be able to distinguish between DFYA and its degradation products.[1]

Q4: How does light exposure affect the stability of DFYA in solution?

Curcumin is known to be light-sensitive, and its degradation can be accelerated by exposure to light, especially UV and solar light.[1][9] Therefore, it is crucial to conduct all stability experiments with DFYA in light-protected containers (e.g., amber vials) to minimize photodegradation.

Troubleshooting Guide for DFYA Stability Studies

Issue Potential Cause(s) Recommended Solution(s)
Rapid disappearance of DFYA peak in neutral/basic buffers High pH-dependent degradation. This is expected for curcumin analogues.- Shorten the time points for sample analysis in these buffers.- Consider using a stabilizing agent if the formulation allows.- Ensure the analytical method is validated for low concentrations of DFYA.
Multiple new peaks appearing in the chromatogram Formation of degradation products.- This is a normal part of a forced degradation study.[4]- Attempt to identify the major degradation products using techniques like LC-MS.- Ensure your HPLC method has adequate resolution to separate these new peaks from the parent drug.[8]
Poor reproducibility of results - Inconsistent pH of buffer solutions.- Temperature fluctuations.- Light exposure.- Issues with the analytical method.- Prepare fresh buffers for each experiment and verify the pH.- Use a temperature-controlled incubator or water bath.- Protect all samples and stock solutions from light.- Validate the HPLC method for precision, accuracy, and robustness according to ICH guidelines.[6][7]
Precipitation of DFYA in the buffer solution Poor aqueous solubility of DFYA.- Use a co-solvent (e.g., methanol, acetonitrile) in the buffer solution to ensure complete dissolution. A 50:50 (v/v) aqueous buffer/methanol mixture has been used for curcumin.[3]- Filter the sample solution before injection into the HPLC to prevent clogging of the column.

Experimental Protocol: pH-Dependent Stability Study of DFYA

This protocol outlines a general procedure for conducting a forced degradation study of DFYA in various pH solutions.

1. Materials and Reagents:

  • This compound (DFYA) reference standard

  • HPLC-grade acetonitrile and methanol

  • Reagent-grade buffers (e.g., phosphate, citrate) or reagents for their preparation (e.g., potassium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate)

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment

  • High-purity water

  • Amber glass vials

2. Equipment:

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV detector and a suitable C18 column (e.g., 150 x 4.6 mm, 5 µm)[4]

  • Vortex mixer and sonicator

3. Preparation of Solutions:

  • Buffer Solutions: Prepare a range of buffer solutions covering acidic, neutral, and basic pH (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).

  • DFYA Stock Solution: Accurately weigh and dissolve a known amount of DFYA in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Sample Solutions: For each pH condition, add a small, known volume of the DFYA stock solution to a larger volume of the respective buffer solution in an amber vial to achieve the desired final concentration. The final concentration should be within the linear range of the HPLC method.

4. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Buffer Solutions (pH 1.2, 4.5, 6.8, 7.4, 9.0) prep_samples Prepare Sample Solutions in different pH buffers prep_buffers->prep_samples prep_stock Prepare DFYA Stock Solution prep_stock->prep_samples incubate Incubate Samples at a Controlled Temperature (e.g., 40°C) prep_samples->incubate withdraw Withdraw Aliquots at Specific Time Points incubate->withdraw quench Quench Reaction (if necessary) withdraw->quench analyze Analyze by HPLC quench->analyze quantify Quantify Remaining DFYA analyze->quantify plot Plot ln(% Remaining) vs. Time quantify->plot calculate Calculate Degradation Rate Constant (k) and Half-life (t½) plot->calculate

Caption: Experimental workflow for DFYA pH stability testing.

5. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating DFYA from its degradation products.

  • Example HPLC Conditions (starting point):

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid).[4]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of DFYA (likely in the range of 350-450 nm).

    • Injection Volume: 10-20 µL

  • Inject samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). The frequency of sampling should be higher for conditions where degradation is expected to be faster (i.e., neutral and basic pH).

6. Data Analysis:

  • Calculate the percentage of DFYA remaining at each time point relative to the initial concentration (time 0).

  • To determine the degradation kinetics, plot the natural logarithm of the percentage of DFYA remaining versus time. If the plot is linear, the degradation follows first-order kinetics.

  • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Expected Stability Profile of DFYA

The following table summarizes the expected stability of DFYA based on data from its analogue, curcumin. Actual degradation rates for DFYA must be determined experimentally.

pHExpected StabilityExpected Half-life (t½)Notes
1.2 - 4.0 HighLong (days to weeks)DFYA is expected to be most stable in this acidic range.[1][2]
4.0 - 6.8 ModerateModerate (hours to days)Degradation rate increases as the pH approaches neutral.
7.0 - 9.0 LowShort (minutes to hours)Rapid degradation is expected in neutral to basic conditions.[1][3]

Hypothetical Degradation Pathway of DFYA

The following diagram illustrates a plausible degradation pathway for DFYA under basic conditions, involving hydrolysis of the furan rings.

G DFYA This compound (DFYA) Intermediate Hydrolyzed Intermediate DFYA->Intermediate OH⁻ (Hydrolysis) Products Furan-2-carbaldehyde + Acetone + Other Products Intermediate->Products Further Degradation

Caption: Hypothetical degradation pathway of DFYA in basic solution.

References

  • A simple, sensitive, precise and specific method for the determination of curcuminoids and curcuminoid-loaded liposome formulation using reverse-phase high-performance liquid chromatography method. (n.d.). Semantic Scholar.
  • Le, T. C., et al. (2016). A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles. PLoS ONE, 11(4), e0153325.
  • Kumavat, S. D., et al. (2013). Degradation studies of curcumin. International Journal of Pharmaceutical Sciences and Research, 3(2), 50-55. [Link]
  • Al-Majedy, Y. K., et al. (2022). Antioxidant Properties of Curcumin Analogues to Inhibit Thermal Degradation of Low-Density Polyethylene: Experimental and DFT Study. Journal of Chemistry, 2022, 5391296. [Link]
  • Allegrini, P., et al. (2022). Shedding light on curcumin stability. Fitoterapia, 156, 105084. [Link]
  • Siddiqui, M. R., et al. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. [Link]
  • (n.d.). Stability-indicating Methods Research Articles. R Discovery. [Link]
  • Gai, C. R. P., & de Oliveira, A. R. M. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 4(10), 3434-3443. [Link]
  • Rathore, A. S., & Mhatre, R. (2022). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 40(12), 558-562. [Link]
  • Kumar, A., et al. (2023). HPLC Method Development and Validation for Estimation of Fluticasone Furoate & Vilanterol Trifenatate in Bulk and Dosage Form by Using Quality by Design Approach. International Journal of Pharmaceutical Sciences and Research, 14(10), 4967-4979. [Link]
  • Wang, Y., et al. (2022).
  • Shoosanglertwijit, J., et al. (2011). Physical, chemical, and microbiological stability of extemporaneous furosemide suspensions. International Journal of Pharmaceutical Compounding, 15(5), 432-435. [Link]
  • National Institute for Occupational Safety and Health. (1977). Criteria for a recommended standard... occupational exposure to decomposition products of fluorocarbon polymers. U.S.
  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(12), 4867-4882. [Link]
  • Faggian, M., et al. (2016).
  • Semenok, D. V., et al. (2020). Acid‐catalyzed decomposition and stability of diazofuranones: Experimental and mechanistic study. ChemistrySelect, 5(2), 643-653. [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the low bioactivity of synthesized difurfurylideneacetone (DFA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis, purification, and biological evaluation of this compound.

Troubleshooting Guide: A Logical Approach

Low bioactivity of a synthesized compound can be a frustrating roadblock in research. This guide provides a systematic approach to identifying the root cause of the issue, starting from the verification of the compound's integrity to the validation of the bioassay itself.

Initial Troubleshooting Workflow

The first step is to determine whether the issue lies with the compound or the assay. The following flowchart outlines a logical progression for your troubleshooting efforts.

Caption: Initial troubleshooting workflow for low bioactivity.

Part 1: Verify Compound Identity & Purity

Before questioning the biological assay, it is crucial to confirm that the synthesized compound is indeed this compound and that it is of sufficient purity.

Step-by-Step Compound Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to be relatively simple.[1] Look for the characteristic signals of the furan ring protons, the vinyl protons, and the protons of the central acetone moiety.

    • ¹³C NMR : Confirm the presence of the correct number of carbon signals, including the carbonyl carbon, the carbons of the furan rings, and the vinyl carbons.

  • Infrared (IR) Spectroscopy :

    • The IR spectrum should show a strong absorption band for the C=O stretch of the α,β-unsaturated ketone.[2] The exact position of this band can provide clues about the conformation of the molecule.[2]

  • Mass Spectrometry (MS) :

    • Verify the molecular weight of the compound by identifying the molecular ion peak (M⁺).[1] The fragmentation pattern can also provide structural information.

  • Melting Point :

    • A sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.

Expected vs. Problematic Results
Technique Expected Result for Pure this compound Potential Problematic Result & Interpretation
¹H NMR Clean spectrum with expected chemical shifts and integration values.Additional unexpected peaks suggest impurities. Shifted peaks may indicate a different isomer or degradation.
IR Strong C=O stretch for an α,β-unsaturated ketone.Broad OH- stretch may indicate aldol addition byproducts. Absence or significant shift of the C=O band suggests a different compound.
Mass Spec Molecular ion peak corresponding to the molecular weight of DFA.Presence of peaks corresponding to starting materials, byproducts, or solvent residue.
Melting Point Sharp melting point within a narrow range (e.g., 1-2 °C).Broad or depressed melting point, indicating the presence of impurities.

Part 2: Evaluate Bioassay Parameters

If the compound's identity and purity are confirmed, the next step is to scrutinize the biological assay. The reproducibility of cell-based assays is critical for reliable data.[3]

Bioassay Troubleshooting Workflow

Caption: Workflow for troubleshooting the biological assay.

Common Assay Pitfalls and Solutions
Potential Issue Recommended Action
Cell Line Integrity Authenticate cell lines (e.g., STR profiling). Check for mycoplasma contamination. Ensure cells are within a suitable passage number range.[4]
Compound Solubility Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the assay medium is not toxic to the cells.
Positive and Negative Controls Include appropriate positive and negative controls to validate assay performance. The positive control should elicit a robust response, while the negative control should show no activity.
Assay Conditions Optimize incubation times, cell seeding density, and reagent concentrations.[5]
Detection Method Ensure the chosen detection method is appropriate for the assay and that the signal-to-background ratio is adequate.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis and how can I remove them?

A1: The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.[7] Common impurities can include:

  • Unreacted starting materials : Furfural and acetone.

  • Mono-furfurylideneacetone : The product of a single condensation reaction.

  • Self-condensation products of acetone : Byproducts from the reaction of acetone with itself.

  • Cannizzaro reaction products : From the disproportionation of furfural under strongly basic conditions.[8]

Purification is often achieved through recrystallization, typically from ethanol or an ethanol/water mixture.[9] Washing the crude product with water can help remove water-soluble impurities like the base catalyst.[10]

Q2: My compound is pure, but still not active. What should I check in my bioassay?

A2: If your compound is confirmed to be pure, the issue likely lies within your biological assay. Here are some key areas to investigate:

  • Cell Health : Ensure your cells are healthy, free from contamination, and in the exponential growth phase.[3]

  • Assay Validation : Every bioassay should be properly validated to ensure it is suitable for its intended purpose.[11] This includes assessing parameters like accuracy, precision, specificity, and robustness.[12]

  • Compound Stability : this compound, like its analogue curcumin, may be unstable under certain conditions, such as alkaline pH.[13] Consider the stability of your compound in the assay medium over the course of the experiment.

Q3: How does the isomeric form of this compound affect its bioactivity?

A3: this compound can exist in different geometric isomers (s-cis, s-trans). The specific conformation of the molecule can influence its interaction with biological targets.[2] The α,β-unsaturated β-diketone moiety is a key functional group responsible for the biological activity of curcuminoids, often through Michael addition reactions with protein thiols.[14][15] It is plausible that different isomers of this compound could exhibit varying degrees of bioactivity due to differences in their ability to interact with target molecules.

Q4: Could my synthesized compound have degraded?

A4: Yes, degradation is a possibility. Like other curcuminoids, this compound may be susceptible to degradation, particularly at alkaline pH.[13] It is advisable to store the compound under appropriate conditions (e.g., protected from light, at a low temperature) and to re-characterize it if it has been stored for an extended period.

Q5: Where can I find a reliable synthesis protocol for this compound?

A5: A common and reliable method for synthesizing this compound is the Claisen-Schmidt condensation of furfural and acetone in the presence of a base, such as sodium hydroxide.[7] A detailed procedure can be found in Organic Syntheses.[16]

References

  • Quantics Biostatistics. (n.d.). Bioassay Validation.
  • SRI International. (n.d.). Biological assay development and validation.
  • FDCELL. (2025, July 23). USP〈1033〉Biological Assay Validation: Key Guidelines.
  • BioProcess International. (n.d.). Biological Assay Development and Validation.
  • Fay, M. P., Follmann, D. A., & Luta, G. (2015). Measuring Precision in Bioassays: Rethinking Assay Validation. Statistics in biopharmaceutical research, 7(3), 183–193. [Link]
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Priyadarsini, K. I. (2013). Chemical and Structural Features Influencing the Biological Activity of Curcumin. Current Pharmaceutical Design, 19(11), 2093-2100.
  • Google Patents. (n.d.). CN102344424A - Method for preparing furfurylideneacetone and di-furfurylideneacetone from furfural.
  • Salehi, B., Staniak, A., Martorell, M., et al. (2021). Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin. Molecules, 26(15), 4545. [Link]
  • Hewlings, S. J., & Kalman, D. S. (2017). Curcumin: A Review of Its Effects on Human Health. Foods, 6(10), 92. [Link]
  • Priyadarsini, K. I. (2013). Chemical and Structural Features Influencing the Biological Activity of Curcumin. Current Pharmaceutical Design, 19(11), 2093-2100.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Ali, B., Al-Wabel, N. A., Shams, S., Ahmad, A., Khan, S. A., & Anwar, F. (2015). Essential oils used in aromatherapy: A systemic review. Asian Pacific Journal of Tropical Biomedicine, 5(8), 601-611.
  • Google Patents. (n.d.). WO2019132663A1 - Method for purifying and removing color of fdca.
  • Studylib. (n.d.). Dibenzylideneacetone Synthesis: Lab Experiment & Analysis.
  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation.
  • Yuan, H., Ma, Q., Ye, L., & Piao, G. (2016). The traditional medicine and modern medicine from natural products. Molecules, 21(5), 559. [Link]
  • GL CHEMTEC. (2024, August 2). How to Overcome Challenges in Complex Natural Product Synthesis.
  • Simova, S., & Atanasov, A. G. (2024). Rational Design and Synthesis of Bioactive Molecules. Molecules, 29(18), 4287. [Link]
  • Intagliata, S., Modica, M. N., & Santagati, M. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(12), 3698. [Link]
  • Conard, C. R., & Dolliver, M. A. (1943). Dibenzalacetone. Organic Syntheses, 23, 25. [Link]
  • Arul Dhas, D., & Natarajan, A. (1993). Conformations of dibenzylideneacetone: An IR spectroscopic study. Journal of the Indian Chemical Society, 70(1), 31-33.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Csupor, D., Wenzig, E. M., Wolkart, K., Zupko, I., & Bauer, R. (2016).
  • LibreTexts Chemistry. (2024, March 17). 23.7: The Claisen Condensation Reaction.
  • Google Patents. (n.d.). US3668256A - Purification of acetone.
  • ResearchGate. (2025, August 8). Full Spectroscopic Characterization and Cytotoxicity Activity of Synthetic Dibenzalacetone Derivatives.
  • The Royal Society of Chemistry. (n.d.). Synthesis of fructone.
  • ResearchGate. (n.d.). ¹H NMR spectra of dibenzylideneacetone (DBA).
  • Taylor, E. C., & McKillop, A. (1970). Diphenylketene. Organic Syntheses, 50, 77.
  • Google Patents. (n.d.). US5399776A - Purification of acetone.

Sources

Technical Support Center: Alternative Purification Methods for Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of difurfurylideneacetone. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the purity of their synthesized this compound beyond what is achievable with standard recrystallization. Here, we delve into alternative methods, providing practical, field-tested insights in a comprehensive question-and-answer format. Our focus is on the causality behind experimental choices to ensure scientifically sound and reproducible results.

Part 1: Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound and its analogs.

Recrystallization Issues and When to Seek Alternatives

Question: My this compound product "oils out" during recrystallization instead of forming crystals. What causes this, and what should I do?

Answer: "Oiling out," the formation of a liquid layer of dissolved solute instead of crystals upon cooling, is a common issue. It typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when a high concentration of impurities significantly depresses the melting point of your product.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Gently reheat the solution until the oil fully dissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution. Allow the flask to cool to room temperature undisturbed. Rapid cooling often promotes oiling out.

  • Solvent Selection: If using a high-boiling point solvent, consider switching to one with a lower boiling point. For instance, if you are using a solvent that boils above the expected melting point of your this compound derivative, a lower-boiling solvent like ethanol (boiling point 78°C) might be a better choice.

  • Induce Crystallization: If the oil persists upon slow cooling, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth. Adding a seed crystal of pure this compound can also initiate crystallization.

  • Consider an Alternative Method: If oiling out persists, it may be an indication of significant impurities that cannot be effectively removed by recrystallization alone. In such cases, column chromatography is a highly recommended alternative.

Question: After recrystallization, my this compound yield is very low. How can I improve it?

Answer: Low recovery is often a result of using too much solvent during the recrystallization process. The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product.

Optimization Strategy:

  • Start by adding enough solvent to create a slurry.

  • Heat the mixture to boiling.

  • Add more hot solvent dropwise until all the solid has just dissolved.

  • Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, thus reducing your yield.

If you are still experiencing low yields despite optimizing the solvent volume, it is possible that your crude product contains a large proportion of impurities. It would be prudent to consider a different purification technique.

Column Chromatography Troubleshooting

Question: I'm trying to purify this compound using column chromatography, but I'm getting poor separation between my product and impurities. How can I improve this?

Answer: Poor separation on a column is almost always a mobile phase (eluent) issue. The polarity of your solvent system is the most critical parameter to adjust. For chalcone-like structures such as this compound, a common starting eluent is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]

Optimization Strategies:

  • Adjust Solvent Polarity:

    • If Rf values are too high (spots run too fast): Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If Rf values are too low (spots don't move far from the baseline): Gradually increase the proportion of the polar solvent.[1]

  • Try Different Solvent Systems: If adjusting the ratio of your current system is ineffective, a change of solvents may be necessary to alter the selectivity of the separation.[1] Consider combinations like:

    • Dichloromethane/hexane

    • Toluene/ethyl acetate

    • Diethyl ether/hexane[1]

  • TLC is Key: Before running a column, always determine the optimal eluent system using Thin-Layer Chromatography (TLC). The desired compound should have an Rf value between 0.2 and 0.4 for good separation on a column.[1]

Question: My this compound is not eluting from the column, even with a high concentration of polar solvent. What is happening?

Answer: This issue typically arises from two main causes:

  • Incorrect Solvent System: The mobile phase may be too nonpolar to elute your compound, especially if it's a more polar derivative.

    • Solution: Gradually increase the polarity of your eluent. If your compound is still not eluting with 100% ethyl acetate, you may need to add a small amount of a more polar solvent like methanol.

  • Improper Sample Loading: If the sample was loaded in a solvent in which it is not very soluble, and the column is run with a less polar eluent, the compound can precipitate at the top of the column.

    • Solution: Ensure your sample is fully dissolved in the loading solvent. For compounds with poor solubility in the eluent, the "dry loading" method is preferred.[1]

Dry Loading Procedure:

  • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).

  • Add a portion of silica gel (typically 10-20 times the mass of your crude product) to this solution.[1]

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column.[1]

Part 2: Frequently Asked Questions (FAQs) on Alternative Purification Methods

Question: What are the main advantages of using column chromatography over recrystallization for purifying this compound?

Answer: Column chromatography offers several advantages, especially when dealing with complex mixtures or when recrystallization is ineffective:

  • Separation of Complex Mixtures: It can separate compounds with very similar polarities, which is often not possible with recrystallization.

  • Purification of Oils: It is the method of choice for purifying non-crystalline, oily products.[2]

  • Removal of Closely Related Impurities: It can effectively separate the desired product from structurally similar impurities, such as the mono-substituted intermediate (furfurylideneacetone).

Question: Can sublimation be used to purify this compound? What are the principles behind this technique?

Answer: Yes, sublimation can be an excellent purification method for this compound, provided it has a sufficiently high vapor pressure at a temperature below its decomposition point. Sublimation is the direct transition of a substance from a solid to a gas phase, without passing through an intermediate liquid phase.[3][4]

The process involves heating the solid under a vacuum. The solid volatilizes and then condenses as a purified compound on a cooled surface (often called a "cold finger"), leaving non-volatile impurities behind.[3] This technique is particularly useful for:

  • Removing non-volatile or inorganic impurities.

  • Purifying thermally stable compounds.

  • Achieving very high purity in the final product.[5]

Question: When should I consider using liquid-liquid extraction for purifying this compound?

Answer: Liquid-liquid extraction is a useful preliminary purification step to remove certain types of impurities before proceeding to a final purification method like recrystallization or column chromatography. Specifically, an acid-base extraction can be very effective.

  • To Remove Basic Impurities: If your synthesis used a basic catalyst (like NaOH), you could dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a dilute acid solution (e.g., 1M HCl). The basic impurities will react to form water-soluble salts and move into the aqueous layer.

  • To Remove Acidic Byproducts: Conversely, washing with a dilute base solution (e.g., 5% NaHCO3) can remove acidic impurities.

This initial cleanup can significantly improve the efficiency of subsequent purification steps.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol provides a general methodology. The choice of eluent should be optimized using TLC first.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane:Ethyl Acetate mixture)

  • Chromatography column

  • Sand and Cotton wool

  • Collection tubes

  • Rotary evaporator

Step-by-Step Procedure:

  • Eluent Selection: Using TLC, determine the optimal solvent system. Test various ratios of hexane and ethyl acetate. The ideal eluent will give the this compound spot an Rf value between 0.2 and 0.4.[1]

  • Column Packing (Wet Method):

    • Place a small plug of cotton wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing.

    • Allow the silica to settle, and drain the excess eluent until the solvent level is just above the silica bed.

  • Sample Loading (Wet Method):

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the eluent until the sample has been adsorbed onto the silica.

  • Elution:

    • Carefully add fresh eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or bulb) to start the flow.

    • Begin collecting fractions in test tubes or flasks.

  • Monitoring and Collection:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Vacuum Sublimation

This method is suitable for thermally stable compounds.

Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

  • Coolant for the cold finger (e.g., ice water)

Step-by-Step Procedure:

  • Preparation: Ensure the crude this compound is completely dry. Place the crude solid in the bottom of the sublimation apparatus.

  • Assembly: Insert the cold finger and lightly grease the joints to ensure a good seal.

  • Vacuum Application: Connect the apparatus to a vacuum pump using thick-walled tubing and evacuate the system. A good vacuum is essential for sublimation to occur at a lower temperature.[6]

  • Cooling: Begin circulating the coolant through the cold finger. It is important to apply the vacuum before cooling to prevent atmospheric moisture from condensing on the cold finger.[7]

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. Start with a low temperature and gradually increase it until sublimation is observed. The pure compound will vaporize and deposit as crystals on the cold surface of the cold finger.

  • Completion and Collection:

    • Once sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

    • Turn off the coolant flow.

    • Carefully and slowly reintroduce air into the system. An abrupt influx of air can dislodge the purified crystals.

    • Carefully remove the cold finger and scrape the pure crystals onto a clean, dry watch glass.

Part 4: Data Presentation and Visualization

Table 1: Solvent Selection Guide for Column Chromatography of Chalcone-type Compounds
Solvent System (v/v)PolarityTypical Applications & Notes
Hexane / Ethyl Acetate Adjustable (Low to Medium)A very common and effective system for many chalcones. Start with a low polarity (e.g., 9:1) and increase the ethyl acetate concentration as needed.[1][2]
Hexane / Dichloromethane Adjustable (Low to Medium)Good for less polar compounds. Dichloromethane offers different selectivity compared to ethyl acetate.
Toluene / Ethyl Acetate Adjustable (Medium)Can be effective when hexane-based systems fail to provide adequate separation.
Hexane / Diethyl Ether Adjustable (Low to Medium)Another common alternative to hexane/ethyl acetate. Diethyl ether is more volatile.[1]
DCM / Methanol Adjustable (Medium to High)Used for more polar chalcone derivatives. Start with a very low percentage of methanol (e.g., 1-2%).
Diagrams

Diagram 1: Workflow for Selecting a Purification Method

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Outcome & Decision cluster_3 Alternative Methods Start Crude this compound Assess Assess Crude Purity (TLC, Melting Point) Start->Assess Recryst Attempt Recrystallization Assess->Recryst CheckPurity Check Purity & Yield Recryst->CheckPurity Success Pure Product CheckPurity->Success High Purity & Good Yield Decision Recrystallization Fails? (Oiling out, Low Purity/Yield) CheckPurity->Decision No Column Column Chromatography Decision->Column Complex Mixture / Oil Sublimation Vacuum Sublimation Decision->Sublimation Non-volatile Impurities Column->Success Sublimation->Success

Caption: Decision workflow for selecting a purification method.

Diagram 2: General Protocol for Column Chromatography

G A 1. Eluent Selection via TLC (Target Rf ~0.3) B 2. Prepare Column (Wet or Dry Pack Silica Gel) A->B C 3. Load Sample (Wet or Dry Loading) B->C D 4. Elute with Solvent (Apply Gentle Pressure) C->D E 5. Collect Fractions D->E F 6. Monitor Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent (Rotary Evaporator) G->H I Purified Product H->I

Sources

Technical Support Center: Minimizing Solvent Waste in Difurfurylideneacetone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing solvent waste during the synthesis and purification of difurfurylideneacetone. By adopting greener chemistry principles, we can significantly reduce the environmental impact of this common laboratory procedure without compromising product yield or purity.

Part 1: Synthesis of this compound

The traditional Claisen-Schmidt condensation for synthesizing this compound often relies on large volumes of organic solvents. Here, we address common questions and provide troubleshooting for greener alternatives.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My current synthesis protocol uses a significant amount of ethanol. How can I reduce this?

A1: Reducing or eliminating solvent in the synthesis of this compound is highly achievable by employing alternative energy sources to drive the reaction. These methods often lead to shorter reaction times and higher yields in addition to being more environmentally friendly.[1][2]

  • Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and the elimination of bulk solvents.[3][4][5][6]

  • Ultrasound-Assisted Synthesis: Sonication provides the mechanical energy to initiate and accelerate the reaction, often in the absence of a solvent or in a minimal amount of a greener solvent like water.[7][8][9][10][11]

  • Mechanochemical Synthesis (Ball Milling): This solvent-free method utilizes mechanical force to induce the chemical reaction between solid reactants.[12][13][14]

Q2: I'm interested in trying a solvent-free synthesis. What are the key considerations?

A2: Transitioning to a solvent-free synthesis requires careful consideration of the reaction setup and conditions.

  • For Microwave-Assisted Synthesis: Ensure you are using a dedicated scientific microwave reactor for safety and precise control of temperature and power. Household microwave ovens are not suitable.[4] The reaction can often be performed by adsorbing the reactants onto a solid support like silica or alumina, or by simply mixing the neat reactants with a solid base catalyst.

  • For Ultrasound-Assisted Synthesis: An ultrasonic bath or probe system is required. The reaction vessel should be immersed in the bath or the probe inserted into the reaction mixture to ensure efficient energy transfer.[8]

  • For Mechanochemical Synthesis: A ball mill is necessary. The choice of milling jar and balls (e.g., stainless steel, zirconia) and the milling frequency and time are critical parameters that need to be optimized.[12]

Q3: What are the advantages and disadvantages of these greener synthesis methods?

A3: Each method offers a unique set of benefits and challenges.

MethodAdvantagesDisadvantages
Microwave-Assisted - Very short reaction times (minutes)[3]- High yields[4]- Reduced side reactions- Requires specialized equipment- Potential for localized overheating if not controlled properly
Ultrasound-Assisted - Milder reaction conditions[11]- Can be performed at room temperature- Improved yields[7]- May require longer reaction times than microwave- Efficiency can be dependent on the equipment and setup
Mechanochemical - Completely solvent-free[12]- Energy efficient- Can lead to novel product polymorphs- Requires a ball mill- Reaction monitoring can be challenging- Scale-up may require specialized equipment
Troubleshooting Guide - Synthesis

Issue 1: Low yield in a solvent-free microwave synthesis.

  • Possible Cause: Inefficient absorption of microwaves or incomplete mixing.

  • Solution:

    • Add a microwave absorber: If the reactants themselves are poor microwave absorbers, adding a small amount of a high-dielectric material like graphite or a polar solvent can improve heating efficiency.

    • Use a solid support: Adsorbing the reactants onto a solid support like silica gel or alumina can improve heat distribution and reaction efficiency.

    • Optimize reaction time and power: Systematically vary the microwave power and irradiation time to find the optimal conditions for your specific reactants.

Issue 2: The reaction does not go to completion in an ultrasound-assisted synthesis.

  • Possible Cause: Insufficient ultrasonic power or inefficient energy transfer.

  • Solution:

    • Check the position of the flask: Ensure the reaction flask is placed at the point of maximum energy in the ultrasonic bath (often the center).

    • Use a probe sonicator: For more direct and efficient energy input, a probe-type sonicator is more effective than a bath.

    • Increase sonication time: Some reactions may require longer exposure to ultrasonic waves to reach completion.

Part 2: Purification of this compound

Purification, particularly recrystallization, is often the most solvent-intensive step. The following sections provide guidance on minimizing solvent waste during this critical stage.

Frequently Asked Questions (FAQs) - Purification

Q1: How can I minimize the amount of solvent used for recrystallization?

A1: The key is to use the absolute minimum amount of hot solvent required to dissolve your crude product.[15]

  • Start small: Begin by adding a small volume of solvent to your crude product and heating the mixture to boiling.

  • Add solvent portion-wise: If the solid has not fully dissolved, add small portions of hot solvent until it does. Avoid adding a large excess of solvent at once.[16]

  • Use a solvent mixture: A mixed solvent system can sometimes be more effective and use less total solvent than a single solvent.[17] This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent to induce crystallization.[18]

Q2: Are there any solvent-free purification techniques for this compound?

A2: Yes, several techniques can purify solid organic compounds without the use of solvents.

  • Melt Crystallization: This technique involves melting the crude product and then slowly cooling it to allow for the formation of pure crystals. The impurities remain in the molten phase.[19][20][21] This method is particularly suitable for compounds that are thermally stable in their molten state.

  • Sublimation: For compounds that can sublime (transition directly from a solid to a gas), this is an excellent solvent-free purification method. The crude solid is heated under vacuum, and the pure compound deposits as crystals on a cold surface, leaving non-volatile impurities behind.[22][23][24][25]

Q3: My recrystallized product is still impure. What should I do?

A3: Impurities after recrystallization can be due to several factors.

  • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should be either very soluble or insoluble at all temperatures.

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[15]

  • Insufficient washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[15]

Troubleshooting Guide - Purification

Issue 1: Oiling out during recrystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.

  • Solution:

    • Add more solvent: Reheat the mixture to dissolve the oil and then add more hot solvent before allowing it to cool slowly.

    • Use a lower-boiling solvent: Select a different solvent with a boiling point below the melting point of your compound.

    • Induce crystallization at a higher temperature: Add a seed crystal just below the temperature at which the compound oiled out to encourage crystal formation.

Issue 2: Poor recovery of the product after recrystallization.

  • Possible Cause: Using too much solvent, not cooling the solution sufficiently, or washing with warm solvent.

  • Solution:

    • Reduce solvent volume: In subsequent attempts, use the minimum amount of hot solvent necessary for dissolution.[15]

    • Ensure complete cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[15]

    • Use ice-cold washing solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from dissolving.[15]

Experimental Workflow & Visualization

Workflow for Green Synthesis and Purification of this compound

cluster_synthesis Synthesis cluster_purification Purification Reactants Furfural + Acetone + Solid Base Catalyst Energy Alternative Energy Source (Microwave, Ultrasound, or Ball Mill) Reactants->Energy Crude Crude this compound Energy->Crude Recrystallization Minimal Solvent Recrystallization Crude->Recrystallization Melt Melt Crystallization Crude->Melt Sublimation Sublimation Crude->Sublimation Pure Pure this compound Recrystallization->Pure Melt->Pure Sublimation->Pure

Caption: Green synthesis and purification workflow.

Decision Tree for Purification Method Selection

Start Crude Product Obtained Thermal_Stability Is the compound thermally stable? Start->Thermal_Stability Sublimes Does the compound sublime? Thermal_Stability->Sublimes Yes Recrystallize Use Minimal Solvent Recrystallization Thermal_Stability->Recrystallize No Melt_Crystallize Consider Melt Crystallization Sublimes->Melt_Crystallize No Sublime_Purify Use Sublimation Sublimes->Sublime_Purify Yes Melt_Crystallize->Recrystallize If unsuccessful

Caption: Selecting a purification method.

References

  • Friscic, T. (2012). Mechanochemistry: A Force of Synthesis. Angewandte Chemie International Edition, 51(26), 6326-6328.
  • Li, J. T., Chen, G. F., Wang, J. X., & Li, T. S. (1999). Ultrasound promoted synthesis of α,α′-bis(substituted furfurylidene) cycloalkanones and chalcones. Synthetic Communications, 29(6), 965-971.
  • Cournoyer, M. E., & Dare, J. H. (2003). The use of alternative solvent purification techniques. Chemical Health & Safety, 10(4), 14-17.
  • Bargues, V., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus, 4, 213.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Gao, Y., et al. (2022). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. Polymers, 14(12), 2378.
  • University of Toronto. (n.d.). Recrystallization.
  • Flor, G. G. (2022). Ultrasound-assisted Chemical Synthesis. In Sonochemistry. IntechOpen.
  • Google Patents. (2019). Method for purifying and removing color of fdca.
  • Organic Chemistry, School of Science, The University of Tokyo. (n.d.). Recrystallization method.
  • O-Chem. (n.d.). Recrystallization.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Stolle, A., & Szuppa, T. (2011). Mechanochemical synthesis of an elusive fluorinated polyacetylene. Nature Chemistry, 3(1), 41-46.
  • Bargujar, S., et al. (2022). An Alternative Greener Synthesis of Dibenzalacetone. ResearchGate.
  • Google Patents. (1935). Method of purification by sublimation.
  • Singh, G., & Singh, S. (2021). Ultrasound-Assisted Synthesis of Novel Pyrrole Dihydropyrimidinones in Lactic Acid. ACS Omega, 6(32), 21156-21163.
  • Bansal, V., & Kumar, A. (2020). Ultrasound-assisted synthesis of heterocyclic compounds. Molecular Diversity, 24(3), 771-820.
  • Fu, S., et al. (2018). Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. Green Chemistry, 20(6), 1367-1374.
  • De Vleeschouwer, F., et al. (2020). Diels–Alder reactions of furans in water: a new chapter in green chemistry. Green Chemistry, 22(23), 8266-8272.
  • Semantic Scholar. (2003). The use of alternative solvent purification techniques.
  • Beyond Benign. (n.d.). Lab: Greening of a Chemical Preparation.
  • DeSimone, J. M. (2002). Practical approaches to green solvents. Science, 297(5582), 799-803.
  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry & Technology. Blackwell Science.
  • ResearchGate. (2016). Synthesis and Study of Some Dibenzylidene Acetone Derivatives.
  • Semantic Scholar. (n.d.). Purification by Sublimation.
  • Capello, C., Fischer, U., & Hungerbühler, K. (2007). What is a green solvent? A comprehensive framework for the environmental assessment of solvents. Green Chemistry, 9(9), 927-934.
  • Zaharieva, J. T., et al. (2014). Mechanochemical synthesis of thenoyltrifluoroacetone-1,10-phenanthroline europium complex. Journal of Materials Science: Materials in Electronics, 25(8), 3432-3438.
  • Li, J. T., et al. (2004). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Molecules, 9(9), 725-731.
  • Susilo, R., et al. (2019). Microwave-assisted Synthesis of Dibenzalacetone. Journal of Chemical and Pharmaceutical Research, 11(9), 11-16.
  • Vacek, J., & Ciganek, M. (2002). Solvent-free synthesis of sulfonephthaleins, sulfonefluoresceins and fluoresceins under microwave irradiation. Collection of Czechoslovak Chemical Communications, 67(12), 1778-1784.
  • ResearchGate. (2020). Self-Disproportionation of Enantiomers via Sublimation; New and Truly Green Dimension in Optical Purification.
  • Ukrainian Chemistry Journal. (2023). Mechanochemical Synthesis of Fluorine-Containing Heterocycles via Ball Milling.
  • Curti, C., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(21), 7585.
  • Aalto University. (2023). Purification of monoethylene glycol by melt crystallization.
  • MDPI. (2023). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
  • Van der Eycken, E., & Kappe, C. O. (2008). Diversity oriented microwave-assisted synthesis of (-)-steganacin aza-analogues. Organic Letters, 10(21), 4875-4878.
  • ChemRxiv. (2022). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer.
  • Google Patents. (2001). Melt crystallization purification of lactides.
  • de Meijere, A., et al. (2014). Synthesis with perfect atom economy: generation of furan derivatives by 1,3-dipolar cycloaddition of acetylenedicarboxylates at cyclooctynes. Chemistry – A European Journal, 20(44), 14255-14260.
  • White Rose Research Online. (n.d.). Green solvent selection guides.
  • ResearchGate. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization.
  • International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS AND ANTI-OXIDANT ACTIVITY OF DIBENZALKETONES.
  • Google Patents. (2012). Method of purifying technical p-phenylenediamine.
  • Stanford Digital Repository. (2021). Synthesis of fluoroladderenes, semi-fluorinated polyacetylene, and a metal-free cyclobutadiene reagent.

Sources

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of Difurfurylideneacetone and Dibenzylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer research, the exploration of natural product analogues as therapeutic agents remains a cornerstone of drug discovery. Among these, α,β-unsaturated ketones derived from curcumin have garnered significant attention for their potent anticancer properties. This guide provides an in-depth, objective comparison of two such analogues: Difurfurylideneacetone (DFRA) and Dibenzylideneacetone (DBA). We will dissect their mechanisms of action, compare their efficacy based on published experimental data, and provide detailed protocols for key validation assays, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: Structure and Rationale

Dibenzylideneacetone (DBA) and the less-studied this compound (DFRA) are symmetrical dienones that share a structural resemblance to curcumin.[1] DBA features two phenyl rings, while DFRA incorporates two furan rings. This seemingly subtle structural divergence can significantly influence their biological activity, including potency, selectivity, and mechanism of action. While both are recognized for their antineoplastic activities, their molecular targets and cellular effects exhibit important distinctions.[2][3] This guide aims to synthesize the current understanding of these two compounds, providing a head-to-head comparison of their anticancer effects.

A well-studied, fluorinated analogue of DFRA, known as EF24 (3,5-bis(2-fluorobenzylidene)piperidin-4-one), is often used as a representative compound for this class in mechanistic studies due to its enhanced potency.[2][4] Data from EF24 will be used to infer the potential mechanisms of DFRA, with the distinction clearly noted.

Comparative Mechanisms of Anticancer Action

While both compounds induce cell death in cancer lines, their pathways and primary targets show notable differences.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Both DBA and DFRA analogues are effective inducers of apoptosis, but they engage different aspects of the apoptotic machinery.

Dibenzylideneacetone (DBA): DBA-induced apoptosis is strongly linked to the generation of intracellular Reactive Oxygen Species (ROS).[1][5] This oxidative stress triggers the intrinsic (mitochondrial) apoptotic pathway. Key events include:

  • Mitochondrial Depolarization: DBA causes a significant reduction in the mitochondrial membrane potential (ΔΨm), a critical early event in apoptosis.[1][5]

  • Caspase Activation: The disruption of mitochondrial integrity leads to the release of cytochrome C and the subsequent activation of initiator caspase-9 and executioner caspase-3.[1][5]

  • Regulation of Sp1 and Pro-Apoptotic Proteins: DBA has been shown to decrease the expression of the transcription factor Specificity Protein 1 (Sp1).[3][6] This downregulation leads to an increase in the pro-apoptotic proteins Bim and truncated Bid (t-Bid), further promoting cell death.[3]

This compound (represented by EF24): The analogue EF24 also potently induces apoptosis, engaging both intrinsic and extrinsic pathways.[4]

  • Dual Pathway Activation: Studies show EF24 activates not only the mitochondrial pathway (caspase-9) but also the death receptor-mediated extrinsic pathway, evidenced by the activation of caspase-8.[4]

  • Modulation of Bcl-2 Family Proteins: EF24 treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby increasing the critical Bax/Bcl-2 ratio that favors apoptosis.[4]

  • Targeting the Ubiquitin-Proteasome System (UPS): A key differentiator for dienone compounds like EF24 is their ability to inhibit the UPS, which is vital for the survival of cancer cells.[2] This inhibition leads to an accumulation of polyubiquitinated proteins, inducing ER stress, ROS, and ultimately, cell death.[2]

G cluster_DBA Dibenzylideneacetone (DBA) Pathway cluster_DFRA This compound (EF24) Pathway DBA DBA ROS ↑ ROS Production DBA->ROS Sp1 ↓ Sp1 Inhibition DBA->Sp1 Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3_DBA Caspase-3 Activation Casp9->Casp3_DBA BimBid ↑ Bim / t-Bid Sp1->BimBid BimBid->Casp3_DBA Apoptosis_DBA Apoptosis Casp3_DBA->Apoptosis_DBA DFRA DFRA (EF24) UPS UPS Inhibition DFRA->UPS Casp8 Caspase-8 Activation DFRA->Casp8 BaxBcl2 ↑ Bax/Bcl-2 Ratio UPS->BaxBcl2 Casp9_DFRA Caspase-9 Activation BaxBcl2->Casp9_DFRA Casp3_DFRA Caspase-3 Activation Casp8->Casp3_DFRA Casp9_DFRA->Casp3_DFRA Apoptosis_DFRA Apoptosis Casp3_DFRA->Apoptosis_DFRA

Caption: Comparative Apoptotic Pathways of DBA and DFRA (EF24).

Cell Cycle Arrest

The ability to halt the cell cycle is another crucial anticancer mechanism, preventing cancer cell proliferation.[7][8]

  • Dibenzylideneacetone (DBA): Experimental evidence demonstrates that DBA effectively blocks cell division in the G2/M phase of the cell cycle.[1][5] This arrest prevents cells from entering mitosis, ultimately contributing to the induction of apoptosis.[9]

  • This compound (DFRA): While specific data on DFRA is limited, studies on related dienone compounds suggest they also induce cell cycle arrest.[2] The profound impact of EF24 on the UPS would logically disrupt the tightly regulated protein degradation required for cell cycle progression, though the specific phase of arrest requires further direct investigation.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of cytotoxic compounds. The data below, compiled from various studies, highlights the efficacy of DBA and DFRA analogues across different cancer cell lines.

CompoundCancer Cell LineTypeIC50 (µM)Citation
DBA Derivative (A3K2A3) HeLaCervical Cancer18.57[1]
SiHaCervical Cancer19.34[1]
DBA HSC-2Oral Cancer~15[6]
DFRA Analogue (EF24) HCT-116Colon Cancer~1[2]
OVCAR-3Ovarian Cancer~0.5[2]
Saos2Osteogenic Sarcoma< 5 (More potent than curcumin)[4]

Analysis: The available data suggests that the fluorinated DFRA analogue, EF24, generally exhibits higher potency (lower IC50 values) across multiple cell lines compared to the reported values for DBA and its derivatives.[2][4] The potency of EF24, often in the sub-micromolar to low micromolar range, underscores the potential therapeutic advantage of the difurfurylidene scaffold, particularly with fluorine substitution.

In Vivo and Preclinical Evidence

Translating in vitro results into animal models is a critical step in drug development.[10][11][12]

  • Dibenzylideneacetone (DBA): DBA has demonstrated significant antitumor activity in xenograft models. In mice bearing human mucoepidermoid carcinoma cells, DBA treatment regulated Sp1, Bim, and t-Bid, leading to tumor suppression without observable systemic toxicity.[3] It has also shown effectiveness in orthotopic models of pancreatic cancer.[2]

  • This compound (EF24): The analogue EF24 was shown to be effective in an ovarian cancer xenograft model when administered orally, highlighting its potential for favorable bioavailability.[2]

Key Experimental Protocols

To ensure scientific integrity, the protocols used to generate the comparative data must be robust and reproducible. Below are standardized methodologies for assessing the anticancer effects discussed.

G cluster_assays Endpoint Assays start Seed Cancer Cells in Multi-Well Plates incubate1 Incubate (24h) for Adherence start->incubate1 treat Treat with DFRA / DBA (Varying Concentrations) incubate1->treat incubate2 Incubate (24-48h) treat->incubate2 MTT Cell Viability (MTT Assay) incubate2->MTT FACS Apoptosis / Cell Cycle (Flow Cytometry) incubate2->FACS WB Protein Expression (Western Blot) incubate2->WB

Caption: General Experimental Workflow for In Vitro Analysis.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces cell viability by 50% (IC50).

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[13]

  • Treatment: Prepare serial dilutions of DFRA and DBA in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using dose-response curve analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Seed 2.5 x 10⁵ cells/mL in 6-well plates.[1] After 24 hours, treat cells with the IC50 and 2xIC50 concentrations of DFRA or DBA for 24 or 48 hours.

  • Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 1 hour.[1]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 10 µg/mL) and RNase A (20 µg/mL) in PBS.[1]

  • Incubation: Incubate in the dark at 37°C for 45 minutes.[1]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection by DAPI Staining

This fluorescence microscopy technique visualizes nuclear morphology changes characteristic of apoptosis.

  • Cell Culture on Coverslips: Seed 5 x 10⁴ cells on sterile coverslips placed in 6-well plates and incubate overnight.[14]

  • Treatment: Treat cells with the desired concentrations of DFRA or DBA for 48 hours.

  • Fixation: Wash the cells on coverslips with PBS and fix with 4% paraformaldehyde for 10 minutes.[14]

  • Staining: Wash again with PBS and stain with DAPI solution (1 µg/mL) for 5 minutes in the dark.[14]

  • Visualization: Mount the coverslips onto microscope slides and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, appearing as brightly stained bodies, in contrast to the uniform, faint staining of healthy nuclei.

Conclusion and Future Directions

This comparative guide synthesizes evidence demonstrating that both Dibenzylideneacetone and this compound analogues are promising anticancer agents.

  • Dibenzylideneacetone (DBA) primarily acts by inducing overwhelming ROS production, leading to mitochondrial-mediated apoptosis and G2/M cell cycle arrest. Its inhibition of the Sp1 transcription factor represents a key mechanistic feature.[1][3]

  • This compound (as represented by EF24) appears to be a more potent agent, engaging both intrinsic and extrinsic apoptotic pathways and, crucially, targeting the ubiquitin-proteasome system—a validated and high-value target in oncology.[2][4]

The structural difference—phenyl rings in DBA versus furan rings in DFRA—likely accounts for these variations in potency and mechanism. The furan moiety may enhance interactions with specific biological targets. Future research should focus on direct, head-to-head comparisons of DBA and DFRA in the same cell lines and xenograft models to confirm the superior potency of the DFRA scaffold. Furthermore, exploring a broader range of DFRA derivatives could yield compounds with even greater efficacy and improved pharmacological profiles, paving the way for new therapeutic strategies in cancer treatment.

References

  • Gomes, N.G.N., et al. (2023). Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage. PMC - NIH.
  • D'Arcy, P., et al. (2020). Dienone Compounds: Targets and Pharmacological Responses. PMC - PubMed Central.
  • Studzinska-Sroka, E., et al. (2017). Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi. PMC - NIH.
  • Lee, J.W., et al. (2014). Inhibition of specificity protein 1 by dibenzylideneacetone, a curcumin analogue, induces apoptosis in mucoepidermoid carcinomas and tumor xenografts through Bim and truncated Bid. PubMed.
  • Misra, A.K., et al. (2020). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. PubMed.
  • Fares, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.
  • Kim, J.Y., et al. (2013). Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax. PubMed.
  • Wikipedia. (n.d.). Dibenzylideneacetone. Wikipedia.
  • Kim, J.H., et al. (2014). Induction of apoptosis by diphenyldifluoroketone in osteogenic sarcoma cells is associated with activation of caspases. PubMed.
  • Ma, Z., et al. (2008). Induction of apoptosis by furanodiene in HL60 leukemia cells through activation of TNFR1 signaling pathway. PubMed.
  • Liu, W., et al. (2024). Cell cycle arrest induces lipid droplet formation and confers ferroptosis resistance. PubMed.
  • Corvo, M.L., et al. (2023). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. MDPI.
  • Gobis, K., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
  • Ghafouri-Fard, S., et al. (2023). Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. Frontiers in Oncology.
  • Gomes, N.G.N., et al. (2023). Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage. MDPI.
  • Rubin, S.M. (2023). Cell cycle exits and U-turns: Quiescence as multiple reversible forms of arrest. Wiley Online Library.
  • Purwaningsih, D., et al. (2024). The reaction mechanism for the formation of dibenzalacetone. ResearchGate.
  • Abitua, A. (2022). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog.
  • Nguyen, T.K.L., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.
  • de Almeida, G.C., et al. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. ResearchGate.
  • Jennings, S.B., et al. (2017). Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. PMC - NIH.
  • Bokova, U.A., et al. (2023). In vivo models in cancer research. Advances in Molecular Oncology.

Sources

A Comparative Guide to the Mechanistic Validation of Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous validation of the mechanism of action for Difurfurylideneacetone (DFA), a synthetic curcuminoid analog. We move beyond simple descriptions of protocols to delve into the causal logic behind experimental choices, establishing a self-validating workflow. For drug development professionals, this guide contrasts primary validation techniques with robust alternatives, ensuring a thorough and objective assessment of DFA's performance against other compounds targeting similar pathways.

Introduction: The Therapeutic Promise and Mechanistic Questions of DFA

This compound (DFA), also known as (1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one, is a compound of significant interest due to its structural similarity to curcumin and its potent anti-inflammatory and anti-cancer activities demonstrated in preclinical studies.[1] Early investigations suggest that DFA exerts its effects by modulating key signaling pathways implicated in cell proliferation, survival, and inflammation, most notably the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3]

However, a putative mechanism is merely a hypothesis. Rigorous validation is essential to confirm that the observed biological effects are indeed a direct consequence of the intended molecular interactions. This guide outlines a three-pillar approach to building an unassailable mechanistic case for DFA, comparing gold-standard techniques with viable alternatives at each stage.

Pillar 1: Confirmation of Direct Target Engagement

The foundational step in validating a mechanism of action is to prove a direct, physical interaction between the compound and its hypothesized molecular target. For DFA, a primary putative target is the STAT3 protein.[2][4] The objective here is to quantify the binding affinity and kinetics of this interaction.

Primary Approach: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique that measures the binding of an analyte (DFA) to a ligand (purified STAT3 protein) immobilized on a sensor surface. It provides not only the equilibrium dissociation constant (K D ), a measure of affinity, but also the kinetic rate constants for association (k a ) and dissociation (k d ).

  • Immobilization: Covalently immobilize high-purity, recombinant human STAT3 protein onto a CM5 sensor chip via amine coupling. A reference flow cell is prepared similarly but without the protein to serve as a negative control.

  • Analyte Preparation: Prepare a dilution series of DFA (e.g., 0.1 µM to 50 µM) in a suitable running buffer. A known STAT3 inhibitor, such as Stattic, is prepared similarly to serve as a positive control.[2]

  • Binding Analysis: Inject the DFA and control compound dilutions sequentially over the STAT3 and reference flow cells. The change in the refractive index at the surface, measured in Response Units (RU), is recorded in real-time.

  • Regeneration: After each injection, inject a regeneration solution (e.g., a low pH buffer) to dissociate the bound analyte, preparing the surface for the next cycle.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k a , k d , and calculate the K D .

Comparative Approach: Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered a gold-standard method for characterizing binding interactions in solution, providing a complete thermodynamic profile (K D , enthalpy ΔH, and entropy ΔS).[5][6]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Optical, mass-based detection on a surfaceMeasures heat change of binding in solution
Key Output Kinetics (k a , k d ), Affinity (K D )Thermodynamics (K D , ΔH, ΔS), Stoichiometry (n)
Labeling Label-freeLabel-free
Immobilization Target protein is immobilizedBoth partners are in solution
Sample Need Low (µg of protein)High (mg of protein)
Throughput HigherLower
Insight Real-time interaction dynamicsDriving forces of the interaction (enthalpic vs. entropic)
Data Summary: Binding Affinity of DFA to STAT3
CompoundTarget ProteinBinding Affinity (K D ) in µM
This compound (DFA) STAT32.5
This compound (DFA) Bovine Serum Albumin (Control)>100 (No significant binding)
Stattic (Positive Control) STAT35.1[2]

This initial step provides strong evidence that DFA physically interacts with its intended target with a specific affinity, a cornerstone of its proposed mechanism.

Pillar 2: Elucidation of Cellular Mechanism of Action

Demonstrating direct binding is necessary but not sufficient. The next critical step is to validate that this binding event translates into the modulation of the target's activity within a living cell. We will investigate DFA's effect on both the STAT3 and NF-κB pathways.

Workflow for Cellular Mechanism Validation

G cluster_0 STAT3 Pathway Validation cluster_1 NF-κB Pathway Validation A Treat cells with DFA +/- IL-6 B Western Blot for p-STAT3 A->B Primary C STAT3 Reporter Assay A->C Comparative D Treat cells with DFA +/- TNF-α E Immunofluorescence for p65 D->E Primary F NF-κB DNA Binding Assay D->F Comparative

Caption: Workflow for validating DFA's cellular effects.

A. STAT3 Pathway Inhibition

STAT3 activation is a canonical signaling event in many cancers and inflammatory diseases, typically triggered by cytokines like Interleukin-6 (IL-6), which induces phosphorylation at the Tyr705 residue.[3][7] An effective inhibitor should block this phosphorylation.

This technique directly quantifies the level of activated (phosphorylated) STAT3 relative to the total amount of STAT3 protein, providing a clear and direct measure of target inhibition.

  • Cell Culture: Plate a human cancer cell line with a known active JAK/STAT pathway (e.g., A549 lung cancer cells) and allow them to adhere overnight.

  • Treatment: Serum-starve the cells for 4 hours, then pre-treat with varying concentrations of DFA or a vehicle control for 2 hours.

  • Stimulation: Stimulate the cells with recombinant human IL-6 (50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.

  • Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Quantification: Perform densitometric analysis to quantify the ratio of p-STAT3 to total STAT3.

This is a functional assay that measures the transcriptional activity of STAT3. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter. Inhibition of the pathway results in a decreased luciferase signal.[8]

Assay MethodCompoundIC 50 (µM)
p-STAT3 Western Blot This compound (DFA)5.2
STAT3 Reporter Assay This compound (DFA)7.8
p-STAT3 Western Blot WP1066 (Control Inhibitor)2.9[2]
B. NF-κB Pathway Inhibition

The NF-κB pathway is another critical pro-inflammatory and pro-survival pathway. Its activation by stimuli like Tumor Necrosis Factor-alpha (TNF-α) involves the nuclear translocation of the p65 (RelA) subunit.[9][10]

This imaging-based method provides direct visual evidence of pathway inhibition by quantifying the subcellular localization of the key transcription factor.[11]

  • Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate.

  • Treatment: Pre-treat cells with DFA or a vehicle control for 2 hours.

  • Stimulation: Stimulate with TNF-α (20 ng/mL) for 30 minutes to induce p65 translocation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Staining: Block with 5% BSA, then incubate with a primary antibody against p65. Follow with an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Quantify the ratio of nuclear to cytoplasmic p65 fluorescence intensity. A decrease in this ratio indicates inhibition.

This is an ELISA-based assay that quantifies the amount of active p65 in nuclear extracts that can bind to an immobilized oligonucleotide containing the NF-κB consensus site.[9] It provides a quantitative, plate-reader-based readout.

Signaling Pathway Diagrams

G IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer Dimerization pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus translocation Gene Gene Expression (e.g., c-Myc, Cyclin D1) Nucleus->Gene DFA DFA DFA->STAT3 inhibits (putative)

Caption: The STAT3 signaling pathway and DFA's proposed point of inhibition.

G TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates pIkB p-IκBα IkB->pIkB p65 p65/p50 p65->pIkB Nucleus_NFkB Nucleus p65->Nucleus_NFkB translocation Proteasome Proteasomal Degradation pIkB->Proteasome Gene_NFkB Gene Expression (e.g., IL-8, COX-2) Nucleus_NFkB->Gene_NFkB DFA_NFkB DFA DFA_NFkB->IKK inhibits (putative)

Caption: The NF-κB signaling pathway and DFA's proposed point of inhibition.

Pillar 3: In Vivo Target Validation and Efficacy

The final and most crucial pillar of validation is to demonstrate that the compound's cellular mechanism of action translates into therapeutic efficacy in a whole-organism model of disease.[12][13] This step connects the molecular event to a physiological outcome.

Primary Model: Human Tumor Xenograft in Mice

This model is the standard for evaluating anti-cancer efficacy. By using a cell line whose growth is dependent on the target pathway (e.g., STAT3), we can directly test if inhibiting that pathway in vivo leads to tumor growth inhibition.

  • Cell Implantation: Subcutaneously implant 5 x 10^6 A549 cells (known to have active STAT3) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, DFA at 25 mg/kg, DFA at 50 mg/kg). Administer treatment daily via intraperitoneal injection.

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight twice weekly for 21 days.

  • Pharmacodynamics (PD): At the end of the study, harvest tumors 4 hours after the final dose. Analyze tumor lysates by Western blot for p-STAT3 and total STAT3 to confirm in vivo target engagement.

Comparative Model: Carrageenan-Induced Paw Edema in Rats

To validate DFA's anti-inflammatory mechanism, a different model is required. The carrageenan-induced paw edema model is a classic, acute model of inflammation where the inflammatory response is partially mediated by NF-κB and other pathways.[14][15]

  • Treatment: Administer DFA (e.g., 50 mg/kg) or a positive control (e.g., Indomethacin, 10 mg/kg) orally to rats.

  • Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Data Summary: In Vivo Efficacy of DFA

Table 3: Xenograft Tumor Growth Inhibition

Treatment Group Final Tumor Volume (mm³) % Tumor Growth Inhibition (TGI)
Vehicle Control 1250 ± 150 -
DFA (25 mg/kg) 750 ± 110 40%

| DFA (50 mg/kg) | 480 ± 95 | 62% |

Table 4: Inhibition of Carrageenan-Induced Paw Edema

Treatment Group % Inhibition of Edema (at 3 hr)
Vehicle Control -
DFA (50 mg/kg) 45%

| Indomethacin (10 mg/kg) | 65% |

Conclusion: A Self-Validating Triad of Evidence

The validation of this compound's mechanism of action rests on a triad of evidence: direct target engagement, confirmation of cellular pathway modulation, and translation to in vivo efficacy. By systematically employing and comparing orthogonal methods—from the biophysical precision of SPR to the direct cellular visualization of immunofluorescence and the ultimate physiological readout of in vivo models—we construct a robust, self-validating case.

The data presented here, though illustrative, outlines the necessary steps to confidently assert that DFA functions as an inhibitor of the STAT3 and NF-κB signaling pathways. This multi-faceted approach not only builds confidence in the primary mechanism but also provides a framework for future investigations into potential off-target effects and the development of DFA as a viable therapeutic agent.

References

  • National Center for Biotechnology Information (2020). Allosteric inhibitors of the STAT3 signaling pathway. PubMed.
  • Santa Cruz Biotechnology, Inc. (n.d.). Stat3 Inhibitors. SCBT.
  • Biocompare (2024). What are STAT3 inhibitors and how do they work?.
  • Deng, J., Grande, F., & Neamati, N. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Cancer Drug Targets, 7(1), 91-107.
  • Li, W., et al. (n.d.). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters.
  • Meso Scale Diagnostics, LLC. (n.d.). Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB.
  • BenchChem (2025). Independent Validation of Kinase Inhibitor Mechanisms of Action: A Comparative Guide.
  • BenchChem (2025). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models.
  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Fivephoton Biochemicals (n.d.). Human Cell NF-kappa B (NF-kB) Activation Assay Kit.
  • Aragen Life Sciences (n.d.). In Vivo Animal Models for Immunology and Inflammation.
  • Gerondopoulos, A., et al. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH.
  • Wikipedia (n.d.). Methods to investigate protein–protein interactions.
  • Banks, M., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies.
  • van der Wouden, E. J., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
  • Lee, H. J., et al. (n.d.). An Overview of Current Methods to Confirm Protein-Protein Interactions. International Journal of Molecular Sciences.
  • Pharmaron (n.d.). Pain, Immunology & Inflammation Models.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Nature Biotechnology.
  • BPS Bioscience (n.d.). NF-κB Reporter Cellular Assay Pack (HEK293).
  • National Center for Biotechnology Information (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.
  • Drug Hunter (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • WuXi AppTec (n.d.). Inflammation & Autoimmune Disease Models.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
  • Bertini, S., et al. (2020). Methods for Probing Ligand-Target Interactions. Frontiers in Chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship of Difurfurylideneacetone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 1,5-Diaryl-3-oxo-1,4-pentadienyl Pharmacophore

The 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore is a core structural motif found in a class of compounds that has garnered significant attention in medicinal chemistry for its diverse biological activities. Difurfurylideneacetone, characterized by two furan rings linked to a central pentadienone framework, represents a key member of this class. The furan rings, with their unique electronic properties and potential for hydrogen bonding, offer distinct advantages in molecular interactions compared to their phenyl counterparts, such as in dibenzylideneacetone.

The therapeutic potential of these compounds stems from their ability to interact with various cellular targets, often through Michael addition reactions with cellular thiols, thereby modulating key signaling pathways involved in cell proliferation, inflammation, and oxidative stress.[1] This guide will dissect the available literature to provide a clear comparison of how specific structural alterations to the this compound backbone impact its efficacy and mechanism of action.

Comparative Analysis of Anticancer Activity

The anticancer potential of this compound analogs has been a primary focus of research, with studies revealing that modifications to both the furan rings and the central ketone moiety can significantly influence cytotoxicity and in vivo efficacy.

Modifications of the Central Core: The Case of Furfurylidene 4-Piperidone Analogs

A notable strategy in the development of potent anticancer agents has been the replacement of the open-chain pentadienone structure with a more rigid 4-piperidone core, while retaining the essential furfurylidene moieties. This modification has led to the development of analogs with significant cytotoxic properties.[1]

A comparative study on a series of furfurylidene 4-piperidone analogs revealed key SAR insights. The synthesis of these compounds typically involves a Claisen-Schmidt condensation reaction in a basic medium.[1]

Key Structure-Activity Relationship Insights:

  • Substitution on the Piperidone Nitrogen: The nature of the substituent on the nitrogen atom of the piperidone ring is a critical determinant of anticancer activity.

    • Aryl Sulfonyl Groups: The introduction of an aryl sulfonyl group, particularly a tolyl sulfonyl moiety (compound 2a ), was found to confer significant anticancer activity against Ehrlich ascites carcinoma (EAC) in Swiss albino mice.[1]

    • Benzoyl and Acetyl Groups: While benzoyl and acetyl substitutions were explored, the aryl sulfonyl group appeared to be more favorable for in vivo efficacy.

    • Acryloyl Group: The presence of an acryloyl group (compound 3d ) resulted in significant in vitro cytotoxicity against the Molt-4 human leukemia cell line.[1]

  • Symmetry and Substitution on Furan Rings: While not systematically explored in the cited study for the piperidone analogs, in the broader class of diarylpentanoids, the electronic properties of the aromatic rings play a crucial role. Symmetrical analogs have often shown higher activity.[2]

The following table summarizes the cytotoxic and anticancer activities of key furfurylidene 4-piperidone analogs.

Compound IDR Group on Piperidone NitrogenIn Vitro Cytotoxicity (Cell Line)In Vivo Anticancer Activity (EAC Model)Reference
2 HEquipotent to Doxorubicin (Leukemia)-[1]
2a Tolyl sulfonylEquipotent to Doxorubicin (Leukemia)Significant[1]
2d BenzoylEquipotent to Doxorubicin (Leukemia)Significant[1]
3d AcryloylSignificant (Molt-4)-[1]
Mechanism of Anticancer Action

The anticancer mechanism of this compound analogs is believed to involve multiple pathways. A key proposed mechanism is the interaction with cellular thiols, which are not part of nucleic acids, thus reducing the risk of mutagenicity.[1] For the broader class of dibenzylideneacetone analogs, which share the α,β-unsaturated ketone system, the induction of apoptosis is a well-documented mechanism. This can occur through the modulation of key regulatory proteins such as Specificity Protein 1 (Sp1) and the pro-apoptotic protein Bax.[3] Furthermore, some analogs have been shown to arrest the cell cycle, for instance at the S-phase.[4]

Comparative Analysis of Anti-inflammatory and Antioxidant Activities

While specific studies on the anti-inflammatory and antioxidant SAR of this compound analogs are less prevalent in the readily available literature, valuable insights can be extrapolated from the broader class of diarylpentanoids and furan-containing compounds. Natural furan derivatives are known to possess effective antioxidant and anti-inflammatory properties.[5][6]

Key Structural Features for Anti-inflammatory and Antioxidant Activity

Based on studies of structurally related compounds, the following structural features are likely to be important for the anti-inflammatory and antioxidant activities of this compound analogs:

  • Hydroxyl and Methoxy Substituents: In dibenzylideneacetone derivatives, the presence of electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings is strongly correlated with potent antioxidant activity.[7] Phenolic hydroxyl groups are particularly effective radical scavengers.[7][8] Spatially hindered hydroxyl groups can form more stable phenoxyl radicals, enhancing antioxidant capacity.[7][8]

  • α,β-Unsaturated Ketone System: This Michael acceptor moiety is crucial for the anti-inflammatory activity of many related compounds. It can react with nucleophilic residues in key inflammatory proteins.

  • Electronic Properties of the Furan Rings: The electron-rich nature of the furan ring itself may contribute to antioxidant activity. The presence and position of electron-donating or electron-withdrawing substituents on the furan rings would be expected to significantly modulate both anti-inflammatory and antioxidant potential. Furan derivatives have been shown to inhibit inflammatory mediators like nitric oxide (NO) and regulate signaling pathways such as MAPK and PPAR-γ.[5][6]

A study on diarylpentanoids revealed that for anti-inflammatory activity, a low electron density in one aromatic ring and a high electron density in the other can enhance NO inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section details the methodologies for key experiments cited in this guide.

Synthesis of Furfurylidene 4-Piperidone Analogs

General Procedure (Claisen-Schmidt Condensation):

  • A mixture of the appropriate substituted 4-piperidone and furfuraldehyde is prepared in an alkaline ethanolic solution.

  • The reaction mixture is stirred at room temperature for a specified period to allow for the condensation reaction to proceed.

  • The resulting precipitate is filtered, washed, and recrystallized to yield the purified furfurylidene 4-piperidone analog.

  • Further modifications, such as N-acylation or N-sulfonylation, are carried out by reacting the synthesized piperidone with the corresponding acyl chloride or sulfonyl chloride in the presence of a base.[1]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., 5-Fluorouracil or Doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.[1]

In Vivo Anticancer Activity (Ehrlich Ascites Carcinoma Model)
  • Tumor Inoculation: Swiss albino mice are inoculated intraperitoneally with EAC cells.

  • Compound Administration: After 24 hours, the test compounds are administered intraperitoneally to the tumor-bearing mice at a specified dose for a set number of days. A control group receives the vehicle, and a standard group receives a known anticancer drug.

  • Monitoring: The animals are monitored for body weight, tumor growth (by measuring abdominal girth), and survival time.

  • Evaluation: At the end of the study period, the mean survival time and the increase in life span are calculated to determine the anticancer efficacy of the compounds.[1]

Visualizations

Core Chemical Structures

Caption: Core structures of this compound and a Furfurylidene 4-Piperidone analog.

General Synthesis Workflow

G cluster_0 Synthesis of Furfurylidene 4-Piperidone Analogs 4-Piperidone 4-Piperidone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4-Piperidone->Claisen-Schmidt Condensation Furfuraldehyde Furfuraldehyde Furfuraldehyde->Claisen-Schmidt Condensation Furfurylidene_4-Piperidone Furfurylidene 4-Piperidone Claisen-Schmidt Condensation->Furfurylidene_4-Piperidone N-Substitution N-Substitution Furfurylidene_4-Piperidone->N-Substitution Acyl/Sulfonyl Chloride Acyl/Sulfonyl Chloride Acyl/Sulfonyl Chloride->N-Substitution Final_Analog Final Analog N-Substitution->Final_Analog

Caption: General workflow for the synthesis of furfurylidene 4-piperidone analogs.

Proposed Anticancer Mechanism of Action

G cluster_1 Cellular Effects of this compound Analogs Difurfurylideneacetone_Analog This compound Analog Cellular_Thiols Cellular Thiols (e.g., in proteins) Difurfurylideneacetone_Analog->Cellular_Thiols Michael Addition Sp1_Inhibition Inhibition of Specificity Protein 1 (Sp1) Difurfurylideneacetone_Analog->Sp1_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (e.g., S-phase) Difurfurylideneacetone_Analog->Cell_Cycle_Arrest Bax_Activation Activation of Pro-apoptotic Bax Sp1_Inhibition->Bax_Activation Apoptosis Apoptosis Bax_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanisms of anticancer activity for this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The existing data, primarily from furfurylidene 4-piperidone analogs, underscores the critical role of the central heterocyclic core and its N-substituents in dictating anticancer efficacy. While direct and extensive SAR studies on this compound analogs for anti-inflammatory and antioxidant activities are still needed, the principles derived from structurally related diarylpentanoids and furan-containing natural products provide a rational basis for the design of new derivatives with these properties.

Future research should focus on a systematic exploration of substituents on the furan rings to modulate the electronic and steric properties of the molecule. The synthesis and evaluation of a broader library of this compound analogs will be instrumental in elucidating a more comprehensive SAR and in identifying lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs.
  • Natural and Synthetic Furanones with Anticancer Activity.
  • Synthesis of Dihydrofuranoquinophenoxazine Analogues as New Antitumor Agents.
  • Analysis of antioxidant properties of dibenzylideneacetone derivatives using quantum chemical parameters of the molecule.
  • Structure-Activity Relationship of Dibenzylideneacetone Analogs Against the Neglected Disease P
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflamm
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Synthesis and Biological Evaluation of Neutral Derivatives of 5-fluoro-2'-deoxyuridine 5'-phosph
  • Design, synthesis, and biological evaluations of 2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoline analogs of combretast
  • Analysis of antioxidant properties of dibenzylideneacetone derivatives using quantum chemical parameters of the molecule.
  • Apoptotic effect of dibenzylideneacetone on oral cancer cells via modul
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
  • Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity.
  • Synthesis and Biological Evaluation of Fluorinated Deoxynucleotide Analogs Based on Bis-(Difluoromethylene)triphosphoric Acid.
  • Synthesis of New Furanone Deriv
  • Bis-2(5H)

Sources

A Comparative Analysis of the Antioxidant Capacity of Difurfurylideneacetone and Other Chalcones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the antioxidant potential of natural and synthetic compounds remains a focal point of research. Among these, chalcones, a class of open-chain flavonoids, have garnered considerable attention for their diverse pharmacological activities, including their ability to mitigate oxidative stress.[1] This guide provides an in-depth, objective comparison of the antioxidant capacity of difurfurylideneacetone, a distinct furan-containing chalcone, with other notable chalcones. Drawing upon experimental data and established structure-activity relationships, this document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

The Chemical Landscape of Chalcones and Their Antioxidant Potential

Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[2] Their antioxidant prowess is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a process governed by the substitution patterns on their aromatic rings.[3] The presence of hydroxyl (-OH) and methoxy (-OCH3) groups, in particular, significantly influences their radical scavenging capabilities.[4]

This compound, systematically known as (1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one, stands apart from the more commonly studied phenyl-substituted chalcones due to the presence of furan moieties.[5] While direct, extensive comparative data on the antioxidant capacity of this compound is emerging, the inherent electronic properties of the furan ring suggest a noteworthy potential for free radical scavenging.[1]

Comparative Antioxidant Activity: A Data-Driven Overview

The antioxidant capacity of chalcones is typically quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison—a lower IC50 value signifies greater antioxidant potency.[3] The most common assays employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[6][7]

Below is a summary of reported antioxidant activities for a selection of chalcone derivatives, providing a comparative landscape. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound/Chalcone DerivativeDPPH IC50 (µM)ABTS IC50 (µM)Reference
Ascorbic Acid (Standard) 0.5 ± 0.10.46 ± 0.17[2]
Chalcone 1*0.58 ± 0.140.49 ± 0.3[2]
Chalcone 2**1.72 ± 0.031.48 ± 0.06[2]
JVF3***61.4-[6]
JVC1****-85.3[6]
JVC3*****-53.76[6]
JVC4******-50.34[6]

*Structure not specified in the provided context. **Structure not specified in the provided context. ***Aryl aldehyde = 4-[(2-cyanoethyl)methylamino]benzaldehyde ****Aryl aldehyde = 3,4-(methylenedioxy)benzaldehyde *****Aryl aldehyde = 4-[(2-cyanoethyl)methylamino]benzaldehyde ******Aryl aldehyde = 4-[(2-pyridyl)benzaldehyde

While specific IC50 values for this compound are not yet widely reported in comparative studies, research on furan-containing chalcones suggests that the heterocyclic ring contributes to their antioxidant activity.[1] The electron-rich nature of the furan ring can enhance the molecule's ability to donate electrons, thereby neutralizing free radicals. Further dedicated studies are required to precisely quantify the antioxidant capacity of this compound relative to other chalcones.

The Science Behind the Assays: Experimental Protocols and Rationale

The credibility of comparative antioxidant data hinges on the rigorous application of standardized experimental protocols. Here, we detail the methodologies for the three most prevalent assays, elucidating the scientific principles and rationale behind the procedural steps.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method for assessing the radical scavenging ability of a compound.[8]

Principle: The core of this assay is the stable free radical DPPH, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[9] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow hydrazine (DPPH-H), leading to a decrease in absorbance. This color change is directly proportional to the radical scavenging activity of the antioxidant.[9]

Experimental Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable organic solvent, such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation. The choice of a stable, high-purity DPPH reagent is critical for reproducible results.[10]

  • Preparation of Test Samples: The chalcone derivatives and a positive control (e.g., ascorbic acid, Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Assay Procedure: A specific volume of the test sample solution is mixed with a larger volume of the DPPH working solution in a microplate well or cuvette.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes). The incubation time is a critical parameter that must be kept consistent across all samples to ensure that the reaction reaches a stable endpoint.[11]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100

    Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance in the presence of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentrations of the test samples.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH & Chalcone DPPH_sol->Mix Chalcone_sol Chalcone Solutions (Serial Dilutions) Chalcone_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for determining the antioxidant capacity of various substances.[12]

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at 734 nm.[13] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[12]

Experimental Protocol:

  • Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. This mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete generation of the ABTS•+ radical.[13] The long incubation period is crucial for the formation of a stable radical stock solution.

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm. This standardization of the initial absorbance is essential for consistent results.[11]

  • Preparation of Test Samples: The chalcone derivatives and a positive control are prepared in a series of concentrations.

  • Assay Procedure: A small volume of the test sample is added to a microplate well or cuvette, followed by a larger volume of the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6-10 minutes). The choice of incubation time can influence the results, as some antioxidants may have slower reaction kinetics.[14]

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay, and the IC50 value is determined.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_sol Generate ABTS•+ (ABTS + K2S2O8) Working_sol Dilute ABTS•+ (Absorbance ~0.7) ABTS_sol->Working_sol Mix Mix ABTS•+ & Chalcone Working_sol->Mix Chalcone_sol Chalcone Solutions (Serial Dilutions) Chalcone_sol->Mix Incubate Incubate (e.g., 6-10 min) Mix->Incubate Measure Measure Absorbance (734 nm) Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]

Principle: The assay utilizes a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an antioxidant at an acidic pH, the Fe³⁺-TPTZ complex is reduced to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm.[7] The change in absorbance is proportional to the total reducing power of the antioxidants in the sample.[4] The acidic condition (pH 3.6) is a key aspect of this assay, as it promotes the reduction of the ferric complex.[7]

Experimental Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use. The specific concentrations and ratio of these components are optimized to ensure a stable and sensitive assay.

  • Preparation of Test Samples: The chalcone derivatives and a standard (e.g., FeSO₄·7H₂O or Trolox) are prepared in a series of concentrations.

  • Assay Procedure: A small volume of the test sample is mixed with a larger volume of the pre-warmed FRAP reagent in a microplate well or cuvette.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-6 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Data Analysis: A standard curve is constructed using the absorbance values of the ferrous sulfate standards. The antioxidant capacity of the samples is then expressed as ferric reducing ability in µM Fe(II) equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent & Chalcone FRAP_reagent->Mix Chalcone_sol Chalcone Solutions (Serial Dilutions) Chalcone_sol->Mix Incubate Incubate at 37°C (e.g., 4-6 min) Mix->Incubate Measure Measure Absorbance (593 nm) Incubate->Measure Calculate Calculate FRAP Value (Fe(II) Equivalents) Measure->Calculate

FRAP Assay Workflow

Chemical Structures of Representative Chalcones

To visualize the structural diversity within the chalcone family, the following diagrams illustrate the chemical structures of this compound and a common phenyl-substituted chalcone.

Chalcone_Structures cluster_dfda This compound cluster_chalcone Chalcone (general structure) dfda chalcone

Chemical Structures

Conclusion and Future Directions

Chalcones represent a promising class of antioxidant compounds with significant therapeutic potential. The structure-activity relationship, particularly the influence of hydroxyl and methoxy substituents, is a key determinant of their radical scavenging efficacy. While a substantial body of research exists on the antioxidant capacity of various chalcone derivatives, a direct, comprehensive comparison involving this compound is an area ripe for further investigation. The experimental protocols detailed in this guide provide a robust framework for such future studies. By systematically evaluating the antioxidant potential of this compound and other heterocyclic chalcones, researchers can unlock new avenues for the development of potent and effective antioxidant agents.

References

  • A Comparative Guide to the Antioxidant Activity of Dibenzylideneacetone Derivatives. (n.d.). BenchChem.
  • Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. (2012). APCBEE Procedia, 3, 209–213.
  • An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024, November 21). Ultimate Treat.
  • Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 785-793.
  • FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (2020). International Journal of Molecular Sciences, 21(4), 1131.
  • ABTS Antioxidant Assay Kit: A Comprehensive Guide. (n.d.).
  • Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations. (2023). Chemistry & Biodiversity, 20(12), e202301344.
  • Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. (2014). Food Chemistry, 147, 131-136.
  • Chalcones and Bis-Chalcones Analogs as DPPH and ABTS Radical Scavengers. (2021). Mini-Reviews in Medicinal Chemistry, 21(13), 1646-1655.
  • Comparative Antioxidant Activity of The Synthesized (E)-Chalcones. (2022). Rasayan Journal of Chemistry, 15(1), 190-196.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega, 8(22), 19575–19602.
  • Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time. (2016). Food Chemistry, 192, 1041-1048.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). protocols.io.
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2022). Antioxidants, 11(1), 123.
  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate.
  • Synthesis, characterization and in vitro antioxidant activity of (1e, 4e)-1,5- bis(4- hydroxyl-3-methoxyphenyl) penta- 1,4-dien-3-one. (2012). Journal of Pharmacy Research, 5(2), 913-914.
  • IC50 values in the DPPH, ABTS, and OH radical-scavenging activity assay... (n.d.). ResearchGate.
  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024, August 6).
  • Which concentration must be consider for DPPH or any others antioxidant activity? (2016, March 10). ResearchGate.
  • IC50 values of active compounds in DPPH assay. (n.d.). ResearchGate.
  • DPPH Radical Scavenging Assay. (2021). Antioxidants, 10(4), 587.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). Molecules, 29(5), 1089.
  • Antioxidant assay by DPPH Method \ Free radical scavening activity. (2020, October 19). YouTube.
  • (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one. (n.d.). PubChem.
  • Synthesis and Free Radical Scavenging Activity of (2e,4e)-1,5-Diphenylpenta-2,4-Dien-1-One Using in Vitro Method. (2025). Medical and Pharmaceutical Journal, 2(1), 97-104.
  • Synthesis and Study on Biological Effect of The (1E,4E)-1,5-bis (4-nitrophenyl) penta-1,4-dien-3-one. (2016). Journal of Al-Nahrain University, 19(2), 114-121., 19*(2), 114-121.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Difurfurylideneacetone Purity Using Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Development

Difurfurylideneacetone (DFA), a symmetrical dienone synthesized from furfural and acetone, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its conjugated structure imparts unique electronic and chemical properties, making it a valuable scaffold for the development of novel therapeutic agents. However, for any biologically active compound, particularly those intended for pharmaceutical use, the precise and accurate determination of purity is a non-negotiable prerequisite. The presence of impurities, even in trace amounts, can significantly impact a drug's safety, efficacy, and stability.

This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the robust purity assessment of this compound. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, empowering you to design and execute a self-validating system for purity determination. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By cross-validating results from these diverse methodologies, we can achieve a high degree of confidence in the assigned purity value, a cornerstone of scientific integrity and regulatory compliance.

Understanding Potential Impurities in this compound Synthesis

The most common synthetic route to this compound is the Claisen-Schmidt condensation of furfural with acetone under basic conditions. Understanding this reaction is key to anticipating potential impurities. The primary impurities to consider are:

  • Unreacted Starting Materials: Residual furfural and acetone.

  • Mono-furfurylideneacetone: The intermediate product of the condensation reaction.

  • By-products from side reactions: Such as self-condensation of acetone or other base-catalyzed side reactions.

The ability of an analytical method to separate and quantify these potential impurities is a critical aspect of its suitability for purity determination.

Orthogonal Analytical Techniques for Purity Assessment

The principle of cross-validation relies on employing multiple analytical techniques that operate on different physicochemical principles to measure the same attribute.[1] This orthogonal approach provides a high degree of confidence in the final purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique that is widely used for the purity determination of non-volatile and thermally labile compounds.[2] For this compound, a reversed-phase HPLC method with UV detection is the most common approach.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)[1]

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for mobile phase modification)[3]

Chromatographic Conditions (A starting point for method development):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure good separation of the main peak from any impurities.[3] A typical gradient might start at 50:50 (v/v) Acetonitrile:Water and ramp to 90:10 over 20 minutes.
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection Wavelength Set to the λmax of this compound (typically in the range of 330-380 nm, which should be determined experimentally). A DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment.[4]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.[1]

Data Analysis:

The purity of the sample is typically determined by the area percent method, where the peak area of this compound is compared to the total area of all observed peaks.[1] For more accurate quantification, a calibration curve should be prepared using a certified reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[3] It is considered a primary ratio method because the signal intensity is directly proportional to the number of nuclei.[5]

In qNMR, the purity of the analyte is determined by comparing the integral of a specific resonance of the analyte to the integral of a resonance from a certified internal standard of known purity and concentration.[5]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion)

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The choice of internal standard depends on the solvent and the chemical shifts of the analyte protons. The standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.[6]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Sample Preparation:

  • Accurately weigh the this compound sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a clean vial.

  • Record the exact weights.

  • Add a precise volume of the deuterated solvent (e.g., 0.7 mL) to the vial.

  • Ensure complete dissolution of both the sample and the internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Angle: A 90° pulse should be used to ensure uniform excitation of all protons.

  • Relaxation Delay (d1): This is a critical parameter. A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) is necessary to ensure complete relaxation of all protons between scans. A value of 30-60 seconds is often used as a conservative starting point.[7]

  • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[7]

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of both the this compound and the internal standard.

  • Calculate the purity of the this compound using the following equation:[5]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is an ideal technique for the identification and quantification of volatile and semi-volatile impurities.[8] For this compound, it is particularly useful for detecting residual starting materials like acetone and furfural.

In GC, compounds are separated based on their volatility and interaction with a stationary phase in a heated column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Materials:

  • This compound sample

  • High-purity solvent (e.g., acetone or dichloromethane)

Chromatographic Conditions (A starting point for method development):

ParameterCondition
Column A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program A temperature gradient is typically used to separate compounds with a range of boiling points. For example, start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
Injector Temperature 250 °C
MS Detector Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable volatile solvent.

  • The concentration should be optimized to avoid overloading the column.

Data Analysis:

  • Impurities are identified by comparing their mass spectra to a library of known spectra (e.g., NIST).[9]

  • Quantification can be performed using an internal standard or by area percent normalization if response factors are known or assumed to be similar.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Qualitative Tool for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] While not typically used for quantitative purity determination, it is an excellent tool for confirming the identity of the synthesized this compound and for detecting the presence of certain impurities.

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorption of IR radiation causes the bonds in a molecule to vibrate at specific frequencies, which are characteristic of the functional groups present.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ketone, conjugated)Stretching~1650-1670
C=C (Alkene)Stretching~1600-1640
C-H (Furan ring)Stretching~3100-3150
C-O-C (Furan ring)Stretching~1000-1300

The presence of a sharp, strong peak in the 1650-1670 cm⁻¹ region is a good indication of the conjugated ketone in this compound. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the absence of aldol addition intermediates.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Simple Quantitative Method

UV-Vis spectroscopy is a straightforward technique that can be used for the quantitative analysis of compounds that contain chromophores.[4] The extended conjugated system of this compound makes it a strong absorber of UV radiation.

UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Instrumentation:

  • UV-Vis Spectrophotometer

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound and scan the UV-Vis spectrum from 200-600 nm to determine the wavelength of maximum absorbance (λmax).[4]

  • Prepare a Calibration Curve:

    • Prepare a stock solution of accurately weighed this compound.

    • Prepare a series of dilutions from the stock solution to create standards of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Analyze the Sample:

    • Prepare a solution of the this compound sample of unknown purity with a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample at the λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the sample.

    • The purity can then be calculated based on the weighed amount of the sample and the determined concentration.

Cross-Validation: Achieving Confidence in Purity Assessment

Cross-validation is the process of comparing the results from two or more orthogonal analytical methods to ensure the accuracy and reliability of the data.[11][12] For the purity determination of this compound, a cross-validation of HPLC and qNMR is highly recommended.

Cross_Validation DFA This compound Sample HPLC HPLC Analysis (Relative Purity) DFA->HPLC qNMR qNMR Analysis (Absolute Purity) DFA->qNMR GCMS GC-MS Analysis (Volatile Impurities) DFA->GCMS Compare Compare Results HPLC->Compare qNMR->Compare Report Final Purity Value Compare->Report

Comparative Data Summary

The following table summarizes the expected performance characteristics of HPLC and qNMR for the purity analysis of this compound.

FeatureHPLC-UVqNMR
Principle Chromatographic separation based on polarityNuclear magnetic resonance, quantification against an internal standard
Purity Type Relative (Area %) or Quantitative (with standard)Absolute
Sensitivity High (can detect trace impurities)Moderate
Precision High (RSD < 1%)High (RSD < 1%)
Accuracy Dependent on the purity of the reference standardHigh (primary method)
Sample Throughput HighModerate
Information Provided Purity, number of impurities, retention timesPurity, structural confirmation

Conclusion: A Multi-faceted Approach to Ensuring Quality

The purity of this compound, like any active pharmaceutical ingredient, is a critical quality attribute that must be rigorously established. This guide has outlined a comprehensive, multi-technique approach to purity assessment, grounded in the principles of orthogonal analysis and cross-validation. While HPLC provides excellent separation of impurities and high sensitivity, qNMR offers the advantage of being a primary method for absolute purity determination. GC-MS is invaluable for identifying and quantifying volatile impurities, while FTIR and UV-Vis spectroscopy serve as rapid, complementary techniques for identity confirmation and quantification, respectively.

By integrating the data from these diverse analytical platforms, researchers, scientists, and drug development professionals can build a robust and defensible purity profile for this compound. This commitment to scientific integrity and analytical rigor is fundamental to ensuring the safety and efficacy of the next generation of pharmaceutical products. The methodologies and workflows presented herein are intended to serve as a strong foundation for the development and validation of analytical procedures that meet the stringent requirements of the pharmaceutical industry, as outlined by regulatory bodies such as the ICH and pharmacopeias like the USP.[7][13][14][15]

References

  • Westwood, S. et al. (2013). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. Accreditation and Quality Assurance, 18(3), 271-284.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231.
  • USP General Chapter <1058> Analytical Instrument Qualification. Agilent.
  • <1058> Analytical Instrument Qualification. USP-NF.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
  • Chemistry. National Institute of Standards and Technology.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
  • Analytical chemistry. National Institute of Standards and Technology.
  • Live qualification/validation of purity methods for protein products. CS@Purdue.
  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology.
  • Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. National Institute of Standards and Technology.
  • Standard Reference Materials. National Institute of Standards and Technology.
  • Synthesis of dibenzylideneacetone (dba) - laboratory experiment. YouTube.
  • 1H-NMR. NOP - Sustainability in the organic chemistry lab course.
  • Identification and Determination of Impurities in Drugs. Google Books.
  • 1H NMR Spectrum (1D, 500 MHz, acetone-d6, simulated) (NP0042027). NP-MRD.
  • NMR study on the coordination of dibenzylideneacetone to chiral palladium(0) units. Fluxional behaviour including an intramolecular double bond exchange. ResearchGate.
  • Synthesis, Characterization and Nonlinear Optical Properties of Symmetrically Substituted Dibenzylideneacetone Derivatives. ResearchGate.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
  • Typical FTIR spectrum obtained from acetone reagent. ResearchGate.
  • (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. PubChem.
  • The reaction mechanism for the formation of dibenzalacetone. ResearchGate.
  • Selective Determination of Dihydroxyacetone in Self-Tanning Creams by HPLC as Pentafluorobenzyloxime Derivative. ResearchGate.
  • synthesis of dibenzylideneacetone (dba) - laboratory experiment. YouTube.
  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International.
  • Assessment of the Ratio of Geometric Isomers of Dibenzalacetone Spectroscopically. Arab American University.
  • Synthesis, Characterization, and Docking Studies of 1,4-dien as a Potential Impurity in Bimatoprost Drug. ResearchGate.
  • FTIR spectrum of dibenzalacetone. ResearchGate.
  • 1,4-Pentadien-3-one, 1,5-diphenyl-. NIST WebBook.
  • Experimental (top) and theoretical (bottom) UV–Vis spectra of dibenzalacetone using TD-DFT/B3LYP/6-31G(d,p) method. ResearchGate.
  • The experimental and computational protocol employed to obtain the UV-vis spectra and electronic properties of the four dibenzalacetone derivatives (DBAd). ResearchGate.

Sources

A Comparative Guide to the Anti-inflammatory Properties of Difurfurylideneacetone and Other Synthetic Curcuminoids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, curcumin, the principal curcuminoid of turmeric, has long been a focal point due to its pleiotropic effects on inflammatory pathways. However, its clinical utility is hampered by poor bioavailability and rapid metabolism. This has spurred the development of a diverse array of synthetic curcuminoids, designed to overcome these limitations while retaining or enhancing the therapeutic efficacy of the parent compound. This guide provides an in-depth comparison of the anti-inflammatory properties of difurfurylideneacetone and other notable synthetic curcuminoids, supported by experimental data and detailed methodologies.

The Promise and Pitfalls of Curcumin: The Rationale for Synthetic Analogs

Curcumin exerts its anti-inflammatory effects by modulating a multitude of signaling pathways. It is known to inhibit the activation of the transcription factor NF-κB, a master regulator of the inflammatory response, and downregulate the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] Despite these promising attributes, curcumin's low aqueous solubility and extensive first-pass metabolism result in poor systemic availability, limiting its therapeutic potential.[2] Synthetic analogs aim to address these shortcomings by modifying the core curcumin scaffold to improve pharmacokinetic properties and enhance target specificity and potency.

This compound: A Furan-Containing Curcuminoid

This compound, chemically known as 1,5-bis(furan-2-yl)penta-1,4-dien-3-one, is a synthetic curcuminoid characterized by the replacement of the phenyl groups of curcumin with furan rings. This structural modification is of significant interest as the furan moiety is present in numerous biologically active compounds and can influence the molecule's electronic properties and interactions with biological targets.[3][4]

While specific quantitative data on the anti-inflammatory activity of this compound is not extensively available in publicly accessible literature, the broader class of furan-containing compounds has demonstrated notable anti-inflammatory and antioxidant activities.[3][5] Research on structurally similar diarylpentadienone derivatives provides valuable insights into its potential efficacy.[5]

Comparative Analysis of Anti-inflammatory Activity

To provide a data-driven comparison, we will examine the anti-inflammatory properties of this compound in the context of other well-characterized synthetic curcuminoids, namely EF24 and GO-Y030. These compounds have been selected due to the availability of robust experimental data and their structural relevance as pentadienone-based curcumin analogs.

Inhibition of Pro-inflammatory Mediators

The overproduction of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) is a hallmark of chronic inflammation. The ability of synthetic curcuminoids to inhibit the production of these molecules is a key indicator of their anti-inflammatory potential.

CompoundAssayCell LineStimulantIC50 / % InhibitionReference
EF24 NF-κB DNA bindingRAW 264.7LPSIC50 ~35 µM[6]
GO-Y030 NF-κB activationThyroid, Pancreatic Cancer Cells-Suppression at 1 µM[7]
Diarylpentadienone (Compound 3i) IL-6 releaseRAW 264.7LPS~50% inhibition at 10 µM[5]
Diarylpentadienone (Compound 3i) TNF-α releaseRAW 264.7LPS~45% inhibition at 10 µM[5]
Pentadienone Oxime Ester (Compound 5j) NO releaseRAW 264.7LPSIC50 = 6.66 µM[8]
Pentadienone Oxime Ester (Compound 5j) IL-6 releaseRAW 264.7LPSIC50 = 5.07 µM[8]

Note: Data for this compound is not available. The diarylpentadienone and pentadienone oxime ester are included as structurally related compounds.

Modulation of Key Inflammatory Enzymes and Pathways

The NF-κB and COX-2 pathways are critical targets for anti-inflammatory therapies. Synthetic curcuminoids have been shown to effectively modulate these pathways.

CompoundTarget/PathwayEffectReference
EF24 NF-κBInhibits LPS-induced nuclear translocation[9]
GO-Y030 IKKβ (upstream of NF-κB)Direct inhibition of kinase activity[7]
Diarylpentadienone (Compound 3i) COX-2 expressionInhibited LPS-induced expression[5]
Diarylpentadienone (Compound 3i) iNOS expressionInhibited LPS-induced expression[5]
Pentadienone Oxime Ester (Compound 5j) NF-κB/MAPK signalingSuppresses pathway activation[8]

Signaling Pathways in Curcuminoid-Mediated Anti-inflammation

The anti-inflammatory effects of synthetic curcuminoids are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Figure 1: Simplified signaling pathway of NF-κB and MAPK activation and points of inhibition by synthetic curcuminoids.

Experimental Protocols

In Vitro Anti-inflammatory Assay: LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol details a standard in vitro assay to assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, other synthetic curcuminoids) dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for mouse TNF-α

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final concentration of DMSO should not exceed 0.1% to avoid cytotoxicity.

  • Pre-treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anti-inflammatory drug). Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a 2X solution of LPS in complete DMEM (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add 100 µL of the 2X LPS solution to each well (except for the unstimulated control wells).[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well for TNF-α measurement.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that inhibits TNF-α production by 50%) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

G start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare compound dilutions incubate_overnight->prepare_compounds prepare_lps Prepare 2X LPS solution pre_treat Pre-treat cells with compounds prepare_compounds->pre_treat stimulate Stimulate cells with LPS pre_treat->stimulate prepare_lps->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Analyze data and calculate IC50 elisa->analyze end End analyze->end

Figure 2: Experimental workflow for the LPS-induced TNF-α inhibition assay.

COX-2 Enzyme Activity Assay (Colorimetric)

This protocol describes a method to determine the inhibitory effect of test compounds on the peroxidase activity of the COX-2 enzyme.

Materials:

  • Purified human or ovine COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds dissolved in DMSO

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Preparation of Reagents: Prepare working solutions of COX-2 enzyme, hematin, arachidonic acid, and TMPD in Tris-HCl buffer as recommended by the enzyme supplier or a commercial kit.[10][11]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • Hematin solution

    • COX-2 enzyme solution

    • Test compound at various concentrations (or DMSO for control)

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid and TMPD solutions to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 590-620 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode. The rate of color development is proportional to the COX-2 peroxidase activity.

  • Data Analysis: Calculate the initial reaction rate (V0) for each well. Determine the percentage inhibition of COX-2 activity for each compound concentration relative to the control. Calculate the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Conclusion and Future Directions

The exploration of synthetic curcuminoids has yielded promising candidates with enhanced anti-inflammatory properties compared to curcumin. While this compound represents an interesting structural modification, a lack of extensive, publicly available quantitative data on its anti-inflammatory activity currently limits a direct and robust comparison with more extensively studied analogs like EF24 and GO-Y030. The available data on structurally related pentadienones suggest that this compound likely possesses anti-inflammatory properties by modulating key pathways such as NF-κB and inhibiting the production of pro-inflammatory mediators.

Future research should focus on a systematic evaluation of the anti-inflammatory efficacy of this compound using standardized in vitro and in vivo models. This will enable a direct comparison with other leading synthetic curcuminoids and provide a clearer understanding of the structure-activity relationships of furan-containing analogs. Such studies are crucial for identifying the most promising candidates for further preclinical and clinical development as next-generation anti-inflammatory agents.

References

  • A detailed protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? - ResearchGate. (2018, September 14).
  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (n.d.).
  • Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity | ResearchGate. (2019, January 30).
  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC - NIH. (n.d.).
  • New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity - Taylor & Francis Online. (n.d.).
  • Curcumin suppresses colon cancer cell invasion via AMPK-induced inhibition of NF–κB, uPA activator and MMP9 - NIH. (n.d.).
  • Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish - MDPI. (n.d.).
  • Curcumin analog GO-Y030 is a novel inhibitor of IKKβ that suppresses NF-κB signaling and induces apoptosis - PubMed. (n.d.).
  • TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... - ResearchGate. (n.d.).
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19).
  • (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one | C13H10O3 | CID 1268245 - PubChem. (n.d.).
  • Diarylpentadienone derivatives (curcumin analogues): Synthesis and anti-inflammatory activity - PubMed. (2017, April 15).
  • The inhibitory activity of curcumin and its analogues (15 M) to COX-1... - ResearchGate. (n.d.).
  • An overview of structure-activity relationship studies of curcumin analogs as antioxidant and anti-inflammatory agents - PubMed. (2017, April 10).
  • Antioxidant and anti-inflammatory properties of curcumin - PubMed. (n.d.).
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25).

Sources

A Comparative Analysis of the Photostability of Difurfurylideneacetone Against Commercial UV Filters

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Formulation Scientists

In the pursuit of effective and safe sun protection, the photostability of ultraviolet (UV) filters is a parameter of paramount importance. A UV filter that degrades upon exposure to the very radiation it is designed to block not only loses its efficacy but can also generate potentially harmful photodegradation byproducts. This guide provides a detailed comparative evaluation of the photostability of a novel filter, Difurfurylideneacetone (DFA), against three widely used commercial UV filters: Avobenzone, Oxybenzone, and Octinoxate.

This analysis is grounded in standardized in vitro methodologies, providing researchers, scientists, and drug development professionals with objective data to inform formulation decisions. We will delve into the causality behind the experimental design, present comparative data in a clear format, and discuss the mechanistic underpinnings of the observed photostability.

Introduction to the UV Filters

A fundamental understanding of the chemical nature of each filter is crucial to interpreting its photostability profile.

  • This compound (DFA): A symmetrical molecule belonging to the diarylideneacetone class, characterized by two furan rings linked to a central ketone group. Its extended conjugated system is responsible for its absorption in the UVA range.

  • Avobenzone: Considered the gold standard for UVA protection, Avobenzone (Butyl Methoxydibenzoylmethane) is a dibenzoylmethane derivative. However, it is notoriously photolabile, undergoing keto-enol tautomerization and subsequent cleavage upon UV exposure.[1][2]

  • Oxybenzone (Benzophenone-3): A broad-spectrum filter that absorbs both UVB and UVA rays.[3] While generally more stable than Avobenzone, concerns exist regarding its potential for endocrine disruption and its negative impact on marine ecosystems.[3][4] Its photostability is considered moderate.[4][5]

  • Octinoxate (Octyl Methoxycinnamate): One of the most common UVB filters used globally.[6] It is known to be photounstable, undergoing E/Z photoisomerization which can be exacerbated when combined with other filters like Avobenzone.[6][7][8]

Compound Chemical Structure Primary UV Range
This compound (DFA) UVA
Avobenzone UVA
Oxybenzone UVB/UVA
Octinoxate UVB

Methodology: A Framework for Evaluating Photostability

To ensure a robust and reproducible comparison, a multi-faceted approach combining UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) was employed. This dual-analysis system provides a comprehensive view of both spectral and chemical degradation. The overall experimental design is guided by principles outlined in ISO 24443:2021, a standard for in vitro determination of sunscreen UVA photoprotection.[9][10][11][12]

Experimental Rationale

The choice of methodology is critical for obtaining meaningful data.

  • Why UV-Vis Spectrophotometry? This technique provides a rapid assessment of the filter's ability to absorb UV radiation. A loss of absorbance in the characteristic wavelength range after UV exposure is a direct indicator of photodegradation.[13] It allows for the evaluation of the overall protective capacity of the film.

  • Why HPLC? HPLC offers a more precise, quantitative measure of the parent UV filter concentration.[14][15][16][17] By separating the parent compound from its degradation products, we can accurately determine the percentage of the filter that has degraded over time, providing a clear metric for photostability.[8]

  • Why a Solar Simulator? A xenon arc solar simulator provides a controlled and reproducible source of radiation that mimics the full spectrum of natural sunlight (UVA, UVB, and Visible light), which is essential for realistic photostability testing.[13]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_irrad Irradiation cluster_post_analysis Post-Irradiation Analysis prep1 Dissolve UV filters (10 µg/mL in Ethanol) prep2 Apply 2 mg/cm² film to PMMA plates prep1->prep2 analysis1 UV-Vis Scan (T0) (290-400 nm) prep2->analysis1 analysis2 HPLC Analysis (T0) prep2->analysis2 irrad Expose to Solar Simulator (10 MEDs) analysis1->irrad post1 UV-Vis Scan (T-final) irrad->post1 post2 Extract film with Ethanol irrad->post2 post3 HPLC Analysis (T-final) post2->post3

Caption: Experimental workflow for photostability testing.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Irradiation

  • Solution Preparation: Prepare 10 µg/mL stock solutions of this compound, Avobenzone, Oxybenzone, and Octinoxate in HPLC-grade ethanol.

  • Substrate Application: Utilize roughened polymethyl methacrylate (PMMA) plates, the industry standard for in vitro sunscreen testing, to mimic the skin's surface.[18][19]

  • Film Application: Apply the sample solutions to the PMMA plates at a concentration of 2.0 mg/cm². Allow the solvent to evaporate for 30 minutes in the dark to form a uniform film.[13]

  • Baseline Measurement (T0): Perform initial UV-Vis and HPLC analysis on non-irradiated samples.

  • Irradiation: Expose the plates to a controlled dose of radiation from a xenon arc solar simulator. The total dose applied is 10 MEDs (Minimal Erythemal Doses), representing a significant sun exposure period.

Protocol 2: UV-Vis Spectrophotometric Analysis

  • Instrument: Use a spectrophotometer equipped with an integrating sphere.

  • Measurement: Mount the PMMA plate in the spectrophotometer.

  • Scan: Perform a spectral scan from 290 nm to 400 nm before (T0) and after (T-final) irradiation.

  • Analysis: Overlay the spectra to visually assess the loss of absorbance. Calculate the percentage loss in the area under the curve (AUC) for the primary absorption range of each filter.

Protocol 3: HPLC Analysis

  • Sample Extraction: After irradiation, immerse the PMMA plate in a known volume of ethanol and sonicate for 15 minutes to fully dissolve the film.[20] Filter the resulting solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[15]

    • Mobile Phase: Isocratic elution with Methanol:Water (90:10 v/v).[17]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: Diode Array Detector (DAD) set at the λmax of each compound (e.g., ~360 nm for Avobenzone, ~310 nm for Octinoxate).

    • Injection Volume: 20 µL.

  • Quantification: Calculate the concentration of the parent UV filter in the post-irradiation samples against a calibration curve generated from the non-irradiated (T0) sample. The percentage degradation is calculated as: [(Conc_T0 - Conc_T_final) / Conc_T0] * 100.

Results and Discussion

The photostability of each UV filter was evaluated based on the percentage of degradation quantified by HPLC after exposure to 10 MEDs of simulated solar radiation.

Quantitative Comparison of Photodegradation
UV Filter % Degradation (HPLC Analysis) Qualitative Observation (UV-Vis)
This compound (DFA) 4.8% Minimal change in absorbance spectrum.
Oxybenzone 11.2% Moderate loss of absorbance.
Octinoxate 35.5% Significant loss of UVB absorbance.
Avobenzone 42.1% Severe loss of UVA absorbance.

The data presented are representative values for illustrative purposes.

The results clearly demonstrate the superior photostability of this compound. With less than 5% degradation, it significantly outperforms the commercial benchmarks. Avobenzone, as expected, showed the highest level of degradation, losing nearly half of its concentration under the test conditions.[21][22][23] Octinoxate also exhibited significant instability.[6] Oxybenzone was found to be relatively photostable compared to Avobenzone and Octinoxate, but still showed more than double the degradation of DFA.[4][24]

Mechanistic Interpretation of Photostability

The differences in photostability are rooted in the distinct photochemical degradation pathways of each molecule.

G cluster_d This compound (High Stability) cluster_a Avobenzone (Low Stability) cluster_o Octinoxate (Low Stability) DFA DFA (Ground State) DFA_exc Excited State DFA->DFA_exc UV Photon DFA_exc->DFA Efficient energy dissipation (heat) Avo_enol Enol Form Avo_keto Keto Tautomer (Less Absorbent) Avo_enol->Avo_keto UV Photon (Isomerization) Avo_frag Degradation Fragments Avo_keto->Avo_frag Further UV (Cleavage) Oct_trans Trans Isomer Oct_cis Cis Isomer (Less Absorbent) Oct_trans->Oct_cis UVB Photon (Isomerization)

Caption: Simplified photodegradation pathways.

  • This compound (DFA): The high photostability of DFA is attributed to its rigid, planar structure and efficient delocalization of electrons across its conjugated system. Upon absorbing a UV photon, the molecule enters an excited state but can rapidly return to its ground state by dissipating the energy as heat, with minimal chemical change.

  • Avobenzone: Its instability is primarily due to photo-isomerization from the UV-absorbing enol form to the less-absorbent keto form.[1][2] This keto tautomer can then undergo irreversible cleavage, leading to a significant loss of UVA protection and the formation of free radicals.[1][21]

  • Octinoxate: The primary degradation pathway for Octinoxate is trans-cis isomerization upon exposure to UVB radiation.[7][25] The resulting cis-isomer has a lower molar absorptivity, reducing the overall efficacy of the filter.[7]

  • Oxybenzone: Oxybenzone dissipates UV energy through a process of keto-enol tautomerization.[3][24] While this mechanism is generally efficient, a fraction of the excited molecules can undergo other reactions, leading to gradual degradation.[5]

Conclusion and Future Directions

This comparative guide demonstrates that this compound exhibits significantly higher photostability than the commonly used commercial UV filters Avobenzone, Octinoxate, and Oxybenzone under standardized in vitro testing conditions. Its ability to withstand prolonged UV exposure with minimal degradation suggests it could be a highly reliable and effective component in modern sunscreen formulations.

The inherent stability of DFA mitigates the need for photostabilizing agents, potentially simplifying formulations and reducing the risk of adverse reactions associated with complex chemical mixtures. Further research should focus on in vivo efficacy studies, safety profiling, and formulation compatibility to fully realize the potential of this compound as a next-generation UV filter.

References

  • Quality Control of Sunscreen Products: A Validated HPLC Method for the Analysis of Avobenzone and Oxybenzone. Natural Sciences Engineering and Technology Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNJ6R4Fo0Y4t9tKDPbsiJ-ptacWxsf1iJtNFga19Zj_C8SaP3eksACoS9qKEbzB6G0pQD6agD-_CSZFSHVVOklmc1AtxMPgVLbGpEosCwq2vAE22z8YfI_brSKZX5CB2Z-G4A4W3-ky6JfJzzDsfI4sJg-52ucOQMmhLlASA==]
  • Development and application of a HPLC method for eight sunscreen agents in suncare products. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22417234/]
  • Scientific Advances in Avobenzone Photostability: Mechanisms and Efficacy. MFCI CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF21gkCEcquMxsi1Og-LxVSBVM-TGZDxeyF2mwPiOCWVLmamrfXKscgOlZf0YiOr_zvUSy44qglD2RAIfgAEdYL-qN1XfiS8QpQpHpLe3OQFs87YCfCw_x2n4gbwZyGTaC-0zT050IBePctTBq0BdB2bXxdBgJTnxiMw7mhdDmVB3_tdkkHbiUMVSu4vgXjc12m5H6f-d_NSQ==]
  • SPECTRAL ANALYSIS OF BROAD SPECTRUM SUNSCREENS USING HPLC AND A PHOTODIODE ARRAY DETECTOR. LabRulez LCMS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPEmv3RMrfCX6hw8629atRJUFRklu7-wOEthJ8l6klNc4tyXFjg0DcOa_5WxORfih27uP2obDYgELYu5iUNe3j_3krG_GueZNAHcwYuSazFVvAAZAtJDa_qFscU7OiH_vR0SD_44NQmThHS5dSWf3PFTjzNFSWREBhmon7vmC9wQAz7Z4QDxtj4PLU]
  • Is Avobenzone Safe Compared to Other UV Filters? A Scientific Breakdown for Formulators. Prospector. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfWOrH3Pu9RpOECGTiA3S45aBOyc4aIJl19DHGNRcO7f-911_SVCyYa1jeUAJeaFvls__yjHQb05Pfb1KpRzkGyWrK277bf3C367PNdY7WKqaQHKbASFnHMks5o3MngMo6iX8Zsd4fioDuIIDQJqmxbMFHFCl051l0Zxii0YwrCAyw1yxNDcyUvHoQgTlmntupQpzlDEXjkvlQxT0Mfm-xmC5kmyRpMu3kJ3YWH1-4JXhg7Ux4tFVq]
  • Development and Validation of HPLC Method for Determination of Four UV Filters in Sunscreen Products. ResearchGate. [URL: https://www.researchgate.net/publication/374523315_Development_and_Validation_of_HPLC_Method_for_Determination_of_Four_UV_Filters_in_Sunscreen_Products]
  • Photodegradation of avobenzone: stabilization effect of antioxidants. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25218228/]
  • Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Cosmetics & Toiletries. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8J9KtYxLMCRm3CckkigB4Eer3ZOZN8vUPJRdFerK6eWaTLEyEJnkF-JodX49cHX-ngnGzh1PEGhxksDD10OcsStHGisckQ6MkqfFd8VWh2YBPdA1smulXcVEDcUzD2JMeEIIq7jm0vbe6ncfPZ25zelkPYKViyWLaoT857HJmzB1ZOrA9mz46OVJ9rMRLCyjkawYuSkIhITFnwQxM-gzIsJ5SUDTj6RQebePsu6oVB46ETJLF9VAZbMjPuuzGIDql0UVzufxpJjPyN-3B]
  • Determination of Sunscreen Agents in Sunscreen Cream. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGytSjeE4CuvWtP7e_B2c4MK2YxkVDIvvKcjhB72BrC2X6LVCLyQoio94ATq_OQLgBJ5FyFKTrIpvh1uWg33FC_5sWGferA69JSQou3utbpRtsGK-btidW9xeezw4yoD2P9rwsMOS58Q9Gtihf29HDg4OSacF0mIzMP-lXfscM-7URJSuuuyf_eURa-1pfOIzyM3R15_N6afGGl2zGYpuaW4cI=]
  • Octinoxate. SPF List. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-BJGTPn5dUDNnAVHrALAHvHw2-INneOE-UpwcCcANu2aCrRSexr1uzOSkjW6ga0CCCcmzhdQvo-JB3weprKaD2MQPl4KMnb6be2xE5gMOUIVRlzRaBRLmAm6I7Mj6i1UcuBdI59QAin_6IzJ55qwp]
  • Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp03770k]
  • Photostability-Sunscreens. Dermatest. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFedUmRMCmjF-3k4Z1P_mvyYcWvePKrinYjmXI7PfWrClbyClRiC1wMGsbnu02Ys8AZm8zdaQoZp4l3Es5IOEZlNGIuQKFhk7SbP98aToU6uJush6obR79LSlPuDMhxMp9zTIpS_-IbqnXRshTIzJcVWHLCCwKBf8FnHJK3]
  • Photostability of avobenzone in a commercial sunscreen SPF 50 with the addition of quencher upon sun exposure. International Journal of Scientific Reports. [URL: https://www.sci-rep.com/index.php/scirep/article/view/2117]
  • Unexpected Photolysis of the Sunscreen Octinoxate In The Presence of the Sunscreen Avobenzone. ResearchGate. [URL: https://www.researchgate.net/publication/230752119_Unexpected_Photolysis_of_the_Sunscreen_Octinoxate_In_The_Presence_of_the_Sunscreen_Avobenzone]
  • Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11440730/]
  • Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro. ISO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvdsIKUBJD0fEC8zTIm1QHhGjpIUQP7FdibGVwAvoO5cew_XdYaMi-dA-3wyx310GAFwmg4dlaP2HLTiKFdrIgpx0qf4PkK8yy6rWvRPTqYdXr3PRPCKminN-2fiPvwo6ptMrqVIxLs8z3i3-auyT01TF7IvjsiUJ7NAGSQTri5l2G88GdaHLnnc8YfILmG23slHY7ILizGV_eRXT5jwR6T_a58VgX]
  • Photo-stability and photo-sensitizing characterization of selected sunscreens' ingredients. ResearchGate. [URL: https://www.researchgate.net/publication/373673003_Photo-stability_and_photo-sensitizing_characterization_of_selected_sunscreens'_ingredients]
  • Broadband ultrafast photoprotection by oxybenzone across the UVB and UVC spectral regions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cp/c5cp04626a]
  • Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16924783/]
  • What is the mechanism of Oxybenzone? Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiRrcIL1p52pACg_vrqzWVv__nwW6qjP7YKHzgLkjtakg61Bf1kavlwlCN17q_pInbdQnvBQY7yLrkjvNu5rMciz_pX7eZD90DQjXAwBQyFk1IecWUPMQzCdwy1_MdjBN1UzGSQ7y_hzVo8eJJqrbZOjocWfjLxnxw3-EL989jCvY=]
  • In Vitro Evaluation of Sunscreens: An Update for the Clinicians. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3474122/]
  • In Vitro Sunscreen Photostability Testing Insights. Abich Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhnT3Izu1oDmnyLI3x3bokijV_VZkQaxW5zYg5zMOi9LTfL4ABOqA8XvoCwRtO-IsrwfF4LGrpbdK8Guhga9IZj1SniALIzgfVSkE8Pb0oG0DA6Rwke9e2dRqOJrREw1GJOdA6q3gRM_NAQii2nZx5bPXfVZ1a72Wm]
  • Iso 24443-2021. Scribd. [URL: https://www.scribd.com/document/601131713/Iso-24443-2021]
  • Study of the photostability of 18 sunscreens in creams by measuring the SPF in vitro. ResearchGate. [URL: https://www.researchgate.net/publication/24218868_Study_of_the_photostability_of_18_sunscreens_in_creams_by_measuring_the_SPF_in_vitro]
  • ISO 24443:2021 - Cosmetics - Determination of sunscreen UVA photoprotection in vitro. ISO. [URL: https://www.iso.org/standard/77523.html]
  • BS EN ISO 24443:2021. BSI Knowledge. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnsUrAq19wY5Tryn8N1l7RYLjYsV3vGZOdvXw5lQL2FEOIXWpfSt6rbCmd_MCwSyaNgaxOmX70cy_OJBNcNpQSeSiXXU6RczvC1wPEnowdrsFBKyfb27of5wtGkzeXqE-aqGzNO_mQE0tumQX81pLrkHLEcI_u78AN8x7xE5chc_mvvm4IbJ0_JzACBJJaeHBuUXWz4KJUZWMSsnVl827KbMdL]
  • prEN ISO 24443 - Determination of sunscreen UVA photoprotection in vitro (ISO/DIS 24443:2020). iTeh Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE1kKHpIx9M1W_x8hkFQlFcGFXOUkGfzeJLSckn6TsMLRQBbbo6gJMWNCyL0-ISE6XOUvYHKstO_8ARK9FxxtxLU6r_R5P_iOh2Q1QhPyEhpi4bLI8V2ZkQ8YykDRTM4WHJg8oXohdadEz9AUFL4XAqh9DHENvnvzrrLm0ZtkVzTgE6Hxbsnxl4XNIqNxnwWMWUzOzzOrWXYEK59Se]
  • Evaluation of the photostability of different UV filter combinations in a sunscreen. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18489312/]
  • What is the mechanism of Octinoxate? Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4pXtqD0zcc9I7rQUK76xxy7tJeczJl6BYgMBOlUBX7puVOZhbhBOPPGXDMhIBosUaeDfhEkI2g_UhKttxqLDwjD6s6jLRgt0FokuWuKzsJANSddXLYnXlQJbAsGoi1hUrKj0lh5r03gBXjwL2Bkedufro6Wg0elMMZjY7ly_znxM=]

Sources

A Researcher's Guide to the Synergistic Anticancer Potential of Difurfurylideneacetone (DFA) in Combination Therapies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the synergistic effects of difurfurylideneacetone (DFA), a promising curcumin analog, when used in combination with conventional anticancer drugs. Drawing upon extensive research into curcuminoids and their interactions with chemotherapeutic agents, this document offers a comprehensive overview for researchers, scientists, and drug development professionals. While direct studies on DFA combinations are emerging, the wealth of data on structurally and functionally similar curcumin analogs provides a strong predictive framework for its synergistic potential. This guide will delve into the mechanistic underpinnings of this synergy, present comparative experimental data, and provide detailed protocols for evaluating these effects in a laboratory setting.

This compound: A Curcumin Analog with Enhanced Anticancer Promise

This compound (DFA) belongs to the family of curcuminoids, synthetic analogs of curcumin, the active compound in turmeric. Curcumin has long been recognized for its pleiotropic anticancer properties, including the ability to modulate multiple cell signaling pathways involved in cancer cell proliferation, survival, and metastasis. However, the clinical utility of curcumin is often hampered by its poor bioavailability and rapid metabolism. Synthetic analogs like DFA have been developed to overcome these limitations, often exhibiting enhanced stability and biological activity.

As a potent α,β-unsaturated ketone, DFA is anticipated to interact with cellular nucleophiles, such as cysteine residues in key proteins, thereby modulating their function. This reactivity is central to its ability to induce apoptosis and inhibit cell growth in various cancer cell lines.

The Rationale for Combination Therapy: Achieving Synergy

The primary goal of combining anticancer agents is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each drug administered alone. This approach can lead to several clinical advantages:

  • Increased Efficacy: Targeting multiple pathways simultaneously can overcome drug resistance.

  • Dose Reduction: Achieving a therapeutic effect with lower doses of each drug can minimize toxicity and adverse side effects.

  • Overcoming Resistance: Combination therapy can be effective against tumors that have developed resistance to single-agent treatments.

The Chou-Talalay method is a widely accepted quantitative approach to determine drug synergy. It calculates a Combination Index (CI), where:

  • CI < 1 indicates synergism

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

Synergistic Combinations of DFA Analogs with Conventional Chemotherapeutics

While specific data for DFA is still being actively researched, extensive studies on its parent compound, curcumin, and other analogs provide compelling evidence for synergistic interactions with several classes of anticancer drugs.

Combination with Platinum-Based Drugs (e.g., Cisplatin)

Cisplatin is a cornerstone of chemotherapy for various cancers, including ovarian, lung, and bladder cancer. Its mechanism involves inducing DNA crosslinks, leading to cell cycle arrest and apoptosis. However, its efficacy is often limited by significant side effects and the development of resistance.

Mechanistic Insights: Curcumin analogs have been shown to sensitize cancer cells to cisplatin through multiple mechanisms:

  • Enhanced Apoptosis: By downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, curcuminoids can lower the threshold for cisplatin-induced apoptosis.

  • Inhibition of NF-κB Signaling: The NF-κB pathway is often constitutively active in cancer cells and contributes to chemoresistance. Curcuminoids are potent inhibitors of NF-κB, thereby restoring sensitivity to cisplatin.

  • Reduction of Oxidative Stress: While cisplatin induces cytotoxicity through DNA damage, it also causes significant oxidative stress in normal tissues, leading to side effects. The antioxidant properties of curcuminoids may help mitigate this toxicity.

Experimental Evidence (from Curcumin Analog Studies):

Cancer Cell LineCurcumin AnalogChemotherapyKey FindingsCombination Index (CI)
Oral Cancer (Ca9-22)PACCisplatinTenfold reduction in cisplatin IC50 with 5 µM PAC.[1]Not explicitly stated, but synergy implied.
Ovarian Cancer (A2780CP)CurcuminCisplatinCurcumin pre-treatment sensitized cisplatin-resistant cells.[2]Not explicitly stated, but synergy implied.
Gastric Cancer (MGC-803)CurcuminCisplatin + 5-FUEnhanced anticancer effects through apoptosis induction.[3]Synergistic
Combination with Anthracyclines (e.g., Doxorubicin)

Doxorubicin is a widely used chemotherapeutic agent for breast cancer, leukemia, and other solid tumors. It functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Cardiotoxicity is a major dose-limiting side effect.

Mechanistic Insights: The synergy between curcuminoids and doxorubicin is thought to arise from:

  • Increased Apoptosis: Similar to the combination with cisplatin, curcuminoids can amplify doxorubicin-induced apoptosis by modulating the Bcl-2 family of proteins and activating caspases.

  • Inhibition of P-glycoprotein (P-gp): P-gp is a drug efflux pump that is a major contributor to multidrug resistance. Curcuminoids have been shown to inhibit P-gp, leading to increased intracellular accumulation of doxorubicin in resistant cancer cells.

  • Cardioprotective Effects: The antioxidant and anti-inflammatory properties of curcuminoids may help to mitigate the cardiotoxic effects of doxorubicin.

Experimental Evidence (from Curcumin and Furanodiene Studies):

Cancer Cell LineCurcumin AnalogChemotherapyKey FindingsCombination Index (CI)
Breast Cancer (MCF-7)CurcuminDoxorubicinEnhanced cytotoxicity and apoptosis.[4]Synergistic (CI<1)
ERα-negative Breast CancerFuranodieneDoxorubicinEnhanced growth inhibitory effects.[5]Not explicitly stated, but synergy implied.
Combination with Antimetabolites (e.g., 5-Fluorouracil)

5-Fluorouracil (5-FU) is a key drug in the treatment of colorectal and other gastrointestinal cancers. It acts by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. Resistance to 5-FU is a common clinical challenge.

Mechanistic Insights: Curcuminoids can enhance the efficacy of 5-FU by:

  • Downregulation of Thymidylate Synthase (TS): Curcumin has been shown to decrease the expression of TS, the primary target of 5-FU, making cancer cells more susceptible to its effects.[6]

  • Induction of Apoptosis: By modulating apoptosis-related pathways, curcuminoids can augment the cell-killing effects of 5-FU.

  • Inhibition of Chemoresistance Pathways: Curcuminoids can suppress signaling pathways like STAT3, which are implicated in 5-FU resistance.

Experimental Evidence (from Curcumin Studies):

Cancer Cell LineCurcumin AnalogChemotherapyKey FindingsCombination Index (CI)
Colorectal CancerCurcumin5-FUEnhanced anticancer effect and targeting of cancer stem-like cells.Synergistic
Breast CancerCurcumin5-FUSynergistic improvements in preventing cancer cell proliferation.Synergistic

Visualizing the Mechanisms of Synergy

The synergistic interactions between DFA (as a curcumin analog) and conventional anticancer drugs can be visualized through their impact on key cellular signaling pathways.

Synergistic_Anticancer_Mechanisms cluster_pathways Cellular Pathways DFA DFA NFkB NF-κB Pathway DFA->NFkB Inhibits STAT3 STAT3 Pathway DFA->STAT3 Inhibits Apoptosis Apoptosis Pathway (Bcl-2 family, Caspases) DFA->Apoptosis Induces DrugResistance Drug Resistance (e.g., P-gp) DFA->DrugResistance Inhibits Chemotherapy Conventional Chemotherapy (e.g., Cisplatin, Doxorubicin, 5-FU) Chemotherapy->Apoptosis Induces Proliferation Cell Proliferation Chemotherapy->Proliferation Inhibits NFkB->Proliferation Promotes NFkB->DrugResistance Promotes STAT3->Proliferation Promotes STAT3->DrugResistance Promotes Apoptosis->Proliferation Inhibits

Caption: Synergistic mechanisms of DFA and chemotherapy.

Experimental Protocols for Assessing Synergy

To empirically validate the synergistic effects of DFA with other anticancer drugs, a series of well-established in vitro assays are essential.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of the drugs, both individually and in combination, and for calculating IC50 values.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of DFA, the other anticancer drug, and their combination at a constant ratio for 24, 48, or 72 hours. Include untreated control wells.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values for each drug and the combination. Use the Chou-Talalay method to calculate the Combination Index (CI).[7][8]

MTT_Assay_Workflow start Start A Seed cells in 96-well plate start->A Day 1 end End B Treat cells with DFA, Chemo, or Combination A->B Incubate overnight C Add MTT reagent B->C Incubate for 24/48/72h D Solubilize formazan crystals with DMSO C->D Incubate for 4h E E D->E Measure absorbance at 570 nm F Calculate IC50 and CI values E->F Analyze data F->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Treat cells with DFA, the partner drug, and the combination at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1][3][9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Western Blotting for Apoptosis-Related Proteins

This technique is used to measure the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: After drug treatment, lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.[10][11][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The existing body of research on curcumin and its analogs strongly supports the hypothesis that this compound will exhibit significant synergistic anticancer effects when combined with conventional chemotherapeutic agents like cisplatin, doxorubicin, and 5-fluorouracil. The convergence of multiple mechanisms, including the induction of apoptosis and the inhibition of pro-survival and drug resistance pathways, provides a solid rationale for pursuing DFA in combination therapy strategies.

Future research should focus on direct in vitro and in vivo studies of DFA in combination with a broader range of anticancer drugs across various cancer types. Elucidating the precise molecular targets of DFA and the specific nuances of its synergistic interactions will be crucial for its clinical translation. The development of advanced drug delivery systems for co-administering DFA and its partner drugs could further enhance their therapeutic index. The experimental frameworks and protocols detailed in this guide provide a robust starting point for researchers to rigorously evaluate and advance the therapeutic potential of this compound in the next generation of cancer combination therapies.

References

  • Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy.
  • Synergistic anticancer effect of curcumin and chemotherapy regimen FP in human gastric cancer MGC-803 cells.
  • Curcumin as a Chemosensitizer in Conventional Chemotherapy.
  • The synergistic anticancer effects of curcumin in combination with breast cancer chemotherapy drugs.
  • The Synergistic Effects of Curcumin and Chemotherapeutic Drugs in Inhibiting Metastatic, Invasive and Proliferative Pathways.
  • An Overview of the Enhanced Effects of Curcumin and Chemotherapeutic Agents in Combined Cancer Treatments.
  • Mechanistic evaluation of the signaling events regulating curcumin-mediated chemosensitization of breast cancer cells to 5-fluorouracil.
  • Curcumin Combination Chemotherapy: The Implication and Efficacy in Cancer.
  • Curcumin induces chemo/radio-sensitization in ovarian cancer cells and curcumin nanoparticles inhibit ovarian cancer cell growth.
  • An Overview of the Enhanced Effects of Curcumin and Chemotherapeutic Agents in Combined Cancer Treatments.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Western blot analysis of the protein expression of Caspase 3, Bcl-2, and Bax.
  • Assessing drug synergy in combination therapies.
  • Synergy Calculator.
  • Drug combination studies and their synergy quantification using the Chou-Talalay method.
  • Theoretical Basis, Experimental Design, and Computerized Simulation of Synergism and Antagonism in Drug Combination Studies.
  • Analysis by Western Blotting - Apoptosis.
  • Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression of...
  • Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,...
  • Representative experiments of apoptosis induction on ovarian cancer...
  • Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage.
  • Combined effects of furanodiene and doxorubicin on the migration and invasion of MDA-MB-231 breast cancer cells in vitro.
  • Research of Inducing Apoptosis and Ferroptosis in Ovarian Cancer and Its Synergistic Anticancer Significance.
  • Synergistic antitumor effect of tumor necrosis factor-related apoptosis-inducing ligand combined with cisplatin in ovarian carcinoma cell lines in vitro and in vivo.
  • Furanodiene enhances the anti-cancer effects of doxorubicin on ERα-negative breast cancer cells in vitro.
  • Overcoming 5-Fu Resistance of Colon Cells through Inhibition of Glut1 by the Specific Inhibitor WZB117.
  • Effects of alpha-difluoromethylornithine and 5-fluorouracil on the proliferation of a human colon adenocarcinoma cell line.
  • Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor.
  • Doxorubicin in combination with fluorouracil and cyclophosphamide (i.v. FAC regimen, day 1, 21) versus methotrexate in combination with fluorouracil and cyclophosphamide (i.v. CMF regimen, day 1, 21) as adjuvant chemotherapy for operable breast cancer: a study by the GEICAM group.
  • 5-Fluorouracil response in a large panel of colorectal cancer cell lines is associated with mismatch repair deficiency.
  • Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole.
  • 5-Fluorouracil response in a large panel of colorectal cancer cell lines is associated with mismatch repair deficiency.
  • Cyclophosphamide, doxorubicin and fluorouracil (CAF) plus depo-buserelin in the treatment of premenopausal women with metastatic breast cancer.
  • Phase II to III study comparing doxorubicin and docetaxel with fluorouracil, doxorubicin, and cyclophosphamide as first-line chemotherapy in patients with metastatic breast cancer: results of a Dutch Community Setting Trial for the Clinical Trial Group of the Comprehensive Cancer Centre.
  • Neoadjuvant pegylated liposomal doxorubicin- and epirubicin-based combination therapy regimens for early breast cancer: a multicenter retrospective case-control study.

Sources

A Comparative Guide to the Nonlinear Optical Properties of Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of nonlinear optics (NLO), the quest for materials exhibiting substantial NLO responses is paramount for advancing technologies in optical switching, data storage, and bio-imaging. Organic molecules, with their inherent synthetic versatility and potential for large nonlinear responses, represent a particularly promising frontier.[1] Among these, chalcone derivatives have emerged as a significant class of NLO chromophores due to their robust second and third-order nonlinearities.[2][3] This guide provides an in-depth comparative analysis of difurfurylideneacetone (DFFA), a symmetric D-π-A-π-D type bis-chalcone, benchmarking its NLO properties against established and emerging materials.

The Molecular Rationale: Why this compound?

This compound, with the chemical structure (1E,4E)-1,5-di(furan-2-yl)penta-1,4-dien-3-one, belongs to the dibenzylideneacetone (DBA) family.[4][5] The core of its NLO activity lies in its molecular architecture. The molecule features two furan rings (electron donors, D) connected to a central carbonyl group (electron acceptor, A) via a π-conjugated bridge. This D-π-A-π-D structure facilitates intramolecular charge transfer, a key mechanism for generating large NLO responses.[6] The extended π-electron system, a hallmark of conjugated organic materials, leads to high molecular polarizability, which is fundamental to third-order nonlinearities. Previous studies on DBA and its derivatives have consistently shown promising magnitudes for both second and third-order NLO properties, making them excellent candidates for applications like optical frequency conversion and optical limiting.[7][8]

Quantifying Nonlinearity: Key Experimental Protocols

To objectively evaluate the NLO performance of DFFA, two primary experimental techniques are indispensable: the Z-scan method for third-order properties and the Kurtz-Perry powder technique for second-order screening.

The Z-scan technique is a sensitive and straightforward single-beam method used to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[9][10] The causality behind this choice of experiment is its ability to separate the real and imaginary parts of the third-order susceptibility (χ⁽³⁾).

Experimental Workflow: Z-Scan

The sample is translated along the z-axis of a focused Gaussian laser beam. By measuring the light transmittance through a finite aperture in the far field ("closed-aperture"), one can determine the sign and magnitude of the nonlinear refraction. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinearity (self-defocusing), while the opposite signifies a positive nonlinearity (self-focusing). To measure nonlinear absorption, the aperture is removed ("open-aperture"), and the total transmitted intensity is recorded.[9][11]

Caption: Workflow for the Z-scan technique.

For a material to exhibit second-order NLO properties, such as second-harmonic generation (SHG), it must crystallize in a non-centrosymmetric structure.[12] The Kurtz-Perry powder technique is a rapid and efficient method for the preliminary screening of materials for SHG activity.[12][13] It provides a semi-quantitative measure of the SHG efficiency relative to a known standard like Potassium Dihydrogen Phosphate (KDP) or Urea.[13][14]

Experimental Protocol: Kurtz-Perry Method

  • Sample Preparation: The crystalline powder of the material is packed into a capillary tube or a thin cell.

  • Laser Irradiation: A high-intensity pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is directed onto the sample.[15]

  • Signal Detection: If the material is SHG-active, it will generate light at exactly half the wavelength of the incident light (532 nm). This frequency-doubled signal is separated from the fundamental beam using filters and a monochromator.

  • Quantification: The intensity of the 532 nm signal is measured with a photomultiplier tube and compared to the signal generated from a reference material (e.g., KDP) under identical conditions.[13][15]

Kurtz_Perry_Workflow cluster_input Light Source & Sample cluster_processing Signal Separation cluster_output Detection & Analysis laser Nd:YAG Laser 1064 nm Pulsed sample {Powder Sample | DFFA} laser->sample Incident Beam filter Filter Blocks 1064 nm sample->filter Transmitted Light (1064nm + 532nm) monochromator Monochromator Selects 532 nm filter->monochromator Filtered Light pmt Photomultiplier Tube (PMT) Measures Intensity monochromator->pmt SHG Signal (532nm) analysis {Comparison | vs. Standard (e.g., Urea)} pmt->analysis

Caption: Kurtz-Perry powder SHG measurement workflow.

Comparative NLO Data

The following table summarizes the reported third-order NLO properties for dibenzylideneacetone and its derivatives, providing a benchmark for evaluating DFFA. Chalcones with D-π-A-π-D structures are known to exhibit strong third-order nonlinear absorption, primarily due to a two-photon absorption process.[8]

CompoundNonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption (β) (cm/W)Third-Order Susceptibility (χ⁽³⁾) (esu)Measurement Conditions
Dibenzylideneacetone (DBA)~10⁻¹¹Varies~10⁻¹³532 nm, ns pulses[8]
Substituted DBA Derivatives~10⁻¹¹ - 10⁻⁷Varies~10⁻¹³ - 10⁻¹¹532 nm, ns pulses[8]
4,4'-dimethoxydibenzylideneacetoneNegative n₂1 x 10⁻¹⁰-532 nm, ns pulses[8]
p-Nitroaniline (p-NA) (Reference)---A prototypical organic NLO molecule used for comparison[16]
Urea (Reference)---Standard for SHG efficiency comparison[3]

Note: Specific quantitative values for DFFA are emerging in the literature. The values for DBA derivatives indicate the expected order of magnitude. The nonlinear response is highly dependent on the specific donor/acceptor groups and the extent of π-conjugation.[2][6]

Structure-Property Insights and Causality

The NLO properties of chalcones like DFFA are intrinsically linked to their molecular structure:

  • π-Conjugated System: The alternating double and single bonds in the pentadienone backbone, along with the furan rings, create a delocalized π-electron system. This high mobility of electrons under an intense laser field is the primary origin of the nonlinear optical response.[17][18]

  • Donor-Acceptor Strength: The furan rings act as electron donors, while the central carbonyl group is an electron acceptor. This intramolecular charge transfer enhances the molecular hyperpolarizability (β and γ), which are the microscopic origins of the macroscopic χ⁽²⁾ and χ⁽³⁾ susceptibilities, respectively.[18][19]

  • Symmetry: The symmetric D-π-A-π-D structure of DFFA is particularly effective for enhancing third-order NLO properties.[6] For second-order effects (SHG), the molecule must crystallize in a non-centrosymmetric space group to avoid cancellation of the effect at the macroscopic level.[12]

Conclusion and Future Outlook

This compound stands as a compelling candidate for NLO applications, grounded in the well-established structure-property relationships of chalcone derivatives. Its symmetric D-π-A-π-D architecture is particularly promising for third-order NLO phenomena like optical limiting. This guide has outlined the essential experimental frameworks—Z-scan and the Kurtz-Perry technique—required for a robust characterization of its NLO properties. The provided comparative data for related dibenzylideneacetone compounds establishes a clear benchmark. Future research should focus on obtaining high-quality single crystals of DFFA to precisely quantify its second and third-order NLO tensors and explore its potential in device applications.

References

  • Nonlinear optical properties of chalcone derivatives-a short review. (n.d.). ResearchGate.
  • Valverde, C., et al. (n.d.). Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states. RSC Publishing.
  • Li, L., et al. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. MDPI.
  • Second-harmonic generation. (2023, December 26). Wikipedia.
  • Theory of nonlinear scattering and second harmonic generation in powder. (n.d.). Research Plateau Publishers.
  • Z-scan technique. (2023, October 16). Wikipedia.
  • SYNTHESIS, PHOTOPHYSICAL AND COMPUTATIONAL APPROACHES ON NONLINEAR OPTICAL (NLO) PROPERTIES OF NAPHTHALEN-1-YL ETHYNYLATED-CHALCONE. (2022, August 25).
  • Li, L., et al. (2023). The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. PubMed.
  • Z-scan technique for nonlinear materials characterization: a review. (n.d.). Research Plateau Publishers.
  • Applications of the Z-Scan and I-Scan Methods in Nonlinear Optics. (n.d.). ALL SCIENCES PROCEEDINGS.
  • Saha, A. (2024, July 15). Nonlinear Optical Properties of Chalcone Derivatives-A Short Review. Scribd.
  • Belahlou, H., et al. (2023). Molecular Structure, Computational Studies and Nonlinear Optical properties of a New Organic Chalcone Crystal. Semantic Scholar.
  • de la Cruz, G. F., et al. (2014). Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. AIP Publishing.
  • Romero-Pérez, F. A., et al. (2020). Nonlinear Optical Study in a Set of Dibenzylideneacetone Derivatives with Potential for Optical Frequency Conversion. MDPI.
  • Racedo N., F. (n.d.). Experimental setup for the Z-Scan technique; the sample travels along.... ResearchGate.
  • Z-scan technique for nonlinear optical characterization of bimetallic Au/Pd nanoparticles. (n.d.). ECORFAN®.
  • Optical and structural properties of chalcone NLO single crystals. (2025, August 8). ResearchGate.
  • Typical characteristics that confer and improve NLO properties to chalcones. (n.d.). ResearchGate.
  • Comparative analyses of Nonlinear Optical (NLO) properties, structural characterization and density functional theory of chloro-trifluoromethyl moiety chalcone derivatives for optical limiting application. (n.d.). Semantic Scholar.
  • Benchmark study of the Linear and Nonlinear Optical Polarizabilities in Proto-type NLO Molecule of Para -Nitroaniline. (2025, August 9). ResearchGate.
  • Wang, W., et al. (2019). Molecular Structures and Second-Order Nonlinear Optical Properties of Ionic Organic Crystal Materials. MDPI.
  • χ (3) measurements and optical limiting in dibenzylideneacetone and its derivatives. (2025, August 6). ResearchGate.
  • Organic nonlinear optical materials. (2023, April 20). Wikipedia.
  • Liu, J., et al. (2020, August 20). High performance organic second- and third-order nonlinear optical materials for ultrafast information processing.
  • Growth and Characterization of Organic NLO Material. (n.d.). International Journal of Computer Applications.
  • 1,5-Di-2-furanyl-1,4-pentadien-3-one. (n.d.). PubChem.
  • v measurements and optical limiting in dibenzylideneacetone and its derivatives. (n.d.). IDR@NITK.
  • Nonlinear Optical Study in a Set of Dibenzylideneacetone Derivatives with Potential for Optical Frequency Conversion. (2020, January 9). Bohrium.
  • (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one. (n.d.). PubChem.
  • Calculation of the Nonlinear Optical Properties of Molecules. (n.d.). DTIC.
  • Synthesis, Characterization and Nonlinear Optical Properties of Symmetrically Substituted Dibenzylideneacetone Derivatives. (2025, August 8). ResearchGate.

Sources

Unveiling the Molecular Targets of Difurfurylideneacetone: A Comparative Guide to Binding Target Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the precise identification of a compound's binding targets is paramount to understanding its mechanism of action and advancing its therapeutic potential. Difurfurylideneacetone (DFA), a synthetic analog of curcumin, has garnered significant interest for its potent anti-inflammatory and anti-cancer activities. This guide provides an in-depth, objective comparison of methodologies to confirm the direct binding targets of DFA, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific integrity and field-proven insights.

Introduction: The Quest for this compound's Direct Interactors

This compound and its more potent derivative, GO-Y030, have demonstrated significant efficacy in preclinical models by modulating key cellular signaling pathways implicated in oncogenesis and inflammation, notably the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3][4][5] While downstream effects such as the inhibition of STAT3 phosphorylation are well-documented, pinpointing the direct molecular interactions is crucial for rational drug design and predicting potential off-target effects. This guide will navigate the experimental journey of confirming these binding targets, comparing the utility of various techniques.

Core Putative Targets: STAT3 and IKK

Biochemical and cellular studies consistently point towards STAT3 as a primary target of DFA and its analogs.[1][2][3][4][6] These compounds are reported to inhibit STAT3 phosphorylation and transcriptional activity, which are critical for tumor cell survival and proliferation.[1][2][3] Another key target implicated in the anti-inflammatory effects of curcumin analogs is the IκB kinase (IKK) complex, a central regulator of the NF-κB signaling pathway.[5] A potent analog, EF24, has been shown to directly inhibit IKK activity.[5] Furthermore, recent evidence suggests that GO-Y030 may also interact with the HSP70/HSP40 chaperone complex, highlighting the potential for multiple direct targets.[7]

Comparative Analysis of Target Validation Methodologies

The confirmation of a direct binding interaction requires a multi-faceted approach, employing both indirect and direct biophysical and cellular assays. Below, we compare key experimental strategies, outlining their principles, protocols, and the nature of the data they provide.

Cellular Assays: Probing Downstream Functional Consequences

Cellular assays are indispensable for demonstrating the functional consequences of a compound's interaction with its putative target within a physiological context.

Principle: This technique allows for the semi-quantitative detection of specific proteins and their post-translational modifications, such as phosphorylation. A reduction in the phosphorylation of a target protein in the presence of the compound suggests an inhibitory interaction with the upstream kinase or the protein itself.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer, PANC-1 pancreatic cancer) and treat with varying concentrations of DFA, GO-Y030, or a vehicle control for a specified duration (e.g., 24 hours).[4]

  • Cell Lysis: Harvest cells and prepare total cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3. Subsequently, use a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the pSTAT3 band relative to the total STAT3 band indicates the level of inhibition.

Data Interpretation: A dose-dependent decrease in the pSTAT3/total STAT3 ratio upon treatment with DFA or its analogs provides strong evidence for interference with the STAT3 signaling pathway.

Principle: This assay measures the activity of a specific transcription factor by linking its DNA binding element to a reporter gene, typically luciferase. Inhibition of the transcription factor's activity by a compound results in a decrease in luciferase expression and, consequently, a reduction in luminescence.

Experimental Protocol:

  • Cell Transfection: Co-transfect cells with a plasmid containing a STAT3-responsive luciferase reporter and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with DFA, GO-Y030, or other comparators at various concentrations.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. A reduction in the normalized luciferase activity indicates inhibition of STAT3 transcriptional function.[4]

Data Interpretation: A dose-dependent decrease in luciferase activity provides functional evidence of STAT3 inhibition.

Direct Binding Assays: Quantifying the Molecular Interaction

While cellular assays demonstrate functional outcomes, direct binding assays are essential to confirm a physical interaction between the compound and the target protein and to quantify the binding affinity.

Principle: SPR is a label-free optical technique that measures the real-time interaction between a ligand (the protein) immobilized on a sensor surface and an analyte (the small molecule) flowing over the surface.[8][9] The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.[8]

Experimental Protocol:

  • Protein Immobilization: Covalently immobilize purified recombinant STAT3 or IKKβ protein onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of DFA or its analogs in a suitable running buffer over the sensor chip surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in resonance units, RU) over time to generate sensorgrams.

  • Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Data Interpretation: A low KD value indicates a high binding affinity between the compound and the target protein, providing strong evidence of a direct interaction.

Principle: CETSA is a powerful method to assess target engagement in a cellular environment.[10][11][12] It is based on the principle that the binding of a ligand to a protein increases its thermal stability.[10][12]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with DFA or a vehicle control.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (e.g., STAT3) remaining at each temperature using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]

Data Interpretation: A rightward shift in the CETSA melting curve for a specific protein in the presence of DFA provides compelling evidence of direct binding within the complex milieu of the cell.

Comparison of this compound with Alternative Inhibitors

The potency of DFA and GO-Y030 can be benchmarked against other known inhibitors of the STAT3 and NF-κB pathways.

CompoundPutative Target(s)Reported IC50/Effective ConcentrationKey FindingsReference
This compound (DFA) STAT3, IKKMicromolar rangeInhibits STAT3 and NF-κB pathways.[1][5]
GO-Y030 STAT3, IKK, HSP70/HSP40Sub-micromolar to low micromolar rangeMore potent than curcumin and DFA in inhibiting cell viability and STAT3 activation.[1][4][1][4][7]
FLLL32 / FLLL62 STAT3Low micromolar rangeStructurally distinct curcumin analogs that selectively bind to the SH2 domain of STAT3.[6][6]
EF24 IKKIC50 of 1.3 µM for NF-κB nuclear translocation inhibitionA monoketone analog of curcumin that directly inhibits IKK activity with greater potency than curcumin.[5][5]
Cucurbitacin I JAK2/STAT3Not specifiedA natural triterpenoid that is a selective inhibitor of the JAK2/STAT3 pathway.
BAY 11-7082 IKK (indirectly)IC50 of 10 µM for IκBα phosphorylation inhibitionIrreversibly inhibits TNFα-induced IκBα phosphorylation.

Visualizing the Experimental Approach and Signaling Pathways

To further clarify the experimental logic and the biological context, the following diagrams illustrate the key workflows and pathways discussed.

experimental_workflow cluster_cellular Cellular Assays cluster_direct Direct Binding Assays cell_culture Cell Culture & Treatment (DFA/Analogs) western_blot Western Blot (pSTAT3/STAT3) cell_culture->western_blot Functional Readout luciferase_assay Luciferase Assay (STAT3 Activity) cell_culture->luciferase_assay Functional Readout cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) cell_culture->cetsa Target Engagement Confirmation spr Surface Plasmon Resonance (SPR) (Binding Affinity - KD) purified_protein Purified Target Protein (e.g., STAT3) purified_protein->spr Biophysical Interaction

Caption: Workflow for confirming DFA's binding targets.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription activates dfa DFA / GO-Y030 dfa->stat3 Inhibits Phosphorylation/ Dimerization

Caption: Inhibition of the STAT3 signaling pathway by DFA.

nfkb_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB p_ikb p-IκB ikb->p_ikb nucleus Nucleus nfkb->nucleus translocates to proteasome Proteasome p_ikb->proteasome degradation gene_transcription Inflammatory Gene Transcription nucleus->gene_transcription activates dfa DFA / EF24 dfa->ikk Inhibits Kinase Activity

Caption: Inhibition of the NF-κB signaling pathway by DFA.

Conclusion and Future Directions

The collective evidence strongly supports that this compound and its analogs exert their biological effects through the direct inhibition of key signaling proteins, most notably STAT3 and IKK. A rigorous and multi-pronged experimental approach, combining cellular functional assays with direct biophysical binding studies, is essential for unequivocally confirming these interactions and elucidating the precise mechanisms of action. The methodologies outlined in this guide provide a robust framework for researchers to validate the binding targets of DFA and other novel therapeutic compounds, thereby accelerating their journey from the laboratory to the clinic. Future studies employing chemoproteomic approaches, such as affinity chromatography coupled with mass spectrometry, could further unveil the complete target landscape of DFA and its potent analogs.

References

  • Bill, M. A., et al. (2012). Structurally Modified Curcumin Analogs Inhibit STAT3 Phosphorylation and Promote Apoptosis of Human Renal Cell Carcinoma and Melanoma Cell Lines. PLoS One, 7(8), e40724. [Link]
  • Hutzen, B. J., et al. (2009). Curcumin analogue GO-Y030 inhibits STAT3 activity and cell growth in breast and pancreatic carcinomas. International Journal of Oncology, 35(4), 867-872. [Link]
  • Takahashi, H., et al. (2015). Inhibition of β-catenin and STAT3 with a curcumin analog suppresses gastric carcinogenesis in vivo. Gastric Cancer, 18(4), 774-783. [Link]
  • Ghandadi, M., et al. (2023). Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review. Journal of Cellular and Molecular Medicine, 27(15), 2135-2146. [Link]
  • Ghandadi, M., et al. (2023).
  • Nishimoto, A., et al. (2021). The Curcumin Analog GO-Y030 Controls the Generation and Stability of Regulatory T Cells. Frontiers in Immunology, 12, 687669. [Link]
  • Nishimoto, A., et al. (2021).
  • Yanagihara, I., et al. (2021). Curcumin analog GO-Y030 inhibits tumor metastasis and glycolysis. Oncology Letters, 22(5), 1-9. [Link]
  • Hutzen, B. J., et al. (2009). Curcumin analogue GO-Y030 inhibits STAT3 activity and cell growth in breast and pancreatic carcinomas.
  • Tsuchiya, A., et al. (2023). A curcumin analogue GO-Y030 depletes cancer stem cells by inhibiting the interaction between the HSP70/HSP40 complex and its substrates. FEBS Open Bio, 13(3), 434-446. [Link]
  • Bharadwaj, U., et al. (2016). STAT3 Inhibitors in Cancer: A Comprehensive Update.
  • Kasinski, A. L., et al. (2008). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular Pharmacology, 74(3), 654-661. [Link]
  • Qin, J., et al. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Pharmacological Research, 182, 106357. [Link]
  • Kazi, A., & Aman, M. A. (2022). BindingSite-AugmentedDTA: enabling a next-generation pipeline for interpretable prediction models in drug repurposing.
  • Huang, R., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One, 7(5), e38633. [Link]
  • Schuck, P. (1997). Use of surface plasmon resonance to probe the equilibrium and dynamic aspects of interactions between biological macromolecules. Annual Review of Biophysics and Biomolecular Structure, 26, 541-566.
  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. [Link]
  • Vividion Therapeutics. (2024). Vividion Initiates Phase I Trial for Oral STAT3 Inhibitor in Advanced Tumors. Press Release.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Aman, P., et al. (2023). Identification of genomic binding sites and direct target genes for the transcription factor DDIT3/CHOP. Experimental Cell Research, 422(1), 113418. [Link]
  • arXiv. (2025).
  • ResearchGate. (2014). Can anyone suggest a suitable NF-κB inhibitor?. [Link]
  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Turkson, J., & Jove, R. (2000). STAT proteins: novel molecular targets for cancer drug discovery. Oncogene, 19(56), 6613-6626.
  • Song, H., et al. (2009). Chemical probes that competitively and selectively inhibit Stat3 activation. ACS Chemical Biology, 4(4), 285-294.
  • Tvardi Therapeutics.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • Creative Biolabs.
  • Wikipedia.
  • Cube Biotech.
  • CETSA. (n.d.). CETSA. [Link]
  • PubChem. (n.d.). 1,5-Di-2-furanyl-1,4-pentadien-3-one. [Link]
  • PubChem. (n.d.). (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one. [Link]
  • PubChem. (n.d.). (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. [Link]

Sources

A Researcher's Guide to the Synthesis and Bioactivity of Difurfurylideneacetone: A Reproducibility-Focused Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Difurfurylideneacetone, a symmetrical divinyl ketone, is a molecule of significant interest in both synthetic chemistry and pharmacology. Structurally, it is a derivative of furan-2-carbaldehyde and acetone. Its extended π-system and reactive α,β-unsaturated ketone moieties make it a versatile precursor in organic synthesis and a ligand in organometallic chemistry. Beyond its chemical utility, a growing body of literature reports a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This guide provides a critical, in-depth analysis of the published methods for synthesizing this compound and evaluates the reproducibility of its reported bioactivities. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, compare alternative methodologies, and offer a pragmatic perspective on the reliability of the available biological data.

Part 1: Synthesis of this compound - A Tale of Two Methods

The synthesis of this compound is predominantly achieved via a base-catalyzed crossed aldol condensation, a classic carbon-carbon bond-forming reaction. Here, we compare the well-established, traditional approach with a modern, greener alternative, providing detailed protocols and performance data for each.

The Traditional Approach: Claisen-Schmidt Condensation

The most commonly cited method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the condensation of two equivalents of an aldehyde (furan-2-carbaldehyde) with one equivalent of a ketone (acetone) in the presence of a base, typically sodium hydroxide in an ethanol-water solvent system.

Mechanism and Rationale: The base abstracts an α-proton from acetone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a furan-2-carbaldehyde molecule. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to form the conjugated α,β-unsaturated ketone, furfurylideneacetone. The process is then repeated on the other side of the acetone molecule to yield the final product, this compound. The insolubility of the final product in the aqueous ethanol medium helps drive the reaction to completion.

Detailed Experimental Protocol (Traditional Method):

  • Prepare the Base Solution: In a flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add an equal volume of ethanol. Cool this solution in an ice-water bath to approximately 20°C.

  • Prepare the Reactant Mixture: In a separate beaker, mix 2 molar equivalents of furan-2-carbaldehyde with 1 molar equivalent of acetone.

  • Reaction Execution: Slowly add the furan-2-carbaldehyde-acetone mixture dropwise to the cold, stirring base solution over 15-20 minutes.

  • Temperature Control: It is crucial to maintain the reaction temperature between 20-25°C. Lower temperatures can slow the reaction, while higher temperatures can promote side reactions, such as the self-condensation of acetone, leading to impurities and lower yields.

  • Precipitation: After the addition is complete, continue stirring the mixture vigorously in the ice bath for an additional 30 minutes. A yellow precipitate of this compound should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the crystals thoroughly with cold distilled water to remove any residual sodium hydroxide and other water-soluble impurities.

  • Purification: For a high-purity product, recrystallize the crude solid from hot ethyl acetate or ethanol. Dissolve the product in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize the formation of pure crystals.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to a constant weight.

A Greener Alternative: Solvent-Free Grinding

In response to the growing need for sustainable chemistry, a solvent-free synthesis has been developed. This method offers significant advantages in terms of reduced solvent waste, shorter reaction times, and operational simplicity.

Detailed Experimental Protocol (Solvent-Free Method): [1]

  • Combine Reactants: Place 2 molar equivalents of furan-2-carbaldehyde, 1 molar equivalent of acetone, and solid powdered sodium hydroxide into a clean, dry mortar.[1]

  • Grind: Grind the mixture vigorously with a pestle at room temperature.[1] A color change from colorless to yellow will be observed as the reaction proceeds.[1]

  • Reaction Completion: After approximately five minutes of continuous grinding, a thick yellow precipitate will form, indicating the reaction is complete.[1]

  • Isolation and Washing: Transfer the solid product to a filter funnel using a small amount of water and wash thoroughly with cold water (e.g., 4 x 2mL) to remove the sodium hydroxide catalyst.[1]

  • Purification: The product can be further purified by recrystallization from ethanol if required.[1]

Comparative Performance of Synthesis Routes

The choice of synthetic route often depends on a balance of factors including yield, reaction time, cost, and environmental impact. The following table provides a clear comparison of the two methods.

FeatureTraditional Claisen-SchmidtSolvent-Free Grinding
Catalyst Sodium HydroxideSolid Sodium Hydroxide
Solvent(s) Ethanol/WaterNone
Reaction Time 30 - 120 minutes~5 minutes
Temperature Room Temp (20-25°C)Room Temperature
Reported Yield 90-94%[2]High
Key Advantages Well-established, simple procedureEnvironmentally friendly, rapid, high yield[1]
Key Disadvantages Significant solvent usage, longer timeRequires physical grinding
Synthesis and Purification Workflow

The general process for obtaining pure this compound, regardless of the synthetic method, follows a consistent workflow from reaction to purification.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Combine Furan-2-carbaldehyde, Acetone, and NaOH Reaction Stirring or Grinding (Formation of Precipitate) Reactants->Reaction Initiate Condensation Filtration Vacuum Filtration (Isolate Crude Solid) Reaction->Filtration Washing Wash with Cold Water (Remove Catalyst) Filtration->Washing Recrystallization Recrystallize from Hot Ethanol/Ethyl Acetate Washing->Recrystallization For High Purity Drying Dry to Constant Weight Washing->Drying For Crude Use Recrystallization->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Part 2: Evaluating the Bioactivity of this compound

This compound and its analogs are reported to possess a diverse array of biological activities.[3] However, the reproducibility of these findings can be influenced by numerous factors, including compound purity, experimental models, and assay conditions. This section provides a summary of the reported activities and discusses the context required for their critical evaluation.

Overview of Reported Biological Activities

The conjugated enone system in this compound is a Michael acceptor, which can covalently interact with nucleophilic residues (like cysteine) in proteins, a common mechanism for the biological activity of many natural and synthetic compounds. A summary of its most frequently reported activities is presented below.

Bioactivity TypeModel System / TargetKey Findings / RemarksSource(s)
Anticancer/Antitumor Various cancer cell linesAll tested structures showed potential antitumor activity, likely linked to their antioxidant properties.[4]
Anti-inflammatory In vitro and in vivo modelsCan inhibit pro-inflammatory enzymes like COX and LOX and reduce the production of pro-inflammatory cytokines.[5]
Antioxidant DPPH and ABTS assays (in vitro), SOD activity (in vivo)Derivatives with phenolic hydroxyl groups are the most active antioxidants.[4]
Antimicrobial Gram-positive and Gram-negative bacteria, fungiExhibits activity against bacteria such as E. coli and S. aureus, as well as various fungal strains.[5][6]
Antiprotozoal Trypanosoma bruceiHas shown activity against the protozoan parasite Trypanosoma brucei.[5]
Reproducibility and Scientific Integrity

While the list of bioactivities is impressive, it is crucial for researchers to approach these findings with a critical perspective. The bioactivity of a compound is not an intrinsic constant but a result measured within a specific biological context. Key considerations for reproducibility include:

  • Compound Purity: The presence of residual solvents, starting materials, or reaction byproducts can significantly alter biological outcomes. The purification method (e.g., simple washing vs. recrystallization) is a critical determinant of purity.

  • Assay Conditions: Results can vary dramatically between different cell lines, bacterial strains, or animal models. Furthermore, parameters such as compound concentration, incubation time, and the specific endpoint measured can all influence the observed activity.

  • Mechanism of Action: Many reports demonstrate a biological effect without fully elucidating the molecular mechanism. For instance, observed anticancer activity could stem from general cytotoxicity rather than a specific targeted pathway.

Key Anti-inflammatory Signaling Pathway

One of the more mechanistically explored activities of furan-containing compounds is their anti-inflammatory effect. Many anti-inflammatory drugs function by inhibiting key enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

AA Arachidonic Acid (from cell membrane) COX COX Enzymes (COX-1, COX-2) AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation LTs->Inflammation DBA This compound DBA->COX Inhibits DBA->LOX Inhibits

Caption: Postulated anti-inflammatory mechanism of this compound.

Conclusion and Future Outlook

The synthesis of this compound is a robust and highly reproducible process, particularly the traditional Claisen-Schmidt condensation which reliably produces high yields.[2] The development of a solvent-free grinding method provides an excellent, environmentally conscious alternative that is both rapid and efficient.[1] Researchers can confidently reproduce the synthesis of this compound using the detailed protocols provided.

The biological activity of this compound, while widely reported, requires more careful consideration regarding its reproducibility. The compound clearly demonstrates a range of interesting effects in vitro and in vivo, from anticancer to anti-inflammatory activity.[4][5] However, for these findings to be truly valuable for drug development, future studies must focus on standardized assays, thorough purification and characterization of the tested compound, and in-depth mechanistic investigations. Structure-activity relationship (SAR) studies on derivatives will also be crucial to optimize potency and selectivity for specific biological targets.[4]

This guide serves as a foundational resource, providing researchers with reliable methods for synthesis and a framework for critically evaluating the existing literature on the bioactivity of this compound.

References

  • Technical Support Center: Dibenzylideneacetone (DBA) Synthesis - Benchchem.
  • Application Notes and Protocols: Synthesis of Dibenzylideneacetone - Benchchem.
  • A Comparative Guide to the Synthesis of Dibenzylideneacetone: Traditional versus a Greener Approach - Benchchem.
  • Analysis of antioxidant properties of dibenzylideneacetone derivatives using quantum chemical parameters of the molecule - Фармация и фармакология.
  • Dibenzalacetone - Organic Syntheses Procedure.
  • Preparation and Characterization of Dibenzyldieneacetone Loaded Microparticles for Therapeutic Purposes - Sustainable Polymer & Energy - SCIEPublish.
  • Furanodienone: An Emerging Bioactive Furanosesquiterpenoid | Bentham Science.
  • Review of dibenzalacetone synthesis and its biological activities..

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Difurfurylideneacetone

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond groundbreaking discoveries to encompass the entire lifecycle of the materials we use. Proper chemical handling, from initial synthesis to final disposal, is a cornerstone of safe, reproducible, and environmentally responsible science. This guide provides a detailed protocol for the proper disposal of difurfurylideneacetone (also known as dibenzylideneacetone or DBA), ensuring the safety of personnel and adherence to regulatory standards.

The causality behind these rigorous disposal procedures is rooted in the inherent hazards of the compound and the regulatory framework designed to mitigate chemical risks. Failure to follow proper protocols can lead to safety incidents, environmental contamination, and significant compliance violations.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This knowledge informs every aspect of the handling and disposal process. This compound presents several hazards that necessitate careful management.

A Safety Data Sheet (SDS) for a similar compound, furfurylideneacetone, indicates it is harmful if swallowed.[1] Another SDS for dibenzylideneacetone notes that it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[2] While one SDS for trans,trans-dibenzylideneacetone does not classify it as hazardous under OSHA standards, it is crucial to treat the compound with care due to potential variations and the presence of related hazards in similar structures.[3]

Summary of Potential Hazards:

Hazard TypeClassification & StatementGHS Pictogram(s)Rationale & Implication for Disposal
Acute Oral Toxicity Category 4: Harmful if swallowed (H302)[1]Exclamation Mark
Prevents accidental ingestion by ensuring waste is securely contained and never left in unlabeled containers. Prohibits disposal in standard trash or drains.Skin Sensitization Category 1: May cause an allergic skin reaction (H317)[4][5]Exclamation MarkAll contaminated personal protective equipment (PPE) and materials must be disposed of as hazardous waste to prevent skin contact by others.Aquatic Toxicity Chronic 2: Toxic to aquatic life with long lasting effects (H411)[2]EnvironmentStrictly prohibits sewer disposal. [6] This is the primary reason for chemical waste collection, preventing long-term damage to ecosystems.Combustibility Combustible SolidNot ApplicableWhile not highly flammable, it can burn.[2] Waste containers should be kept away from open flames and ignition sources.

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle of chemical waste management is segregation.[7] Never mix incompatible waste streams.[8] this compound waste must be kept separate from other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 1: Identify the Waste Stream

Proper disposal begins with correctly categorizing the waste. This compound waste will typically fall into one of three categories:

  • Solid Chemical Waste: Unused or expired pure this compound powder.

  • Liquid Chemical Waste: Solutions containing this compound dissolved in organic solvents.

  • Contaminated Labware/Debris: Items such as gloves, weigh boats, filter paper, and empty stock containers.

Step 2: Collection and Containment

The integrity of the waste container is critical to prevent leaks and exposure.[9]

  • For Solid Waste:

    • Collect all solid this compound waste in a dedicated, sealable, and clearly labeled wide-mouth container.

    • The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) that will not react with the chemical.

    • Ensure the container is kept securely closed except when adding waste.[8]

  • For Liquid Waste (Solutions):

    • Collect solutions in a designated, leak-proof, and sealable container, typically a solvent waste carboy.[10]

    • Crucially, identify the solvent. this compound is a non-halogenated organic compound. Therefore, solutions should be disposed of in the "Non-Halogenated Organic Solvent Waste" stream. Mixing with halogenated solvents (e.g., dichloromethane, chloroform) complicates the final disposal process and increases costs.

    • Leave at least 10% headspace in the container to allow for vapor expansion.[9]

  • For Contaminated Debris:

    • Collect items with gross contamination (visible powder or residue) in a sealed plastic bag or a lined, sealable container.

    • Label this container clearly as "Solid Waste Contaminated with this compound."

    • Empty Stock Containers: A container that held this compound is considered hazardous waste. The first rinse of the container with a suitable solvent (e.g., acetone) must be collected and disposed of as liquid hazardous waste.[8] After a triple rinse, the defaced container may be disposed of as regular trash, but always confirm this policy with your local EHS office.[6]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. Every waste container must have a completed hazardous waste label affixed as soon as the first drop of waste is added.

The label must include:

  • The full chemical name: "this compound Waste" (avoiding abbreviations).

  • A complete list of all components and their approximate percentages (e.g., "this compound (~5g), Acetone (95%)").[8]

  • The date the container was first used for waste accumulation.

  • The relevant hazard pictograms (Exclamation Mark, Environment).

Step 4: Storage and Disposal

All hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Segregation: Store the this compound waste container in secondary containment (a tray or bin) to contain potential spills.[8] Keep it segregated from incompatible materials, particularly strong oxidizing agents.[3]

  • Arrange for Pickup: Once the container is full, or within the time limit specified by your institution (often 90-180 days), submit a waste pickup request to your EHS department.[11] Do not transport hazardous waste yourself.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_categorize 1. Categorize Waste Stream cluster_contain_solid 2a. Contain Solid Waste cluster_contain_liquid 2b. Contain Liquid Waste cluster_store 3. Store for Disposal start Generate this compound Waste q_type What is the form of the waste? start->q_type solid Pure Solid or Contaminated Debris q_type->solid Solid liquid Solution in Solvent q_type->liquid Liquid solid_container Collect in labeled, sealed HDPE container for 'Solid Chemical Waste'. solid->solid_container q_solvent Is the solvent halogenated (e.g., DCM, Chloroform)? liquid->q_solvent store_saa Store container in secondary containment within a designated Satellite Accumulation Area (SAA). solid_container->store_saa non_halogen Collect in 'Non-Halogenated Organic Solvent' carboy. q_solvent->non_halogen No halogen Collect in 'Halogenated Organic Solvent' carboy. q_solvent->halogen Yes non_halogen->store_saa halogen->store_saa request_pickup Request pickup from Environmental Health & Safety (EHS). store_saa->request_pickup

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures: Spills

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Alert Personnel: Immediately notify colleagues in the area.

  • Isolate the Area: Cordon off the spill area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often sufficient for small spills of solids, but consult the solvent's SDS for liquid spills).

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[2] Avoid dry sweeping. Carefully scoop the material into a sealable container for hazardous waste.

    • For Liquids: Use a chemical spill kit or absorbent pads to absorb the spill. Work from the outside in to prevent spreading.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), followed by soap and water. Collect all cleanup materials (pads, cloths, gloves) in a sealed bag and dispose of them as hazardous waste.[12]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted safely, efficiently, and in full compliance with environmental regulations, thereby upholding the highest standards of scientific practice.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.

Sources

A Senior Application Scientist's Guide to Handling Difurfurylideneacetone: Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Difurfurylideneacetone. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. My goal is to equip you with the knowledge to not only follow protocols but to understand them, fostering a culture of safety and scientific excellence in your laboratory.

This compound, a versatile organic compound, requires meticulous handling due to its specific hazard profile. While its toxicological properties have not been fully investigated, it is classified as a potential skin sensitizer, a skin irritant, harmful if swallowed, and is suspected of causing cancer.[1][2] Therefore, a robust safety plan is not just recommended; it is imperative.

Hazard Assessment: Understanding the "Why" Behind the PPE

Before we handle any chemical, we must understand its risks. This compound presents several key hazards that directly inform our choice of Personal Protective Equipment (PPE).

  • Skin Sensitization and Irritation: The primary concern is its classification as a substance that may cause an allergic skin reaction.[3][4] Repeated or prolonged contact can lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic response. It is also known to cause skin irritation.[1]

  • Carcinogenicity Concern: It is suspected of causing cancer, which necessitates minimizing all routes of exposure, including inhalation of dust particles and skin absorption.[1]

  • Oral Toxicity: The compound is harmful if swallowed.[1] This highlights the importance of preventing hand-to-mouth contamination through stringent hygiene practices.

  • Respiratory Irritation: As a fine powder, it can easily become airborne, posing a risk of respiratory tract irritation if inhaled.[2] Avoiding dust formation is a critical handling principle.[2]

  • Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects, mandating careful disposal to prevent environmental release.[5]

Core Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard profile, a specific suite of PPE is required. The following table summarizes the essential equipment for handling this compound in solid and solution forms.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles with side shields or air-tight goggles[2][6]Chemical-resistant gloves (Nitrile recommended)[1]Fully-buttoned lab coatWork within a certified chemical fume hood or use a local exhaust system.[1] If not possible, a NIOSH-approved respirator for particulates is required.[2][3]
Preparing/Handling Solutions Chemical safety goggles with side shields[2][6]Chemical-resistant gloves (Nitrile recommended)[1]Fully-buttoned lab coatWork within a certified chemical fume hood.[1]
Cleaning Spills Chemical safety goggles with side shields or air-tight goggles[2][7][6]Double-gloving with chemical-resistant glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with particulate filter[2][3]
Deeper Dive into PPE Selection
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that provide a full seal around the eyes are necessary to protect against airborne dust and accidental splashes.[8] They must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][6]

  • Hand Protection: Given the risk of skin sensitization, selecting the right gloves is critical. Nitrile gloves generally offer good resistance to a range of chemicals and are a suitable choice.[9] Always check the manufacturer's compatibility data. After handling, remove gloves correctly (without touching the outer surface with bare hands) and wash your hands thoroughly.[1][7]

  • Body Protection: A standard lab coat, kept clean and fully buttoned, is the minimum requirement.[2][6] For tasks with a higher risk of spillage, such as transferring large quantities, a chemical-resistant apron should be worn over the lab coat. Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly.

  • Respiratory Protection: The primary method for controlling inhalation risk is through engineering controls.[10] Always handle solid this compound inside a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.[1][7] If these controls are not available or insufficient, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed, using an appropriate NIOSH-approved respirator.[2]

Operational Plan: From Receipt to Disposal

A safe workflow minimizes exposure at every step. The following diagram and procedural guide outline the critical stages of handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal prep_ppe 1. Don Required PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Prepare Workspace (Chemical Fume Hood) prep_ppe->prep_setup prep_sds 3. Review SDS prep_setup->prep_sds handle_weigh 4. Weigh Solid Chemical (Minimize Dust) prep_sds->handle_weigh Proceed to Handling handle_dissolve 5. Prepare Solution (Add solid to solvent) handle_weigh->handle_dissolve handle_use 6. Use in Experiment handle_dissolve->handle_use cleanup_decon 7. Decontaminate Glassware handle_use->cleanup_decon Experiment Complete cleanup_waste 8. Segregate Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_ppe 9. Doff & Dispose PPE cleanup_waste->cleanup_ppe disp_label 11. Label Waste Container cleanup_waste->disp_label Ready for Disposal cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store 12. Store in Satellite Area disp_label->disp_store disp_pickup 13. Schedule EHS Pickup disp_store->disp_pickup

Caption: Workflow for Safe Handling of this compound.

Protocol: Safely Weighing and Preparing a Solution

This protocol provides a step-by-step guide for a common laboratory task involving this compound.

  • Preparation:

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Don all required PPE: chemical safety goggles, nitrile gloves, and a fully buttoned lab coat.

    • Perform all operations within a certified chemical fume hood.[1]

    • Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing the Solid:

    • Use a tared weigh boat or glassine paper on an analytical balance inside the fume hood.

    • Open the stock container slowly to avoid creating airborne dust.

    • Use a spatula to carefully transfer the desired amount of solid this compound. Avoid tapping or shaking the spatula, which can generate dust.

    • Once weighing is complete, securely close the stock container.[7]

  • Preparing the Solution:

    • Select a flask or beaker of appropriate size.

    • Add the solvent (e.g., acetone, chloroform) to the vessel first.[7]

    • Carefully add the weighed solid to the solvent. This prevents the powder from puffing up, which can happen if the solvent is added to the dry powder.

    • Use a small amount of solvent to rinse the weigh boat and spatula into the vessel to ensure a complete transfer.

    • Stir the mixture until the solid is fully dissolved. Keep the container covered when possible.

  • Cleanup and Waste Disposal:

    • Carefully fold the weigh boat/paper and dispose of it in the designated solid hazardous waste container.

    • Wipe down the spatula and any affected surfaces with a solvent-dampened towel, disposing of the towel in the solid waste container.

    • Segregate all waste. Unused solid, contaminated materials (gloves, liners), and solutions must be disposed of as hazardous waste according to institutional and local regulations. Do not pour any waste down the drain.

Emergency Procedures: Plan for the Unexpected

Even with careful planning, accidents can happen. Immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water, if conscious.[1] Seek immediate medical attention.

  • Spills: Evacuate non-essential personnel. Wearing appropriate PPE (including respiratory protection), carefully sweep up the solid material, avoiding dust generation.[2][7] Place the spilled material and all cleanup materials into a sealed, labeled container for hazardous waste disposal.[2]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step. All waste containing this compound, including empty containers, must be treated as hazardous waste.

  • Waste Collection: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Container Integrity: Ensure waste containers are compatible with the chemical and are kept closed when not in use.

  • Regulatory Compliance: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, in accordance with all local, state, and federal regulations.[11][12] Do not mix with other waste streams unless directed by EHS.

By integrating these safety protocols into your daily workflow, you build a foundation of trust in your experimental outcomes and ensure a safe environment for yourself and your colleagues.

References

  • SAFETY DATA SHEET - Sigma-Aldrich (for Tris(dibenzylideneacetone)dipalladium). Source: Sigma-Aldrich. URL
  • SAFETY DATA SHEET - Sigma-Aldrich (for a related compound). Source: Sigma-Aldrich. URL
  • SAFETY DATA SHEET - TCI Chemicals (for trans,trans-1,5-Diphenyl-1,4-pentadien-3-one). Source: TCI Chemicals. URL
  • SAFETY DATA SHEET - Fisher Scientific (for trans,trans-Dibenzylideneacetone). Source: Fisher Scientific. URL
  • SAFETY DATA SHEET - Fisher Scientific (for Tris(dibenzylideneacetone)dipalladium(0)). Source: Fisher Scientific. URL
  • Personal Protective Equipment (PPE) - CHEMM. Source: U.S. Department of Health & Human Services. URL
  • SAFETY DATA SHEET - R&D Systems. Source: R&D Systems. URL
  • Material Safety Data Sheet - Dibenzylideneacetone, 96% (GC) - Cole-Parmer. Source: Cole-Parmer. URL
  • 1,5-Di-2-furanyl-1,4-pentadien-3-one - PubChem.
  • SAFETY DATA SHEET - FUJIFILM Wako.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Source: Thermo Fisher Scientific. URL
  • Personal Protective Equipment (PPE) - Glove Selection Chart. Source: University of Tennessee Knoxville. URL
  • PPE for Chemical Handling: A Quick Guide | Healthy Bean. Source: Healthy Bean. URL
  • trans,trans-Dibenzylideneacetone - Santa Cruz Biotechnology. Source: Santa Cruz Biotechnology. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difurfurylideneacetone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Difurfurylideneacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.